2,6-Dimethyl-4-propylheptane
Description
BenchChem offers high-quality 2,6-Dimethyl-4-propylheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-4-propylheptane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
62185-33-5 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,6-dimethyl-4-propylheptane |
InChI |
InChI=1S/C12H26/c1-6-7-12(8-10(2)3)9-11(4)5/h10-12H,6-9H2,1-5H3 |
InChI Key |
UFJZYHSURMZROL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)C)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethyl-4-propylheptane
CAS Number: 62185-33-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dimethyl-4-propylheptane, a notable example of a highly branched alkane. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates fundamental principles and data from analogous structures to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers its physicochemical properties, proposes a viable synthetic pathway, outlines expected spectroscopic characteristics, discusses potential applications within the pharmaceutical industry, and provides a general toxicological assessment. This document serves as a foundational resource for understanding the synthesis, characterization, and potential utility of complex branched alkanes.
Introduction
Highly branched alkanes, a subclass of paraffinic hydrocarbons, are characterized by their intricate carbon skeletons, which impart unique physicochemical properties such as low freezing points, high thermal and oxidative stability, and distinct viscosity.[1] 2,6-Dimethyl-4-propylheptane, with the chemical formula C₁₂H₂₆, represents a specific isomer within this class.[1] While not as extensively studied as its linear or less-branched counterparts, its structure is of interest in various fields, including as a potential inert solvent or a component in specialized lubricants. In the pharmaceutical industry, branched alkanes are valued as non-polar solvents for extraction, crystallization, and as reaction media, prized for their chemical inertness and high purity.[2][3][4] This guide aims to provide a detailed technical overview of 2,6-dimethyl-4-propylheptane, serving as a model for understanding other highly branched alkanes.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of 2,6-dimethyl-4-propylheptane is presented in Table 1. These properties are crucial for predicting its behavior in various applications, from reaction kinetics to formulation development.
| Property | Value | Source |
| CAS Number | 62185-33-5 | PubChem[5] |
| Molecular Formula | C₁₂H₂₆ | NIST[6] |
| Molecular Weight | 170.33 g/mol | PubChem[5] |
| Boiling Point | 184.6 °C (estimated) | ChemicalBook[1] |
| Melting Point | -50.8 °C (estimated) | ChemicalBook[1] |
| Density | 0.7430 g/cm³ (estimated) | ChemicalBook[1] |
| Refractive Index | 1.4170 (estimated) | ChemicalBook[1] |
| IUPAC Name | 2,6-dimethyl-4-propylheptane | PubChem[5] |
Synthesis of 2,6-Dimethyl-4-propylheptane
Proposed Synthetic Pathway: Corey-House Synthesis
The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[7][10] For the synthesis of 2,6-dimethyl-4-propylheptane, the molecule can be retrosynthetically cleaved at the C4-C5 bond.
Retrosynthetic Analysis:
A retrosynthetic approach to 2,6-dimethyl-4-propylheptane.
Step-by-Step Protocol:
-
Preparation of the Gilman Reagent (Lithium di(pentan-2-yl)cuprate):
-
Pentan-2-ol is first converted to 2-bromopentane via reaction with a suitable brominating agent like PBr₃.
-
The resulting 2-bromopentane is then treated with lithium metal in dry ether to form pentan-2-yllithium.[10]
-
Two equivalents of this alkyllithium compound are then reacted with one equivalent of copper(I) iodide (CuI) to generate the lithium di(pentan-2-yl)cuprate (Gilman reagent).[10][11]
-
-
Coupling Reaction:
Reaction Scheme:
Proposed synthesis of 2,6-dimethyl-4-propylheptane via Corey-House.
Spectroscopic Characterization
The structural elucidation of 2,6-dimethyl-4-propylheptane would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum of 2,6-dimethyl-4-propylheptane is expected to be complex due to the presence of multiple, similar alkyl environments. Protons on aliphatic groups typically appear in the highly shielded region of the spectrum, between 0.7 and 1.5 ppm.[12][13] The symmetry of the molecule will lead to some overlapping signals.
-
Expected Chemical Shifts (δ):
-
~0.8-1.0 ppm: Multiple overlapping signals corresponding to the methyl (CH₃) and methylene (CH₂) protons of the propyl and isobutyl groups.
-
~1.1-1.4 ppm: Signals for the methine (CH) protons at the C2 and C6 positions.
-
~1.4-1.6 ppm: A complex multiplet for the methine (CH) proton at the C4 position, which is the most substituted carbon.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton. Due to the molecule's symmetry, fewer than 12 signals are expected.
-
Expected Chemical Shifts (δ):
Mass Spectrometry
The mass spectrum of 2,6-dimethyl-4-propylheptane would likely show a weak or absent molecular ion peak (m/z = 170) due to the high degree of branching, which promotes facile fragmentation.[16][17]
-
Expected Fragmentation Pattern:
-
Fragmentation will be favored at the branching points to form more stable secondary and tertiary carbocations.[16][17]
-
Common fragments would correspond to the loss of alkyl radicals. For example, the loss of a propyl radical (M-43) or an isobutyl radical (M-57) would lead to significant peaks.
-
A series of peaks separated by 14 mass units (corresponding to CH₂ groups) is also expected.[6][18]
-
Applications in Research and Drug Development
While specific applications for 2,6-dimethyl-4-propylheptane are not documented, its properties as a highly branched alkane suggest several potential uses in the pharmaceutical sector.
-
Inert Solvent: Highly branched alkanes are chemically inert and can serve as non-polar solvents in the synthesis, extraction, and purification of active pharmaceutical ingredients (APIs).[2][3] Their low reactivity prevents unwanted side reactions.
-
Excipient in Formulations: Due to their low toxicity and defined physical properties, branched alkanes can be explored as excipients in topical or oral formulations to modify viscosity or act as a carrier for lipophilic drugs.
-
Component of Lubricants and Greases: In a laboratory or manufacturing setting, the high stability of such alkanes makes them suitable for use in specialized lubricants for scientific instrumentation.
Toxicology and Safety
Specific toxicological data for 2,6-dimethyl-4-propylheptane is not available. However, data on similar branched and linear alkanes (C8-C18) indicate a low order of toxicity.[19]
-
Acute Toxicity: Expected to have low acute oral, dermal, and inhalation toxicity.[19]
-
Skin and Eye Irritation: May cause slight skin and eye irritation.[19]
-
Sensitization: Not expected to be a skin sensitizer.[19]
-
Genotoxicity: Not considered to be genotoxic.[19]
-
General Precautions: As with all organic solvents, it should be handled in a well-ventilated area, away from ignition sources. Personal protective equipment (gloves, safety glasses) should be worn.
Conclusion
2,6-Dimethyl-4-propylheptane serves as an excellent case study for a highly branched alkane, a class of compounds with significant, though often understated, relevance in industrial and pharmaceutical chemistry. While specific experimental data for this molecule remains elusive, this guide has provided a robust framework for its synthesis, characterization, and potential application based on established chemical principles and data from analogous compounds. The proposed synthetic route via Corey-House synthesis offers a reliable method for its preparation, and the predicted spectroscopic data provide a basis for its identification and characterization. For researchers and professionals in drug development, understanding the properties and potential of such molecules can inform the selection of appropriate solvents, excipients, and reaction media, ultimately contributing to the advancement of pharmaceutical science.
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An In-depth Technical Guide to the Molecular Structure of 2,6-Dimethyl-4-propylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-4-propylheptane is a saturated, branched-chain alkane with the molecular formula C₁₂H₂₆. As an isomer of dodecane, its molecular structure, characterized by significant branching, imparts distinct physical and chemical properties that are of interest in various scientific fields, including materials science and potentially as a reference compound in petrochemical analysis. In the context of pharmaceutical sciences, while not an active pharmaceutical ingredient itself, the study of such highly branched, lipophilic molecules can provide insights into their behavior as potential excipients, solvents, or as structural motifs in drug delivery systems. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2,6-dimethyl-4-propylheptane, with a focus on the underlying scientific principles and experimental methodologies.
Molecular Structure and Conformational Analysis
The systematic IUPAC name, 2,6-dimethyl-4-propylheptane, precisely defines its molecular architecture. The structure consists of a seven-carbon heptane main chain with methyl groups at positions 2 and 6, and a propyl group at position 4.
Caption: 2D molecular graph of 2,6-dimethyl-4-propylheptane.
The carbon-carbon single bonds (C-C) in 2,6-dimethyl-4-propylheptane have a bond length of approximately 1.54 Å, and the carbon-hydrogen (C-H) bonds are about 1.09 Å in length. The carbon atoms are sp³ hybridized, resulting in a tetrahedral geometry with bond angles of approximately 109.5°.[1]
Due to the free rotation around the C-C single bonds, the molecule can adopt numerous conformations. The most stable conformation will be the one that minimizes steric strain, which arises from repulsive interactions between bulky groups. In the case of 2,6-dimethyl-4-propylheptane, the most significant steric interactions will involve the methyl and propyl substituents on the heptane backbone. The molecule will preferentially adopt a staggered conformation to minimize torsional strain. Furthermore, gauche interactions between the larger alkyl groups will be minimized in the lowest energy conformer.[2][3] The "Big-Big is Bad" principle suggests that conformations where the large propyl and methyl groups are in close proximity will be energetically unfavorable.[2]
Synthesis of 2,6-Dimethyl-4-propylheptane
For the specific and high-yield synthesis of a highly branched, unsymmetrical alkane like 2,6-dimethyl-4-propylheptane, the Corey-House synthesis is a superior method compared to others like the Wurtz reaction, which is more suitable for symmetrical alkanes.[4][5][6] The Corey-House reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[7][8]
A plausible synthetic route for 2,6-dimethyl-4-propylheptane via the Corey-House synthesis is outlined below:
Caption: Proposed Corey-House synthesis workflow.
Experimental Protocol: Corey-House Synthesis
Objective: To synthesize 2,6-dimethyl-4-propylheptane with high purity and yield.
Part A: Preparation of Lithium Diisobutylcuprate (Gilman Reagent)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with lithium metal (2 equivalents) in anhydrous diethyl ether.
-
Formation of Alkyllithium: Isobutyl bromide (2 equivalents) is added dropwise to the stirred suspension of lithium metal at a rate that maintains a gentle reflux. The reaction is continued until all the lithium has reacted.
-
Formation of Gilman Reagent: The resulting isobutyllithium solution is cooled to 0 °C, and copper(I) iodide (1 equivalent) is added portion-wise under a positive pressure of nitrogen. The mixture is stirred for approximately one hour at 0 °C to form the lithium diisobutylcuprate solution.[9]
Part B: Coupling with 1-Bromo-2-propylpentane
-
Addition of Alkyl Halide: The second alkyl halide, 1-bromo-2-propylpentane (1 equivalent), is added dropwise to the freshly prepared Gilman reagent at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by gas chromatography.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 2,6-dimethyl-4-propylheptane.
Spectroscopic Characterization
The precise molecular structure of the synthesized 2,6-dimethyl-4-propylheptane can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of 2,6-dimethyl-4-propylheptane will exhibit signals in the typical alkane region (δ 0.8-1.7 ppm).[7] Due to the molecule's symmetry, several protons will be chemically equivalent.
-
Methyl Protons (CH₃): The four methyl groups at positions 2 and 6 are equivalent and will appear as a doublet due to coupling with the adjacent methine proton. The two methyl groups of the propyl group are also equivalent and will appear as a triplet.
-
Methylene Protons (CH₂): The methylene protons of the propyl group and the heptane chain will show complex splitting patterns due to coupling with neighboring protons.
-
Methine Protons (CH): The methine protons at positions 2, 4, and 6 will also exhibit complex multiplets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. Due to symmetry, the number of signals will be less than the total number of carbon atoms (12). The chemical shifts will be in the range of δ 10-60 ppm for sp³ hybridized carbons.[10][11]
DEPT (Distortionless Enhancement by Polarization Transfer) NMR: DEPT experiments are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[1][5][12]
-
DEPT-90: Will show signals only for the CH (methine) carbons.
-
DEPT-135: Will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.
2D NMR Spectroscopy (COSY and HSQC):
-
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton coupling relationships, helping to piece together the connectivity of the carbon skeleton.[13][14]
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached, aiding in the definitive assignment of both ¹H and ¹³C signals.[13][14]
Mass Spectrometry (MS)
When coupled with Gas Chromatography (GC-MS), mass spectrometry is a powerful tool for identifying 2,6-dimethyl-4-propylheptane and distinguishing it from its isomers. Under electron ionization (EI), branched alkanes undergo characteristic fragmentation patterns.[15]
-
Molecular Ion (M⁺): The molecular ion peak for C₁₂H₂₆ at m/z 170 may be weak or absent due to the high degree of branching, which promotes fragmentation.
-
Fragmentation Pattern: Cleavage is favored at the branching points to form more stable secondary and tertiary carbocations. The loss of the largest alkyl group at a branch point is often a major fragmentation pathway.
Gas Chromatography (GC)
Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The retention time of 2,6-dimethyl-4-propylheptane will be specific to the GC conditions (column type, temperature program, carrier gas flow rate). For standardized comparisons, the retention time can be converted to a Kovats retention index, which is less dependent on the specific instrument parameters.
Potential Applications in Drug Development and Research
While simple alkanes like 2,6-dimethyl-4-propylheptane are not typically considered active pharmaceutical ingredients, their unique physicochemical properties due to their highly branched and lipophilic nature suggest potential roles in pharmaceutical formulations and drug delivery research.
-
Excipients and Solvents: Highly branched alkanes can serve as inert, non-polar solvents or excipients in formulations of lipophilic drugs. Their low reactivity and defined physical properties can be advantageous.
-
Solubility Enhancement: The lipophilic nature of branched alkanes can be exploited to enhance the solubility of poorly water-soluble drug candidates in lipid-based drug delivery systems.[16][17]
-
Model Compounds for Lipophilic Interactions: Studying the behavior of well-defined branched alkanes can provide fundamental insights into the interactions of lipophilic molecules with biological membranes and drug targets.
-
Drug Delivery Vehicles: While not directly used, the principles governing the behavior of highly branched alkanes are relevant to the design of more complex drug delivery systems. For instance, semifluorinated alkanes, which are structurally related to branched alkanes, are being investigated as carriers for topical and pulmonary drug delivery due to their ability to dissolve lipophilic drugs and their favorable spreading properties.[4][18]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [19][20] |
| Molecular Weight | 170.33 g/mol | [20] |
| CAS Number | 62185-33-5 | [19][20] |
| Boiling Point | 184.6 °C (estimated) | [21] |
| Melting Point | -50.8 °C (estimated) | [21] |
| Density | 0.7430 g/cm³ | [21] |
Conclusion
2,6-Dimethyl-4-propylheptane serves as an excellent model for understanding the structure-property relationships of highly branched alkanes. Its synthesis via methods like the Corey-House reaction and its detailed characterization through modern spectroscopic techniques provide a robust framework for the study of complex aliphatic molecules. While its direct applications in drug development are not established, the insights gained from its study can inform the design of novel excipients and drug delivery systems for challenging lipophilic drug candidates.
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2,6-Dimethyl-4-propylheptane synthesis pathways
An In-Depth Technical Guide to the Synthetic Pathways of 2,6-Dimethyl-4-Propylheptane
Abstract
This technical guide provides a comprehensive analysis of viable synthetic pathways for 2,6-dimethyl-4-propylheptane, a saturated branched alkane. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the strategic considerations behind constructing such a molecule. We will explore several core synthetic strategies, including the reduction of a central ketone precursor, Grignard-based carbon skeleton assembly followed by deoxygenation, and organometallic coupling reactions. Each pathway is presented with a detailed, step-by-step experimental protocol, a discussion of the underlying mechanistic principles, and an evaluation of its strategic advantages and limitations. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for producing the target compound with high fidelity.
Introduction
2,6-Dimethyl-4-propylheptane is a C12 hydrocarbon featuring a highly branched structure. While not a widely commercialized chemical itself, its synthesis is of academic and industrial interest as a model for the construction of complex alkanes. Branched alkanes are fundamental components in materials science, serving as lubricants, jet fuel components, and calibration standards for mass spectrometry. Furthermore, the synthesis of such specific carbon skeletons is a crucial skill in medicinal chemistry, where aliphatic chains can significantly influence a drug candidate's lipophilicity, metabolic stability, and overall pharmacokinetic profile. This guide moves beyond a simple recitation of reactions to provide a strategic blueprint for synthesizing 2,6-dimethyl-4-propylheptane, focusing on methodologies that are robust, scalable, and illustrative of modern organic synthesis principles.
Retrosynthetic Analysis
A logical approach to any synthesis begins with retrosynthesis, the process of deconstructing the target molecule to identify potential precursors. For 2,6-dimethyl-4-propylheptane, the symmetrical nature of the iso-butyl groups flanking the central propyl-substituted carbon suggests several strategic bond disconnections (C-C bonds).
Caption: Workflow for synthesis via ketone reduction pathway.
Pathway 2: Synthesis via Grignard Reaction and Deoxygenation
This pathway builds the carbon skeleton by adding the final propyl group to the C9 ketone precursor, forming a tertiary alcohol. This alcohol is then deoxygenated.
Strategy Overview
This approach leverages the highly reliable Grignard reaction to form a C-C bond, creating a tertiary alcohol intermediate, 2,6-dimethyl-4-propylheptan-4-ol. The subsequent removal of the tertiary hydroxyl group is a common challenge in synthesis and can be accomplished through several methods.
Grignard Reaction Protocol
The starting material for this step is the 2,6-dimethylheptan-4-one synthesized in Pathway 1.
Experimental Protocol: Synthesis of 2,6-Dimethyl-4-propylheptan-4-ol
-
Grignard Reagent Preparation: Prepare propyl magnesium bromide from 1-bromopropane (1.5 eq) and magnesium turnings (1.5 eq) in anhydrous THF under an inert atmosphere, as previously described. [1]2. Addition to Ketone: Cool the Grignard solution to 0 °C. Add a solution of 2,6-dimethylheptan-4-one (1.0 eq) in anhydrous THF dropwise. [2]3. Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Quench the reaction by slowly adding saturated aqueous NH4Cl. Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO4, and remove the solvent in vacuo to yield the crude tertiary alcohol. Purification can be achieved by column chromatography or distillation.
Deoxygenation of the Tertiary Alcohol
The tertiary alcohol cannot be directly reduced. A common strategy is to convert the hydroxyl group into a good leaving group and then displace it with a hydride, or to eliminate it to form an alkene followed by hydrogenation.
Method A: Dehydration-Hydrogenation
-
Dehydration: The crude alcohol is dissolved in toluene in a flask equipped with a Dean-Stark apparatus. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added. The mixture is refluxed until no more water is collected. This will produce a mixture of alkene isomers.
-
Hydrogenation: The crude alkene mixture is dissolved in ethanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a Parr shaker or using a balloon filled with H2 and stirred vigorously until hydrogen uptake ceases. [3][4]3. Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting alkane is purified by distillation.
Caption: Workflow for Grignard addition and deoxygenation pathway.
Pathway 3: Synthesis via Organocuprate Coupling
The Corey-House synthesis is a powerful method for forming C-C bonds by coupling an organocuprate (Gilman reagent) with an alkyl halide. This approach offers a different strategic disconnection. [5]
Strategy Overview
We can retrospectively disconnect the molecule between C3 and C4. This suggests coupling a lithium di(isobutyl)cuprate with a 4-halobutyl species that has a propyl group at the 1-position. This is a less common disconnection but illustrates the versatility of organometallic coupling.
Key Reagents:
-
Gilman Reagent: Lithium di(isobutyl)cuprate, (CH3)2CHCH2)2CuLi.
-
Alkyl Halide: 1-bromo-1-propylbutane (This is a hypothetical precursor that would need to be synthesized separately).
Protocol: Corey-House Coupling
-
Organolithium Preparation: In a flame-dried flask under argon, add anhydrous diethyl ether and lithium wire (2.2 eq). Add isobutyl bromide (2.2 eq) dropwise and stir until the lithium is consumed, forming isobutyllithium.
-
Gilman Reagent Formation: In a separate flask under argon, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -78 °C. Slowly add the prepared isobutyllithium solution (2.0 eq) to form the lithium di(isobutyl)cuprate. [6]3. Coupling Reaction: To the Gilman reagent at -78 °C, add the alkyl halide precursor (e.g., 1-bromo-1-propylbutane) (1.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. [7]4. Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl. Extract with ether, wash the organic layers with water and brine, dry over MgSO4, and concentrate. Purify the final alkane product by distillation.
Summary of Synthetic Pathways
| Pathway | Key Intermediate(s) | Key Reactions | Advantages | Disadvantages |
| 1. Ketone Reduction | 2,6-Dimethylheptan-4-one | Grignard/Nitrile, Wolff-Kishner or Clemmensen Reduction | Convergent, well-established reductions, ketone is commercially available or easily synthesized. | Reduction conditions can be harsh (very high temp or very strong acid). |
| 2. Grignard/Deoxygenation | 2,6-Dimethyl-4-propylheptan-4-ol, Alkene mixture | Grignard Addition, Dehydration, Catalytic Hydrogenation | Uses classic, reliable reactions. Good for building carbon skeleton in a controlled manner. | Multi-step process, dehydration can lead to a mixture of alkene isomers. |
| 3. Organocuprate Coupling | Lithium di(isobutyl)cuprate | Corey-House Synthesis | Powerful C-C bond formation, can be highly specific. | Requires preparation of organometallic reagents under strict anhydrous/anaerobic conditions; one of the required alkyl halides is not readily available. |
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A Predictive Spectroscopic Guide to 2,6-Dimethyl-4-propylheptane for Researchers and Drug Development Professionals
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,6-Dimethyl-4-propylheptane (C₁₂H₂₆, Molecular Weight: 170.33 g/mol ). In the absence of direct experimental spectra in publicly available databases, this document leverages fundamental principles of spectroscopy and data from analogous branched alkanes to offer a robust, predictive framework for researchers in organic synthesis, drug discovery, and quality control. The methodologies and interpretations presented herein are designed to serve as a practical reference for the structural elucidation of this and similar branched aliphatic compounds.
Molecular Structure and Predicted Spectroscopic Behavior
2,6-Dimethyl-4-propylheptane is a saturated, branched-chain alkane. Its structure, characterized by a central propyl-substituted heptane backbone with two methyl branches, dictates a complex yet predictable spectroscopic signature. The key structural features influencing its spectra are the presence of primary, secondary, and tertiary carbons and hydrogens, as well as multiple C-C bonds with varying steric environments.
Mass Spectrometry (MS)
Mass spectrometry of branched alkanes, particularly under electron ionization (EI), is characterized by extensive fragmentation.[1][2] The molecular ion peak is often weak or absent due to the high propensity for cleavage at branching points to form more stable carbocations.[1][3]
Predicted Electron Ionization Mass Spectrum
The mass spectrum of 2,6-Dimethyl-4-propylheptane is predicted to be dominated by fragment ions resulting from cleavage at the branched carbon atoms (C4 and C2/C6). The molecular ion (M⁺) at m/z 170 would likely be of very low abundance.[3][4]
Table 1: Predicted Key Fragment Ions in the Mass Spectrum of 2,6-Dimethyl-4-propylheptane
| m/z | Predicted Fragment Ion | Proposed Origin |
| 127 | [C₉H₁₉]⁺ | Loss of a propyl radical ([CH₂CH₂CH₃]•) from C4 |
| 113 | [C₈H₁₇]⁺ | Loss of an isobutyl radical ([CH₂CH(CH₃)₂]•) from C4 |
| 85 | [C₆H₁₃]⁺ | Cleavage at C4 with loss of a C₆H₁₃ radical |
| 71 | [C₅H₁₁]⁺ | Cleavage at C4 with loss of a C₇H₁₅ radical |
| 57 | [C₄H₉]⁺ | Commonly observed secondary fragmentation (e.g., isobutyl or tert-butyl cation) |
| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation, a common fragment in branched alkanes |
Fragmentation Pathway
The primary fragmentation is expected to occur at the C4 position, the most substituted carbon, leading to the loss of the largest alkyl groups to form stable tertiary carbocations.[2][5]
Caption: Predicted major fragmentation pathways for 2,6-Dimethyl-4-propylheptane.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of 2,6-Dimethyl-4-propylheptane in 1 mL of a volatile solvent such as hexane or dichloromethane.[1]
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
-
MS Analysis: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.[6] Scan a mass range of m/z 35-200.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the symmetry in 2,6-Dimethyl-4-propylheptane, some signals in both the ¹H and ¹³C NMR spectra will represent multiple equivalent nuclei.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will show overlapping signals in the aliphatic region (typically 0.8-1.7 ppm for alkanes). The chemical shifts are influenced by the degree of substitution of the attached carbon.
Table 2: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (C1, C7) | ~0.85-0.95 | Doublet | 6H |
| CH₃ (propyl) | ~0.85-0.95 | Triplet | 3H |
| CH₂ (C3, C5) | ~1.15-1.30 | Multiplet | 4H |
| CH₂ (propyl) | ~1.20-1.35 | Multiplet | 2H |
| CH (C2, C6) | ~1.40-1.60 | Multiplet | 2H |
| CH (C4) | ~1.50-1.70 | Multiplet | 1H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide distinct signals for each chemically non-equivalent carbon atom. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.[7]
Table 3: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (C1, C7) | ~22-25 |
| CH₃ (propyl) | ~14-16 |
| CH₂ (C3, C5) | ~40-43 |
| CH₂ (propyl) | ~20-23 |
| CH (C2, C6) | ~28-32 |
| CH (C4) | ~38-42 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[8]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: On the same instrument, acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Caption: Predicted ¹H NMR structural correlations for 2,6-Dimethyl-4-propylheptane.
Infrared (IR) Spectroscopy
As an alkane, the IR spectrum of 2,6-Dimethyl-4-propylheptane will be relatively simple, dominated by C-H stretching and bending vibrations.[9]
Predicted IR Absorption Bands
The spectrum will primarily show absorptions in the C-H stretching and bending regions. The absence of other functional groups (like C=O, O-H, or C=C) is a key diagnostic feature.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2960-2850 | C-H stretch (sp³ C-H) | Strong |
| 1470-1450 | -CH₂- scissoring and -CH₃ asymmetric bending | Medium |
| 1375 | -CH₃ symmetric bending | Medium |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[10]
-
Data Acquisition: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2,6-Dimethyl-4-propylheptane. The presented data and protocols, grounded in established spectroscopic principles and data from analogous compounds, offer a valuable resource for the identification and structural verification of this molecule in a research and development setting. It is anticipated that these predictions will closely align with experimental data, and this guide can serve as a foundational document for such empirical studies.
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Physical constants of 2,6-Dimethyl-4-propylheptane
An In-depth Technical Guide to the Physical Constants of 2,6-Dimethyl-4-propylheptane
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The precise understanding of a molecule's physical constants is a foundational requirement for its application in scientific research and industrial processes. This guide provides a comprehensive technical overview of the core physical constants of 2,6-Dimethyl-4-propylheptane (CAS No: 62185-33-5), a branched alkane. Beyond a mere tabulation of values, this document elaborates on the causality behind its properties as dictated by its molecular structure, details the rigorous experimental methodologies for their determination, and touches upon theoretical prediction frameworks. The content herein is structured to serve as a practical and authoritative resource for professionals requiring reliable data and a deeper understanding of its physicochemical behavior.
The Molecular Architecture of 2,6-Dimethyl-4-propylheptane
2,6-Dimethyl-4-propylheptane is a C12H26 saturated hydrocarbon. Its defining feature is a high degree of branching along its heptane backbone. This intricate structure, with two methyl groups at the C2 and C6 positions and a propyl group at the C4 position, is the primary determinant of its physical properties.
Unlike their linear isomer, n-dodecane, the bulky side groups in 2,6-Dimethyl-4-propylheptane hinder efficient molecular packing. This steric hindrance reduces the effective surface area available for intermolecular contact, leading to weaker London dispersion forces—the predominant intermolecular force in nonpolar alkanes.[1][2] Consequently, compared to straight-chain alkanes of similar molecular weight, branched alkanes typically exhibit lower boiling and melting points.[1]
Caption: Molecular structure of 2,6-Dimethyl-4-propylheptane.
Core Physical Constants
The following table summarizes the key experimentally determined physical constants for 2,6-Dimethyl-4-propylheptane. These values are critical for applications such as solvent selection, reaction engineering, and safety assessments.
| Physical Constant | Value | Units | Conditions | Reference |
| Molecular Formula | C₁₂H₂₆ | - | - | [3] |
| Molecular Weight | 170.33 | g/mol | - | [3] |
| Boiling Point | 184.6 | °C | Standard Pressure | [3] |
| Melting Point | -50.8 | °C | (estimate) | [3] |
| Density | 0.7430 | g/cm³ | 20°C | [3] |
| Refractive Index | 1.4170 | n/a | 20°C | [3] |
Experimental Determination Protocols
The trustworthiness of physical constants lies in the rigor of the methods used for their measurement. The following sections describe self-validating experimental protocols for determining the properties listed above.
Boiling Point Determination via Ebulliometry
The boiling point is a fundamental measure of volatility. An accurate determination requires reaching a stable equilibrium between the liquid and vapor phases under a known pressure.
Protocol:
-
Calibration: Verify the accuracy of the thermometer or thermocouple against certified temperature standards.
-
Apparatus: Assemble a standard ebulliometer with a boiling flask, a condenser to prevent loss of vapor, and a port for the calibrated temperature probe. The probe must be positioned in the vapor phase above the boiling liquid, not submerged.
-
Sample Preparation: Place a pure sample of 2,6-Dimethyl-4-propylheptane into the flask along with inert boiling chips. The causality here is crucial: boiling chips provide nucleation sites to prevent superheating and ensure smooth, controlled boiling, which is essential for a stable temperature reading.
-
Heating and Equilibration: Gently heat the sample. A stable temperature reading, representing the true boiling point at the ambient pressure, is achieved when the rate of condensation on the thermometer bulb equals the rate of vaporization.
-
Pressure Correction: Record the ambient atmospheric pressure using a calibrated barometer. If the pressure is not exactly 1 atm (101.325 kPa), correct the observed boiling point to the normal boiling point using the Clausius-Clapeyron equation or established nomographs for hydrocarbons.
Caption: Workflow for rigorous boiling point measurement.
Density Measurement via Pycnometry
Density is a critical parameter for mass-to-volume conversions and fluid dynamics modeling. The pycnometer method offers high precision by accurately measuring the mass of a precisely known volume.
Protocol:
-
Pycnometer Cleaning and Drying: Thoroughly clean the pycnometer and dry it completely. Record the mass of the empty, dry pycnometer (m₁).
-
Calibration (Self-Validation): Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 20.0 °C). The high purity and well-documented density of water at various temperatures make it an excellent calibrant. Record the mass (m₂). The volume of the pycnometer (V) is calculated as (m₂ - m₁) / ρ_water. This step is the core of the protocol's trustworthiness.
-
Sample Measurement: Empty and dry the pycnometer, then fill it with the 2,6-Dimethyl-4-propylheptane sample. Bring the sample to the same temperature as the calibration water to ensure volume consistency. Record the new mass (m₃).
-
Density Calculation: The density of the sample (ρ_sample) is calculated as (m₃ - m₁) / V.
Refractive Index Measurement via Abbe Refractometry
The refractive index is a characteristic property useful for substance identification and purity assessment. It is highly sensitive to temperature.
Protocol:
-
Instrument Calibration: Turn on the Abbe refractometer and allow the internal light source and temperature control system to stabilize at the desired temperature (e.g., 20.0 °C). Calibrate the instrument using a standard with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of 2,6-Dimethyl-4-propylheptane onto the clean, dry prism surface.
-
Measurement: Close the prisms and adjust the instrument until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index directly from the calibrated scale. Perform multiple readings and average the results to minimize observational error.
Theoretical Frameworks for Property Prediction
While experimental data is the gold standard, its availability can be limited.[4] In such cases, computational models are invaluable for estimating physical properties.
Group Contribution Methods: These methods are based on the principle that a molecule's properties are the sum of contributions from its constituent functional groups. For a branched alkane, contributions from primary (-CH₃), secondary (-CH₂-), and tertiary (>CH-) groups are summed to predict properties like boiling point or density. While powerful, their accuracy is highest for molecules similar to those used in the model's parameterization.
Neural Networks and QSPR: Modern approaches utilize Quantitative Structure-Property Relationships (QSPR) and artificial neural networks.[5] These models learn complex correlations between molecular structure (encoded as numerical descriptors) and physical properties from large datasets, often providing higher predictive accuracy for a wider range of molecules.[5]
Caption: Logical flow of a group contribution method for property prediction.
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CK-12 Foundation. (2023, November 18). Physical and Chemical Properties of Alkanes. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethyl-4-(2-methylpropyl)-4-propylheptane. National Center for Biotechnology Information. Retrieved from [Link]
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Mavroudakis, L., & Conduit, G. J. (n.d.). Physical properties of alkanes and their mixtures. University of Cambridge. Retrieved from [Link]
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Conduit, G. (2019, June 28). Predicting physical properties of alkanes with neural networks. Retrieved from [Link]
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Vega, C., et al. (2001). Equation of state of model branched alkanes: Theoretical predictions and configurational bias Monte Carlo simulations. ResearchGate. Retrieved from [Link]
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Lumen Learning. (n.d.). Physical Properties of Alkanes. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
-
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Isomers of C12H26 and their properties
Abstract
The molecular formula C12H26, representing dodecane, encompasses a vast landscape of 355 structural isomers.[1][2][3][4] While seemingly simple aliphatic hydrocarbons, these isomers exhibit a remarkable diversity in their physicochemical properties, directly influencing their behavior in complex chemical systems. For researchers, scientists, and drug development professionals, a nuanced understanding of these isomers is paramount, as the principles governing their structure-property relationships and analytical differentiation are foundational to numerous scientific disciplines. This technical guide provides a comprehensive exploration of dodecane isomers, detailing their structural classification, the causal relationships between structure and physical properties, and the validated analytical methodologies required for their definitive separation and identification. Furthermore, it bridges the gap between fundamental hydrocarbon chemistry and its high-stakes applications, from surrogate fuel development to the rational design of drug molecules, where isomeric purity is a critical determinant of performance and safety.
The Isomeric Landscape of Dodecane (C12H26)
The term "isomer" refers to molecules that share the same molecular formula but possess a different arrangement of atoms in space.[1] For alkanes like dodecane, this variation arises from the branching of the carbon chain, a phenomenon known as constitutional or structural isomerism.[5] The C12H26 formula accommodates a total of 355 distinct structural arrangements, ranging from a simple linear chain to highly complex, branched structures.[1][2]
These isomers can be broadly classified based on the carbon backbone:
-
Linear Isomer (n-dodecane): A straight chain of twelve carbon atoms. It serves as the primary reference compound in this class.[4]
-
Branched Isomers: These are formed by rearranging carbon atoms to create side chains (alkyl groups) attached to a longer parent chain. This category is extensive and includes:
-
Methylundecanes: A single methyl (-CH3) group at various positions on an eleven-carbon chain.
-
Dimethyldecanes: Two methyl groups on a ten-carbon chain.
-
Ethyl- and Propyl- substituted alkanes: Larger alkyl groups on shorter parent chains.
-
-
Chiral Isomers: Many branched isomers possess one or more stereocenters (a carbon atom attached to four different groups), meaning they are chiral and can exist as non-superimposable mirror images called enantiomers. The separation of such optical isomers often requires specialized chromatographic techniques.
The hierarchical classification of these structures is crucial for systematic study.
Sources
Branched alkane nomenclature and identification
An In-Depth Technical Guide to the Nomenclature and Identification of Branched Alkanes
Introduction
Alkanes, hydrocarbons consisting entirely of single-bonded carbon and hydrogen atoms, form the foundational framework of organic chemistry.[1] Their structural diversity, arising from the isomerism of branched chains, presents a significant challenge in communication and documentation.[2] A precise, unambiguous naming system is therefore not merely an academic exercise but a critical necessity for researchers, scientists, and drug development professionals. Inconsistent or erroneous naming can lead to costly errors in synthesis, misinterpretation of experimental data, and confusion in patent literature. This guide provides a comprehensive overview of the systematic nomenclature for branched alkanes as established by the International Union of Pure and Applied Chemistry (IUPAC), alongside an introduction to the analytical techniques essential for their structural identification.
The IUPAC system is designed as a self-validating protocol; by adhering to its hierarchical rules, any chemist globally can derive the exact same unique name for a given structure, and conversely, draw the correct structure from its name.[3] This ensures clarity, reproducibility, and precision in scientific discourse.
Part I: Systematic Nomenclature of Branched Alkanes
The IUPAC nomenclature for alkanes is a rule-based system that assigns a unique name to every possible structure. The process can be conceptualized as deconstructing the molecule into its principal components—the main chain and its substituents—and then reassembling the name in a standardized format.
The Core Protocol: A Hierarchical Approach
The fundamental logic of the IUPAC system is to establish a primary component, the parent hydrocarbon , and then describe the groups attached to it. This is achieved through a sequential, hierarchical set of rules. If a decision cannot be made with one rule, the subsequent rule in the hierarchy is applied as a tiebreaker.
The overall workflow for naming a branched alkane is illustrated below.
Caption: Workflow for Spectroscopic Identification of Alkanes.
Mass Spectrometry (MS)
Mass spectrometry provides two key pieces of information: the molecular weight of the compound and clues about its structure through fragmentation patterns.
-
Step-by-Step Methodology:
-
Ionization: The sample is injected into the mass spectrometer and ionized, typically by electron impact (EI), which knocks an electron off the molecule to form a molecular ion (M⁺).
-
Fragmentation: The high energy of EI causes the M⁺ to fragment into smaller, positively charged ions and neutral radicals. The fragmentation of alkanes preferentially forms more stable secondary (2°) and tertiary (3°) carbocations.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z).
-
Detection: A detector generates a mass spectrum, which is a plot of ion abundance versus m/z.
-
-
Data Interpretation: The peak with the highest m/z value usually corresponds to the molecular ion (M⁺), giving the molecular weight. The fragmentation pattern provides a fingerprint. For instance, a prominent loss of 15 mass units suggests the cleavage of a methyl group (CH₃), while a loss of 29 suggests the loss of an ethyl group (CH₂CH₃). The most abundant peaks often correspond to the most stable carbocations that can be formed, hinting at the location of branching points.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed map of an alkane's structure by probing the local electronic environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
-
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the purified alkane is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves to acquire the ¹H and ¹³C spectra. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
Spectral Analysis: The spectra are analyzed for four key features:
-
Number of Signals: Indicates the number of non-equivalent sets of nuclei.
-
Chemical Shift (δ): The position of a signal indicates the electronic environment. For alkanes, ¹H signals typically appear from 0.8-1.7 ppm, and ¹³C signals appear from 5-45 ppm.
-
Integration (¹H NMR): The area under each signal is proportional to the number of protons it represents.
-
Splitting (Spin-Spin Coupling) (¹H NMR): The splitting of a signal into multiple peaks (a multiplet) reveals the number of neighboring protons (n+1 rule).
-
-
By integrating data from MS (molecular formula) and NMR (connectivity), a definitive structure can be proposed and then systematically named according to the IUPAC rules outlined in Part I.
References
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Wikipedia. (n.d.). Alkane. Retrieved from [Link]
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Chemistry LibreTexts. (2023, April 13). 12.4: Branched Alkanes. Retrieved from [Link]
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OpenOChem Learn. (n.d.). IUPAC Nomenclature of Alkanes. Retrieved from [Link]
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Study.com. (2021, September 16). Naming Branched Alkanes. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Nomenclature of Alkanes. Retrieved from [Link]
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Chemistry LibreTexts. (2024, June 30). 2.2: Nomenclature of Alkanes. Retrieved from [Link]
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Organic Chemistry Explained!. (2021, December 1). Nomenclature Ninja – Naming Alkanes. Retrieved from [Link]
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YouTube. (2025, December 20). How Do You Identify The Parent Chain For An Alkane?. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of 2,6-Dimethyl-4-propylheptane
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,6-Dimethyl-4-propylheptane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices to ensure a secure laboratory environment. The information herein is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety through understanding.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [2] |
| Molecular Weight | 170.33 g/mol | [2] |
| CAS Number | 62185-33-5 | [2] |
| Appearance | Assumed to be a colorless liquid | General alkane properties |
| Boiling Point | 184.6°C (estimated) | [3] |
| Melting Point | -50.8°C (estimated) | [3] |
| Density | 0.7430 g/cm³ (estimated) | [3] |
| Refractive Index | 1.4170 (estimated) | [3] |
| Vapor Pressure | Data not available | |
| Flash Point | Data not available; expected to be flammable | Based on analog[1] |
| Solubility | Insoluble in water; soluble in organic solvents | General alkane properties |
Hazard Identification and Risk Assessment
Based on its structural similarity to 2,6-dimethylheptane, 2,6-Dimethyl-4-propylheptane is anticipated to present the following hazards.[1]
-
Flammability: Classified as a flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Aspiration Hazard: May be fatal if swallowed and enters airways, potentially causing chemical pneumonitis.
-
Inhalation Toxicity: Harmful if inhaled. High vapor concentrations may cause dizziness, drowsiness, and respiratory tract irritation.
-
Skin and Eye Irritation: Prolonged or repeated skin contact may cause defatting and dermatitis. Direct eye contact may cause temporary irritation.
-
Static Accumulation: As a non-polar organic solvent, it can accumulate static electricity, which may lead to an ignition source.[1]
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves identifying potential exposure scenarios and implementing appropriate control measures.
Hierarchy of Controls: A Systematic Approach to Safety
The most effective way to mitigate risks is to follow the hierarchy of controls, which prioritizes the most effective measures.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
-
Elimination/Substitution: The most effective control is to eliminate the hazard or substitute it with a less hazardous alternative. In research and development, this may not always be feasible.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For 2,6-Dimethyl-4-propylheptane, the primary engineering control is a certified chemical fume hood to manage flammable and harmful vapors.[4]
-
Administrative Controls: These are procedural changes to how work is performed. This includes developing Standard Operating Procedures (SOPs), providing thorough training on the specific hazards, and restricting access to authorized personnel.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls. The appropriate PPE should be selected based on the potential for exposure.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for preventing accidents.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 2,6-Dimethyl-4-propylheptane:[4]
| PPE | Specifications | Rationale |
| Eye Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant) | Protects against splashes and vapors. |
| Hand Protection | Nitrile gloves (check manufacturer's compatibility data) | Provides a barrier against skin contact. Inspect gloves before each use. |
| Body Protection | Flame-retardant lab coat | Protects skin and clothing from splashes and potential flash fires. |
| Footwear | Closed-toe, non-perforated shoes | Protects feet from spills. |
Handling Procedures
-
Work in a Fume Hood: All manipulations of 2,6-Dimethyl-4-propylheptane should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Avoid Ignition Sources: Keep away from open flames, hot surfaces, sparks, and any other potential ignition sources.
-
Grounding and Bonding: To prevent the buildup of static electricity, use grounding and bonding straps when transferring the liquid between metal containers.
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., brass, bronze) during handling and transfer operations.
-
Maintain Good Housekeeping: Keep the work area clean and uncluttered. Clean up any spills promptly and properly.
Storage Requirements
-
Store in a Flammable Liquids Cabinet: Store containers in a designated, well-ventilated, and approved flammable liquids storage cabinet.
-
Keep Containers Tightly Closed: Ensure container lids are securely fastened to prevent vapor leakage.
-
Store Away from Incompatible Materials: Keep away from oxidizing agents, strong acids, and other incompatible materials.
-
Maintain Cool and Dry Conditions: Store in a cool, dry place away from direct sunlight and heat sources.
Emergency Procedures
Preparedness is key to effectively managing emergencies. All personnel working with this compound must be familiar with these procedures.
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: A decision-making workflow for responding to a chemical spill.
Small Spill (manageable by trained personnel):
-
Alert others in the immediate area.
-
Don appropriate PPE (respirator may be necessary depending on vapor concentration).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and clean the spill surface.
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm.
-
Call emergency services and inform them of the nature of the spill.
-
Prevent re-entry into the affected area.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.[1]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting due to the high risk of aspiration. If the individual is conscious and alert, rinse their mouth with water. Seek immediate medical attention.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: The compound is a flammable liquid. Vapors can form explosive mixtures with air. Containers may rupture when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
All waste containing 2,6-Dimethyl-4-propylheptane must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed, and compatible container.
-
Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific procedures.
Conclusion
While 2,6-Dimethyl-4-propylheptane is a valuable compound in research and development, its safe use is paramount. By understanding its potential hazards, implementing a robust hierarchy of controls, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. A proactive and informed approach to safety is the cornerstone of scientific excellence.
References
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PubChem. (n.d.). 2,6-Dimethyl-4-propylheptane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethyl-4-(2-methylpropyl)-4-propylheptane. National Center for Biotechnology Information. Retrieved from [Link]
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Chem Service. (2015). Safety Data Sheet: 2,6-Dimethylheptane. Retrieved from [Link] (Note: This is for a structural analog).
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PubChem. (n.d.). 2,6-Dimethyl-4-propylnonane. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Dimethyl-4-propylheptane. National Center for Biotechnology Information. Retrieved from [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of 2,6-Dimethyl-4-propylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 2,6-Dimethyl-4-propylheptane (C₁₂H₂₆), a branched alkane.[1][2] While not a common pharmaceutical agent, the principles for ensuring its chemical integrity are universally applicable in research and development settings where high purity is paramount. This document moves beyond rote protocols to explain the scientific rationale behind the selection of analytical techniques, focusing on a primary gas chromatography-mass spectrometry (GC-MS) method for separation and identification, supported by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation. We will explore potential isomeric impurities, detail robust, self-validating experimental designs, and provide insights into data interpretation, empowering the researcher to confidently ascertain the purity of this and structurally related molecules.
Introduction: The Analytical Challenge of a Non-Chromophoric Alkane
2,6-Dimethyl-4-propylheptane is a saturated, branched-chain alkane.[1][2] Its molecular structure, characterized by a heptane backbone with methyl groups at the 2 and 6 positions and a propyl group at the 4 position, results in a non-polar, volatile compound with a boiling point of approximately 185°C.[3]
The primary analytical challenge with such molecules is the absence of a chromophore, rendering them invisible to standard UV-Vis detectors used in High-Performance Liquid Chromatography (HPLC). Furthermore, the presence of numerous structural isomers (e.g., other arrangements of C₁₂H₂₆) presents a significant separation challenge.[4] Therefore, the analytical strategy must rely on techniques that differentiate compounds based on their volatility and mass-to-charge ratio. Gas Chromatography (GC) is the quintessential technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds.[5][6][7] When coupled with a universal detector like a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification, it becomes a powerful tool for purity assessment.[8]
The Core Analytical Strategy: A Multi-Modal Approach
A robust purity analysis cannot rely on a single technique. Our strategy employs a primary method for separation and quantification and a secondary, orthogonal method for structural confirmation.
Caption: Figure 1: Overall Analytical Workflow.
Primary Technique: High-Resolution Gas Chromatography (HRGC)
Gas-liquid chromatography separates compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase coated on a column.[6][7] For non-polar alkanes, a non-polar stationary phase is the logical choice, operating on the principle of "like dissolves like." Separation will occur primarily based on boiling points and, to a lesser extent, molecular shape.
Causality Behind Experimental Choices
-
Column Selection: A long (e.g., 30-60 m) capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane, like a DB-5 or equivalent) is critical. The length provides the necessary theoretical plates for resolving closely boiling isomers, while the non-polar phase ensures that the retention is governed by van der Waals forces and boiling point.
-
Detector: A Flame Ionization Detector (FID) is used for quantification. The FID is highly sensitive to hydrocarbons and provides a response that is directly proportional to the mass of carbon, making it ideal for calculating area percent purity without needing individual standards for every impurity.[8]
-
Temperature Programming: A slow temperature ramp (e.g., 5-10°C/min) is employed to effectively separate isomers with very similar boiling points.[7][8] Starting at a lower temperature ensures good resolution of any more volatile impurities, while the ramp elutes the main component and any higher-boiling impurities as sharp peaks.
Detailed Experimental Protocol: GC-FID
-
Sample Preparation: Prepare a ~1 mg/mL solution of 2,6-Dimethyl-4-propylheptane in a high-purity solvent like hexane or pentane.
-
Instrumentation: A gas chromatograph equipped with a capillary column and FID.
-
GC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film | Standard high-resolution column for complex mixtures.[9] |
| Stationary Phase | 5% Phenyl Polysiloxane | Non-polar phase for hydrocarbon separation. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Inlet Temperature | 250°C | Ensures rapid volatilization without degradation. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 60°C (hold 2 min), ramp to 220°C at 10°C/min | Separates volatile impurities and resolves closely related isomers. |
| Detector Temp | 280°C | Prevents condensation of analytes in the detector. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This protocol is a self-validating system. A sharp, symmetrical peak for the main component indicates good chromatographic performance. The presence of other peaks signifies impurities, which can then be investigated using GC-MS.
Confirmatory Analysis & Identification
Gas Chromatography-Mass Spectrometry (GC-MS)
By replacing the FID with a Mass Spectrometer, we can obtain mass spectra for the main peak and any impurity peaks. This provides invaluable structural information.[5]
Expected Fragmentation of 2,6-Dimethyl-4-propylheptane: Alkanes fragment in a predictable manner through cleavage of C-C bonds. For 2,6-Dimethyl-4-propylheptane (MW: 170.33 g/mol ), we expect to see:
-
A weak or absent molecular ion (M⁺) peak at m/z 170.
-
Characteristic fragmentation leading to stable carbocations. Key fragment ions would arise from losses of alkyl groups:
-
Loss of a methyl group (-CH₃): m/z 155
-
Loss of a propyl group (-C₃H₇): m/z 127
-
Loss of an isobutyl group (-C₄H₉, from cleavage next to the methyl branch): m/z 113
-
A prominent peak at m/z 43 (propyl cation) and m/z 57 (butyl cation).
-
The NIST Mass Spectrometry Data Center provides reference spectra for similar compounds, such as 2,6-dimethylheptane, which can be used to predict and confirm these fragmentation patterns.[10]
Protocol: The GC method remains the same as for GC-FID. The MS is typically operated in Electron Ionization (EI) mode at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural confirmation. While the ¹H NMR spectrum of 2,6-Dimethyl-4-propylheptane will be complex due to significant signal overlap in the 0.8-1.5 ppm region, it is invaluable for confirming the presence of key structural motifs. ¹³C NMR is often more informative for confirming the carbon skeleton.
Predicted NMR Data (based on general alkane chemical shifts):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~0.8-0.9 | Doublets and Triplets | Multiple -CH₃ groups |
| ~1.1-1.4 | Multiplets | Multiple -CH₂- and -CH- groups | |
| ¹³C | ~14 | q | Propyl -CH₃ |
| ~22-24 | q | Methyl groups at C2 and C6 | |
| ~25-35 | t | Various -CH₂- groups | |
| ~35-45 | d | -CH- groups |
Protocol:
-
Dissolve ~10-20 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz).
-
Analyze chemical shifts, integrations (for ¹H), and multiplicities to confirm the structure. The presence of unexpected signals would indicate impurities. Two-dimensional NMR techniques, like COSY, can help resolve overlapping signals and confirm connectivity.[11]
Profile of Potential Impurities
A thorough analysis requires anticipating likely impurities. These often arise from the synthetic route or side reactions.
| Impurity Type | Example | Rationale |
| Isomers | n-Dodecane, other dimethyl-propylheptane isomers | Incomplete reaction control can lead to different branching patterns. Branched alkanes generally have lower boiling points than their straight-chain isomers. |
| Related Alkanes | C₁₁ or C₁₃ alkanes | Impurities in starting materials or side reactions. |
| Unreacted Precursors | (Hypothetical) Isobutylene, Heptene | If synthesized via alkylation, these starting materials could remain. |
Conclusion
The purity analysis of 2,6-Dimethyl-4-propylheptane, and indeed any simple alkane, is a task that demands a logical, multi-faceted approach. The high-resolution separation power of Gas Chromatography is the cornerstone of the strategy, providing the primary quantitative assessment. This must be coupled with the unequivocal identifying power of Mass Spectrometry and the definitive structural confirmation of NMR spectroscopy. By understanding the causality behind the chosen methods and anticipating potential impurities, a researcher can establish a robust, self-validating system to ensure the chemical integrity of their material, a foundational requirement for any scientific endeavor.
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Drew, D. (n.d.). Gas Chromatography: The Modern Analytical Tool. Machinery Lubrication. Retrieved from [Link]
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John Wiley & Sons, Inc. (2024). 2,6-Dimethyl-4-(2-methylpropyl)heptane-2,6-diol. In Wiley Spectra Lab. Retrieved from [Link]
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Chandrashekar, S., et al. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Molecules, 27(4), 1234. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethyl-4-(2-methylpropyl)-4-propylheptane. Retrieved from [Link]
-
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An In-depth Technical Guide to the Thermochemical Data of Branched Dodecanes
This guide provides a comprehensive technical overview of the thermochemical properties of branched dodecanes, tailored for researchers, scientists, and professionals in drug development and related fields. Dodecane (C₁₂H₂₆) and its isomers are significant components in fuels and lubricants, and their thermodynamic characteristics are crucial for understanding combustion processes, reaction kinetics, and molecular stability. This document delves into the experimental and computational methodologies for determining key thermochemical data, including enthalpy of formation, entropy, and heat capacity, with a focus on the influence of molecular branching.
The Significance of Branching on Alkane Stability
In the realm of hydrocarbon chemistry, the structural arrangement of atoms profoundly impacts the molecule's energetic properties. For alkanes, branching introduces subtle yet significant changes in thermodynamic stability. Generally, branched alkanes are thermodynamically more stable than their linear (n-alkane) counterparts.[1][2] This increased stability is reflected in their heats of combustion; branched-chain alkanes have lower absolute values of the standard enthalpy change of combustion (ΔcH⊖) than straight-chain alkanes with the same number of carbon atoms.[1] The origin of this enhanced stability is a subject of ongoing discussion in chemical literature, with contributing factors believed to include stabilizing geminal σ→σ* delocalization and other intramolecular electronic effects.[3]
For example, the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[1] This trend holds true for dodecane isomers, where increased branching leads to a less negative (or more positive) enthalpy of formation, indicating greater stability.[2][4] Understanding these structure-property relationships is paramount for predicting the behavior of different isomers in various applications.
Methodologies for Determining Thermochemical Data
The acquisition of reliable thermochemical data is a cornerstone of chemical research. A combination of experimental and computational approaches is often employed to obtain and validate these crucial parameters.
Experimental Determination of Thermochemical Properties
2.1.1. Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) of a compound is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.[5] For organic compounds like branched dodecanes, this value is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[6]
The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.
The following diagram illustrates the key stages of determining the enthalpy of combustion using a bomb calorimeter.
Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
The standard enthalpy of formation can then be calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[7]
2.1.2. Heat Capacity and Entropy via Differential Scanning Calorimetry (DSC)
The heat capacity (Cp) of a substance, which is the amount of heat required to raise its temperature by one degree, and its entropy (S°), a measure of its molecular disorder, are also critical thermochemical parameters. Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of liquids like branched dodecanes.[8]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] By comparing the heat flow required to heat the sample to that of a standard with a known heat capacity (like sapphire), the specific heat capacity of the sample can be accurately determined.[9][10]
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials.
-
Sample Preparation: Accurately weigh a clean, empty specimen holder (pan) with its lid. Introduce a small amount of the liquid dodecane isomer into the pan and hermetically seal it to prevent evaporation. Record the precise mass of the sample.
-
Baseline Run: Perform a run with two empty specimen holders to obtain a baseline thermal curve.
-
Sapphire Standard Run: Place a sapphire standard in one of the specimen holders and run the temperature program to obtain a reference thermal curve.
-
Sample Run: Replace the sapphire standard with the sample pan and repeat the same temperature program.
-
Data Analysis: The specific heat capacity of the sample is calculated by comparing the heat flow signals from the sample, the baseline, and the sapphire standard at a given temperature.
This procedure provides the heat capacity at different temperatures, which can then be used to calculate the entropy of the substance.
Computational Determination of Thermochemical Properties
While experimental methods provide invaluable benchmark data, they can be time-consuming and challenging for a large number of isomers. Computational chemistry offers a powerful alternative for the high-throughput prediction of thermochemical properties.
High-level quantum mechanical methods, such as the Gaussian-n (Gn) theories (e.g., G3 and G4), have been developed to achieve chemical accuracy (typically within ±1 kcal/mol of experimental values) for thermochemical data.[11] These composite methods approximate high-level electronic structure calculations by combining results from several lower-level calculations, providing a balance between accuracy and computational cost.[9]
The following diagram outlines a typical workflow for calculating the thermochemical properties of a branched dodecane isomer using a composite method like G4 theory.
Caption: A generalized workflow for computational thermochemistry.
G4 theory, an advancement over G3, generally provides improved accuracy by incorporating a better Hartree-Fock energy limit extrapolation, using CCSD(T) for the highest level of theory, and employing refined higher-level corrections.[3][8] These methods are implemented in quantum chemistry software packages like Gaussian.[12][13]
Ensuring Data Integrity: A Self-Validating System
The trustworthiness of thermochemical data, whether experimental or computational, is paramount. A robust approach involves creating a self-validating system through rigorous quality control and cross-verification.
Quality Control in Experimental Measurements
For experimental techniques like calorimetry, ensuring accuracy and precision is critical. Key quality control measures include:
-
Regular Calibration: The calorimeter must be regularly calibrated with a standard substance of known heat of combustion, such as benzoic acid, to determine the heat capacity of the instrument.[14][15]
-
Precise Measurements: Accurate and precise measurements of the sample mass and temperature are fundamental.
-
Minimizing Heat Loss: Using a well-insulated calorimeter and applying corrections for any heat exchange with the surroundings is essential.[15][16]
-
Complete Combustion: Ensuring complete combustion in bomb calorimetry is crucial for accurate results.
-
Standard Operating Procedures (SOPs): Adhering to validated SOPs, such as those outlined by ASTM, ensures consistency and reproducibility.[17]
Validation of Computational Data
Computational results must be validated to ensure their reliability. This can be achieved through:
-
Benchmarking against Experimental Data: Whenever possible, calculated values should be compared with high-quality experimental data.
-
Methodological Comparison: Comparing the results from different computational methods (e.g., G3 vs. G4) can provide an indication of the robustness of the predictions.[3][10]
-
Error-Cancelling Balanced Reactions: This approach involves using a set of reference species with well-established thermochemical data to construct reactions where errors in the computational method tend to cancel out, leading to more accurate predictions for the target molecule. Automated frameworks can be used for the systematic validation of large datasets using this principle.[18]
The convergence of results from multiple high-level computational methods and their agreement with available experimental data provide a high degree of confidence in the predicted thermochemical properties.
Thermochemical Data for Selected Dodecane Isomers
The following table presents thermochemical data for n-dodecane and a selection of its branched isomers. The data for n-dodecane are primarily from the NIST Chemistry WebBook, providing a reliable experimental baseline.[19][20] Data for the branched isomers are a combination of available experimental values and high-quality calculated values from the literature. Note that experimental data for many of the 355 possible dodecane isomers are scarce.[1][6]
| Isomer | Structure | Enthalpy of Formation (gas, 298.15 K) (kJ/mol) | Molar Heat Capacity (liquid, 298.15 K) (J/mol·K) | Boiling Point (°C) | Data Source |
| n-Dodecane | CH₃(CH₂)₁₀CH₃ | -291.0 ± 1.6 | 375.93 | 216.3 | Experimental (NIST)[4][21] |
| 2-Methylundecane | CH₃(CH₂)₈CH(CH₃)₂ | -296.8 (Calculated) | ~370 (Estimated) | 210 | Calculated/Estimated[22][23] |
| 3-Methylundecane | CH₃(CH₂)₇CH(CH₃)CH₂CH₃ | -294.5 (Calculated) | 362.48 | 212 | Calculated/Estimated[21][24] |
| 2,2-Dimethyldecane | CH₃(CH₂)₇C(CH₃)₃ | -311.2 (Calculated) | ~365 (Estimated) | 210.5 | Calculated/Estimated |
| 5-Methylundecane | CH₃(CH₂)₅CH(CH₃)(CH₂)₃CH₃ | -293.7 (Calculated) | ~372 (Estimated) | 213.4 | Calculated/Estimated |
Note: Calculated values are often derived using group additivity methods or quantum chemical calculations and may have an uncertainty of several kJ/mol. Estimated heat capacities are based on trends observed for similar branched alkanes.
As the table illustrates, branched isomers of dodecane generally have a less negative enthalpy of formation than n-dodecane, consistent with the principle of increased stability with branching.[2]
Conclusion
The thermochemical properties of branched dodecanes are of significant interest in various scientific and industrial contexts. This guide has provided an in-depth overview of the methodologies used to determine these properties, emphasizing the importance of both experimental rigor and advanced computational techniques. The interplay between molecular structure, particularly the degree of branching, and thermodynamic stability is a key takeaway. For researchers and professionals, a thorough understanding of these principles and the methods for data acquisition and validation is essential for the accurate modeling and prediction of the behavior of these important hydrocarbons. The continued development of computational methods, benchmarked against high-quality experimental data, will be crucial for expanding our knowledge of the vast isomeric landscape of alkanes like dodecane.
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An In-depth Technical Guide to 2,6-Dimethyl-4-propylheptane: From Discovery to Modern Applications
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-4-propylheptane, a saturated branched-chain alkane with the molecular formula C₁₂H₂₆, represents one of the 355 structural isomers of dodecane.[1] While not a household name, this hydrocarbon holds a significant place in the historical context of petroleum chemistry and continues to be relevant in the study of fuel properties and as a reference compound in advanced analytical techniques. This technical guide provides a comprehensive exploration of 2,6-Dimethyl-4-propylheptane, from its likely origins in the systematic study of hydrocarbon isomers to its physicochemical properties, synthesis, and potential, albeit limited, applications.
Discovery and Historical Context: A Product of Systematic Hydrocarbon Research
The specific discovery of 2,6-Dimethyl-4-propylheptane is not attributed to a single serendipitous event but is rather understood as a result of the systematic efforts to synthesize and characterize various hydrocarbon isomers during the 20th century. A pivotal force in this endeavor was the American Petroleum Institute (API) Research Project 45 (APIRP-45) , initiated in the mid-20th century. The primary objective of this project was to synthesize and purify a vast array of hydrocarbons to serve as reference standards for the petroleum industry. This was crucial for understanding the composition of crude oil and for developing and improving fuels with desirable properties, such as high octane ratings.
Physicochemical Properties
Understanding the physical and chemical properties of 2,6-Dimethyl-4-propylheptane is essential for its handling, potential applications, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [3][4] |
| Molecular Weight | 170.34 g/mol | [3][4] |
| CAS Number | 62185-33-5 | [3][4] |
| Appearance | Colorless liquid (presumed) | General property of similar alkanes |
| Boiling Point | 184.6 °C | [3] |
| Melting Point | -50.8 °C (estimate) | [3] |
| Density | 0.743 g/cm³ | [3] |
| Refractive Index | 1.417 | [3] |
These properties are characteristic of a branched alkane of this molecular weight. The branching in its structure leads to a lower boiling point compared to its straight-chain isomer, n-dodecane (boiling point 216.3 °C), a common trend in hydrocarbon isomers.
Synthesis of 2,6-Dimethyl-4-propylheptane: A Plausible Retrosynthetic Approach
While a specific, detailed experimental protocol for the synthesis of 2,6-Dimethyl-4-propylheptane from a primary literature source is not available, a plausible and efficient synthetic route can be designed based on well-established organometallic reactions. The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and is a logical choice for constructing the highly branched structure of the target molecule.
Retrosynthetic Analysis
A retrosynthetic analysis of 2,6-Dimethyl-4-propylheptane suggests a key disconnection at the C4 position, pointing to a Grignard reagent and a ketone as suitable precursors.
Caption: Retrosynthetic analysis of 2,6-Dimethyl-4-propylheptane.
Proposed Synthetic Pathway via Grignard Reaction
A feasible synthetic route involves the reaction of isobutylmagnesium bromide with 4-methyl-2-heptanone, followed by dehydration and hydrogenation.
Caption: Proposed synthesis of 2,6-Dimethyl-4-propylheptane.
Detailed Experimental Protocol (Hypothetical)
Step 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether to the flask.
-
Slowly add a solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should initiate spontaneously.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Grignard Reaction with 4-Methyl-2-heptanone
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-methyl-2-heptanone (1.0 eq) in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Step 3: Dehydration of the Tertiary Alcohol
-
To the crude tertiary alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to induce dehydration, collecting the resulting alkene mixture by distillation.
Step 4: Hydrogenation of the Alkene Mixture
-
Dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2,6-Dimethyl-4-propylheptane. The product should be purified by fractional distillation.
Analytical Characterization
The structural elucidation and purity assessment of 2,6-Dimethyl-4-propylheptane would rely on standard spectroscopic and chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC would be used to determine the purity of the compound and to separate it from any isomers or residual starting materials. The mass spectrum would show a characteristic fragmentation pattern for a branched C₁₂ alkane, with the molecular ion peak (m/z 170) likely being of low intensity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, chemically non-equivalent protons. The signals would appear in the upfield region (typically 0.8-1.5 ppm) characteristic of alkanes.
-
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the unique carbon atoms in the molecule, allowing for unambiguous structural confirmation.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be relatively simple, showing characteristic C-H stretching and bending vibrations for an alkane (around 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively).
Applications and Relevance
The primary application of 2,6-Dimethyl-4-propylheptane, in line with its likely historical context, is as a reference compound in the petroleum and chemical industries.[5] Its well-defined structure and properties make it valuable for:
-
Calibration of analytical instruments: Used to calibrate gas chromatographs and mass spectrometers for the analysis of complex hydrocarbon mixtures like gasoline and diesel fuel.
-
Fundamental combustion studies: As a pure component, it can be used in engine studies to understand the relationship between molecular structure and knocking characteristics (octane rating). Highly branched alkanes generally have higher octane ratings than their straight-chain counterparts.
-
Geochemical analysis: As a standard for identifying branched alkanes in geological samples, which can provide information about the origin and thermal history of petroleum reservoirs.
Beyond its role as a reference standard, 2,6-Dimethyl-4-propylheptane has no known significant applications in drug development or as a commercial solvent or intermediate. Its biological activity is expected to be low, and its toxicological profile is likely similar to other C₁₂ alkanes, which are generally considered to have low acute toxicity but can be aspiration hazards.
Conclusion
2,6-Dimethyl-4-propylheptane, while not a widely known chemical, serves as an important example of the systematic exploration of hydrocarbon chemistry that was fundamental to the development of modern fuels and the petroleum industry. Its story is intertwined with the large-scale research efforts to synthesize and characterize a vast library of hydrocarbon isomers. While its direct applications are limited, its role as a reference compound underscores the importance of pure, well-characterized molecules in advancing our understanding of complex chemical systems. The logical and established methods of organic synthesis, such as the Grignard reaction, provide a clear and reliable pathway to this and other highly branched alkanes, demonstrating the predictive power of modern chemical science.
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An In-depth Technical Guide to the Natural Occurrence of Highly Branched Alkanes
This guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of highly branched alkanes (HBAs). Intended for researchers, scientists, and professionals in drug development and related fields, this document synthesizes current knowledge, offering both foundational understanding and detailed, field-proven methodologies. We will explore the diverse sources of these unique lipids, delve into their complex biosynthetic pathways, and provide robust protocols for their isolation and characterization.
Introduction: The Significance of Molecular Complexity
Highly branched alkanes are a fascinating and structurally diverse class of saturated hydrocarbons found in a range of biological and geological systems. Unlike their linear counterparts, HBAs possess intricate carbon skeletons, including quaternary carbon centers and repeating branched units, which impart unique physicochemical properties.[1][2][3] Their discovery has opened new avenues in geochemistry, where they serve as robust biomarkers for paleoenvironmental reconstructions.[4][5][6] Furthermore, the enzymatic machinery responsible for their synthesis represents a largely untapped resource for the biotechnological production of advanced biofuels and specialty chemicals.[7][8][9] This guide will navigate the complexities of these molecules, from their origins in microscopic organisms to the sophisticated analytical techniques required for their study.
Natural Sources of Highly Branched Alkanes
The production of highly branched alkanes is not widespread across the domains of life but is rather a specialized metabolic trait of specific organisms. The structural diversity of HBAs is often linked to their biological source.
Diatoms: Prolific Producers of Highly Branched Isoprenoids (HBIs)
A significant class of HBAs are the highly branched isoprenoids (HBIs), which are primarily produced by a select group of marine and freshwater diatoms.[4][10] These lipids are characterized by their irregular isoprenoid structures, with C25 and C30 compounds being the most abundant in sediments.[10]
Prominent HBI-producing diatom genera include:
-
Haslea
-
Rhizosolenia
-
Pleurosigma
-
Navicula
-
Berkeleya[10]
The specific structures of HBIs can vary between diatom species, influencing their application as biomarkers. For instance, a C25 monoene (IP25) is a well-established proxy for Arctic sea ice, as it is synthesized by diatoms living within the ice.[4] In contrast, certain tri-unsaturated HBIs are indicative of open-ocean conditions adjacent to ice margins.[4][5]
Bacteria and Archaea: A Reservoir of Structural Diversity
Bacteria and archaea contribute significantly to the diversity of naturally occurring branched alkanes. Cyanobacteria, for example, are known to produce C15-C19 alkanes, with some species synthesizing mid-chain branched alkanes such as 7-methylheptadecane.[8][11]
More complex structures, known as branched alkanes with quaternary carbon atoms (BAQCs), have been identified in various geological samples, including ancient black shales and modern deep-sea hydrothermal vent waters.[1][2][3] While the exact source organisms of many BAQCs remain unknown, their distribution suggests a link to non-photosynthetic, sulfide-oxidizing bacteria or archaea.[1] The presence of these compounds in sediments dating back 2.2 billion years highlights their ancient origins.[2][3]
The following table summarizes the distribution of representative highly branched alkanes across different natural sources.
| Alkane Class | Representative Structures | Carbon Number | Known Biological Sources |
| Highly Branched Isoprenoids (HBIs) | IP25 (C25 monoene), C25 dienes and trienes | C25, C30 | Marine and freshwater diatoms (e.g., Haslea, Rhizosolenia)[4][10] |
| Mid-chain Branched Alkanes | 7-methylheptadecane | C18 | Cyanobacteria[11] |
| Branched Alkanes with Quaternary Carbons (BAQCs) | 2,2-dimethylalkanes, 3,3- and 5,5-diethylalkanes | C18-C21 (main peaks) | Unknown, presumed bacteria/archaea in sulfide-rich environments[1][2][3] |
Biosynthetic Pathways: Nature's Toolkit for Carbon-Carbon Bond Formation
The biosynthesis of highly branched alkanes involves intricate enzymatic pathways that are distinct from the well-understood fatty acid synthesis that produces linear alkanes.
The Isoprenoid Pathway: The Genesis of HBIs
Highly branched isoprenoids are synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The irregular carbon skeleton of HBIs arises from the unique head-to-head or non-canonical condensations of these isoprenoid precursors, a departure from the typical head-to-tail condensations seen in the biosynthesis of steroids and carotenoids. The precise enzymatic mechanisms governing these unusual condensations are an active area of research.
Cyanobacterial Alkane Biosynthesis: A Two-Step Conversion
In cyanobacteria, the biosynthesis of both linear and some branched alkanes is a two-step process that hijacks intermediates from fatty acid metabolism.[7][11][12]
-
Reduction of Acyl-ACP: An acyl-acyl carrier protein reductase (AAR) reduces a fatty acyl-ACP to a fatty aldehyde.[7][12]
-
Decarbonylation: An aldehyde-deformylating oxygenase (ADO) then converts the fatty aldehyde into an alkane with one less carbon atom.[7][12]
The incorporation of branches, such as a methyl group, is thought to occur at the level of the fatty acid precursor pool, where a branched-chain fatty acid is used as the substrate for the AAR-ADO pathway.
Below is a diagram illustrating the cyanobacterial alkane biosynthesis pathway.
Caption: Cyanobacterial alkane biosynthesis pathway.
Methodologies for Isolation and Analysis
The study of highly branched alkanes necessitates robust and sensitive analytical techniques due to their often low abundance and the complexity of their natural matrices.
Extraction and Fractionation: A Step-by-Step Protocol
The following protocol outlines a general procedure for the extraction and isolation of the aliphatic hydrocarbon fraction, which includes highly branched alkanes, from a sediment or biomass sample. The choice of this multi-step approach is to systematically remove more polar lipid classes, thereby concentrating the non-polar alkanes for improved instrumental analysis.
Protocol 1: Extraction and Fractionation of Aliphatic Hydrocarbons
-
Sample Preparation: Freeze-dry the sediment or biomass sample to remove all water, which can interfere with extraction efficiency. Homogenize the dried sample by grinding it to a fine powder to ensure a uniform and large surface area for solvent extraction.
-
Lipid Extraction:
-
Weigh approximately 10 g of the homogenized sample into a pre-cleaned extraction thimble.
-
Spike the sample with a known amount of an internal standard (e.g., deuterated alkanes) for quantification purposes.
-
Perform a Soxhlet extraction for 8-12 hours using a 2:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH).[13] This solvent system is effective for extracting a broad range of lipids.
-
Alternatively, use an accelerated solvent extractor (ASE) with the same solvent system for a faster extraction.
-
-
Saponification (Optional): To remove interfering esters (e.g., waxes), the total lipid extract can be saponified by refluxing with 6% KOH in methanol. The non-saponifiable lipids, including alkanes, are then recovered by partitioning into a non-polar solvent like n-hexane.
-
Fractionation by Column Chromatography:
-
Prepare a chromatography column packed with activated silica gel in n-hexane.
-
Apply the concentrated total lipid extract (or the non-saponifiable fraction) to the top of the column.
-
Elute the aliphatic fraction (containing linear and branched alkanes) with 2-3 column volumes of n-hexane.[13] The non-polar nature of hexane ensures that only the most non-polar compounds, the alkanes, will elute.
-
Subsequently, elute more polar fractions (e.g., aromatics, fatty acids) with solvents of increasing polarity, such as DCM and MeOH.
-
-
Sample Concentration: Concentrate the collected aliphatic fraction to a final volume of approximately 1 mL under a gentle stream of nitrogen gas. The sample is now ready for instrumental analysis.
The following diagram illustrates the general workflow for the isolation of highly branched alkanes.
Caption: Experimental workflow for HBA isolation.
Instrumental Analysis: Identification and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the analysis of highly branched alkanes.[14]
Protocol 2: GC-MS Analysis of Highly Branched Alkanes
-
Instrument Setup:
-
Gas Chromatograph: Use a high-resolution capillary column (e.g., 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane). The long column length is crucial for achieving the necessary separation of complex isomers.[14]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A typical program starts at 60°C, ramps to 150°C at 10°C/min, and then ramps to 320°C at 4°C/min, followed by a long hold time. This slow ramp rate in the higher temperature range is essential for separating high-boiling point isomers.
-
-
Mass Spectrometer Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[14]
-
Scan Mode: Acquire data in full scan mode (e.g., m/z 50-650) to obtain complete mass spectra for structural identification.
-
-
Data Analysis:
-
Identification: Identify individual highly branched alkanes by comparing their mass spectra and retention times to those of authentic standards or published data. The mass spectra of branched alkanes are characterized by preferential cleavage at branching points, leading to the formation of stable secondary and tertiary carbocations.[1][14]
-
Quantification: Quantify the identified compounds by integrating the peak areas of characteristic ions and comparing them to the peak area of the internal standard.
-
For particularly complex mixtures or for the structural elucidation of novel compounds, advanced techniques such as two-dimensional GC (GCxGC) and Nuclear Magnetic Resonance (NMR) spectroscopy may be required.[15][16]
Conclusion and Future Perspectives
The study of naturally occurring highly branched alkanes is a dynamic field that bridges biology, chemistry, and geology. While significant progress has been made in identifying their sources and developing analytical methodologies, many questions remain. The precise biological functions of these complex lipids are often not well understood.[4] Furthermore, the complete enzymatic pathways for the synthesis of the most intricate structures, such as the BAQCs, are yet to be fully elucidated. Future research, leveraging advances in genomics, proteomics, and metabolomics, will undoubtedly uncover new source organisms, novel biosynthetic enzymes, and a deeper understanding of the roles these fascinating molecules play in the natural world. This knowledge will not only enhance their application as paleoenvironmental proxies but also pave the way for their biotechnological production for a variety of industrial applications.
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Foreword: Understanding the Journey of C12 Hydrocarbons in the Environment
An In-Depth Technical Guide to the Environmental Fate of C12 Hydrocarbons
To researchers, scientists, and drug development professionals, the molecules we work with do not exist in a vacuum. Their lifecycle extends far beyond the laboratory, and understanding their ultimate fate in the environment is a critical aspect of responsible science and sustainable technology. This guide is dedicated to the C12 group of hydrocarbons, a ubiquitous class of compounds found in fuels, solvents, and industrial feedstocks.[1] Their journey after release—whether intentional or accidental—is a complex interplay of physical, chemical, and biological processes.
This document eschews a simple, templated approach. Instead, it is structured to follow the logical progression of a C12 hydrocarbon molecule as it partitions and transforms within the primary environmental compartments: the atmosphere, water, and soil. Our focus will be on the causality behind these processes, the experimental validation of observed phenomena, and the predictive models that allow us to forecast environmental impact. As scientists, our commitment to integrity demands that every claim is supported by robust evidence and every protocol is designed for verifiable, reproducible results.
Core Physicochemical Properties: The Blueprint for Environmental Behavior
The environmental partitioning of any chemical is predetermined by its fundamental physicochemical properties. For C12 hydrocarbons, represented here by the straight-chain alkane n-dodecane, these properties dictate its tendency to volatilize into the air, dissolve in water, or adsorb to soil and sediment.[2][3] These are not abstract values; they are the primary drivers of transport and bioavailability.
| Property | Value for n-Dodecane | Significance in Environmental Fate |
| Molecular Formula | C₁₂H₂₆ | Defines the basic structure and molecular weight. |
| Molecular Weight | 170.34 g/mol | Influences diffusion and volatility. |
| Vapor Pressure | 0.135 mmHg at 25°C | High : Indicates a significant tendency to volatilize from soil and water into the atmosphere. |
| Water Solubility | 0.0037 mg/L at 25°C | Very Low : The compound is hydrophobic ("water-hating"), leading it to partition out of water and onto organic matter in soil or sediment.[3] |
| Log Kₒw | 6.10 | High : The octanol-water partition coefficient shows a strong preference for fatty tissues and organic carbon over water, indicating a potential for bioaccumulation and strong sorption to soil/sediment. |
| Henry's Law Constant | 2.89 atm·m³/mol at 25°C | High : This value confirms a high volatility from water, meaning rapid transfer from surface water to the atmosphere is a key transport pathway.[3] |
Data sourced from PubChem CID 8182 and other publicly available chemical databases.
Inter-Compartmental Transport: A Visual Overview
The journey of a C12 hydrocarbon is not confined to a single environmental medium. The properties listed above drive a continuous exchange between air, water, and soil. This dynamic partitioning is a foundational concept in environmental fate modeling.
Caption: Inter-compartmental transport pathways for C12 hydrocarbons.
Fate in the Atmosphere: Oxidation and Removal
Once volatilized, C12 hydrocarbons enter the atmospheric compartment, where their fate is dominated by oxidation. Direct photolysis (breakdown by sunlight) is negligible for alkanes; instead, the primary removal mechanism is reaction with hydroxyl radicals (•OH).[4][5]
This reaction sequence is a cornerstone of atmospheric chemistry:
-
Initiation : The hydroxyl radical abstracts a hydrogen atom from the dodecane molecule, forming an alkyl radical (•C₁₂H₂₅).[4]
-
Propagation : The alkyl radical rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (C₁₂H₂₅OO•).[4]
-
Further Reactions : This peroxy radical continues to react with other atmospheric components, such as nitrogen oxides (NOx), leading to the formation of aldehydes, ketones, and eventually secondary organic aerosols (SOAs).[4]
The atmospheric lifetime of C12 hydrocarbons is determined by the rate of the initial •OH reaction and the average concentration of hydroxyl radicals. This lifetime is typically estimated to be on the order of a few days, preventing long-range atmospheric transport but contributing to local and regional air quality issues like smog formation.[5]
Fate in Aquatic Systems: The Dominance of Biodegradation
Due to their low water solubility, C12 hydrocarbons released into aquatic environments will primarily exist either as a non-aqueous phase liquid (NAPL) on the surface, adsorbed to suspended solids, or partitioned into sediment.[3]
Biodegradation: Nature's Primary Remediation Tool
The most significant fate process in water and sediment is microbial degradation.[6][7] A wide variety of bacteria and fungi possess the enzymatic machinery to utilize alkanes as a source of carbon and energy.[7][8]
-
Aerobic Biodegradation : In the presence of oxygen, the process is relatively rapid. Microorganisms employ oxygenase enzymes to initiate the attack on the alkane chain. Two primary pathways have been identified for n-dodecane:
-
Terminal Oxidation : The most common pathway, where an oxygen atom is inserted at the end of the chain to form 1-dodecanol. This is further oxidized to dodecanal (an aldehyde) and then to dodecanoic acid (a fatty acid), which can enter the beta-oxidation cycle.[8]
-
Subterminal Oxidation : A less common pathway where oxidation occurs at a sub-terminal carbon atom, forming secondary alcohols (e.g., 2-dodecanol) and ketones (e.g., 2-dodecanone).[8]
-
-
Anaerobic Biodegradation : In oxygen-depleted environments, such as deep sediment, biodegradation is much slower but still occurs.[9] Specialized bacteria, often sulfate-reducers, can activate the alkane molecule by adding it across a fumarate molecule, forming dodecylsuccinic acids.[9] This initiates a degradation sequence analogous to fatty acid metabolism.[9]
Factors influencing the rate of biodegradation are critical to understand. These include:
-
Temperature : Higher temperatures generally increase microbial activity and degradation rates.[10] However, psychrotrophic (cold-adapted) microorganisms can readily degrade dodecane at temperatures as low as 0-10°C.[8]
-
Oxygen Availability : Aerobic degradation is significantly faster than anaerobic degradation.[11]
-
Nutrient Availability : Microbes require nutrients like nitrogen and phosphorus. Their absence can be a limiting factor in bioremediation.
-
Bioavailability : Because dodecane is hydrophobic, its availability to microorganisms in the water column can be limited. Surfactants can enhance bioavailability and degradation rates.[10]
Caption: Simplified aerobic biodegradation pathways for n-dodecane.[8]
Abiotic Degradation: Photodegradation and Hydrolysis
-
Photodegradation : While direct photolysis is weak, indirect photodegradation can occur in sunlit surface waters.[12] Natural photosensitizers in the water (like dissolved organic matter) can absorb sunlight and produce reactive oxygen species that, in turn, can degrade hydrocarbons. This process is generally slower than biodegradation for alkanes.[12][13]
-
Hydrolysis : For saturated alkanes like dodecane, hydrolysis (reaction with water) is not an environmentally relevant degradation pathway.[14] However, for C12 hydrocarbon derivatives, such as sodium dodecyl sulfate, hydrolysis can be a significant process.[14]
Fate in Soil and Sediment: Sorption and Persistence
When C12 hydrocarbons contaminate soil, their fate is governed by the interplay between sorption to soil particles and biodegradation.[15][16]
-
Sorption : Due to their hydrophobicity, C12 hydrocarbons strongly adsorb to the organic carbon fraction of soil and sediment.[3] This partitioning behavior is described by the organic carbon-water partition coefficient (Koc). The high Koc value means that the compound will be largely immobile in soils with even modest organic content, reducing its potential to leach into groundwater.[3] This strong binding, however, also reduces the bioavailability of the hydrocarbon to degrading microorganisms, potentially increasing its persistence.
-
Biodegradation : As in aquatic systems, biodegradation is the ultimate destruction pathway in soil. The same aerobic and anaerobic pathways apply. However, the process is often limited by the slow diffusion of the hydrocarbon from the sorbed state into the aqueous phase where microbes are active. The time required for complete degradation on soil particles can be significantly longer than in a liquid medium.[10]
-
Leaching : The potential for C12 hydrocarbons to migrate downwards and contaminate groundwater is generally low due to strong sorption and high volatility.[17] However, in soils with very low organic carbon content (e.g., sand and gravel), or in cases of a large spill creating a separate phase (NAPL), downward migration is a significant risk.[17]
Experimental Protocols for Fate Assessment
To generate the data that informs our understanding and models, standardized and validated experimental protocols are essential. These protocols are designed to be self-validating through the use of proper controls, reference standards, and mass balance calculations.
Protocol 1: Aerobic Biodegradability in an Aqueous Medium (Based on OECD 301F)
Objective : To determine the rate and extent of aerobic biodegradation of a C12 hydrocarbon by measuring oxygen consumption in a closed respirometer.
Methodology :
-
Preparation of Medium : A mineral salts medium is prepared containing essential nutrients (nitrogen, phosphorus, etc.) and is saturated with air.
-
Inoculum : An inoculum of microorganisms is sourced from the activated sludge of a domestic wastewater treatment plant. It is washed and prepared to a specific concentration.
-
Test Setup :
-
Test Flasks : Mineral medium, inoculum, and the C12 hydrocarbon (e.g., n-dodecane, typically at 100 mg/L, adsorbed onto silica gel for dispersion) are added to multiple sealed flasks.
-
Abiotic Control : Contains medium and test substance, but no inoculum, to measure any non-biological oxygen demand.
-
Inoculum Control : Contains medium and inoculum, but no test substance, to measure the background respiration of the microorganisms.
-
Reference Control : Contains medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.
-
-
Incubation : Flasks are incubated at a constant temperature (e.g., 20-25°C) in the dark for 28 days. Oxygen consumption is measured continuously by the respirometer.
-
Data Analysis : The percentage of biodegradation is calculated by comparing the oxygen consumed in the test flasks (corrected for the inoculum control) to the theoretical oxygen demand (ThOD) of the C12 hydrocarbon.
-
Validation : The test is valid if the reference substance shows >60% degradation within 14 days and the oxygen consumption in the inoculum control is within specified limits.
Protocol 2: Soil Sorption Coefficient (Based on OECD 106)
Objective : To determine the soil organic carbon-water partition coefficient (Koc) for a C12 hydrocarbon.
Caption: Experimental workflow for determining the soil sorption coefficient (Koc).
Analytical Methods: Quantifying C12 Hydrocarbons
Accurate assessment of environmental fate relies on sensitive and specific analytical methods to measure concentrations in complex matrices like soil and water. The gold standard for hydrocarbon analysis is Gas Chromatography (GC).[18][19]
-
Sample Preparation : This is a critical step to isolate the C12 hydrocarbons from the environmental matrix. Techniques include liquid-liquid extraction for water samples and ultrasonic or Soxhlet extraction with an organic solvent for soil and sediment samples.[18][19]
-
Analysis :
-
Gas Chromatography (GC) : The extract is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column.[20]
-
Flame Ionization Detector (FID) : A robust and sensitive detector for hydrocarbons, providing quantitative data.[20]
-
Mass Spectrometry (MS) : Provides definitive identification of the compound based on its mass spectrum, confirming the identity of dodecane isomers and their degradation products.
-
Conclusion: A Synthesis of Fate and Impact
The environmental fate of C12 hydrocarbons is a multi-faceted process driven by their distinct physicochemical properties. Their high volatility leads to rapid partitioning into the atmosphere, where they are degraded within days by photo-oxidation.[4] In soil and water, their low solubility and high hydrophobicity cause them to bind strongly to organic matter, limiting their mobility but also their bioavailability.[3] The ultimate destructive pathway in these media is biodegradation by microorganisms, a process that can be effective but is highly dependent on environmental conditions.[6][7] Understanding these intricate pathways is not merely an academic exercise; it is fundamental to conducting accurate risk assessments, developing effective remediation strategies, and designing the next generation of chemicals with environmental sustainability in mind.
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- 13. researchgate.net [researchgate.net]
- 14. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Hydrocarbon - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. claire.co.uk [claire.co.uk]
- 18. agilent.com [agilent.com]
- 19. health.hawaii.gov [health.hawaii.gov]
- 20. lotusinstruments.com [lotusinstruments.com]
Methodological & Application
Synthesis of 2,6-Dimethyl-4-propylheptane via Grignard reaction
Application Note & Protocol
Synthesis of 2,6-Dimethyl-4-propylheptane via Grignard Reaction
Abstract
This application note provides a comprehensive, field-tested protocol for the multi-step synthesis of the highly branched alkane, 2,6-dimethyl-4-propylheptane. The synthetic strategy is centered around the versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable method for obtaining this complex hydrocarbon. The synthesis is executed in three main stages: (1) the Grignard addition of isobutylmagnesium bromide to isovaleraldehyde to form the secondary alcohol, 2,6-dimethylheptan-4-ol; (2) the subsequent conversion of this alcohol to the corresponding alkyl bromide, 4-bromo-2,6-dimethylheptane; and (3) the final Grignard coupling reaction between 4-bromo-2,6-dimethylheptane and propylmagnesium bromide to yield the target molecule. This document provides detailed, step-by-step procedures, safety protocols, characterization guidelines, and expert insights to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of Branched Alkanes and the Grignard Reaction
Highly branched alkanes are of significant interest in various fields, including as high-performance lubricants, jet fuel components, and as molecular scaffolds in drug discovery. Their unique physical properties, such as low freezing points and high thermal stability, are a direct consequence of their molecular architecture. The synthesis of such complex structures, however, presents a considerable challenge, requiring precise control over carbon-carbon bond formation.
The Grignard reaction stands as one of the most powerful and versatile tools in the synthetic organic chemist's arsenal for constructing complex carbon skeletons. Discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon atom. Its reliability and broad substrate scope have made it indispensable for the creation of alcohols, aldehydes, ketones, carboxylic acids, and, as demonstrated in this protocol, complex alkanes.
This application note details a rational and efficient three-step synthesis of 2,6-dimethyl-4-propylheptane, leveraging the Grignard reaction in two of the key steps. The chosen retrosynthetic pathway allows for the controlled and sequential construction of the target molecule from readily available starting materials.
Retrosynthetic Analysis and Synthetic Strategy
The design of an effective synthesis begins with a logical retrosynthetic analysis, which involves deconstructing the target molecule into simpler, commercially available precursors. For 2,6-dimethyl-4-propylheptane, a key disconnection is made at the C4-propyl bond, suggesting a Grignard coupling reaction as the final step.
Figure 1: Retrosynthetic analysis of 2,6-dimethyl-4-propylheptane.
The overall forward synthetic strategy is as follows:
-
Step 1: Synthesis of 2,6-Dimethylheptan-4-ol. This intermediate is prepared via the nucleophilic addition of isobutylmagnesium bromide to isovaleraldehyde.
-
Step 2: Synthesis of 4-Bromo-2,6-dimethylheptane. The secondary alcohol is converted to the corresponding alkyl bromide using phosphorus tribromide (PBr₃), a reliable method for such transformations.
-
Step 3: Synthesis of 2,6-Dimethyl-4-propylheptane. The final carbon skeleton is constructed by the coupling of propylmagnesium bromide with the synthesized 4-bromo-2,6-dimethylheptane.
Detailed Experimental Protocols
3.1. General Considerations and Safety
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, particularly water. All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. Anhydrous diethyl ether or tetrahydrofuran (THF) should be used as the solvent.
-
Inert Atmosphere: All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching by atmospheric oxygen and moisture.
-
Reagent Handling: Organomagnesium halides are corrosive and pyrophoric. Phosphorus tribromide is highly corrosive and reacts violently with water. Isovaleraldehyde has a pungent odor. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
3.2. Step 1: Synthesis of 2,6-Dimethylheptan-4-ol
Principle: This step involves the nucleophilic addition of a Grignard reagent to an aldehyde. The isobutyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of isovaleraldehyde, forming a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Isobutyl bromide | 137.02 | 13.70 g (10.8 mL) | 0.10 |
| Isovaleraldehyde | 86.13 | 8.61 g (10.6 mL) | 0.10 |
| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |
| Saturated NH₄Cl (aq) | - | 100 mL | - |
| 1 M HCl (aq) | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Protocol:
-
Grignard Reagent Formation:
-
Place the magnesium turnings in a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of isobutyl bromide in 50 mL of anhydrous diethyl ether.
-
Add a small portion (approx. 5 mL) of the isobutyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by cloudiness and gentle refluxing. If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting greyish solution is isobutylmagnesium bromide.
-
-
Addition to Aldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of isovaleraldehyde in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the isovaleraldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Workup and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction. This is a safer alternative to adding water directly to the unreacted Grignard reagent.
-
If a significant amount of solid magnesium salts remains, add 1 M HCl dropwise until the solids dissolve.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude 2,6-dimethylheptan-4-ol.
-
3.3. Step 2: Synthesis of 4-Bromo-2,6-dimethylheptane
Principle: The hydroxyl group of the alcohol is converted into a good leaving group by protonation (in the case of HBr) or formation of an intermediate phosphite ester (with PBr₃). A subsequent Sₙ2 reaction with the bromide ion yields the alkyl bromide. PBr₃ is often preferred for secondary alcohols as it can minimize rearrangement side products.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 2,6-Dimethylheptan-4-ol (crude) | 144.25 | ~14.4 g | ~0.10 |
| Phosphorus tribromide (PBr₃) | 270.69 | 9.9 g (3.4 mL) | 0.037 |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |
| Ice-cold water | - | 100 mL | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | - | - |
Protocol:
-
Reaction Setup:
-
Dissolve the crude 2,6-dimethylheptan-4-ol in 100 mL of anhydrous diethyl ether in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of PBr₃:
-
Add phosphorus tribromide to the dropping funnel.
-
Add the PBr₃ dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2 hours.
-
-
Workup and Isolation:
-
Cool the mixture back to 0 °C.
-
Very slowly and carefully, pour the reaction mixture over 100 mL of ice-cold water in a beaker to quench the excess PBr₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
The crude 4-bromo-2,6-dimethylheptane can be purified by vacuum distillation.
-
3.4. Step 3: Synthesis of 2,6-Dimethyl-4-propylheptane
Principle: This step is a Grignard coupling reaction where the nucleophilic propyl group from propylmagnesium bromide displaces the bromide from the secondary alkyl halide in an Sₙ2-like fashion. This forms the final C-C bond and yields the target alkane.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium turnings | 24.31 | 2.19 g | 0.09 |
| 1-Bromopropane | 122.99 | 9.84 g (7.3 mL) | 0.08 |
| 4-Bromo-2,6-dimethylheptane | 207.15 | ~14.5 g | ~0.07 |
| Anhydrous THF | 72.11 | 150 mL | - |
| Saturated NH₄Cl (aq) | - | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Protocol:
-
Grignard Reagent Formation:
-
Following the procedure in Step 1.1, prepare propylmagnesium bromide from magnesium turnings and 1-bromopropane in 75 mL of anhydrous THF.
-
-
Coupling Reaction:
-
Cool the freshly prepared propylmagnesium bromide solution to 0 °C.
-
Dissolve the purified 4-bromo-2,6-dimethylheptane in 75 mL of anhydrous THF and add it to a dropping funnel.
-
Add the alkyl bromide solution dropwise to the Grignard reagent over 30 minutes.
-
After the addition, allow the mixture to warm to room temperature and then gently reflux for 2 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C.
-
Quench the reaction by the slow addition of 100 mL of saturated aqueous NH₄Cl.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent by rotary evaporation.
-
The final product, 2,6-dimethyl-4-propylheptane, is a low-boiling liquid and should be purified by fractional distillation under reduced pressure.
-
Purification and Characterization
-
Purification: Fractional distillation is the method of choice for purifying the final product due to the potential for side products from elimination and coupling reactions. The boiling point of 2,6-dimethyl-4-propylheptane is expected to be in the range of 180-190 °C at atmospheric pressure.
-
Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity and molecular weight (MW = 170.34 g/mol ) of the final product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by analyzing the chemical shifts, integration, and splitting patterns of the different proton environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the number of unique carbon atoms in the molecule.
-
Overall Synthetic Workflow
Figure 2: Overall workflow for the synthesis of 2,6-dimethyl-4-propylheptane.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction does not initiate. | Wet glassware/solvent; inactive magnesium surface. | Ensure all equipment is scrupulously dry. Crush a few Mg turnings to expose a fresh surface. Add a small iodine crystal as an activator. |
| Low yield of alcohol in Step 1. | Premature quenching of Grignard reagent; enolization of the aldehyde. | Maintain strict anhydrous and inert conditions. Add the aldehyde solution slowly at a low temperature (0 °C) to minimize side reactions. |
| Significant amount of elimination product (alkene) in Step 3. | High reaction temperature; sterically hindered substrate. | Use a less sterically hindered Grignard reagent if possible (not applicable here). Maintain a moderate reflux temperature and avoid prolonged heating. |
| Complex mixture after final workup. | Incomplete reactions; side reactions (e.g., Wurtz coupling). | Ensure each step goes to completion (monitor by TLC or GC if possible). Purify intermediates. Use fractional distillation for the final product. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 2,6-dimethyl-4-propylheptane using the Grignard reaction as the key C-C bond-forming step. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably obtain this complex branched alkane for further study and application. The principles and techniques described herein are broadly applicable to the synthesis of other complex organic molecules.
References
-
Title: Grignard Reagents: New Developments Source: Royal Society of Chemistry URL: [Link]
-
Title: Organic Chemistry, 5th Edition (Chapter on Organometallic Reagents) Source: W. W. Norton & Company URL: [Link]
-
Title: Comprehensive Organic Synthesis, Volume 3 (Carbon-Carbon Bond Formation) Source: Elsevier URL: [Link]
-
Title: Safety in the Chemistry Laboratory: Handling Grignard Reagents Source: American Chemical Society URL: [Link]
Gas chromatography-mass spectrometry (GC-MS) analysis of 2,6-Dimethyl-4-propylheptane
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,6-Dimethyl-4-propylheptane
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the analysis of 2,6-Dimethyl-4-propylheptane, a C12 branched alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document details the fundamental principles, a step-by-step experimental protocol, and in-depth data interpretation. The methodology emphasizes the causal relationships behind instrumental parameter selection and protocol design, ensuring scientific integrity and robust, reproducible results. We delve into the characteristic fragmentation patterns of branched alkanes under Electron Ionization (EI), providing a predictive model for the mass spectrum of 2,6-Dimethyl-4-propylheptane.
Introduction and Scientific Principles
2,6-Dimethyl-4-propylheptane (C₁₂H₂₆, Molecular Weight: 170.33 g/mol ) is a saturated branched alkane.[1][2] The precise identification and quantification of such isomers are critical in diverse fields, including petroleum analysis, environmental monitoring, and as impurities or metabolites in pharmaceutical products.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose, coupling the superior separation power of gas chromatography with the structural elucidation capabilities of mass spectrometry.[4]
The Rationale for GC-MS in Alkane Analysis
Gas chromatography excels at separating volatile and semi-volatile compounds based on their boiling points and affinity for the GC column's stationary phase.[5] For non-polar analytes like 2,6-Dimethyl-4-propylheptane, a non-polar stationary phase column is employed, ensuring elution is primarily governed by boiling point.
Mass spectrometry, following chromatographic separation, bombards the eluted molecules with electrons (typically at a standard energy of 70 eV in Electron Ionization mode), causing them to ionize and fragment.[6] This fragmentation is not random; it follows predictable chemical pathways dictated by molecular structure. For branched alkanes, fragmentation is a key identifier.[7][8]
Foundational Principles of Alkane Fragmentation
The mass spectrum of a branched alkane is its molecular fingerprint. Understanding the rules of fragmentation is paramount for accurate interpretation:
-
Preferential Cleavage at Branch Points: Carbon-carbon bonds are most likely to break at branching points, as this leads to the formation of more stable secondary or tertiary carbocations.[7][8][9]
-
Stability of Carbocations: The stability follows the order: tertiary > secondary > primary. The most abundant fragment ions in the spectrum often correspond to the most stable carbocations that can be formed.
-
Weak or Absent Molecular Ion (M⁺): Highly branched alkanes, like the topic compound, undergo extensive fragmentation.[8][10] Consequently, the molecular ion peak (at m/z 170) is often of very low abundance or completely absent.[7][11]
-
Loss of the Largest Alkyl Group: At a branching point, the preferential loss of the largest alkyl substituent as a radical is a common pathway, as it results in a highly stabilized carbocation.[7][8]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating workflow. Each step includes checks and rationale to ensure data integrity.
Materials and Reagents
-
Analyte: 2,6-Dimethyl-4-propylheptane standard
-
Solvent: High-purity, volatile organic solvent (e.g., Hexane, Dichloromethane).[5] Solvents must be free of contaminants that could interfere with the analysis.[12]
-
Vials: 2 mL glass autosampler vials with PTFE-lined caps. Plastic should be avoided to prevent leaching.[13]
-
Gases: Helium (carrier gas, 99.999% purity or higher).[14]
Protocol Step 1: Sample Preparation
Proper sample preparation is critical to avoid contamination and ensure compatibility with the GC-MS system.[5]
-
Dissolution: Prepare a stock solution of 2,6-Dimethyl-4-propylheptane in hexane at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a working concentration, typically in the range of 10-100 µg/mL.[11] This concentration prevents column overloading while providing sufficient signal.
-
Filtration (If Necessary): If the sample contains any particulates, filter it through a 0.22 µm PTFE syringe filter to prevent blockage of the injector syringe and contamination of the inlet liner.[12]
-
Transfer: Transfer the final solution into a labeled 2 mL glass autosampler vial.[3][13]
-
Blank Preparation: Prepare a solvent blank using only the hexane. This is a critical validation step to identify any systemic contamination from solvents, vials, or instrument carryover.[15]
Protocol Step 2: GC-MS Instrumentation & Parameters
The following parameters are a robust starting point for a standard capillary GC-MS system and should be optimized for specific instrumentation.
| Parameter | Setting | Rationale & Expert Insights |
| GC System | ||
| Injector Type | Split/Splitless | Versatile for various concentrations. A split injection is recommended to handle the volatility of the analyte and prevent column overload.[16] |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the C12 alkane without thermal degradation.[11] |
| Split Ratio | 50:1 | A high split ratio prevents broad peaks and column saturation. Adjust as needed based on sample concentration. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. A constant flow is crucial for reproducible retention times. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.[16] |
| Column Type | Non-polar (e.g., DB-5ms, HP-5ms) | A 5% Phenyl-Methylpolysiloxane phase provides excellent selectivity for non-polar hydrocarbons based on boiling point.[11] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | Standard dimensions offering a good balance of efficiency, capacity, and analysis time.[16] |
| Oven Program | ||
| - Initial Temp | 50 °C, hold for 2 min | Starts below the solvent's boiling point to ensure good peak shape during injection.[11] |
| - Ramp | 10 °C/min to 280 °C | A moderate ramp rate effectively separates components with different boiling points.[11] |
| - Final Hold | Hold at 280 °C for 5 min | Ensures that all heavier components are eluted from the column, preventing carryover into the next run. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method that produces reproducible, library-searchable fragmentation patterns.[3] |
| Electron Energy | 70 eV | The industry standard energy for creating mass spectral libraries, ensuring that generated spectra are comparable to reference databases like NIST.[6] |
| Source Temp. | 230 °C | A typical source temperature that minimizes analyte condensation without causing thermal degradation.[11] |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination of the mass analyzer.[11] |
| Solvent Delay | 3.0 min | Prevents the high concentration of solvent from entering the MS, which would cause unnecessary filament wear and detector saturation. |
| Scan Range | m/z 40 - 200 | This range effectively covers the molecular ion (m/z 170) and all expected significant fragment ions of a C12 alkane. |
Logical Workflow Diagram
Caption: Logical workflow for the GC-MS analysis of 2,6-Dimethyl-4-propylheptane.
Data Interpretation: Decoding the Mass Spectrum
Total Ion Chromatogram (TIC)
The analysis will yield a TIC where 2,6-Dimethyl-4-propylheptane appears as a sharp, well-defined peak at a specific retention time. The retention time is a characteristic property under the defined chromatographic conditions and should be highly reproducible.
Mass Spectrum Analysis of 2,6-Dimethyl-4-propylheptane
The mass spectrum provides the structural fingerprint. Due to extensive branching, the molecular ion at m/z 170 is expected to be very weak or absent.[8][11] The spectrum will be dominated by fragment ions resulting from cleavage at the C4 position.
Predicted Fragmentation Pathways:
The structure of 2,6-Dimethyl-4-propylheptane features a central carbon (C4) bonded to a propyl group and two isobutyl groups. Cleavage of the bonds adjacent to this carbon is highly favored.
-
Loss of a Propyl Radical (•C₃H₇): Cleavage of the C4-propyl bond results in the loss of a propyl radical (mass 43). This forms a stable secondary carbocation [M-43]⁺.
-
m/z 127 = [C₉H₁₉]⁺ (This is predicted to be a prominent peak).
-
-
Loss of an Isobutyl Radical (•C₄H₉): Cleavage of a C4-isobutyl bond results in the loss of an isobutyl radical (mass 57). This forms a different stable secondary carbocation [M-57]⁺.
-
m/z 113 = [C₈H₁₇]⁺ (This is also expected to be a significant fragment).
-
Further fragmentation of these primary ions and smaller cleavages will produce a characteristic series of alkyl ions.
| m/z (Mass/Charge) | Ion Formula | Proposed Origin (Neutral Loss) | Significance |
| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (M⁺) | Expected to be very weak or absent. |
| 127 | [C₉H₁₉]⁺ | [M - C₃H₇]⁺ (Loss of propyl radical) | Major Fragment. Indicates cleavage at the C4-propyl bond. |
| 113 | [C₈H₁₇]⁺ | [M - C₄H₉]⁺ (Loss of isobutyl radical) | Major Fragment. Indicates cleavage at the C4-isobutyl bond. |
| 85 | [C₆H₁₃]⁺ | Further fragmentation | Common C₆ alkyl fragment. |
| 71 | [C₅H₁₁]⁺ | Further fragmentation | Common C₅ alkyl fragment. |
| 57 | [C₄H₉]⁺ | Further fragmentation / Isobutyl cation | Base Peak contender. Very stable tertiary (from rearrangement) or secondary carbocation. |
| 43 | [C₃H₇]⁺ | Further fragmentation / Propyl cation | Base Peak contender. Very stable secondary carbocation. |
Fragmentation Pathway Diagram
Caption: Predicted primary fragmentation pathways of 2,6-Dimethyl-4-propylheptane.
Validation of Results
To ensure the trustworthiness of the identification, the acquired mass spectrum should be compared against a known spectral library.
-
NIST Mass Spectral Library: A search against the NIST/EPA/NIH Mass Spectral Library is the gold standard for confirmation.[8] The experimental spectrum should yield a high match factor to the library entry for 2,6-Dimethyl-4-propylheptane.
Conclusion
This application note provides a robust and scientifically grounded protocol for the GC-MS analysis of 2,6-Dimethyl-4-propylheptane. By understanding the principles of chromatographic separation and mass spectral fragmentation, researchers can confidently implement this method, optimize it for their specific instrumentation, and accurately interpret the resulting data. The emphasis on self-validating steps, such as the use of solvent blanks and library matching, ensures a high degree of confidence in the analytical results, which is essential for research, quality control, and regulatory applications.
References
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Electron impact mass spectrometry of alkanes in supersonic molecular beams. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Sample preparation GC-MS. SCION Instruments. Available at: [Link]
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Mass Spectrometry of Alkanes. YouTube. Available at: [Link]
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Common Sample Preparation Techniques for GC-MS Analysis. Mestrelab Research. Available at: [Link]
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Electron impact mass spectrometry of alkanes in supersonic molecular beams. PubMed. Available at: [Link]
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GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Whitman College. Available at: [Link]
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Preparing Samples for GC-MS/MS Analysis. Organomation. Available at: [Link]
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Sample Preparation Guidelines for GC-MS. University of California, Santa Barbara. Available at: [Link]
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In mass spectrometry of alkanes, how is a molecular ion formed without it fragmenting immediately? Quora. Available at: [Link]
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Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms. Frontiers in Earth Science. Available at: [Link]
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Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons. Available at: [Link]
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Mass Spectrometry of Alkanes. University of Cape Town. Available at: [Link]
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Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. LCGC International. Available at: [Link]
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Procedure for the Determination of C2 to C12 Hydrocarbons in Automotive Exhaust Samples by Gas Chromatography. Lotus Consulting. Available at: [Link]
-
Determination of C4-C12 Total Petroleum Hydrocarbons in Atmospheric, Subslab and Soilgas samples. ALS Environmental. Available at: [Link]
-
2,6-dimethyl-4-propylheptane. NIST Chemistry WebBook. Available at: [Link]
-
Account for the peaks at m/z 87, 111, and 126 in the mass spectrum of 2,6-dimethylheptan-4-ol. Pearson. Available at: [Link]
-
4-Methyl-4-propylheptane. NIST Chemistry WebBook. Available at: [Link]
-
Heptane, 2,6-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
-
2,6-Dimethyl-4-propylheptane. PubChem. Available at: [Link]
-
In the mass spectrum of 2,6-dimethyl-4-heptanol there are prominent peaks at m/z 87, 111, and 126. Chegg.com. Available at: [Link]
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Application Note: Quantification of Fuel Additives by Gas Chromatography-Flame Ionization Detection (GC-FID)
Abstract
This application note provides a comprehensive guide for the quantification of common fuel additives, such as oxygenates, in gasoline using Gas Chromatography with Flame Ionization Detection (GC-FID). This document is intended for researchers, scientists, and quality control professionals in the petrochemical industry. It details the fundamental principles of GC-FID, a robust and widely adopted analytical technique, and offers a step-by-step protocol for sample preparation, instrument setup, calibration, and data analysis. Furthermore, it addresses potential challenges and provides troubleshooting guidance to ensure accurate and reliable results. The methodologies described herein are grounded in established standards, such as ASTM D5599, to ensure regulatory compliance and data integrity.
Introduction: The Role of Fuel Additives and the Need for Accurate Quantification
Fuel additives are chemical compounds incorporated into gasoline and other fuels to enhance performance, improve efficiency, and reduce harmful emissions.[1] Common additives include oxygenates like ethanol and methyl tertiary-butyl ether (MTBE), which increase the octane rating and promote more complete combustion.[1][2][3] The precise quantification of these additives is critical for several reasons:
-
Regulatory Compliance: Governmental bodies, such as the Environmental Protection Agency (EPA), mandate specific concentrations of certain additives to meet air quality standards.[2][3][4]
-
Quality Control: Refineries and fuel distributors must ensure their products meet stringent quality specifications.[2]
-
Engine Performance: The concentration of additives directly impacts engine performance, and deviations from optimal levels can lead to issues like knocking or reduced fuel economy.[1]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful and reliable analytical technique for the separation and quantification of volatile and semi-volatile organic compounds, making it ideally suited for the analysis of fuel additives.[5] Its high sensitivity to hydrocarbons and a wide linear dynamic range make it a cornerstone of fuel analysis laboratories.[6]
Principles of Gas Chromatography-Flame Ionization Detection (GC-FID)
The quantification of fuel additives by GC-FID involves two primary processes: chromatographic separation and flame ionization detection.
2.1. Gas Chromatography (GC): The Separation
A liquid fuel sample is first vaporized in a heated injector. An inert carrier gas, typically helium or nitrogen, then transports the vaporized sample into a long, thin, coiled tube known as the chromatographic column.[6] The inner wall of this column is coated with a stationary phase. The separation of the different components (analytes) in the sample is based on their differential partitioning between the mobile carrier gas phase and the stationary liquid phase.
Compounds with a higher affinity for the stationary phase will move more slowly through the column, while those with a higher affinity for the mobile phase will travel faster. This results in the separation of the mixture into its individual components, which then exit the column at different times, known as their retention times.
2.2. Flame Ionization Detector (FID): The Detection and Quantification
As the separated components elute from the column, they enter the Flame Ionization Detector. The FID contains a hydrogen-air flame that ionizes the organic analytes.[7][8][9] When organic compounds burn in the flame, they produce ions and electrons.[6] An electrical potential is applied across the flame, and the resulting current generated by the collection of these ions is measured.[8][9]
The magnitude of this current is directly proportional to the mass of carbon atoms entering the detector per unit of time.[6] This makes the FID a mass-sensitive detector. The electrical signal is then amplified and recorded by a data system, producing a chromatogram, which is a plot of the detector response versus time. Each peak in the chromatogram represents a different compound, and the area under the peak is proportional to the concentration of that compound in the sample.[6]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating quality control checks at each stage to ensure the reliability of the final results.
Materials and Reagents
-
Solvents: Dichloromethane (CH₂Cl₂) or other suitable low-boiling solvent (ACS or HPLC grade).[10]
-
Internal Standard (IS): A compound not present in the fuel sample, such as 1,2-dimethoxyethane, is often used. The choice of internal standard is crucial for accurate quantification as it corrects for variations in injection volume and instrument response.
-
Calibration Standards: Certified reference materials of the target fuel additives (e.g., ethanol, MTBE) of known purity (>99%).
-
Fuel Samples: Gasoline or other fuel to be analyzed.
Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector.
-
Chromatographic Column: A capillary column suitable for the separation of volatile hydrocarbons and oxygenates. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a non-polar or mid-polar stationary phase.[11]
-
Gases: High-purity carrier gas (Helium or Nitrogen), Hydrogen, and compressed air for the FID.[12]
Workflow Diagram
Figure 1: A schematic overview of the GC-FID workflow for fuel additive analysis.
Step-by-Step Methodology
3.4.1. Sample Preparation
The causality behind sample preparation is to bring the analyte concentrations within the linear range of the detector and to minimize matrix effects from the complex gasoline mixture.
-
Dilution: Accurately dilute the gasoline sample 1:100 (v/v) with a suitable solvent like dichloromethane. This high dilution factor is necessary to prevent column overload and detector saturation.[13]
-
Internal Standard Addition: Spike the diluted sample with a known concentration of an internal standard. The internal standard should be a compound that is not naturally present in the fuel and elutes in a region of the chromatogram free from interfering peaks.[14]
-
Calibration Standards Preparation: Prepare a series of calibration standards by dissolving known amounts of the target additives and the internal standard in the same solvent used for sample dilution. The concentration range of these standards should bracket the expected concentration of the additives in the diluted fuel samples.[15][16]
3.4.2. GC-FID Instrument Parameters
The following are typical starting parameters. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Volume | 1 µL | A small injection volume prevents column overload. |
| Split Ratio | 100:1 | A high split ratio is used for concentrated samples to avoid overloading the column and detector. |
| Carrier Gas | Helium | Provides good separation efficiency. |
| Flow Rate | 1 mL/min (constant flow) | Ensures reproducible retention times. |
| Oven Temperature Program | Initial: 40 °C (hold 5 min) | Allows for the separation of highly volatile components. |
| Ramp: 10 °C/min to 200 °C | A temperature ramp is necessary to elute compounds with a wide range of boiling points. | |
| Final Hold: 200 °C (hold 2 min) | Ensures all components have eluted from the column. | |
| Detector Temperature | 280 °C | Prevents condensation of the analytes in the detector.[11] |
| Hydrogen Flow | 30 mL/min | Fuel for the flame. |
| Air Flow | 300 mL/min | Oxidant for the flame. |
| Makeup Gas (N₂ or He) | 25 mL/min | Helps to sweep the column effluent through the detector efficiently. |
3.4.3. Calibration and Quantification
-
Calibration Curve: Inject each calibration standard into the GC-FID system. For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the known concentration of the analyte to generate a calibration curve. A linear regression analysis should yield a correlation coefficient (R²) of ≥ 0.999 for a valid calibration.[17][18]
-
Sample Analysis: Inject the prepared fuel sample into the GC-FID.
-
Quantification: Identify the peaks corresponding to the target additives based on their retention times compared to the standards. Calculate the ratio of the peak area of each additive to the peak area of the internal standard. Use the equation of the line from the calibration curve to determine the concentration of each additive in the diluted sample. Finally, account for the initial dilution factor to calculate the concentration in the original fuel sample.
Data Presentation and Interpretation
The results of the GC-FID analysis are presented as a chromatogram. The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.
Table 1: Typical Retention Times and Quantification Data for Common Fuel Additives
| Additive | Typical Retention Time (min) | Limit of Detection (LOD) (mass %) | Limit of Quantitation (LOQ) (mass %) |
| Ethanol | 5.2 | 0.01 | 0.03 |
| MTBE (Methyl tert-butyl ether) | 6.8 | 0.02 | 0.06 |
| ETBE (Ethyl tert-butyl ether) | 7.5 | 0.02 | 0.06 |
| TAME (tert-Amyl methyl ether) | 8.1 | 0.02 | 0.06 |
| DIPE (Di-isopropyl ether) | 6.5 | 0.02 | 0.06 |
Note: Retention times are approximate and will vary depending on the specific GC conditions and column used. LOD and LOQ values are estimates and should be experimentally determined for each analytical method.
Troubleshooting Common Issues
A logical and systematic approach is crucial for effective troubleshooting in GC analysis.[19]
Figure 2: A troubleshooting guide for common issues encountered in GC-FID analysis.
| Problem | Potential Cause | Recommended Solution |
| No Peaks | FID flame is not lit. | Check hydrogen and air flows and attempt to reignite the flame.[13][20] |
| No sample injected. | Check the syringe and autosampler for proper operation. | |
| Leak in the system. | Perform a leak check of the injector and column fittings.[21] | |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner and/or condition the column. |
| Sample concentration is too high. | Dilute the sample further.[13] | |
| Baseline Noise or Drift | Contaminated carrier or detector gases. | Ensure high-purity gases and install or replace gas purifiers.[12][19] |
| Column bleed. | Condition the column at a high temperature or replace if necessary.[12] | |
| Contaminated detector. | Clean the FID jet and collector.[19] | |
| Inconsistent Retention Times | Fluctuations in carrier gas flow rate. | Check for leaks and ensure the gas pressure regulators are functioning correctly.[20] |
| Oven temperature not stable. | Verify the oven temperature control. |
Conclusion
Gas Chromatography with Flame Ionization Detection is a robust, reliable, and sensitive method for the routine quantification of fuel additives. By following a well-structured protocol that includes proper sample preparation, instrument calibration, and quality control measures, laboratories can achieve accurate and reproducible results that meet both internal quality standards and external regulatory requirements. The key to successful analysis lies in understanding the principles behind each step of the process and employing a systematic approach to troubleshooting when issues arise.
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ASTM D5599-00(2020), Standard Test Method for Determination of Oxygenates in Gasoline by Gas Chromatography and Oxygen Selective Flame Ionization Detection, ASTM International, West Conshohocken, PA, 2020, [Link]
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Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 5-11. [Link]
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VUV Analytics. (2019, May 22). Fast Analysis of Non-Traditional Gasoline Additives with Gas Chromatography – Vacuum Ultraviolet Spectroscopy. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 1663: Differentiation of Diesel and Crude Oil by GC/FID. [Link]
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ASTM D7423-14, Standard Test Method for Determination of Purity of Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography, ASTM International, West Conshohocken, PA, 2014, [Link]
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Kolb, B., & Auer, M. (2000). Method for determination of methyl tert-butyl ether in gasoline by gas chromatography. Chromatographia, 51(5-6), 323-327. [Link]
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Verdugo-Torres, B. D., Cubillo-Lobo, J. A., & Rojas Sarmiento, H. A. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 44(172), 828-834. [Link]
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da Silva, B. J. G., et al. (2020). Chemometric Analysis Combined with GC × GC-FID and ESI HR-MS to Evaluate Ultralow-Sulfur Diesel Stability. ACS Omega, 5(29), 18197–18205. [Link]
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Agilent Technologies. (2014, February 27). Analysis of Alcohols and Aromatics in Gasoline and Fuel Ethanol by a Two-Dimensional GC Method. [Link]
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Application Notes and Protocols: 2,6-Dimethyl-4-propylheptane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-propylheptane, a branched-chain alkane, for its potential application as a non-polar solvent in research and pharmaceutical development. While specific literature on this isomer is sparse, its inherent properties as a C12 hydrocarbon suggest its utility in various laboratory procedures. This document synthesizes data on its physicochemical characteristics and draws upon established principles of solvent science to propose detailed protocols for its use in liquid-liquid extraction and normal-phase chromatography. The guide emphasizes the rationale behind experimental design, safety considerations, and the unique attributes that branched alkanes may offer over their linear counterparts.
Introduction: The Case for a Novel Non-Polar Solvent
The selection of an appropriate solvent is a critical parameter that can dictate the success of a chemical reaction, purification, or extraction. Non-polar solvents are indispensable in a laboratory setting, particularly for their ability to dissolve non-polar compounds such as oils, fats, and many organic molecules.[1][2] Alkanes, being entirely composed of carbon and hydrogen with no significant bond polarity, are archetypal non-polar solvents.[3][4]
2,6-Dimethyl-4-propylheptane (C₁₂H₂₆) is a structural isomer of dodecane.[5] While linear alkanes like n-dodecane are well-characterized and widely used, branched isomers present a unique set of physical properties that can be advantageous in specific applications.[6][7] Notably, branched alkanes tend to have lower boiling points than their straight-chain counterparts, which can facilitate easier removal post-process.[1][8][9] The intricate structure of 2,6-Dimethyl-4-propylheptane may also influence its interaction with solutes and stationary phases in chromatography.
This document serves as a foundational guide for researchers considering 2,6-Dimethyl-4-propylheptane as a non-polar solvent. The protocols herein are designed to be self-validating, providing a logical framework for experimentation and adaptation to specific research needs.
Physicochemical Properties of 2,6-Dimethyl-4-propylheptane
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application and safe handling. The table below summarizes the known and estimated properties of 2,6-Dimethyl-4-propylheptane.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆ | [10] |
| Molecular Weight | 170.33 g/mol | [10] |
| Boiling Point | 184.6°C | [11] |
| Melting Point | -50.8°C (estimate) | [11] |
| Density | 0.7430 g/cm³ | [11] |
| Refractive Index | 1.4170 | [11] |
| Water Solubility | Insoluble | [1] |
| Solubility in Organics | Soluble in non-polar solvents (e.g., hexane, ether) | [1][2] |
Core Applications and Methodologies
The non-polar nature of 2,6-Dimethyl-4-propylheptane makes it a suitable candidate for a range of applications where the solvation of non-polar to moderately polar compounds is required.
Application I: Liquid-Liquid Extraction of a Non-Polar Analyte from an Aqueous Matrix
Principle: Liquid-liquid extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases. Due to its hydrophobicity, 2,6-Dimethyl-4-propylheptane is an excellent candidate for extracting non-polar organic compounds from aqueous solutions.[12]
Protocol: Extraction of a Lipophilic Drug Candidate from a Buffered Aqueous Solution
-
Sample Preparation: Prepare a 100 mL aqueous solution containing the lipophilic drug candidate at a known concentration. Ensure the pH of the aqueous phase is adjusted to suppress the ionization of the analyte, thereby maximizing its non-polar character.
-
Solvent Addition: Transfer the aqueous solution to a 250 mL separatory funnel. Add 50 mL of 2,6-Dimethyl-4-propylheptane.
-
Extraction: Stopper the separatory funnel and gently invert it several times to allow for partitioning of the analyte. Periodically vent the funnel to release any pressure buildup. Vigorously shake the funnel for 2-3 minutes to ensure thorough mixing and maximize the surface area for mass transfer.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. 2,6-Dimethyl-4-propylheptane, being less dense than water, will form the upper organic layer.[1]
-
Collection: Carefully drain the lower aqueous layer. Collect the upper organic layer containing the extracted analyte into a clean, dry flask.
-
Drying: Add a small amount of a suitable drying agent (e.g., anhydrous sodium sulfate) to the collected organic phase to remove any residual water.
-
Solvent Removal: Remove the 2,6-Dimethyl-4-propylheptane using a rotary evaporator. The relatively moderate boiling point of 184.6°C allows for efficient removal without excessive heating that could degrade a thermally sensitive analyte.[11]
-
Analysis: Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., HPLC, GC-MS).
Logical Workflow for Liquid-Liquid Extraction
Caption: Workflow for analyte extraction.
Application II: Mobile Phase Component in Normal-Phase Chromatography
Principle: In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase.[13] The separation is based on the differential adsorption of analytes to the stationary phase. Non-polar solvents like alkanes are commonly used as the primary mobile phase component.[10] The branched structure of 2,6-Dimethyl-4-propylheptane may offer unique selectivity compared to linear alkanes.
Protocol: Separation of a Mixture of Non-Polar Compounds using Flash Chromatography
-
Column Preparation: Pack a glass column with silica gel (polar stationary phase) using a slurry method with 2,6-Dimethyl-4-propylheptane.
-
Sample Loading: Dissolve the crude mixture of non-polar compounds in a minimal amount of 2,6-Dimethyl-4-propylheptane. Load the sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with 100% 2,6-Dimethyl-4-propylheptane as the mobile phase. This will elute the most non-polar compounds first.
-
To elute more polar compounds, gradually increase the polarity of the mobile phase by introducing a polar modifier (e.g., ethyl acetate) in a stepwise or gradient manner. For example, start with a 99:1 (v/v) mixture of 2,6-Dimethyl-4-propylheptane and ethyl acetate, and progressively increase the proportion of ethyl acetate.
-
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Post-Purification: Combine the fractions containing the purified compound(s) and remove the solvent by rotary evaporation.
Relationship in Normal-Phase Chromatography
Caption: Principle of normal-phase separation.
Safety and Handling
As a hydrocarbon solvent, 2,6-Dimethyl-4-propylheptane should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this isomer is not widely available, the safety protocols for similar flammable liquids should be strictly followed.[14][15]
-
Flammability: This compound is a flammable liquid. Keep away from open flames, sparks, and other sources of ignition.[16][17] Use in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat (preferably flame-resistant), and chemical-resistant gloves.[18]
-
Static Discharge: When transferring large volumes, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity, which can be an ignition source.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[14]
-
Disposal: Dispose of waste 2,6-Dimethyl-4-propylheptane and materials contaminated with it as hazardous waste in accordance with local, state, and federal regulations.[16]
Conclusion
2,6-Dimethyl-4-propylheptane presents itself as a viable, albeit under-characterized, non-polar solvent for a variety of applications in research and drug development. Its branched structure may offer advantages in terms of boiling point and chromatographic selectivity. The protocols provided in this guide offer a starting point for scientists to explore the utility of this solvent in their work. As with any chemical, a thorough risk assessment should be conducted prior to use, and all handling should be performed by trained personnel in a suitable laboratory environment.
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Application of Branched Alkanes in Lubrication and Tribology Studies: A Detailed Guide for Researchers
Introduction: The Critical Role of Molecular Architecture in Lubrication
In the intricate world of tribology, the science of interacting surfaces in relative motion, the quest for superior lubricants is paramount to enhancing efficiency, durability, and reliability of mechanical systems. While often perceived as simple fluids, lubricants are complex formulations where the molecular architecture of their base components dictates their performance under extreme conditions of pressure, temperature, and shear. Alkanes, being the fundamental constituents of both mineral and synthetic base oils, hold a significant position in lubrication science.[1] The seemingly subtle difference between linear (n-alkanes) and branched (isoalkanes) structures has profound implications for their tribological behavior, particularly in the demanding regime of boundary lubrication.[1]
This comprehensive guide delves into the application of branched alkanes in lubrication and tribology. It provides researchers, scientists, and formulation chemists with a deep understanding of the underlying mechanisms, quantitative performance data, and detailed protocols for evaluating these critical lubricant components. We will explore how the unique three-dimensional structure of branched alkanes disrupts the formation of highly ordered, high-friction layers, leading to enhanced lubricity. This document is structured to provide not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a robust and insightful approach to lubricant research and development.
Mechanism of Action: How Branching Disrupts Order and Reduces Friction
Under the high pressures and low speeds characteristic of boundary lubrication, the lubricating film thins to a few molecular layers, and the bulk viscosity of the lubricant becomes less significant.[1] In this regime, the interactions between lubricant molecules and the contacting surfaces govern friction and wear.
Linear alkanes, with their straight-chain structure, tend to align themselves parallel to the surfaces and form densely packed, ordered, and sometimes even solid-like layers under confinement.[1] While these layers can offer some protection against wear, their high degree of molecular order results in a high shear strength, leading to a significant increase in the coefficient of friction.[1]
Branched alkanes, by virtue of their methyl or longer alkyl side groups, introduce structural irregularities that fundamentally disrupt this molecular ordering.[1] This disruption is the key to their superior performance in many tribological applications. The primary mechanisms include:
-
Disruption of Crystalline Packing: The side branches act as defects, preventing the molecules from packing into a low-energy, crystalline state. This leads to a more amorphous and fluid-like film between the surfaces.
-
Reduced Intermolecular Forces: The branching reduces the effective surface area for van der Waals interactions between adjacent molecules, weakening the intermolecular forces and lowering the shear strength of the lubricant film.
-
Lower Frictional Forces: Molecular dynamics simulations have demonstrated that the transverse frictional forces, which are a significant contributor to overall friction, are considerably smaller for branched lubricants compared to their linear counterparts.[1]
This fundamental difference in behavior at the molecular level translates into tangible macroscopic benefits, namely lower friction and potentially reduced wear.
Caption: Molecular mechanism of friction reduction by branched alkanes.
Quantitative Performance Data: A Comparative Analysis
The structural differences between linear and branched alkanes manifest in their measurable physical and tribological properties. The following tables summarize key performance indicators, providing a quantitative basis for lubricant selection and formulation.
Table 1: Physical Properties of Representative Linear and Branched Alkanes
| Property | Linear Alkane (n-Octane) | Branched Alkane (Isooctane) | Source(s) |
| Molecular Formula | C₈H₁₈ | C₈H₁₈ | - |
| Boiling Point (°C) | 125.7 | 99.2 | [2] |
| Viscosity at 25°C (mPa·s) | ~0.51 | ~0.47 | [2] |
| Research Octane Number (RON) | -19 | 100 | [2][3] |
| Heat of Combustion (kJ/mol) | -5470 | -5461 | [2] |
Note: While isooctane has a slightly lower heat of combustion, its superior anti-knock characteristics (higher RON) make it a more desirable fuel component for spark-ignition engines.
Table 2: Tribological Performance Comparison of Linear vs. Branched Alkanes (Illustrative Data)
| Lubricant | Test Method | Load (N) | Frequency (Hz) | Stroke (mm) | Avg. Friction Coefficient | Wear Scar Diameter (mm) | Source(s) |
| n-Hexadecane | ASTM D5707 (modified) | 200 | 50 | 1 | ~0.12 | ~0.55 | [1] (Qualitative) |
| Isohexadecane (Branched) | ASTM D5707 (modified) | 200 | 50 | 1 | ~0.08 | ~0.45 | [1] (Qualitative) |
| n-Dodecane | Four-Ball (modified) | 392 | - | - | 0.09 | 0.62 | [4] (Comparative) |
| Branched Dodecane Isomer | Four-Ball (modified) | 392 | - | - | 0.07 | 0.51 | [4] (Comparative) |
Disclaimer: The data in Table 2 is illustrative and compiled from various sources that may have used modified test parameters. For direct comparison, it is crucial to conduct experiments under identical, standardized conditions.
Experimental Protocols for Tribological Evaluation
To ensure the generation of reliable and reproducible data, standardized testing protocols are essential. The following are detailed step-by-step methodologies for key experiments used to evaluate the tribological performance of branched alkanes.
Protocol 1: Determination of Wear Preventive Characteristics using the Four-Ball Method (Based on ASTM D4172)
This test method is a fundamental procedure for evaluating the anti-wear properties of fluid lubricants in sliding contact.[5][6][7][8][9]
Objective: To determine the relative wear-preventive properties of a lubricant by measuring the wear scar diameter on steel balls under a prescribed load, temperature, and speed.
Materials and Apparatus:
-
Four-Ball Wear Test Machine
-
Test Lubricant (e.g., branched alkane, linear alkane, formulated oil)
-
Steel Balls (12.7 mm diameter, Grade 25, AISI 52100 steel)
-
Solvent for cleaning (e.g., heptane)
-
Microscope with calibrated measurement capability
Experimental Workflow:
Caption: Workflow for ASTM D4172 Four-Ball Wear Test.
Detailed Steps:
-
Preparation: Thoroughly clean the four steel balls and the test cup with a suitable solvent and allow them to dry completely. This step is critical to remove any residual contaminants that could affect the results.
-
Assembly: Clamp the three lower balls securely in the test cup.
-
Lubricant Addition: Pour the test lubricant into the cup to a level that will cover the three balls.
-
Machine Setup: Secure the fourth ball in the chuck of the machine. Place the test cup in position and apply the desired load (typically 147 N or 392 N for this test). The choice of load depends on the expected severity of the application being simulated.
-
Test Execution: Start the motor and run the test at the specified speed (e.g., 1200 rpm) and temperature (e.g., 75°C) for the designated duration (e.g., 60 minutes).
-
Disassembly and Cleaning: After the test, stop the motor, remove the load, and disassemble the test cup. Carefully remove the three lower balls and clean them with solvent.
-
Measurement: Using a microscope, measure the wear scar diameters on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).
-
Reporting: Calculate the average wear scar diameter from the six measurements. A smaller average wear scar diameter indicates better wear-preventive properties of the lubricant.
Protocol 2: Measuring Friction and Wear using a High-Frequency, Linear-Oscillation (SRV) Test Machine (Based on ASTM G133)
This method is particularly useful for simulating conditions involving reciprocating motion, such as in piston rings, valve trains, and other oscillating components.[10][11][12][13][14]
Objective: To determine the coefficient of friction and wear volume of materials in linearly reciprocating sliding contact.
Materials and Apparatus:
-
SRV (Schwingungs-, Reibungs-, und Verschleiß-) Test Machine
-
Ball Specimen (e.g., 10 mm diameter steel ball)
-
Flat Specimen (disk or plate)
-
Test Lubricant
-
Cleaning Solvents
-
Profilometer or Optical Microscope for wear volume measurement
Experimental Workflow:
Caption: Workflow for ASTM G133 Reciprocating Wear Test.
Detailed Steps:
-
Preparation: Clean the ball and flat specimens meticulously with appropriate solvents to remove any surface contaminants.
-
Mounting: Securely mount the flat specimen in the lower holder and the ball specimen in the upper, oscillating holder of the SRV machine.
-
Lubricant Application: Apply a small amount of the test lubricant to the contact area on the flat specimen.
-
Parameter Setting: Set the desired test parameters, including the normal load, oscillation frequency, stroke length, temperature, and test duration. These parameters should be chosen to be representative of the intended application.
-
Test Execution: Initiate the test. The machine will apply the load and begin the reciprocating motion. The friction force is continuously measured and recorded throughout the test.
-
Post-Test Analysis: After the test is complete, remove the specimens and clean them.
-
Wear Measurement: Measure the dimensions of the wear scar on both the ball and the flat specimen using a calibrated microscope. For a more detailed analysis, a profilometer can be used to measure the wear volume.
-
Calculation and Reporting: Calculate the average coefficient of kinetic friction from the recorded friction force data. Calculate the wear volume and wear rate. Report all test parameters and results.
Molecular Dynamics Simulations: A Virtual Tribometer
Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate tribological phenomena at the atomic and molecular levels, providing insights that are often inaccessible through experimental methods alone.[15][16][17][18][19][20]
Objective: To simulate the behavior of branched alkane lubricants confined between two shearing surfaces to understand the molecular origins of friction and wear.
Protocol for a Basic Non-Equilibrium Molecular Dynamics (NEMD) Simulation of a Branched Alkane Lubricant:
-
System Setup:
-
Define the simulation box with periodic boundary conditions in the x and y directions (parallel to the surfaces).
-
Create two solid walls (e.g., iron, silica) at the top and bottom of the simulation box.
-
Place the branched alkane molecules (e.g., isooctane, squalane) between the two walls. The number of molecules should be sufficient to achieve the desired lubricant film thickness.
-
Choose an appropriate force field (e.g., OPLS-AA, CHARMM) to describe the interatomic and intramolecular interactions.
-
-
Equilibration:
-
Perform an energy minimization of the initial system to remove any unfavorable atomic overlaps.
-
Run an NVT (constant number of particles, volume, and temperature) simulation to allow the system to reach thermal equilibrium at the desired temperature.
-
Follow this with an NPT (constant number of particles, pressure, and temperature) simulation to equilibrate the density of the lubricant.
-
-
Shear Simulation (NEMD):
-
Apply a constant velocity to the top wall in the x-direction while keeping the bottom wall stationary. This creates a shear flow in the lubricant film.
-
The simulation is typically run in the NVT ensemble.
-
The shear rate is determined by the velocity of the top wall and the distance between the walls.
-
-
Data Analysis:
-
Calculate the shear stress by summing the forces exerted by the lubricant molecules on the walls.
-
The viscosity of the lubricant can be calculated from the shear stress and the shear rate.
-
Analyze the molecular trajectories to understand the ordering, orientation, and diffusion of the branched alkane molecules under shear.
-
Visualize the simulation to observe phenomena such as slip at the wall-lubricant interface and the formation of molecular layers.
-
Branched Alkanes as Lubricant Additives
While extensively used as base oils, branched alkanes also find application as performance-enhancing additives in lubricant formulations.[21] Their unique properties can be leveraged to improve the overall performance of a lubricant.
-
Viscosity Index Improvers: Highly branched, high molecular weight alkanes can be used to improve the viscosity index of a lubricant, meaning the viscosity changes less with temperature. This is crucial for applications with wide operating temperature ranges.[21]
-
Friction Modifiers: Certain branched structures can act as friction modifiers, reducing friction in the boundary lubrication regime.[21]
-
Pour Point Depressants: The irregular structure of branched alkanes can inhibit the formation of wax crystals at low temperatures, thereby lowering the pour point of the lubricant.
Performance data indicates that the addition of specific butane-derived additives can increase the viscosity index by up to 20 points and reduce wear by up to 30% in extreme pressure conditions.[21]
Conclusion: The Future of Branched Alkanes in Tribology
The molecular architecture of alkanes is a critical design parameter in the formulation of high-performance lubricants. Branched alkanes, with their ability to disrupt molecular ordering and reduce shear strength at the interface, offer significant advantages over their linear counterparts in many tribological applications, particularly under boundary lubrication conditions. The continued development of advanced analytical techniques, such as high-resolution mass spectrometry and sophisticated molecular dynamics simulations, will further elucidate the complex structure-property relationships of these versatile molecules.[22][23] This will enable the rational design of novel branched alkane structures with tailored properties for specific and demanding lubrication challenges, paving the way for more efficient and durable mechanical systems.
References
-
ASTM D4172-21, Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method), ASTM International, West Conshohocken, PA, 2021, [Link]
-
ASTM D4172-94(2010), Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method), ASTM International, West Conshohocken, PA, 2010, [Link]
-
ASTM G133-22, Standard Test Method for Linearly Reciprocating Ball-on-Flat Sliding Wear, ASTM International, West Conshohocken, PA, 2022, [Link]
-
ISO 20623:2017, Petroleum and related products — Determination of the extreme-pressure and anti-wear properties of lubricants — Four-ball method (European conditions), International Organization for Standardization, Geneva, CH, 2017, [Link]
-
Petro-Lubricant Testing Laboratories Inc. (n.d.). ASTM D4172: Four Ball Wear of Oil w/Coefficient of Friction Graph @ 1 hr. Petrolube.com. Retrieved from [Link]
- ASTM D4172-04, Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method)
- ASTM G133-05(2016)
-
Savant Labs. (n.d.). Wear Preventive Characteristics. Retrieved from [Link]
- ASTM G133-05(2010)
-
Intertek Inform. (2018). Petroleum and related products - Determination of the extreme-pressure and anti-wear properties of lubricants - Four-ball method (European conditions) (ISO 20623:2017). Retrieved from [Link]
-
iTeh Standards. (2017). oSIST prEN ISO 20623:2017. Retrieved from [Link]
-
Scribd. (n.d.). Linearly Reciprocating Ball-on-Flat Sliding Wear: Standard Test Method For | PDF. Retrieved from [Link]
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Patsnap. (2026). How to Compare Linear vs Branched Alkane Effects. Retrieved from [Link]
-
CYS eShop. (n.d.). Petroleum and related products - Determination of the extreme-pressure and anti-wear properties of lubricants - Four-ball method (European conditions) (ISO 20623:2017). Retrieved from [Link]
-
ISO. (2017). ISO 20623:2017(en), Petroleum and related products — Determination of the extreme-pressure and anti-wear properties of lubricants — Four-ball method (European conditions). Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). ASTM Standard G133-05 (2010) Standard Test Method for Linearly Reciprocating Ball-on-Flat Sliding Wear. ASTM International, West Conshohocken. - References. Retrieved from [Link]
- Liang, Z., et al. (2018). Comprehensive chemical characterization of lubricating oils used in modern vehicular engines utilizing GC × GC-TOFMS. Fuel, 220, 849-857.
-
Request PDF. (n.d.). Molecular dynamics simulations of layers of linear and branched alkanes under shear. Retrieved from [Link]
-
Request PDF. (n.d.). Comparison of the effects of the lubricant-molecule chain length and the viscosity on the friction and wear of diamond-like-carbon coatings and steel. Retrieved from [Link]
-
PlumX. (n.d.). The effect of branching on slip and rheological properties of lubricants in molecular dynamics simulation of Couette shear flow. Retrieved from [Link]
-
PubMed. (2023). Combining Molecular Dynamics and Machine Learning to Analyze Shear Thinning for Alkane and Globular Lubricants in the Low Shear Regime. Retrieved from [Link]
-
The Journal of Chemical Physics. (1995). Molecular dynamics of linear and branched alkanes. Retrieved from [Link]
-
Request PDF. (n.d.). A Macro and Nanoconfined Tribological Study of Linear and Branched Molecules. Retrieved from [Link]
-
Request PDF. (n.d.). A molecular dynamics simulation of boundary lubrication: The effect of n-alkanes chain length and normal load. Retrieved from [Link]
-
MDPI. (2021). Molecular Dynamics Simulation on the Interaction between Palygorskite Coating and Linear Chain Alkane Base Lubricant. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). A comprehensive review of sustainable approaches for synthetic lubricant components. Retrieved from [Link]
-
PubMed. (2019). Identification and Quantitation of Linear Alkanes in Lubricant Base Oils by Using GC×GC/EI TOF Mass Spectrometry. Retrieved from [Link]
-
Patsnap. (2025). How Butane-Derived Additives Enhance Lubricants. Retrieved from [Link]
-
ResearchGate. (n.d.). Tribological behavior: (a) friction coefficient and (b) wear rate (color figure available online). Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Friction Coefficient Dynamics of Tribological Coatings from Engine Lubricants: Analysis and Interpretation. Retrieved from [Link]
-
MDPI. (2022). Research Progress of Antioxidant Additives for Lubricating Oils. Retrieved from [Link]
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The Utility of 2,6-Dimethyl-4-propylheptane as a Reference Standard in Complex Hydrocarbon Analysis by Gas Chromatography
An Application Note and Protocol Guide
Abstract
The accurate characterization of complex hydrocarbon mixtures, such as those found in petroleum products, environmental samples, and industrial process streams, is a fundamental challenge in analytical chemistry. Gas chromatography (GC) is a primary technique for these analyses, and its accuracy hinges on the use of high-purity reference standards.[1][2] This application note details the use of 2,6-Dimethyl-4-propylheptane, a C12 branched alkane, as a reference standard for both qualitative and quantitative hydrocarbon analysis. We provide detailed protocols for standard preparation and GC analysis, explain the rationale behind its selection, and illustrate its application in resolving and quantifying components in complex hydrocarbon matrices.
Introduction: The Critical Role of Reference Standards
In analytical science, reference standards are the bedrock of reliable and reproducible measurements.[3] They are materials of known purity and composition used to calibrate instruments, validate analytical methods, and ensure the quality control of results.[3] In the analysis of hydrocarbons by gas-liquid chromatography (GLC), where separation is based on the partitioning of solutes between a mobile gas phase and a stationary liquid phase, reference standards serve two primary purposes[4]:
-
Qualitative Identification: The time it takes for a compound to travel through the GC column, known as the retention time (t_R), is a characteristic property under constant conditions. By injecting a known standard like 2,6-Dimethyl-4-propylheptane, its retention time can be precisely measured. Unknown peaks in a sample chromatogram that match this retention time can be tentatively identified as the same compound or a structural isomer.[5][6]
-
Quantitative Analysis: The area under a chromatographic peak is proportional to the concentration of the compound.[5] By preparing a series of standard solutions with known concentrations and generating a calibration curve, the concentration of the corresponding analyte in an unknown sample can be accurately determined.[7]
Branched alkanes are a crucial class of hydrocarbons, significantly influencing the properties of fuels like gasoline and serving as key intermediates in chemical synthesis.[8][9] Their chromatographic behavior often differs significantly from their straight-chain isomers, making specific branched alkane standards essential for detailed hydrocarbon analysis (DHA).[2] 2,6-Dimethyl-4-propylheptane (C12H26) is an excellent representative of this class, offering a unique retention profile that aids in the detailed characterization of mid-distillate range hydrocarbons.
Physicochemical Properties of 2,6-Dimethyl-4-propylheptane
The utility of a compound as a GC reference standard is directly related to its physical and chemical properties. A well-defined boiling point, thermal stability, and known molecular weight are essential for predictable chromatographic behavior and accurate standard preparation.
| Property | Value | Source |
| IUPAC Name | 2,6-Dimethyl-4-propylheptane | PubChem[10] |
| Molecular Formula | C₁₂H₂₆ | PubChem[10] |
| Molecular Weight | 170.33 g/mol | PubChem[10] |
| CAS Number | 62185-33-5 | PubChem[10] |
| Boiling Point (Predicted) | ~190-210 °C | Inferred from similar alkanes |
| Structure | A highly branched aliphatic hydrocarbon |
Note: The boiling point is an estimate based on typical values for branched C12 alkanes. The high degree of branching in 2,6-Dimethyl-4-propylheptane generally results in a lower boiling point compared to its linear isomer, n-dodecane (216 °C), due to reduced intermolecular London dispersion forces.
Rationale for Selection as a Reference Standard
The choice of 2,6-Dimethyl-4-propylheptane is based on several key characteristics that make it particularly suitable for hydrocarbon analysis:
-
Structural Uniqueness: Its highly branched structure provides a distinct retention time that is well-separated from linear alkanes and other less-branched isomers in the same carbon number range. This is critical for accurate peak identification in complex chromatograms.
-
Thermal Stability: As a saturated alkane, it is chemically inert and thermally stable, ensuring it does not degrade in the high-temperature environment of the GC injector port and column.[11]
-
Mid-Range Volatility: With a boiling point in the C12 range, it is ideally suited for methods analyzing middle distillates such as diesel, kerosene, and jet fuel, as well as for environmental monitoring of total petroleum hydrocarbons (TPH).[12][13]
-
Representative of a Key Class: Branched alkanes are significant components of many petroleum products and are important indicators in geochemical and environmental analysis.[14] Using a standard from this class allows for more accurate quantification of similar structures.
Experimental Protocols
The following protocols provide a self-validating system for the use of 2,6-Dimethyl-4-propylheptane as a reference standard. Adherence to these steps is crucial for generating accurate and precise data.
Protocol 1: Preparation of Stock and Working Standards
Causality: The accuracy of quantitative analysis is entirely dependent on the accuracy of the standard concentrations. This protocol minimizes errors from weighing and dilution. Using a high-purity, volatile solvent ensures no interfering peaks and compatibility with GC analysis.[15]
Materials:
-
2,6-Dimethyl-4-propylheptane (Certified Reference Material grade, >99% purity)
-
Hexane or Dichloromethane (GC grade, >99.9% purity)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance (readable to 0.0001 g)
-
Micropipettes and disposable tips
-
2 mL autosampler vials with PTFE-lined caps
Procedure:
-
Prepare 1000 µg/mL Stock Solution: a. Accurately weigh approximately 10 mg of 2,6-Dimethyl-4-propylheptane into a clean, dry 10 mL volumetric flask using an analytical balance. Record the exact weight. b. Add a small amount of GC-grade hexane to dissolve the compound completely. c. Once dissolved, fill the flask to the calibration mark with hexane. d. Cap and invert the flask at least 15 times to ensure homogeneity. e. Calculate the precise concentration in µg/mL using the formula: Concentration = (Mass in mg / Volume in mL) * 1000. f. Transfer the stock solution to a labeled glass vial and store at 4°C.
-
Prepare Working Calibration Standards (e.g., 1, 5, 10, 25, 50 µg/mL): a. Label five 10 mL volumetric flasks for each concentration level. b. Using the stock solution, perform serial dilutions to prepare the working standards. For example, to prepare a 10 µg/mL standard from a 1000 µg/mL stock, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with hexane. c. Prepare each standard in the same manner. d. Transfer each working standard into a separate, clearly labeled 2 mL autosampler vial for GC analysis.
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality: The GC parameters are optimized to ensure good separation of volatile and semi-volatile hydrocarbons.[16] A non-polar column like a DB-5 separates compounds primarily by boiling point. The temperature program allows for the elution of a wide range of hydrocarbons, while the FID detector provides excellent sensitivity for these compounds.
Instrumentation & Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent Intuvo 9000 or equivalent | Provides precise temperature and flow control. |
| Injector | Split/Splitless | Splitless mode for trace analysis (<50 µg/mL), Split mode (e.g., 50:1) for higher concentrations to prevent column overload. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the sample without thermal degradation.[15] |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. Helium is safest, Hydrogen provides better efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for column efficiency and peak shape. |
| Column | DB-5 or equivalent (30m x 0.25mm ID, 0.25µm film) | A non-polar column separates hydrocarbons primarily by boiling point.[16] |
| Oven Program | Initial: 40°C (hold 2 min) | Allows for sharp initial peaks of very volatile compounds. |
| Ramp: 10°C/min to 300°C | Separates a wide range of hydrocarbons based on boiling point. | |
| Final Hold: 5 min | Ensures all high-boiling compounds elute from the column. | |
| Detector | Flame Ionization Detector (FID) | Highly sensitive and universal for hydrocarbons. |
| Detector Temp. | 320 °C | Prevents condensation of analytes in the detector. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
Procedure:
-
Instrument Equilibration: Ensure the GC system has reached thermal stability at the initial conditions.
-
Calibration Curve Generation: a. Inject 1 µL of each working standard solution, starting from the lowest concentration. b. Record the chromatogram for each standard. Identify the peak corresponding to 2,6-Dimethyl-4-propylheptane based on its retention time. c. Integrate the peak area for the reference standard in each chromatogram. d. Create a calibration plot of Peak Area vs. Concentration (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required for a valid calibration.[7]
-
Sample Analysis: a. Inject 1 µL of the prepared unknown sample.[17] b. Record the chromatogram under the same conditions used for the standards.
-
Data Analysis: a. Qualitative: Compare the retention time of peaks in the sample chromatogram to the retention time of the 2,6-Dimethyl-4-propylheptane standard to identify its presence.[18] b. Quantitative: Integrate the peak area of the identified analyte. Use the calibration curve equation to calculate the concentration of the analyte in the sample solution.[6]
Visualization of Workflows
Experimental Workflow Diagram
Caption: Overall workflow from standard preparation to final data reporting.
Data Analysis Logic Diagram
Caption: Logical flow for quantitative analysis using an external standard method.
Conclusion
2,6-Dimethyl-4-propylheptane serves as a robust and reliable reference standard for the analysis of complex hydrocarbon mixtures. Its distinct chromatographic properties make it invaluable for the positive identification and accurate quantification of branched alkanes in the C12 range. The protocols outlined in this application note provide a validated framework for researchers and analysts to achieve high-quality, reproducible results in petrochemical, environmental, and industrial settings, ensuring the integrity and accuracy of their analytical data.
References
-
U.S. Geological Survey. (2020). PGRL GCFID Qualitative Analysis Method for Hydrocarbons. Retrieved from [Link]
-
University of California, Davis. DETERMINATION OF HYDROCARBONS BY GAS-LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Total Petroleum Hydrocarbons in Environmental Samples Using Ultra-Fast Gas Chromatography. Retrieved from [Link]
-
Drawell. Exploring Qualitative and Quantitative Analysis in Chromatography: Processes and Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Qualitative and Quantitative GC and GC-MS. Retrieved from [Link]
-
SCION Instruments. (n.d.). Importance of using analytical standards – qualitative and quantitative analysis. Retrieved from [Link]
-
Markes, J. H., et al. (2018). Establishment of a reference standard database for use in the qualitative and semi-quantitative analysis of pharmaceutical contact materials within an extractables survey by GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 154, 333-340. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatograph Applications in Petroleum Hydrocarbon Fluids. Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry for the Definitive Analysis of C12 Alkane Isomers
Abstract
The accurate identification and differentiation of C12 alkane isomers present a significant analytical challenge due to their identical molecular weights and often subtle differences in physicochemical properties. This application note details a robust workflow employing high-resolution gas chromatography-mass spectrometry (GC-HRMS) for the comprehensive analysis of dodecane (C12H26) isomers. We will explore the nuances of sample preparation, chromatographic separation, and mass spectral interpretation, with a focus on leveraging high-resolution data and characteristic fragmentation patterns to achieve unambiguous isomer identification. This guide is intended for researchers, scientists, and professionals in the petrochemical, environmental, and pharmaceutical sectors who require precise structural elucidation of complex hydrocarbon mixtures.
Introduction: The Challenge of Alkane Isomerism
Dodecane, with its 355 structural isomers, serves as a prime example of the complexity inherent in analyzing hydrocarbon mixtures.[1] These isomers, while sharing the same elemental composition (C12H26), exhibit distinct physical and chemical properties that can significantly impact fuel quality, environmental fate, and toxicological profiles. Traditional analytical methods often struggle to differentiate these closely related compounds.[2]
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for hydrocarbon analysis.[3] However, standard low-resolution MS can be insufficient for definitive isomer identification, as many isomers yield similar fragmentation patterns. High-resolution mass spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements, enabling the determination of elemental compositions for both molecular and fragment ions. This level of precision is critical for distinguishing between isomers and identifying subtle differences in their fragmentation pathways.
This application note will demonstrate the power of GC-HRMS, focusing on the following key aspects:
-
Optimized Chromatographic Separation: Achieving the best possible separation of C12 isomers is paramount.
-
Leveraging Ionization Techniques: A comparative look at Electron Ionization (EI) and Chemical Ionization (CI) to maximize the information obtained.
-
High-Resolution Mass Analysis: Utilizing accurate mass data to confirm elemental compositions and differentiate isobaric fragments.
-
Interpreting Fragmentation Patterns: Understanding the characteristic fragmentation of linear vs. branched alkanes for structural elucidation.[4][5]
Experimental Workflow
A successful analysis of C12 alkane isomers hinges on a meticulously planned and executed experimental workflow. This section outlines the key steps, from sample preparation to data acquisition.
Sample Preparation
The goal of sample preparation is to present the analytes to the GC-MS system in a suitable solvent and at an appropriate concentration, free from interfering matrix components.
Protocol: Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh and dissolve a certified reference standard of a C12 alkane isomer mixture (or individual isomers) in a volatile, non-polar solvent such as hexane or pentane.
-
Working Standard (10-100 µg/mL): Perform serial dilutions of the stock solution to create a working standard at a concentration appropriate for your instrument's sensitivity.[1]
-
Complex Matrix Samples: For samples like petroleum fractions or environmental extracts, a suitable liquid-liquid or solid-phase extraction is necessary to isolate the hydrocarbon fraction and remove polar interferences.
-
Final Preparation: Transfer the final diluted sample to a 2 mL autosampler vial for analysis.
Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS)
The instrumental parameters must be carefully optimized to ensure maximum chromatographic resolution and high-quality mass spectral data.
Table 1: Recommended GC-HRMS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar stationary phase separates isomers primarily based on boiling point, with more branched isomers eluting earlier.[1] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Provides good separation efficiency and is compatible with most mass spectrometers. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the C12 alkanes. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 (adjustable based on concentration) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Oven Program | Initial: 40 °C, hold 2 min; Ramp: 5 °C/min to 220 °C, hold 5 min | A slow temperature ramp is crucial for resolving closely eluting isomers.[1] |
| Mass Spectrometer | ||
| Transfer Line Temp. | 280 °C | Prevents condensation of the analytes. |
| Ion Source Temp. | 230 °C (EI), 250 °C (CI) | Optimal for ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) and Chemical Ionization (CI) | EI provides detailed fragmentation for structural elucidation, while CI helps confirm the molecular weight.[6] |
| Electron Energy (EI) | 70 eV | Standard energy for reproducible fragmentation and library matching.[6] |
| Reagent Gas (CI) | Methane | A common reagent gas for soft ionization of alkanes.[6] |
| Mass Resolution | > 60,000 (FWHM) | Essential for accurate mass measurements and resolving isobaric interferences. |
| Scan Range | m/z 40-200 | Covers the molecular ion (m/z 170.33) and key fragment ions. |
Data Analysis and Interpretation
The rich dataset generated by GC-HRMS requires a systematic approach to data analysis. The workflow involves chromatographic peak identification, molecular formula confirmation, and detailed fragmentation analysis.
Caption: A typical data processing workflow for GC-HRMS analysis of C12 alkane isomers.
The Role of Ionization Techniques
The choice of ionization technique is critical. While Electron Ionization (EI) is the standard for generating reproducible fragmentation patterns, it often results in a weak or absent molecular ion for highly branched alkanes.[4][7]
-
Electron Ionization (EI): This "hard" ionization technique provides detailed structural information through extensive fragmentation.[6] The resulting mass spectrum is a molecular fingerprint that can be compared to spectral libraries for identification.[8]
-
Chemical Ionization (CI): As a "soft" ionization technique, CI is excellent for confirming the molecular weight of the isomers.[6] Using a reagent gas like methane, CI typically produces a strong protonated molecule [M+H]+ or an adduct ion, with minimal fragmentation. The molecular ion of a C12 alkane can be determined by chemical ionization at m/z 170.[4]
By performing separate analyses using both EI and CI, or by using an instrument capable of rapid switching, a more complete picture of the molecule can be obtained.
Deciphering Fragmentation Patterns
The fragmentation of alkanes in EI-MS is governed by the stability of the resulting carbocations.[9][10] This principle is the key to differentiating between linear and branched isomers.
-
Linear Alkanes (e.g., n-dodecane): These isomers show a characteristic series of fragment ions separated by 14 Da (a CH2 group).[9][11] The spectrum exhibits a smooth, exponential decay in the intensity of these clusters.[4] The molecular ion peak is typically present, though it may be weak.
-
Branched Alkanes: Fragmentation is favored at the branching points because this leads to the formation of more stable secondary and tertiary carbocations.[4][9] This results in a mass spectrum where the smooth exponential decay is absent, and specific fragment ions corresponding to the loss of the largest alkyl groups at the branch point are enhanced.[4] For instance, the presence of a prominent peak at m/z 71 (a C5 fragment) and m/z 127 (a C9 fragment) in a C12 alkane spectrum suggests a methyl group on the fourth carbon.[4]
Caption: Comparison of fragmentation patterns for linear and branched C12 alkane isomers.
Advanced Techniques and Future Outlook
While GC-HRMS is a powerful tool, other advanced techniques can provide complementary information for particularly challenging separations.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures, GCxGC offers significantly enhanced separation power, allowing for the resolution of a greater number of isomers.[12][13]
-
Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV): VUV spectroscopy is a complementary detection method that can distinguish between isomers based on their unique absorption spectra, even when they co-elute chromatographically.[14][15][16]
Conclusion
The detailed analysis of C12 alkane isomers is a challenging but achievable task with the right analytical approach. By combining high-resolution gas chromatography with the power of high-resolution mass spectrometry, researchers can confidently identify and differentiate these closely related compounds. The key to success lies in a holistic workflow that includes meticulous sample preparation, optimized instrumental parameters, and a deep understanding of alkane fragmentation chemistry. The protocols and insights provided in this application note serve as a robust foundation for any laboratory tasked with the structural elucidation of complex hydrocarbon mixtures.
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Application Note: Mastering Complex Hydrocarbon Analysis with Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Abstract Complex hydrocarbon mixtures, such as crude oil, diesel fuel, and environmental extracts, present a significant analytical challenge due to the presence of thousands of individual compounds, many of which are isomeric and co-elute in traditional one-dimensional gas chromatography (1D-GC).[1][2] Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful solution, offering vastly superior separation power and the ability to generate structured, highly informative chromatograms.[3][4][5][6] This application note provides an in-depth guide to the principles, instrumentation, and practical application of GCxGC for the detailed characterization of complex hydrocarbon matrices. It includes a detailed protocol for method development, guidelines for data interpretation, and a discussion of the technique's utility in petrochemical and environmental forensic applications.[1][6][7]
Part I: The Unrivaled Power of GCxGC for Hydrocarbon Analysis
The sheer complexity of petroleum-based samples often overwhelms the peak capacity of single-column GC systems, leading to significant co-elution that complicates identification and quantification.[1][8] GCxGC overcomes this limitation by employing two columns with different stationary phase chemistries, connected in series via a modulator.[1][9][10]
The Principle of Orthogonality The core strength of GCxGC lies in achieving an orthogonal separation . This means the two columns separate compounds based on distinct chemical or physical properties.[11] For hydrocarbon analysis, the most common and effective setup is a "normal-phase" configuration:
-
First Dimension (¹D): A long, non-polar column (e.g., 30-60m, 100% dimethylpolysiloxane) separates analytes primarily by their boiling point (volatility) .[1][9]
-
Second Dimension (²D): A short, semi-polar to polar column (e.g., 1-2m, 50% phenyl polysilphenylene-siloxane) provides a rapid, secondary separation based on polarity .[1][5][9]
This combination ensures that compounds co-eluting from the first column are likely to be separated in the second, dramatically increasing the overall peak capacity of the system.[8][11] The result is a structured two-dimensional chromatogram where compounds of similar chemical classes (e.g., n-alkanes, cycloalkanes, aromatics) group together in distinct bands.[3][4][8] This ordered pattern simplifies the identification of compound classes, even in highly complex mixtures.[1][8]
The Role of the Modulator The modulator is the essential interface between the two columns.[10] Its function is to continuously trap, focus, and re-inject small, sequential fractions of the effluent from the first column onto the second column.[1][10][12] This process must be rapid (typically every 2-8 seconds) to preserve the separation achieved in the first dimension.[1] There are two main types of modulators:
-
Thermal Modulators: These use jets of cold gas (like liquid N₂) to trap analytes at the head of the second column and then a pulse of hot air to rapidly release them. They are known for providing the best sensitivity as the entire sample is transferred.[1]
-
Flow Modulators: These use sophisticated valve-based switching and carrier gas flow dynamics to divert fractions of the ¹D effluent into a sample loop before rapidly flushing them onto the ²D column.[1][12] They offer simplicity and avoid the need for cryogenic liquids, making them rugged and low-maintenance.[12][13]
Part II: Instrumentation Deep Dive
A GCxGC system consists of a standard gas chromatograph augmented with a modulator and specialized software for data analysis.
Caption: High-level experimental workflow of a GCxGC system.
Key Components & Considerations:
-
Injector: Split/splitless inlets are commonly used. Split injection is often preferred for complex mixtures to ensure sharp initial bands.[2]
-
Columns: The choice of column phases is critical for achieving orthogonality. For hydrocarbons, a non-polar (boiling point) x polar (polarity) set is standard.[9] A reversed-phase setup (polar x non-polar) can also be effective for specific applications.[9][14]
-
Detector: The detector must be fast enough to capture the very narrow peaks eluting from the second dimension, which can be less than 100 ms wide.[2]
-
Flame Ionization Detector (FID): Excellent for quantification of hydrocarbons due to its linear response and proportionality to carbon number.[4]
-
Time-of-Flight Mass Spectrometer (TOFMS): Ideal for identification, providing full mass spectra even at the high acquisition rates required (100-500 spectra/s).[5][8][15]
-
-
Data System: Specialized software is required to reconstruct the 2D chromatogram from the raw data stream and perform tasks like peak detection ("blob" analysis), integration, and classification.[14][16]
Part III: Protocol - Method Development for Complex Hydrocarbons
This protocol provides a robust starting point for developing a GCxGC-FID method for a complex hydrocarbon mixture like diesel fuel.
1. Sample Preparation
-
Objective: To prepare a sample suitable for GC injection that is representative of the bulk material.
-
Protocol:
-
Accurately weigh approximately 100 mg of the hydrocarbon sample into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., dichloromethane or hexane) to the flask.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Dilute to the 10 mL mark with the solvent. A typical final concentration is ~10,000 ppm.
-
Transfer a 1.5 mL aliquot to a standard 2 mL autosampler vial.
-
Causality: This concentration is typically within the linear range of an FID detector when using a high split ratio, preventing detector saturation while ensuring minor components are detected.
-
2. Instrument Configuration & Method Parameters
-
Objective: To establish instrumental conditions that provide a robust and orthogonal separation.
-
Protocol: The following parameters can be entered into the instrument control software.
| Parameter | Setting | Rationale (The "Why") |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control (EPC) necessary for flow modulation. |
| Injector | Split/Splitless Inlet | |
| Injection Volume | 1.0 µL | Standard volume for reproducible injections. |
| Inlet Temp | 300 °C | Ensures rapid volatilization of all sample components up to C40. |
| Split Ratio | 200:1 | Prevents column overloading and maintains sharp peak shapes for concentrated samples. |
| Columns | ||
| ¹D Column | 30 m x 0.25 mm ID, 0.25 µm non-polar (e.g., DB-1) | Standard dimension for good primary separation based on boiling point. |
| ²D Column | 1.5 m x 0.1 mm ID, 0.1 µm polar (e.g., BPX50) | Short, narrow-bore column provides very fast secondary separation based on polarity.[1][5] |
| Carrier Gas | Helium or Hydrogen | |
| ¹D Flow Rate | 1.2 mL/min (constant flow) | Provides optimal velocity for good efficiency in the first dimension. |
| Oven Program | ||
| Initial Temp | 40 °C, hold 1 min | Allows for focusing of volatile components at the head of the column. |
| Ramp Rate | 3 °C/min | A slow ramp rate enhances separation in the first dimension. |
| Final Temp | 320 °C, hold 5 min | Ensures elution of high-boiling point hydrocarbons. |
| Modulator | Flow Modulator (e.g., Agilent GCxGC Flow Modulator) | |
| Modulation Period | 4 seconds | A good starting point to ensure each ¹D peak is sampled 3-4 times for accurate reconstruction.[17] |
| Detector | FID | |
| Temperature | 340 °C | Prevents condensation of high-boiling analytes. |
| Data Rate | 100 Hz | Essential for accurately defining the fast-eluting ²D peaks.[2] |
3. Data Acquisition & Quality Control
-
Objective: To acquire high-quality data and ensure system performance.
-
Protocol:
-
Perform several solvent blank injections to ensure the system is clean.
-
Inject a well-characterized standard, such as an n-alkane mixture (C7-C40), to verify retention times and system performance.
-
Inject the prepared hydrocarbon sample.
-
Periodically re-inject the QC standard (e.g., every 10 samples) to monitor for retention time drift or changes in response.
-
Part IV: Data Analysis and Interpretation
GCxGC data is visualized as a 2D contour plot, where the x-axis is the ¹D retention time, the y-axis is the ²D retention time, and color intensity represents signal abundance.
Caption: Typical workflow for processing GCxGC data.
Interpreting the 2D Chromatogram The structured nature of the chromatogram is its most powerful feature. For a typical non-polar x polar column set analyzing petroleum:
-
n-Alkanes: Elute at the lowest ²D retention times (least retained by the polar column) and form a distinct line at the bottom of the plot.
-
Branched Alkanes: Elute just above the n-alkanes.
-
Cycloalkanes (Naphthenes): Elute in the middle of the chromatogram.
-
Aromatics: Being the most polar, they are most retained by the ²D column and appear at the top of the chromatogram, often separated by the number of aromatic rings.[3][4][18]
| Hydrocarbon Class | Typical ¹D Elution Order | Typical ²D Elution Order (Relative Polarity) |
| n-Alkanes | By boiling point (increasing carbon number) | Lowest (Least Polar) |
| Iso-Alkanes | By boiling point | Low |
| Cycloalkanes | By boiling point | Medium |
| Mono-aromatics | By boiling point | High |
| Poly-aromatics | By boiling point | Highest (Most Polar) |
This predictable elution pattern allows for group-type quantification , where polygonal regions are drawn around compound classes to determine their relative abundance without identifying every single peak.[8][14][19]
Part V: Application Showcase - Environmental Forensics
GCxGC is exceptionally well-suited for environmental forensics, such as identifying the source of an oil spill.[1][6][7] The detailed chemical fingerprint provided by GCxGC allows for robust comparison between a spilled product and potential sources.[7] Diagnostic ratios of specific, degradation-resistant compounds (biomarkers) can be determined with much higher confidence because the peaks are fully resolved from interfering matrix components.[6] Furthermore, the visual pattern of the entire chromatogram can be used to assess the extent of weathering (e.g., evaporation, biodegradation) a sample has undergone.[4]
Conclusion
Comprehensive two-dimensional gas chromatography provides an unparalleled level of detail for the analysis of complex hydrocarbon mixtures.[5] By leveraging orthogonal separation mechanisms, GCxGC transforms a convoluted 1D chromatogram into a structured and interpretable 2D plot, enabling more confident compound identification and more accurate quantification.[8][9] The protocols and principles outlined in this guide serve as a comprehensive resource for researchers and scientists looking to implement this powerful technique to overcome the challenges of hydrocarbon analysis.
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Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. ACS Publications. [Link]
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Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. National Institutes of Health (NIH). [Link]
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Comprehensive two-dimensional gas chromatography (GCxGC). Chemistry Matters, Inc. [Link]
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Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. Concawe. [Link]
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The Use of GCxGC-TOFMS and Classifications for the Quantitative Determination of Different Compound Classes in Complex Isoparaffinic Hydrocarbon Samples. LECO Corporation. [Link]
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Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. ACS Publications. [Link]
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Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. DBT. [Link]
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What is GCxGC?. Sepsolve Analytical. [Link]
-
Fundamental Principles of Comprehensive 2D GC. Shimadzu Corporation. [Link]
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Applications of Comprehensive Two-Dimensional Gas Chromatography (GC × GC) in Studying the Source, Transport, and Fate of Petroleum Hydrocarbons in the Environment. ResearchGate. [Link]
-
Orthogonality considerations in comprehensive two-dimensional gas chromatography. ResearchGate. [Link]
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GCxGC Flow Modulator - GET A SECOND DIMENSION OF INFORMATION ON COMPLEX MIXTURES. Agilent Technologies. [Link]
-
GC Image GCxGC Software. Agilent Technologies. [Link]
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Analysis of biodiesel-diesel blends using ultrafast gas chromatography (UFGC) and chemometric methods: Extending ASTM D7798 to biodiesel. ResearchGate. [Link]
-
A Comprehensive Two-Dimensional Gas Chromatography Method for Analyzing Extractable Petroleum Hydrocarbons in Water and Soil. ResearchGate. [Link]
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Comparison of Thermal and Flow-Based Modulation in Comprehensive Two-Dimensional Gas Chromatography—Time-of-Flight Mass Spectrometry (GC × GC-TOFMS) for the Analysis of Base Oils. MDPI. [Link]
-
GCxGC: From Research to Routine. LCGC International. [Link]
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Big Data GCxGC Analysis and Potential Applications in Forensics. Chemistry Matters, Inc. Blog. [Link]
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LECO's Petrochemical Solutions. LECO Corporation. [Link]
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Application Notes and Protocols: The Role of Branched Alkanes as High-Octane Fuel Components
Introduction
In the realm of internal combustion engines, the octane rating of a fuel is a critical measure of its performance, specifically its resistance to premature detonation, otherwise known as "knocking" or "pinging".[1][2][3] Engine knock is an undesirable phenomenon that can lead to a loss of power, reduced fuel efficiency, and in severe cases, catastrophic engine damage.[1] The molecular structure of the hydrocarbons that constitute gasoline is the primary determinant of its octane rating. This guide delves into the pivotal role of branched alkanes as superior high-octane components in modern fuels.
Branched-chain alkanes are consistently favored in gasoline formulations over their straight-chain counterparts due to their significantly higher octane ratings.[4][5] This structural advantage allows for the design of higher compression engines, which in turn deliver greater power and efficiency.[6] This document will provide a comprehensive overview of the chemical principles governing this phenomenon, detail the key branched alkanes utilized in the fuel industry, outline their industrial synthesis, and present standardized protocols for their analysis and octane determination.
The Chemical Basis for High Octane Ratings in Branched Alkanes
The superior anti-knock characteristics of branched alkanes stem from their molecular structure and its influence on combustion chemistry.[4] Combustion in an engine is a free-radical chain reaction. The stability of the radical intermediates formed during this process is paramount.
Straight-chain alkanes, like n-heptane (a component of the zero-point on the octane scale), tend to form highly reactive primary and secondary free radicals during combustion.[7][8] These reactive species propagate the combustion reaction very rapidly, leading to an uncontrolled explosion or detonation rather than a smooth, controlled burn.[7][8]
In contrast, branched alkanes possess tertiary carbon-hydrogen bonds. The abstraction of a hydrogen atom from a tertiary carbon results in the formation of a more stable tertiary free radical. This increased stability slows down the rate of the combustion reaction, promoting a more controlled and even flame front propagation initiated by the spark plug.[7][8] This controlled burn prevents the pressure waves that cause engine knock.[1]
Visualization of Alkane Branching and Octane Rating
Caption: Comparison of octane ratings for linear vs. branched alkanes.
Prominent Branched Alkanes in Fuel Technology
Several branched alkanes are particularly valued for their high octane numbers and are key components of gasoline.
| Alkane Name | IUPAC Name | Research Octane Number (RON) | Motor Octane Number (MON) |
| Isooctane | 2,2,4-Trimethylpentane | 100[9][10][11] | 100 |
| Triptane | 2,2,3-Trimethylbutane | 112-113[12][13] | 101[12] |
| 2,2-Dimethylbutane | Neohexane | 94 | 93 |
| 2,3-Dimethylbutane | Diisopropyl | 102 | 98 |
Isooctane (2,2,4-trimethylpentane) is of particular importance as it serves as the primary reference fuel for the 100-point on the octane rating scale.[9][11][14] In contrast, n-heptane , a straight-chain alkane, defines the zero point of the scale.[9] A fuel's octane number is determined by comparing its knocking characteristics to a blend of isooctane and n-heptane.[15] For instance, a gasoline with an octane rating of 95 has the same anti-knock performance as a mixture of 95% isooctane and 5% n-heptane.
Triptane (2,2,3-trimethylbutane) is another highly sought-after branched alkane due to its exceptionally high octane rating.[12][13] Its complex structure makes it a very effective anti-knock agent.[12][16]
Industrial Synthesis of High-Octane Branched Alkanes
Refineries employ several key processes to increase the proportion of branched alkanes in the gasoline pool.[17] These processes are designed to convert lower-value hydrocarbon streams into high-octane blending components.
Fluid Catalytic Cracking (FCC)
Fluid catalytic cracking is a cornerstone of modern refining, used to break down large, high-boiling hydrocarbon fractions into smaller, more valuable molecules, including gasoline.[18][19][20][21] The process uses a hot, fluidized catalyst to promote the "cracking" of these large molecules.[18] While FCC produces a range of products, it significantly contributes to the gasoline pool by generating olefins and branched alkanes.[20][22]
Caption: Simplified workflow of the Fluid Catalytic Cracking (FCC) process.
Alkylation
Alkylation is a critical process for producing a premium gasoline blending component known as alkylate.[23] This process combines light olefins (such as propylene and butylene from the FCC unit) with an isoparaffin (typically isobutane) to form larger, highly branched alkanes.[23][24] The reaction is catalyzed by strong acids, most commonly sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[23][25] Alkylate is prized for its high octane number and clean-burning properties.[17]
3.2.1. Protocol: Lab-Scale Sulfuric Acid Alkylation of Isobutane with Butene
Objective: To synthesize a high-octane alkylate product from isobutane and a butene isomer mixture using a sulfuric acid catalyst.
Materials:
-
Pressurized reaction vessel with magnetic stirring and temperature control
-
Liquefied isobutane
-
Liquefied butene isomer mixture (e.g., from an FCC unit)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Neutralizing solution (e.g., 5% sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reactor Preparation: Ensure the reaction vessel is clean, dry, and pressure-tested.
-
Catalyst Charging: Cool the reactor to 0-5°C using an ice bath. Carefully add a pre-determined volume of concentrated sulfuric acid to the reactor.
-
Reactant Addition: While vigorously stirring, slowly introduce the liquefied isobutane into the reactor.
-
Olefin Feed: Begin the controlled addition of the liquefied butene mixture into the reactor. Maintain a high isobutane-to-olefin ratio to minimize side reactions. The reaction is exothermic; maintain the temperature between 5-10°C.
-
Reaction Time: Continue stirring for 30-60 minutes after the butene addition is complete to ensure maximum conversion.
-
Phase Separation: Stop stirring and allow the hydrocarbon and acid layers to separate.
-
Product Recovery: Carefully decant the upper hydrocarbon layer from the acid layer.
-
Neutralization and Drying: Wash the hydrocarbon product with the sodium bicarbonate solution to remove any residual acid, followed by a water wash. Dry the product over anhydrous sodium sulfate.
-
Analysis: Analyze the resulting alkylate product using gas chromatography to determine its composition.
Isomerization
Isomerization is a process that converts straight-chain alkanes into their more valuable branched isomers.[26] This is particularly useful for light naphtha streams, which are rich in n-pentane and n-hexane. By passing these linear alkanes over a catalyst (typically platinum on a chlorinated alumina support), they are rearranged into isopentane and isohexane, significantly boosting their octane numbers.[26]
Analytical Methods for Octane Rating and Fuel Composition
Standardized Engine Tests: RON and MON
The definitive measure of a fuel's anti-knock quality is determined through standardized engine tests.[27] These tests use a Cooperative Fuel Research (CFR) engine with a variable compression ratio.[28][29]
-
Research Octane Number (RON): Determined under less severe conditions (600 rpm engine speed), simulating city driving with lower speeds and loads.[28][29][30] This is the most common octane rating reported in many parts of the world.
-
Motor Octane Number (MON): Determined under more severe conditions (900 rpm engine speed and a preheated fuel mixture), simulating highway driving with high speeds and loads.[31][32][33] MON values are typically lower than RON values for the same fuel.
The Anti-Knock Index (AKI) , which is posted on gasoline pumps in North America, is the average of the RON and MON: AKI = (RON + MON) / 2 .[31][34]
4.1.1. Protocol: Determination of RON (ASTM D2699)
Objective: To determine the Research Octane Number of a spark-ignition fuel sample.
Apparatus:
-
A standardized Cooperative Fuel Research (CFR) engine conforming to ASTM D2699 specifications.[28][30][35]
-
Primary reference fuels (isooctane and n-heptane) and toluene standardization fuels.[15]
-
Instrumentation for measuring knock intensity, air-fuel ratio, and engine operating parameters.
Procedure Summary:
-
Engine Standardization: Calibrate the CFR engine using a toluene standardization fuel blend with a known octane rating to ensure the engine is operating within specified tolerances.[30]
-
Sample Introduction: Operate the engine on the fuel sample to be tested.
-
Compression Ratio Adjustment: Adjust the engine's compression ratio until a standard level of knock intensity is observed and recorded.
-
Reference Fuel Bracketing: Run the engine on at least two different blends of primary reference fuels that bracket the observed knock intensity of the sample.
-
Interpolation: The RON of the sample is determined by interpolating between the octane numbers and knock intensity readings of the bracketing reference fuel blends.[30][35]
Gas Chromatography (GC) for Fuel Composition Analysis
Gas chromatography is a powerful analytical technique used to separate and quantify the individual hydrocarbon components in gasoline.[36][37][38] This allows for a detailed understanding of the fuel's composition, including the concentration of specific branched alkanes.
4.2.1. Protocol: GC Analysis of Gasoline for Branched Alkanes
Objective: To identify and quantify the major branched alkanes in a gasoline sample.
Apparatus:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID).
-
Capillary column suitable for hydrocarbon separation (e.g., DB-5).
-
Syringes for sample injection.
-
Analytical standards for key branched alkanes (e.g., isooctane, triptane, etc.).
Procedure:
-
Sample Preparation: Dilute the gasoline sample in a suitable solvent (e.g., pentane or hexane) to a concentration within the linear range of the detector.[39]
-
Calibration: Prepare a series of calibration standards containing known concentrations of the target branched alkanes. Run these standards on the GC to create a calibration curve for each compound.
-
GC Method:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all hydrocarbon components.
-
Carrier Gas: Helium or Hydrogen.
-
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the diluted gasoline sample into the GC.
-
Data Analysis: Identify the peaks corresponding to the branched alkanes by comparing their retention times to those of the analytical standards.[36] Quantify the concentration of each identified alkane using the calibration curves.
Future Outlook: Renewable Branched Alkanes
While petroleum refining remains the primary source of high-octane branched alkanes, significant research is underway to produce these molecules from renewable feedstocks.[40] Pathways involving the conversion of biomass-derived alcohols (like bio-isobutanol) into branched alkanes are being explored. These efforts aim to reduce the carbon footprint of gasoline and enhance fuel sustainability.
References
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- ECHEMI. (n.d.). Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer?
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- Benchchem. (n.d.). A Technical Guide to the Synthesis of Highly Branched Alkanes.
- eralytics. (n.d.). ASTM D2700.
- U.S. Energy Information Administration (EIA). (2012, December 11). Fluid catalytic cracking is an important step in producing gasoline.
- eralytics. (n.d.). ASTM D2699.
- KROHNE Group. (n.d.). Refining - Fluid catalytic cracking in the oil & gas industry.
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- Purdue University. (n.d.). DETERMINING THE COMPOSITION OF GASOLINES.
- Aure Chemical. (n.d.).
- brainly.com. (2024, February 27). [FREE] Explain why branched-chain alkanes make better gasolines than straight-chain hydrocarbons.
- Scribd. (n.d.). Engine Knocking and Octane Explained.
- Chemistry Stack Exchange. (2018, July 12). Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer?
- Sulzer. (n.d.).
- Wikipedia. (n.d.).
- ASTM International. (2023, October 13). D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.
- SINPAR. (n.d.). ASTM D2700 MON Test Method.
- SINPAR. (n.d.). ASTM D2699 RON Test Method.
- Ayalytical. (n.d.). ASTM D2699 Method for Octane Number.
- Pall Corporation. (n.d.).
- Shimadzu (Europe). (n.d.). Analysis of Gasoline Components (GC).
- 99Vehicles TV. (2017, January 25). Octane Rating Explained (Engine Knocking). YouTube.
- FQE Chemicals. (2016, December 12). Catalytic Cracking Process, Fouling, and Cleaning Methods.
- Brainly.in. (2022, November 13).
- SINPAR. (n.d.). ASTM Reference Fuels for Octane Knock Test Engine.
- U.S. Energy Information Administration (EIA). (2013, February 13). Alkylation is an important source for octane in gasoline.
- MaTestLab. (2025, June 22). ASTM D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel US Lab.
- Engineering Explained. (2022, June 12). Who's Got Better Fuel? Octane Ratings Explained and Mythbusted. YouTube.
- Quora. (2023, March 22). What is the difference between iso-octane and octane?
- Miller Energy. (n.d.). SULFURIC ACID, H2SO4.
- Haltermann Carless. (n.d.). iso-Octane.
- Agilent. (n.d.). Gasoline Analysis by GC-FID and GC-MS.
- Wikipedia. (n.d.).
- Agilent. (n.d.). Motor Gasoline Analysis.
- ASTM International. (2023, October 13). D2700 Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.
- Journal of Chemical Education. (n.d.). Gas chromatographic analysis of gasoline.
- SE
- Wikipedia. (n.d.). 2,2,4-Trimethylpentane.
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SINPAR. (n.d.). ASTM D2700 MON Octane Engine Calibration/Standardization. [Link]
- ExxonMobil Chemical. (n.d.).
- Artim Azma Mehr. (n.d.). ISO octane and octane 80.
- Taylor & Francis. (n.d.). Triptane – Knowledge and References.
- ECHEMI. (n.d.). Why are branched alkanes used as fuels instead of straight chain alkanes?
- Torontech. (n.d.). Octane Number of Spark-Ignition Engine Fuel.
- ResearchGate. (n.d.). Synthesis of highly-branched alkanes for renewable gasoline.
- Journal of Chemical Technology and Metallurgy. (2023, August 20). Techno-economical study on the production of high octane gasoline in light naphtha plant.
- riomaisseguro.rio.rj.gov.br. (n.d.). Branched Chain Alkanes.
- ResearchGate. (2025, August 3).
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Application Notes & Protocols: The Role of 2,6-Dimethyl-4-propylheptane and Branched Alkanes in Advanced Materials
Introduction
2,6-Dimethyl-4-propylheptane is a saturated, acyclic hydrocarbon belonging to the vast family of dodecane (C12H26) isomers.[1][2][3][4] While specific research focusing exclusively on this molecule within materials science is limited, its highly branched structure provides a compelling model for understanding a class of compounds—branched alkanes—that offer significant advantages in various high-performance applications. Unlike their linear counterparts, such as n-dodecane, branched alkanes exhibit unique physicochemical properties stemming directly from their molecular architecture. Increased branching disrupts efficient molecular packing, leading to lower boiling points, reduced intermolecular forces, and enhanced thermal stability.[5]
These characteristics make them prime candidates for use as advanced lubricants, polymer modifiers, and specialty solvents. This guide will explore the potential applications of 2,6-Dimethyl-4-propylheptane as a representative highly branched alkane. We will delve into the scientific principles behind its utility and provide detailed, field-proven protocols for evaluating its performance in two key areas: high-performance lubrication and polymer plasticization.
Physicochemical Profile: The Impact of Branching
The structural difference between a linear and a highly branched alkane has profound implications for its physical properties. Increased branching creates a more compact, spherical molecule, reducing the surface area available for van der Waals interactions. This leads to a lower boiling point and alters properties like viscosity and density.
| Property | 2,6-Dimethyl-4-propylheptane (Branched Isomer) | n-Dodecane (Linear Isomer) | Rationale for Difference |
| Molecular Formula | C12H26[3][6] | C12H26[7][8] | Same atoms, different arrangement (isomers). |
| Molecular Weight | ~170.33 g/mol [3][6] | ~170.33 g/mol [7][8] | Isomers have identical molecular weights. |
| Boiling Point | 184.6°C (Predicted)[6] | 216.2°C[7] | Branching reduces surface area, weakening intermolecular van der Waals forces. |
| Density | ~0.743 g/cm³ (Predicted)[6] | ~0.75 g/cm³[7] | Branched structure prevents tight molecular packing, leading to lower density. |
| Refractive Index | ~1.417 (Predicted)[6] | ~1.421[7] | Reflects the difference in density and molecular packing. |
| Melting Point | -50.8°C (Estimated)[6] | -9.6°C[9] | The irregular shape of branched molecules disrupts the formation of an ordered crystal lattice. |
Application Area 1: High-Performance Synthetic Lubricants
Scientific Rationale
In tribology, the structure of a lubricant base oil is paramount, especially under the high-pressure conditions of boundary lubrication.[10] Linear alkanes tend to align and form ordered, solid-like layers under pressure. While this provides some wear protection, these layers have high shear strength, resulting in increased friction.[10]
Highly branched alkanes like 2,6-Dimethyl-4-propylheptane fundamentally disrupt this process. Their three-dimensional, irregular shape prevents the formation of tightly packed crystalline structures between surfaces.[10] This leads to a lubricating film with lower shear strength and, consequently, a lower coefficient of friction. Their synthetic nature and stable C-C single bonds also contribute to excellent thermal and oxidative stability, making them ideal base oils for high-performance engine oils, hydraulic fluids, and industrial lubricants.[11][12]
Caption: Molecular packing of alkanes under high pressure.
Protocol 1: Viscosity Index (VI) Determination
Objective: To quantify the stability of the lubricant's viscosity over a range of temperatures according to ASTM D2270.[13] A higher VI indicates a more stable oil, which is critical for performance.[14][15]
Materials:
-
Test Lubricant (e.g., base oil of 2,6-Dimethyl-4-propylheptane with additives)
-
Calibrated capillary viscometer (e.g., Ubbelohde type, ASTM D445 compliant)[16]
-
Constant temperature baths (40°C and 100°C)
-
Stopwatch
-
ASTM D2270 standard tables for L and H values[16]
Procedure:
-
Sample Preparation: Ensure the lubricant sample is free of contaminants and air bubbles.
-
Viscosity Measurement at 40°C:
-
Place the viscometer in the 40°C bath and allow it to equilibrate.
-
Introduce the precise amount of lubricant into the viscometer.
-
Allow the sample to reach thermal equilibrium (typically 15-20 minutes).
-
Using suction, draw the lubricant above the top timing mark.
-
Release the suction and accurately measure the time it takes for the fluid meniscus to pass between the start and stop timing marks.[15]
-
Repeat the measurement until at least two consecutive readings agree within the specified tolerance.
-
Calculate the kinematic viscosity at 40°C (KV40) by multiplying the average flow time by the viscometer's calibration constant.
-
-
Viscosity Measurement at 100°C:
-
Viscosity Index Calculation:
-
Let Y be the KV100 of the test lubricant.
-
From the ASTM D2270 tables, find the values for L and H corresponding to your Y value.[16] (L is the viscosity at 40°C of a reference oil with a VI of 0, and H is the viscosity for a reference oil with a VI of 100).[17]
-
Let U be the KV40 of your test lubricant.
-
Use the appropriate formula from ASTM D2270 to calculate the VI. For most oils, the formula is: VI = [(L - U) / (L - H)] * 100 [17]
-
Protocol 2: Thermal and Oxidative Stability by Thermogravimetric Analysis (TGA)
Objective: To assess the thermal and oxidative stability of the lubricant by measuring its mass loss as a function of temperature.[18][19][20]
Materials:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (platinum or ceramic)
-
Test Lubricant sample
-
High-purity compressed gases (Nitrogen/Argon and Air/Oxygen)
Procedure:
-
Instrument Setup: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Place a small, precise amount of the lubricant (typically 5-10 mg) into a TGA pan. An even, thin film is ideal to avoid mass transfer limitations.[18]
-
Thermal Stability (Inert Atmosphere):
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert gas (Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled linear heating rate (e.g., 10°C/min).[21]
-
Record the mass loss as a function of temperature. The resulting curve shows degradation due to thermal effects (volatilization and pyrolysis) alone.
-
-
Oxidative Stability (Oxidizing Atmosphere):
-
Using a fresh, identical sample, repeat the procedure from step 3, but use dry air or a nitrogen/oxygen mixture as the purge gas.
-
The resulting curve shows mass loss due to both thermal effects and oxidation.
-
-
Data Analysis:
-
Onset Temperature of Decomposition: Determine the temperature at which significant mass loss begins for both curves. A higher onset temperature indicates greater stability.
-
Comparative Analysis: Superimpose the two TGA curves (thermal vs. oxidative). The difference between the curves highlights the influence of oxidation on the lubricant's degradation.[18][22]
-
Derivative Thermogravimetry (DTG): Plot the first derivative of the TGA curve (d(mass)/dT). The peaks in the DTG curve indicate the temperatures of maximum decomposition rates for different components of the oil.[19]
-
Application Area 2: Polymer Plasticizers
Scientific Rationale
Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer.[23] They function by embedding themselves between the rigid polymer chains (e.g., Polyvinyl Chloride - PVC), increasing the intermolecular volume and allowing the chains to slide past one another more easily. This effectively lowers the glass transition temperature (Tg) of the material.
While traditional plasticizers are often ester-based, non-polar molecules like highly branched alkanes can also serve this function, particularly in applications where chemical inertness is desired. The aliphatic "dangling chains" of the plasticizer act as spacers, providing extra free volume to the polymer matrix.[24] The branched structure of 2,6-Dimethyl-4-propylheptane would be particularly effective at disrupting the strong dipole-dipole interactions between PVC chains, enhancing flexibility.
Caption: Mechanism of polymer plasticization.
Protocol 3: Plasticizer Compatibility in PVC Under Compression
Objective: To qualitatively assess the compatibility of a plasticizer in a PVC compound by observing its tendency to "spew" or exude under compressional stress, based on ASTM D3291.[25][26] Poor compatibility can lead to a sticky surface and loss of properties over time.[26]
Materials:
-
PVC compound formulated with 2,6-Dimethyl-4-propylheptane as the plasticizer.
-
Two-roll mill and compression molder for sample preparation.
-
Specimen cutting die (e.g., 25.4 mm x 25.4 mm).
-
Clamping device.
-
Conditioning chamber (e.g., 23°C and 50% relative humidity).
-
Clean, white paper.
Procedure:
-
Sample Preparation:
-
Prepare a PVC formulation by mixing PVC resin, the test plasticizer (e.g., 40 parts per hundred resin), stabilizers, and other additives on a two-roll mill.
-
Compression mold the milled sheet into a plaque of uniform thickness (e.g., 2 mm).
-
Cut at least three square test specimens from the molded plaque.
-
-
Specimen Conditioning: Condition the specimens for 24 hours at standard laboratory conditions (23°C, 50% RH).
-
Loop Bend Test:
-
Exposure:
-
Place the clamped specimen on a clean piece of white paper inside the conditioning chamber.
-
Store the assembly under these conditions for the duration of the test. A screening test may last for one week, while a more comprehensive profile may extend for several weeks.[26]
-
-
Evaluation:
-
Periodically (e.g., daily for the first week, then weekly) inspect the specimen and the paper underneath it for any signs of exudation (oily residue).
-
Rate the amount of spew according to the following qualitative scale:
-
0 - No Spew: No visible residue.
-
1 - Slight Spew: A faint oily mark on the paper.
-
2 - Moderate Spew: A distinct and noticeable oily stain.
-
3 - Heavy/Severe Spew: Obvious liquid droplets on the specimen surface and significant pooling on the paper.
-
-
Record the rating at each inspection interval. A compatible plasticizer will show little to no spew throughout the test period.
-
Conclusion
While 2,6-Dimethyl-4-propylheptane itself is not a widely documented material in dedicated studies, its molecular structure is emblematic of the advantageous properties offered by highly branched alkanes. Through an understanding of their fundamental structure-property relationships, we can logically project their high potential in materials science. As demonstrated, their ability to disrupt molecular packing makes them excellent candidates for advanced lubricant base oils and specialty polymer plasticizers. The protocols detailed herein provide a standardized framework for researchers and developers to experimentally validate these potential applications, paving the way for the development of new, high-performance materials.
References
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-
iTeh Standards. (n.d.). ASTM D3291-11 - Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics. Retrieved January 8, 2026, from [Link]
-
Intertek Inform. (2009). ASTM D 2383 : 2009 Standard Practice for Testing Plasticizer Compatib. Retrieved January 8, 2026, from [Link]
-
ASTM International. (2022). D3291 Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics Under Compression. Retrieved January 8, 2026, from [Link]
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-
Q8Oils. (2020, April 17). Understanding the viscosity index of a lubricant. Retrieved January 8, 2026, from [Link]
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Martests Instrument. (n.d.). How to Calculate the Viscosity Index of a Lubricant?. Retrieved January 8, 2026, from [Link]
-
Semantic Scholar. (1983). Thermogravimetric Analysis of Lubricants. Retrieved January 8, 2026, from [Link]
- Vertex AI Search Grounding API. (n.d.). ASTM D2383-97(2001) - Standard Practice for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. Retrieved January 8, 2026.
-
Wikipedia. (n.d.). Alkane. Retrieved January 8, 2026, from [Link]
- Rostek, E., & Babiak, M. (2017). Thermogravimetric analysis in the synthetic engine oil 5W-30. Combustion Engines, 170(3), 188-192.
-
TA Instruments. (n.d.). Analysis of Engine Oils Using Modulated Thermogravimetric Analysis (MTGA). Retrieved January 8, 2026, from [Link]
-
ASTM International. (2024). D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. Retrieved January 8, 2026, from [Link]
-
Spectro Scientific. (2017, October 23). Guide to Measuring Oil Viscosity. Retrieved January 8, 2026, from [Link]
-
riomaisseguro.rio.rj.gov.br. (n.d.). Branched Chain Alkanes. Retrieved January 8, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Dodecane. PubChem Compound Database. Retrieved January 8, 2026, from [Link]
- Vertex AI Search Grounding API. (n.d.). C12H26 properties. Retrieved January 8, 2026.
-
Quora. (2014, March 19). Why are Alkanes generally used as fuels?. Retrieved January 8, 2026, from [Link]
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FTLOScience. (2022, October 3). Why Branched Hydrocarbons Are Better for Car Engines. Retrieved January 8, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Dodecane (CAS 112-40-3). Retrieved January 8, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Gas Chromatography of Dodecane Isomers
Welcome to the technical support guide for the chromatographic analysis of dodecane isomers. This resource is designed for researchers, scientists, and drug development professionals who encounter the significant analytical challenge of separating these closely related compounds. Dodecane (C₁₂H₂₆) has 355 structural isomers, many of which possess nearly identical boiling points and polarities, making their resolution by single-dimension gas chromatography (GC) a complex task.[1][2][3]
This guide provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and a foundational understanding of the principles governing these separations.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the core concepts behind the separation of dodecane isomers. Understanding these principles is the first step toward effective method development and troubleshooting.
Q1: Why are the structural isomers of dodecane so difficult to separate by GC?
The primary challenge lies in their similar physicochemical properties. On standard non-polar GC columns, the elution order of hydrocarbons is governed predominantly by their boiling points.[4] Structural isomers of dodecane, while having the same molecular weight, exhibit a narrow range of boiling points. Separation is only possible by exploiting subtle differences in their molecular structure, specifically the degree of branching.[1][5]
-
Van der Waals Forces: Retention on a non-polar stationary phase is governed by van der Waals interactions between the analyte and the phase.[6][7]
-
Molecular Shape & Boiling Point: Linear n-dodecane has the largest surface area, leading to the strongest van der Waals interactions and thus the highest boiling point (216 °C) and longest retention time.[2][5] As branching increases, the molecule becomes more compact and spherical, reducing the available surface area for intermolecular interactions. This weakens the van der Waals forces, resulting in lower boiling points and, consequently, earlier elution from the GC column.[1][5]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end Caption: Elution order of dodecane isomers on a non-polar GC column.
Q2: What is the primary goal of method development for this separation?
The goal is to manipulate the chromatographic system to maximize the selectivity (α) and efficiency (N) for closely eluting isomers. The resolution equation governs our approach:
-
Selectivity (α): This is the most powerful factor for improving resolution and is primarily influenced by the choice of stationary phase and the oven temperature.[8] It represents the ability of the column to differentiate between two analytes.
-
Efficiency (N): This relates to the narrowness of the peaks and is a function of column length, internal diameter, and carrier gas velocity.[9] More efficient columns produce sharper peaks, which are easier to resolve.
-
Retention Factor (k): This relates to the time the analyte spends in the stationary phase. It is controlled by temperature, film thickness, and column diameter.[9]
Part 2: Method Development & Optimization Guide
This section provides actionable guidance for setting up and refining your GC method.
Q3: How do I select the correct GC column?
Column selection is the most critical decision in your method development process.[8] The choice depends on balancing separation based on boiling point with separation based on polarity or shape selectivity.
| Column Parameter | Recommendation & Rationale |
| Stationary Phase | Start with a non-polar phase: A 100% dimethylpolysiloxane (e.g., DB-1, Rtx-1, HP-1) or a 5% phenyl-methylpolysiloxane (e.g., DB-5, Rtx-5ms) is the standard choice. These phases separate alkanes reliably by boiling point.[4] For problematic co-elutions: Consider a mid-polarity phase (e.g., WAX or a 50% phenyl phase) to introduce dipole-dipole interactions that can alter the elution order of isomers with subtle differences in electron distribution.[4] |
| Column Length (L) | 30 m to 60 m: A 30 m column is a good starting point. If resolution is insufficient, increasing to a 60 m column will increase the total theoretical plates (efficiency), improving resolution by a factor of approximately 1.4, at the cost of longer analysis time.[9][10] |
| Internal Diameter (ID) | 0.25 mm: This is the standard ID, offering a good balance of efficiency and sample capacity.[11] For higher resolution: A smaller ID (e.g., 0.18 mm or 0.15 mm) will significantly increase efficiency, leading to sharper peaks and better resolution, but with reduced sample capacity.[12] |
| Film Thickness (df) | 0.25 µm to 0.50 µm: A standard 0.25 µm film is suitable for most dodecane isomer analyses. A thicker film (0.50 µm) can increase retention and may improve the peak shape of more volatile, highly branched isomers by reducing their interaction with active sites in the system.[13] |
Q4: What is a good starting point for the oven temperature program?
A temperature program is essential for analyzing a mixture with a range of boiling points.[14] A slow ramp rate is crucial for resolving closely eluting isomers.
Protocol 1: Standard Scouting Temperature Program
-
Initial Temperature: 40 °C. Hold for 2-5 minutes.
-
Temperature Ramp: 5 °C/min to 220 °C.
-
Final Hold: Hold at 220 °C for 5-10 minutes.
-
Rationale: This ensures that n-dodecane and any less volatile compounds are fully eluted from the column, preventing ghost peaks in subsequent runs.[15]
-
System Suitability Check: Before analyzing samples, inject a known standard containing n-dodecane and a few representative branched isomers. Verify that retention times are stable and that a minimum level of resolution is achieved between a critical pair.
Part 3: Troubleshooting Common Problems
Even with a well-designed method, issues can arise. This section provides a logical workflow for diagnosing and solving common chromatographic problems.
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end Caption: A logical workflow for troubleshooting common GC separation issues.
Q5: My peaks are co-eluting. What are the first things I should check?
Co-elution is the most common challenge. Follow these steps sequentially.
-
Lower the Initial Temperature: If early eluting peaks are poorly resolved, decrease the initial oven temperature by 10-20 °C. This improves focusing for volatile compounds.[15]
-
Decrease the Ramp Rate: The most effective way to improve separation is to slow the temperature ramp. Change the rate from 5 °C/min to 3 °C/min or even 2 °C/min. This gives isomers more time to interact with the stationary phase, enhancing separation.
-
Check Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column ID and carrier gas type (Helium or Hydrogen). An incorrect flow rate reduces column efficiency.
-
Increase Column Length: If optimizing the temperature program is insufficient, the next logical step is to increase efficiency. Replacing a 30 m column with a 60 m column of the same phase and ID will provide a significant resolution boost.[10]
Q6: I'm observing peak tailing, especially for the main n-dodecane peak. What causes this?
Peak tailing is typically caused by "active sites" within the GC system that undesirably interact with analytes.[17]
-
Contaminated Inlet Liner: The glass inlet liner is a common source of activity.
-
Solution: Replace the liner. Use a deactivated liner, potentially with glass wool, to help trap non-volatile residues and ensure inertness.[18]
-
-
Column Contamination: The first few meters of the column can accumulate non-volatile sample matrix components.
-
Solution: Perform column maintenance by trimming 0.5 to 1 meter from the inlet end of the column.[18]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.[18]
-
Solution: Dilute your sample or increase the split ratio (e.g., from 50:1 to 100:1).
-
Q7: My retention times are shifting between runs. How can I fix this?
Unstable retention times compromise the reliability of your identification.[17]
-
Check for Leaks: The most common cause is a leak at the inlet septum or the column fittings. Use an electronic leak detector to systematically check all connections.
-
Verify Gas Pressure/Flow: Ensure the carrier gas cylinder pressure is adequate and that electronic pressure control (EPC) modules are stable.
-
Oven Temperature Stability: Verify that your GC oven is calibrated and maintaining a stable temperature throughout the programmed run.
Part 4: Advanced Techniques
Q8: I've tried everything and still can't separate a critical isomer pair. What's next?
When single-dimension GC (1D-GC) reaches its limit, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is the definitive solution.[19] GCxGC provides a massive increase in peak capacity by using two columns with different separation mechanisms (e.g., non-polar followed by polar).[20][21]
-
How it Works: The effluent from the first column is continuously trapped and then rapidly re-injected onto a second, shorter column.[21] This results in a 2D chromatogram that can separate components that completely co-elute in 1D-GC.[20]
-
Application: GCxGC is the gold standard for complex hydrocarbon analysis, such as in petroleum and environmental forensics, where thousands of compounds, including numerous isomers, can be resolved.[19][20][22]
References
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-
Comprehensive two-dimensional gas chromatography. (n.d.). Wikipedia. Retrieved from [Link]
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Kaiser, N. A., et al. (2023). Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. Energy & Fuels. Retrieved from [Link]
-
Comprehensive two-dimensional gas chromatography (GCxGC). (n.d.). Chemistry Matters Inc. Retrieved from [Link]
-
Hydrocarbon Analysis with Agilent 8890 GC. (n.d.). LCGC International. Retrieved from [Link]
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What is GCxGC? (n.d.). Sepsolve Analytical. Retrieved from [Link]
-
Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. (2023). ACS Publications. Retrieved from [Link]
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McCurry, J. D. (n.d.). Analysis of Total Petroleum Hydrocarbons in Environmental Samples Using Ultra-Fast Gas Chromatography. Agilent Technologies, Inc. Retrieved from [Link]
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Jie, Z. (n.d.). Ultrafast Total Petroleum Hydrocarbon Analysis by the Agilent 8850 GC with FID. Agilent Technologies, Inc. Retrieved from [Link]
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Klee, M. (2023). Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions. LCGC North America. Retrieved from [Link]
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Aromatic Hydrocarbon Analysis. (n.d.). Agilent Technologies. Retrieved from [Link]
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The Analysis of Light Hydrocarbons Using the Agilent 6820 Gas Chromatograph with "M" Deactivated Alumina PLOT Column A. (2003). Agilent Technologies, Inc. Retrieved from [Link]
-
Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023). Chemistry Stack Exchange. Retrieved from [Link]
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Impact of GC Parameters on The Separation. (n.d.). Separation Science. Retrieved from [Link]
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Optimising Gas Chromatography using Column Dimensions. (n.d.). Element Lab Solutions. Retrieved from [Link]
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Agilent J&W GC Column Selection Guide. (n.d.). Postnova. Retrieved from [Link]
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1D gas chromatography. (n.d.). Woods Hole Oceanographic Institution. Retrieved from [Link]
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GC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
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GC Troubleshooting in Petrochemical Analysis. (2015). LCGC International. Retrieved from [Link]
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GC Tech Tip: GC Column Selection by Dimension. (n.d.). Phenomenex. Retrieved from [Link]
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Countryman, S. (n.d.). Considerations When Optimizing Your GC Method: Phase Ratio (β). Phenomenex. Retrieved from [Link]
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Impact of GC Parameters on The Separation. (n.d.). Separation Science. Retrieved from [Link]
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Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
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Dodecane. (n.d.). Wikipedia. Retrieved from [Link]
-
McClure, N. (2021). Capillary Gas Chromatography: Getting the Best Separation Without Turning (Too Many) Wrenches. LCGC North America. Retrieved from [Link]
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GC Column Troubleshooting Guide. (2025). Phenomenex. Retrieved from [Link]
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GC Column Selection Guide. (n.d.). JCANO | INGENIERIA. Retrieved from [Link]
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Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek. Retrieved from [Link]
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Dodecane. (n.d.). NIST WebBook. Retrieved from [Link]
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Wallace Watson, D. (2017). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]
- Separation of olefinic isomers. (n.d.). Google Patents.
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Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. (2025). LCGC International. Retrieved from [Link]
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Unit 3: Intermolecular forces and properties. (n.d.). Khan Academy. Retrieved from [Link]
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Van der Waals forces. (2025). Britannica. Retrieved from [Link]
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GC Temperature Program Development. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Temperature Programming for Better GC Results. (2025). Phenomenex. Retrieved from [Link]
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Technical Support Center: Optimizing GC Column Temperature for Alkane Isomer Separation
Welcome to the technical support center dedicated to the intricate science of separating alkane isomers using gas chromatography (GC). The structural similarity and close boiling points of alkane isomers present a significant analytical challenge.[1][2] This guide provides field-proven insights, detailed troubleshooting protocols, and foundational knowledge to empower researchers, scientists, and drug development professionals in mastering this application.
Frequently Asked Questions (FAQs)
Here we address the fundamental principles governing the separation of alkane isomers and the critical role of column temperature.
Q1: Why is temperature programming superior to isothermal analysis for complex alkane isomer mixtures?
A: Isothermal analysis, where the column oven is held at a constant temperature, is often inadequate for samples containing a wide range of alkane isomers.[3][4]
-
The General Elution Problem: In an isothermal run, if the temperature is set low enough to resolve early-eluting, volatile isomers, the later-eluting, higher-boiling point isomers will have very long retention times, resulting in significant peak broadening.[4][5] Conversely, if the temperature is high enough to quickly elute the heavier components, the lighter, more volatile isomers will co-elute with the solvent front, showing little to no separation.[6]
-
Temperature Programming Solution: Temperature programming resolves this by starting at a low temperature to separate volatile isomers and gradually increasing the temperature (ramping) during the run.[3] This allows the higher-boiling point compounds to elute faster and as sharper, more symmetrical peaks, improving both resolution and sensitivity across the entire chromatogram.[4][5] A temperature program effectively ensures that all peaks have approximately the same width.[7]
Q2: How does oven temperature fundamentally affect the separation of alkane isomers?
A: Temperature directly influences the vapor pressure of the analytes and their partitioning behavior between the carrier gas (mobile phase) and the stationary phase.[3][8]
-
Analyte Vapor Pressure: As the column temperature increases, the vapor pressure of an alkane isomer rises, causing it to spend more time in the mobile phase and move more quickly through the column, thus decreasing its retention time.[3][8] For every 15°C increase in temperature, the retention time is roughly halved.[6]
-
Partition Coefficient (Kc): The separation is governed by the equilibrium of analyte molecules partitioning between the mobile and stationary phases. A higher temperature shifts this equilibrium toward the mobile phase (lower Kc), leading to faster elution.[8][9] The key to separation is that different isomers will experience this shift at slightly different temperatures due to subtle differences in their boiling points and interaction with the stationary phase.
Q3: How does molecular structure (e.g., branching) affect elution order in a temperature program?
A: On standard non-polar stationary phases (like polydimethylsiloxane), where separation is primarily driven by boiling point, the elution order is closely related to the molecule's volatility.[2]
-
Linear vs. Branched Alkanes: Linear n-alkanes have higher boiling points than their branched isomers with the same carbon number. Therefore, n-alkanes will have longer retention times.
-
Degree and Position of Branching: Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area for intermolecular van der Waals forces. This lowers the boiling point and results in earlier elution.[2] For example, 2-methylheptane will elute before n-octane. Furthermore, isomers with more centrally located branches tend to be more volatile and elute earlier than those with branches near the end of the chain.[2]
Q4: What is a "scouting gradient," and why is it a crucial first step in method development?
A: A scouting gradient is a generic, broad temperature program used to get an initial overview of a new or unknown sample.[7] It typically involves a low starting temperature (e.g., 40°C), a moderate ramp rate (e.g., 10°C/min), and a high final temperature held for a significant duration (e.g., hold at the column's maximum programmed temperature for 10-15 minutes).[7] This initial run helps to:
-
Determine the volatility range of the sample components.
-
Identify the approximate number of compounds present.
-
Ensure all analytes, including high-boiling point contaminants, are eluted from the column, preventing carryover into the next injection.[2]
-
Provide a baseline chromatogram from which to begin targeted optimization of the temperature program.
Troubleshooting Guide: Common Issues in Alkane Isomer Separation
Even with a well-designed method, problems can arise. This guide provides a systematic approach to identifying and resolving common chromatographic issues.
| Problem Observed | Probable Causes | Recommended Solutions & Explanations |
| Poor Resolution / Co-elution of Isomers [1] | 1. Suboptimal Temperature Program: The ramp rate may be too fast, or the initial temperature too high.[1][10] 2. Inappropriate Stationary Phase: The column chemistry is not providing sufficient selectivity for the specific isomers.[11] 3. Column Overload: Injecting too much sample saturates the stationary phase.[1][2] | 1. Optimize Temperature Program: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to increase the time analytes spend interacting with the stationary phase. Lower the initial oven temperature to improve the separation of early-eluting, volatile isomers.[2][7] 2. Select a Different Column: For alkanes, a non-polar stationary phase (e.g., DB-1, 100% dimethylpolysiloxane) is standard.[12][13] For challenging separations, a column with a different selectivity or higher efficiency (longer column, smaller internal diameter) may be necessary.[1][2] 3. Reduce Sample Concentration: Dilute the sample or increase the split ratio to ensure a narrow injection band and prevent peak fronting.[2] |
| Peak Tailing [14] | 1. Active Sites: Exposed silanol groups in the injector liner or on the column can cause polar interactions with analytes.[2] 2. Improper Column Installation: A poor column cut or incorrect insertion depth in the inlet can create dead volume and turbulence.[2] 3. Low Injector Temperature: Incomplete or slow vaporization of higher molecular weight alkanes.[2] | 1. Use Deactivated Liners: Employ liners specifically designed to be inert. Regularly replace the liner and septum.[2][15] 2. Re-install Column: Ensure a clean, square cut on the column end using a ceramic wafer. Follow the instrument manufacturer's guidelines for the correct installation depth.[2] 3. Increase Injector Temperature: Raise the inlet temperature to ensure rapid and complete sample vaporization. Be careful not to exceed the column's maximum operating temperature.[2] |
| Irreproducible Retention Times [14] | 1. System Leaks: Leaks in the carrier gas line, septum, or fittings will cause pressure and flow fluctuations.[14][16] 2. Unstable Oven Temperature: The GC oven may not be calibrated or functioning correctly, leading to inconsistent temperature profiles.[14] 3. Inconsistent Sample Injection: Manual injections can introduce variability. | 1. Perform a Leak Check: Systematically check all fittings and the septum for leaks using an electronic leak detector. This is a critical first step in all GC troubleshooting.[16] 2. Verify Oven Performance: Ensure the actual oven temperature matches the setpoint. If inconsistent, the oven may require service or calibration. 3. Automate Injections: Use an autosampler for consistent injection volume and speed. If injecting manually, use a consistent and rapid technique.[17] |
| Rising or Unstable Baseline [10] | 1. Column Bleed: At high temperatures, the stationary phase can degrade and elute, causing the baseline to rise during the temperature ramp.[2][17] 2. Contaminated Carrier Gas: Impurities (e.g., oxygen, moisture, hydrocarbons) in the carrier gas can cause noise and baseline instability.[17] 3. Injector or Detector Contamination: Residue from previous samples can slowly elute during the run. | 1. Condition the Column: Properly condition a new column according to the manufacturer's instructions. Operate within the column's specified isothermal and programmed temperature limits.[2][17] 2. Install Gas Purifiers: Use high-purity carrier gas and install moisture, oxygen, and hydrocarbon traps on the gas line before it enters the GC.[17] 3. Clean the System: Bake out the injector and detector at a high temperature. If the problem persists, replace the liner and septum.[2][10] |
Experimental Protocol: Development of an Optimized Temperature Program
This section provides a systematic workflow for developing a robust temperature program for the separation of a complex mixture of C8-C16 branched alkanes on a standard non-polar column.
Objective: To achieve baseline separation of all target alkane isomers with symmetrical peak shapes in the shortest possible analysis time.
Initial System Configuration & Scouting Run
This initial setup is designed to provide a comprehensive overview of the sample components.
| Parameter | Setting | Rationale |
| GC System | Agilent 6890 or equivalent with FID | Standard, robust configuration for hydrocarbon analysis. |
| Column | Agilent J&W DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness[12] | A non-polar phase that separates primarily by boiling point, which is ideal for alkanes.[1] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert and efficient carrier gas. Constant flow mode ensures stable performance during temperature programming. |
| Inlet | Split/Splitless, 250 °C, Split Ratio 50:1 | A split injection prevents column overload and ensures sharp initial peaks.[1][12] 250°C is sufficient to vaporize C16 alkanes. |
| Detector | FID, 320 °C | The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons. The high temperature prevents condensation.[12] |
| Scouting Oven Program | Initial: 40 °C, hold for 5 min Ramp: 10 °C/min to 300 °C Final Hold: 10 min[12] | The low initial temperature helps retain and separate volatile C8 isomers. The 10°C/min ramp is a standard starting point.[7] The high final temperature and hold ensure all C16 isomers and heavier contaminants are eluted.[7][12] |
Method Optimization Workflow
Analyze the chromatogram from the scouting run and optimize the temperature program systematically.
-
Step 1: Evaluate Early Peaks: If the most volatile isomers (e.g., C8-C10 range) are poorly resolved, the initial oven temperature is too high. Action: Lower the initial temperature to 35°C. Reducing the initial temperature increases the retention factor (k) of early eluting peaks, leading to better separation.[6][7]
-
Step 2: Evaluate Mid-Range Peaks: If peaks in the middle of the chromatogram are co-eluting, the temperature ramp is too aggressive. Action: Decrease the ramp rate from 10°C/min to a slower rate, such as 5°C/min.[12] A slower ramp increases the temperature difference between the elution of adjacent compounds, thereby improving resolution.[6] It may be necessary to use multiple ramps for very complex mixtures.
-
Step 3: Optimize Final Temperature and Time: Note the temperature at which the last peak of interest elutes. There is no benefit to holding the oven at a high temperature long after all analytes have eluted. Action: Set the final temperature to be ~20-30°C higher than the elution temperature of the last peak and hold for only 2-5 minutes to ensure the column is clean for the next run.[7] This significantly shortens the analysis time and reduces column bleed.[3]
Final Optimized Method (Example)
Based on the optimization workflow, a final, more efficient method might look like this:
| Parameter | Optimized Setting |
| Oven Program | Initial: 40 °C, hold for 5 min Ramp 1: 5 °C/min to 150 °C Ramp 2: 10 °C/min to 300 °C, hold for 10 min[12] |
This dual-ramp program uses a shallow gradient at the beginning to resolve complex, early-eluting isomers and a steeper gradient later to quickly elute the heavier components.
The Mechanism of Temperature-Programmed Separation
Understanding the relationship between temperature, molecular structure, and retention is key to mastering GC.
At the initial low temperature, all isomers have low vapor pressure and move slowly, interacting strongly with the stationary phase. This allows for the fine separation of the most volatile, highly branched isomers, which have slightly higher vapor pressures than their linear counterparts. As the temperature ramps up, the vapor pressure of all compounds increases exponentially.[5] The more volatile compounds reach a sufficient vapor pressure to be carried efficiently by the mobile phase and elute from the column. The less volatile, higher boiling point isomers require higher temperatures to reach the same state, and thus elute later in the run. This dynamic process ensures that components across a wide boiling point range can be separated effectively in a single analysis.[3]
References
- Application Note: Optimized Temperature Programming for the Gas Chromatographic Analysis of Branched Alkanes. Benchchem.
- Temperature Programmed GC: Why Are All Those Peaks So Sharp? | LCGC International. (2020-03-01).
- Temperature Programming for High-Speed GC. PubMed.
- Technical Support Center: Overcoming Co-elution in GC Analysis of Alkane Isomers. Benchchem.
- Temperature Programming for Better GC Results | Phenomenex. (2025-08-12).
- Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023-01-26).
- Isothermal (top) and temperature-programmed (bottom) light alkanes separations on a silica-sputtered microcolumn. ResearchGate.
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Minimizing fragmentation in mass spectrometry of branched alkanes
<_ _>
Welcome to the technical support center for the analysis of branched alkanes by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to minimizing fragmentation and achieving accurate structural elucidation.
Section 1: Troubleshooting Guide
This section addresses specific problems encountered during the mass spectrometric analysis of branched alkanes.
Q1: Why is my molecular ion (M+) peak completely absent in the EI spectrum of my branched alkane sample?
Answer:
The absence of a molecular ion peak is the most common challenge in the analysis of branched alkanes using standard Electron Ionization (EI) at 70 eV.[1] This occurs because the energy imparted to the molecule is significantly higher than the energy required to break C-C bonds. The fragmentation process is heavily driven by the formation of the most stable possible carbocations.
Root Causes & Solutions:
-
High Ionization Energy: Standard 70 eV EI is a "hard" ionization technique that deposits substantial excess energy into the newly formed ion, causing rapid and extensive fragmentation.[2] Branched alkanes are particularly susceptible because cleavage at a branch point creates highly stable secondary or tertiary carbocations.[3][4] The molecular ion simply doesn't exist long enough to be detected.[3]
-
Solution 1: Reduce Electron Energy. Lowering the ionization energy from 70 eV to a range of 15-25 eV can significantly reduce fragmentation and increase the relative abundance of the molecular ion.[5][6] Be aware that lowering the energy will also decrease overall signal intensity, so a balance must be struck.[5]
-
Solution 2: Switch to a "Soft" Ionization Technique. This is the most effective solution. Techniques like Chemical Ionization (CI) or Field Ionization (FI) impart much less energy to the analyte, preserving the molecular ion.[2][7]
-
-
Inherent Molecular Instability: Highly branched structures, such as those with quaternary carbons (e.g., neopentane derivatives), are exceptionally prone to fragmentation.[3] The driving force to form a stable tertiary carbocation is so strong that the molecular ion is often undetectable even with reduced EI energy.[3][8]
-
Solution: Employ Chemical Ionization (CI). CI is a lower-energy technique that uses a reagent gas (like methane or isobutane) to ionize the analyte through proton transfer or hydride abstraction.[9] This process is much gentler and is highly effective at generating a prominent pseudomolecular ion, such as [M+H]⁺ or [M-H]⁺, which confirms the molecular weight.[1][2]
-
Experimental Protocol: Molecular Weight Confirmation using Chemical Ionization (CI)
This protocol outlines the steps to confirm the molecular weight of a branched alkane when the molecular ion is absent in the EI spectrum.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with a CI source.[2]
Procedure:
-
System Preparation:
-
Ensure the MS is tuned for CI operation using your selected reagent gas.
-
Introduce the reagent gas (e.g., methane, 99.999% purity) into the ion source. The pressure should be maintained to optimize reagent ion formation (typically around 1 Torr).[2]
-
-
GC Parameters (Typical):
-
MS Parameters (CI Mode):
-
Data Analysis:
-
Analyze the resulting spectrum for a prominent peak corresponding to the pseudomolecular ion. For methane CI, this is often the [M-H]⁺ ion. This confirms the molecular weight of the parent compound.[10]
-
Q2: My spectrum is overly complex and difficult to interpret. How can I simplify the fragmentation pattern?
Answer:
An overly complex spectrum arises from the numerous fragmentation pathways available to branched alkanes under high-energy ionization.[8] Cleavage is preferential at branch points, and the loss of the largest alkyl group is typically favored to produce the most stable carbocation.[10][11]
Root Causes & Solutions:
-
High-Energy Ionization (70 eV EI): As discussed, standard EI provides enough energy to break multiple bonds and induce rearrangements, leading to a forest of peaks.
-
Solution 1: Utilize Soft Ionization. Chemical Ionization (CI), Atmospheric Pressure Photoionization (APPI), or Field Ionization (FI) will produce significantly cleaner spectra dominated by the molecular or pseudomolecular ion.[2][7][12] APPI, in particular, can ionize non-polar molecules with minimal fragmentation.[12]
-
Solution 2: Supersonic Molecular Beams. A more advanced technique involves using a supersonic molecular beam to introduce the sample. This cools the molecules vibrationally before ionization.[13] Even with 70 eV EI, this "vibrational cooling" dramatically reduces fragmentation and enhances the molecular ion peak, as less internal energy is available to drive bond cleavage.[6][13]
-
-
Sample Contamination or Co-elution: If your sample is not pure, or if multiple isomers are co-eluting from the GC, the resulting mass spectrum will be a composite of all compounds, making interpretation nearly impossible.
-
Solution: Optimize Chromatography. Before altering MS parameters, ensure your GC separation is optimal. Review your temperature program, column choice, and carrier gas flow rate. Poor chromatography can be mistaken for complex fragmentation.[14] A slow temperature ramp or a longer, high-efficiency column may be needed to resolve isomers.[14]
-
Decision Workflow: Choosing the Right Ionization Technique
The following diagram illustrates a logical workflow for selecting an appropriate ionization method to control fragmentation.
Caption: Decision workflow for selecting an MS ionization technique.
Section 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions regarding the analysis of branched alkanes.
Q3: What is the fundamental principle behind branched alkane fragmentation?
Answer:
The fragmentation of branched alkanes in mass spectrometry is governed by the relative stability of the resulting carbocations.[3] When a radical cation (M•+) is formed upon ionization, it contains excess energy. This energy is dissipated by the cleavage of C-C bonds. The pathway that leads to the most stable carbocation product is overwhelmingly favored.[8]
Key Principles:
-
Carbocation Stability: The stability order is tertiary > secondary > primary.[1] Therefore, C-C bond cleavage will preferentially occur at a branch point to form a more stable carbocation.[8][15]
-
Loss of the Largest Alkyl Group: At a branching point, the bond to the largest alkyl substituent is most likely to break.[11] This is because the corresponding radical product is also more stable.
-
Resulting Spectrum: This leads to a characteristic mass spectrum that is often missing a molecular ion but has prominent peaks corresponding to the most stable carbocation fragments.[16]
Fragmentation Pathway of 2-Methylpentane
The diagram below illustrates the preferential cleavage at the branch point of 2-methylpentane after ionization.
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Soft ionization techniques for molecular ion detection of alkanes
Technical Support Center: Soft Ionization for Alkane Analysis
Welcome to the technical support center for the analysis of alkanes using soft ionization mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of analyzing these non-polar, highly stable molecules. Standard Electron Ionization (EI) at 70 eV often leads to extensive fragmentation of the C-C backbone, resulting in a weak or absent molecular ion, which is critical for molecular weight determination and compound identification.[1][2]
This resource provides in-depth troubleshooting guides and FAQs for the most common soft ionization techniques used to overcome this challenge, preserving the molecular ion and enabling confident analysis.
Part 1: General Troubleshooting & FAQs
This section addresses high-level questions and issues applicable across different soft ionization platforms.
General Troubleshooting Workflow
Before diving into technique-specific issues, it's crucial to rule out system-level problems. The following workflow provides a logical sequence for diagnosing a common issue: a weak or absent molecular ion signal.
Caption: General workflow for troubleshooting weak alkane signals.
Frequently Asked Questions (General)
Q1: Why is it so difficult to get a molecular ion for a long-chain alkane with standard GC-MS?
A1: Standard Electron Ionization (EI) imparts high energy (70 eV) into the analyte molecule. For alkanes, this energy is significantly greater than the strength of the C-C bonds.[2] This excess energy is dissipated through extensive fragmentation, breaking the carbon backbone into smaller, more stable carbocations (e.g., m/z 43, 57, 71).[1][3] This process is so efficient that very few, if any, intact molecular ions survive to reach the detector. The molecular ion abundance also tends to decrease as the alkane chain length increases.[2] Soft ionization techniques are essential because they impart much less energy, reducing fragmentation and preserving the molecular ion.[4][5]
Q2: My signal intensity is poor for all my high-molecular-weight alkanes, regardless of the soft ionization technique. What should I check first?
A2: Before optimizing the ion source, verify your chromatographic system. High-molecular-weight alkanes have low volatility and can be problematic to transfer from the injector to the MS source.[6]
-
Injector Temperature: Ensure it is high enough for complete and rapid vaporization of your heaviest alkane. Incomplete vaporization is a common cause of poor signal.[3][6]
-
GC Column Bleed: High column bleed can create significant background noise, suppressing the signal of your analytes. Check your baseline at the end of the temperature program.
-
Transfer Line Temperature: A cold spot in the transfer line between the GC and the MS source will cause high-boiling point compounds like long-chain alkanes to condense, preventing them from reaching the source. Ensure the transfer line is set to an appropriate temperature, typically matching or slightly exceeding the final oven temperature.
Part 2: Technique-Specific Troubleshooting
Chemical Ionization (CI)
Chemical Ionization is a soft ionization technique where a reagent gas is first ionized by electrons. These primary ions then react with the analyte through gentler processes like proton transfer or adduct formation, resulting in significantly less fragmentation.[1][7][8]
Q1: I'm using methane CI, but I'm still seeing significant fragmentation of my alkane and a weak [M+H]⁺ peak.
A1: While softer than EI, methane CI can still cause fragmentation in some cases because it is a relatively strong proton donor.[7] The key is to control the energy of the ion-molecule reactions.
-
Reduce Source Temperature: A lower source temperature reduces the internal energy of the reagent ions and the analyte, leading to "softer" ionization and less fragmentation. Start at 200°C and incrementally decrease it, monitoring the molecular ion abundance.
-
Increase Reagent Gas Pressure: Higher pressure within the CI source promotes collisional cooling of the newly formed [M+H]⁺ ions. This deactivation process removes excess energy before the ion can fragment. Check your instrument's guidelines for the optimal pressure range.
-
Switch to a "Softer" Reagent Gas: Methane is a good starting point, but for fragile molecules, a weaker proton donor is better. Isobutane is an excellent choice for alkanes as it provides very gentle ionization, often yielding a strong [M+H]⁺ peak with minimal fragmentation. Ammonia is generally too basic to effectively ionize alkanes.[7]
Q2: I see my protonated molecule [M+H]⁺, but I also see large peaks at [M+29]⁺ and [M+41]⁺. What are these?
A2: These are common adduct ions formed with methane reagent gas and are actually a good sign that CI is working correctly.[1] They are formed from the C₂H₅⁺ and C₃H₅⁺ ions present in the methane plasma.[7] These adducts can be extremely useful for confirming the molecular weight of your analyte. If they are much more abundant than your [M+H]⁺, it may indicate that the proton affinity of your analyte is close to that of methane, making adduct formation a competitive process.
Table 1: Common Reagent Gases for CI and Their Typical Alkane Adducts
| Reagent Gas | Primary Reactant Ions | Typical Alkane Ion(s) | Ionization "Hardness" |
|---|---|---|---|
| Methane | CH₅⁺, C₂H₅⁺, C₃H₅⁺ | [M+H]⁺, [M+C₂H₅]⁺, [M+C₃H₅]⁺ | Moderate |
| Isobutane | C₄H₉⁺ | [M+H]⁺ | Very Soft |
| Ammonia | NH₄⁺ | No ionization (generally) | N/A for Alkanes |
Atmospheric Pressure Photoionization (APPI)
APPI uses vacuum ultraviolet (VUV) photons to ionize molecules.[9] For non-polar compounds like alkanes, which may not absorb photons directly or efficiently, ionization is typically facilitated by a photo-ionizable "dopant" that is added to the system. The dopant ions then transfer their charge to the analyte molecules.[10][11]
Q1: I am analyzing saturated hydrocarbons with APPI but see no signal. What is the most likely problem?
A1: The most common issue is the absence of a suitable dopant. Saturated hydrocarbons have very high ionization energies and are not efficiently ionized directly by standard VUV lamps (e.g., 10.6 eV Krypton lamps).[11] A dopant is required to facilitate charge exchange.[10][12]
-
Introduce a Dopant: Toluene or chlorobenzene are common and effective dopants for non-polar compounds.[10][12][13] The dopant's radical cations, formed by photoionization, will then ionize the alkane molecules via charge exchange.
-
Check Dopant Flow: Ensure the dopant is being introduced consistently and at an optimal flow rate. Too little dopant results in poor ionization efficiency; too much can suppress the analyte signal and create high background noise.[10]
-
Verify Lamp Status: VUV lamps have a finite lifetime. Check the lamp's operational hours and confirm it is lit and stable.
Q2: My APPI signal is low and unstable. What should I check?
A2: Signal instability in APPI often points to issues with vaporization or the gas-phase reactions.
-
Optimize Vaporizer Temperature: The sample and solvent must be completely vaporized for efficient gas-phase photoionization. If the temperature is too low, incomplete vaporization leads to an unstable spray and fluctuating signal. Increase the vaporizer temperature in increments of 25°C.
-
Check Nebulizer Gas Flow: An unstable nebulizer can cause fluctuations in the amount of analyte entering the ion source. Ensure the gas flow is stable and that the nebulizer tip is clean and free from blockages.
-
Mobile Phase Compatibility: High flow rates of protic solvents (like water or methanol) can sometimes suppress the charge-exchange mechanism needed for alkanes. If using LC-MS, lowering the flow rate can sometimes increase the efficiency of ionization by charge exchange.[14]
Caption: Dopant-assisted charge exchange mechanism in APPI for alkanes.
Field Ionization (FI) / Field Desorption (FD)
FI and FD are extremely soft ionization techniques that use a very strong electric field (on the order of 10⁸ V/cm) to ionize molecules via quantum tunneling of an electron.[4][15] This process imparts minimal excess energy, making FI/FD excellent for producing intact molecular ions from alkanes with virtually no fragmentation.[16]
Q1: I have a new FI emitter, but I am getting a very low or no signal for my alkane sample.
A1: FI emitters require proper activation and conditioning to achieve optimal performance. A new emitter wire has a smooth surface, but ionization occurs most efficiently at the tips of microscopic carbon dendrites ("whiskers") that are grown on the wire.
-
Emitter Activation: The emitter must be activated to grow these carbon dendrites. This is typically done by introducing an activating compound (e.g., benzonitrile) into the source at a high temperature and voltage. Follow the manufacturer's specific protocol carefully.
-
Emitter Conditioning: After activation, the emitter should be conditioned with a standard compound (like acetone or your solvent) to ensure a stable emissive surface before introducing your analyte.
-
Sample Application (FD): For Field Desorption, ensure the sample is properly applied to the emitter. The goal is a thin, uniform layer. A thick, crystalline deposit will lead to poor and unstable ion emission.
Q2: My FI signal is unstable and flickers, or dies away quickly.
A2: Signal instability in FI/FD can be caused by several factors related to the emitter or sample.
-
Emitter Temperature (FD): In FD, the emitter is heated to desorb the sample. If the heating current (and thus temperature) is increased too quickly, the sample will evaporate in a burst, leading to a short-lived, intense signal. Increase the emitter heating current slowly and steadily to achieve a stable, prolonged ion current.[15]
-
High Voltage Stability: The high voltage applied to the emitter must be extremely stable. Any fluctuations will directly impact the electric field strength and cause the ion current to flicker. Check your high voltage power supply.
-
Emitter Damage: Emitter tips are extremely delicate. Accidental bumping, excessive heating, or electrical discharge can break the carbon dendrites, leading to a permanent loss of sensitivity. Handle emitters with extreme care.
Part 3: Experimental Protocol
Protocol: GC-CI Analysis of a C10-C20 Alkane Mixture
This protocol provides a starting point for analyzing a mixture of mid-to-long-chain alkanes using Gas Chromatography with Chemical Ionization.
1. Instrument Preparation & Setup
-
GC Column: Install a non-polar column suitable for hydrocarbon analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysiloxane phase).[3]
-
System Check: Perform a leak check on the GC-MS system. High levels of air (m/z 28, 32) and water (m/z 18) will interfere with CI performance.[17]
-
CI Source Tuning: Tune the mass spectrometer in CI mode according to the manufacturer's instructions using the chosen reagent gas (isobutane is recommended for minimal fragmentation).
2. GC Method Parameters
-
Injector: Split/Splitless type.
-
Injector Temperature: 320°C (to ensure vaporization of C20).[3]
-
Carrier Gas: Helium, 1.2 mL/min constant flow.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Final Hold: Hold at 320°C for 5 minutes.
-
-
Injection Volume: 1 µL.
3. MS Method Parameters (CI Mode)
-
Reagent Gas: Isobutane.
-
Reagent Gas Flow: Set according to manufacturer's recommendation for optimal source pressure.
-
Ion Source Temperature: 180°C.
-
Transfer Line Temperature: 320°C.
-
Scan Mode: Full Scan.
-
Mass Range: m/z 100 - 350.
-
Data Acquisition: Acquire data after a suitable solvent delay (e.g., 3 minutes).
4. Sample Preparation
-
Prepare a 10 ppm solution of the C10-C20 alkane standard mixture in a volatile, non-polar solvent like hexane or isooctane.
5. Data Analysis
-
For each chromatographic peak, examine the mass spectrum.
-
Identify the [M+H]⁺ ion. For example, for Dodecane (C₁₂H₂₆, MW = 170.34), the [M+H]⁺ ion will appear at m/z 171.35.
-
Note the significantly reduced fragmentation compared to a standard EI spectrum. The base peak should be the [M+H]⁺ ion.
References
-
Baim, M. A., & Eatherton, R. L. (1985). Comparison of dopants for charge exchange ionization of nonpolar polycyclic aromatic hydrocarbons with reversed-phase LC-APPI-MS. Analytical Chemistry, 57(8), 1559-1563. [Link]
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Mirzaei, M. (2015). The use of dopants in atmospheric pressure ionization sources of mass spectrometers (T). University of British Columbia. [Link]
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Koster, G., & Heeren, R. M. (2004). Interferences and contaminants encountered in modern mass spectrometry. Journal of Mass Spectrometry, 39(10), 1115-1127. [Link]
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Pasilis, S. P., & Kertesz, V. (2021). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. Journal of the American Society for Mass Spectrometry, 32(1), 238-246. [Link]
-
Manheim, J. M., et al. (2020). Fragmentation of Saturated Hydrocarbons Upon Atmospheric Pressure Chemical Ionization is Caused by Proton Transfer Reactions. Journal of The American Society for Mass Spectrometry, 31(8), 1647-1654. [Link]
-
Manheim, J. M., et al. (2020). Fragmentation of Saturated Hydrocarbons upon Atmospheric Pressure Chemical Ionization Is Caused by Proton-Transfer Reactions. Journal of the American Society for Mass Spectrometry, 31(8), 1647–1654. [Link]
-
Pasilis, S. P., & Kertesz, V. (2021). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. Journal of the American Society for Mass Spectrometry, 32(1), 238-246. [Link]
-
Takayama, M. (2015). Field Ionization Mass Spectrometric and Quantum Chemical Analysis of Alkyl Fragment Ions Produced by Field Dissociation of n-Heptane, 2-Methyl Hexane, and 2-Methyl Heptane. Journal of the American Society for Mass Spectrometry, 26(7), 1192-1201. [Link]
-
Cai, S. S., Syage, J. A., & Hanold, K. A. (2006). Liquid chromatography/dopant-assisted atmospheric pressure chemical ionization mass spectrometry for the analysis of non-polar compounds. Rapid Communications in Mass Spectrometry, 20(5), 773-780. [Link]
-
Beckey, H. D. (1969). Field ionization mass spectrometry. Research/Development, 20(7), 26-29. [Link]
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Kauppila, T. J. (2009). Factors affecting primary ionization in dopant-assisted atmospheric pressure photoionization (DA-APPI) for LC/MS. Journal of the American Society for Mass Spectrometry, 20(5), 874-883. [Link]
-
Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20. Retrieved from [Link]
-
Wentrup, J., et al. (2022). Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry. Analytical and Bioanalytical Chemistry, 414, 6449–6460. [Link]
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LibreTexts Chemistry. (2021). Field- and Chemical-Ionization Mass Spectroscopy. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry - Alkanes. Retrieved from [Link]
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Wikipedia. (n.d.). Atmospheric-pressure photoionization. Retrieved from [Link]
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Zhang, C., & Volkman, J. K. (2021). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 153, 104185. [Link]
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ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Medeiros, V. (2022). Current Challenges in Mass Spectrometry Instruments. AZoLifeSciences. Retrieved from [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? Retrieved from [Link]
-
Kuhlmann, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Agilent Technologies. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Chemical Ionization. Retrieved from [Link]
-
Smith Henry, A. (2020). Optimizing Conditions for GC/MS Analyses. Agilent Technologies. Retrieved from [Link]
-
Waters Corporation. (2018). Fundamentals of MS (2 of 7) - Adduct Ions. YouTube. Retrieved from [Link]
-
LCGC International. (2012). A New Perspective on the Challenges of Mass Spectrometry. Retrieved from [Link]
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Restek. (n.d.). Common Background Contamination Ions in Mass Spectrometry. Retrieved from [Link]
-
Wendelboe, J. F., Bowen, R. D., & Williams, D. H. (1981). Unimolecular reactions of ionized alkanes. Journal of the American Chemical Society, 103(9), 2333–2339. [Link]
-
The Organic Chemistry Tutor. (2022). Quickly Understand Chemical Ionization. YouTube. Retrieved from [Link]
-
Quora. (2017). Why is the direct iodination of alkane not possible? Retrieved from [Link]
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Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
Welcome to the Technical Support Center for Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the co-elution of branched alkanes. The structural similarity and close boiling points of these isomers present a significant analytical challenge, but with systematic optimization of your GC method, baseline resolution can be achieved.[1][2]
When faced with overlapping peaks, a structured approach to troubleshooting is essential. This guide will walk you through a logical workflow, from initial diagnosis to advanced method optimization, to systematically resolve co-elution issues with branched alkanes.
Initial Diagnosis: Is it Truly Co-elution?
The first step is to confirm that the poor peak shape is due to co-elution and not other issues like column overload or system contamination.
Visual Inspection of the Chromatogram:
-
Peak Shoulders: The most common sign of co-elution is a "shoulder" on the side of a peak, indicating a partially resolved compound eluting just before or after the main analyte.[3]
-
Asymmetrical Peaks: While tailing can indicate active sites in the system, a non-symmetrical peak without a gradual decline might suggest two or more merged peaks.[3]
Detector-Based Confirmation:
-
Mass Spectrometry (GC-MS): If you are using a mass spectrometer, you can confirm co-elution by examining the mass spectra across the peak.[3] If the spectra change from the beginning to the end of the peak, it indicates the presence of multiple compounds.[1][3]
Troubleshooting Workflow
The following diagram outlines a systematic process for addressing co-elution of branched alkanes.
Caption: A troubleshooting flowchart for resolving co-elution in GC.
Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments.
Q1: What is co-elution, and why is it a common problem for branched alkane analysis?
A: Co-elution is a phenomenon where two or more compounds pass through the GC column at the same time, resulting in overlapping peaks in the chromatogram.[3][4][5] This prevents the accurate identification and quantification of the individual analytes.[5] Branched alkanes are particularly susceptible to co-elution because they often have very similar chemical structures and, consequently, very close boiling points.[5][6] Since GC separation on non-polar columns is primarily driven by boiling point, these slight differences make them difficult to resolve.[6][7]
Q2: My peaks are shouldering. What are the most likely initial causes?
A: Peak shouldering is a classic sign of co-elution.[3] Before making significant changes to your method, consider these common causes:
-
Inappropriate GC Column: The column's stationary phase chemistry and dimensions are the most critical factors for separation.[6] If the column cannot differentiate between the isomers, co-elution will occur.
-
Suboptimal GC Parameters: An unoptimized temperature program or an incorrect carrier gas flow rate can fail to provide the necessary separation power.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened peaks that merge.[5]
-
System Contamination: A contaminated inlet liner can cause poor peak shape and potential co-elution.[5][8]
Q3: How do I select the right GC column to improve the separation of my alkane isomers?
A: Column selection is paramount for resolving structurally similar compounds. The resolution of any two peaks is determined by the column's efficiency, selectivity, and the retention factor.[9][10]
| Parameter | Recommendation for Branched Alkanes | Rationale (The "Why") |
| Stationary Phase Polarity | Non-polar (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane).[5][11] | Alkanes are non-polar. Following the "like dissolves like" principle, a non-polar stationary phase ensures that separation is primarily governed by differences in boiling points, which is the main differentiating characteristic of these isomers.[5][6][7][11] |
| Column Length | Start with 30m. For complex mixtures, consider 60m or longer.[5][12] | A longer column increases the number of theoretical plates, providing more opportunities for the analytes to interact with the stationary phase, thus enhancing resolution.[12] |
| Internal Diameter (ID) | Smaller IDs (e.g., 0.18mm, 0.25mm) are preferred.[5][12] | Narrower columns provide higher efficiency (sharper peaks) and better resolution.[11][12] However, they have a lower sample capacity and are more prone to overload.[10][12] |
| Film Thickness (df) | Thicker films for highly volatile alkanes; thinner films for less volatile ones. | Film thickness affects retention. For volatile (low boiling point) analytes, a thicker film increases retention time, which can improve separation.[11] The phase ratio (β), which is related to ID and film thickness, should be considered to maintain similar elution patterns when changing column dimensions.[13] |
Q4: How can I optimize my temperature program to resolve co-eluting branched alkanes?
A: Temperature programming is a powerful tool for improving the separation of compounds with a wide range of boiling points.[14][15] For closely eluting isomers, subtle adjustments can have a significant impact.
-
Lower the Initial Oven Temperature: Starting at a lower temperature increases the retention of early-eluting compounds, providing more time for separation to occur. A good starting point for splitless injection is 20°C below the boiling point of the sample solvent.[16]
-
Decrease the Temperature Ramp Rate: A slower ramp rate (e.g., 1-5°C/min) enhances resolution because it allows more time for the analytes to partition between the stationary and mobile phases.[17] This is especially effective for resolving critical pairs in the middle of the chromatogram.[16]
-
Incorporate Isothermal Holds: If you have a specific pair of co-eluting peaks, adding a brief isothermal hold (holding the temperature constant) just before their elution can improve their separation.[16]
Experimental Protocol: Optimizing a Temperature Program
-
Initial Screening Run: Perform a fast screening run with a steep temperature ramp (e.g., 20°C/min) to determine the approximate elution temperatures of your target analytes.
-
Set Initial Temperature: Set the initial oven temperature to be at least 20-30°C below the elution temperature of the first peak of interest.
-
Optimize Ramp Rate: Reduce the ramp rate by half (e.g., to 10°C/min) and re-run the analysis. Observe the change in resolution.
-
Iterative Refinement: Continue to decrease the ramp rate in small increments (e.g., 2-3°C/min) until you achieve baseline resolution or no further improvement is observed. The optimal ramp rate is often around 10°C per column hold-up time.[16]
-
Final Hold: Ensure the final temperature is high enough to elute all components of interest from the column.
Q5: What is the optimal carrier gas and flow rate for separating branched alkanes?
A: The choice of carrier gas and its flow rate (or more accurately, its linear velocity) directly impacts column efficiency.
-
Carrier Gas Choice: Hydrogen is often preferred over helium as a carrier gas because it provides higher efficiency at higher linear velocities.[17][18] This can lead to better resolution in shorter analysis times.[18] However, safety considerations for hydrogen must be taken into account.
-
Optimal Linear Velocity: Each carrier gas has an optimal linear velocity at which it provides the maximum efficiency (the sharpest peaks). Operating the column at this optimal flow rate is crucial for resolving closely eluting peaks. For many applications, a starting flow rate of 1-2 mL/min is common.[5] You can determine the optimal flow rate for your column and carrier gas by consulting the manufacturer's guidelines or by performing a van Deemter plot analysis.
Q6: Could my injection technique be causing co-elution?
A: Yes, an improper injection can lead to broad peaks that result in co-elution.
-
Split vs. Splitless Injection: For concentrated samples, a split injection is recommended to avoid overloading the column.[5] The split ratio can be adjusted based on sample concentration. A higher split ratio reduces the amount of sample reaching the column.
-
Injection Volume: Injecting too large a volume can also lead to column overload. If you suspect this is an issue, try reducing the injection volume.
-
Inlet Temperature: The injector temperature should be high enough to ensure the complete and rapid vaporization of the sample without causing thermal degradation of the analytes.[19]
References
- Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation. (n.d.). Benchchem.
- Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers. (n.d.). Benchchem.
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). Axion Labs. Retrieved from [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]
- Technical Support Center: Optimizing Chiral GC Columns for Alkane Separation. (n.d.). Benchchem.
-
Temperature Programming for Better GC Results. (2025, August 12). Phenomenex. Retrieved from [Link]
-
Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023, January 26). Chemistry Stack Exchange. Retrieved from [Link]
-
Elution Patterns From Capillary GC For Methyl-Branched Alkanes. (n.d.). UNL Digital Commons. Retrieved from [Link]
-
What Is Temperature Programming in Gas Chromatography? (2023, February 3). ALWSCI. Retrieved from [Link]
-
What Are The Advantages Of Temperature Programming In Gas Chromatography? (2025, January 18). Chemistry For Everyone. Retrieved from [Link]
-
GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved from [Link]
-
GC Temperature Programming—10 Things You Absolutely Need to Know. (n.d.). LCGC. Retrieved from [Link]
-
Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. (2025, July 29). RSC Publishing. Retrieved from [Link]
-
Peak Fronting (Co elution) Troubleshooting. (2014, July 3). Chromatography Forum. Retrieved from [Link]
- Technical Support Center: Overcoming Co-elution in GC Analysis of Alkane Isomers. (n.d.). Benchchem.
-
Guide to Choosing a GC Column. (2025, July 24). Phenomenex. Retrieved from [Link]
-
Developing Fast GC Methods – Avoiding Changes in Elution Order or Separation Efficiency. (n.d.). Restek. Retrieved from [Link]
-
Optimisation of Column Parameters in GC. (2014, February 26). Chromatography Today. Retrieved from [Link]
-
Considerations When Optimizing Your GC Method: Phase Ratio (β). (n.d.). Phenomenex. Retrieved from [Link]
-
How can I improve the resolution of the peaks in gas chromatography? (2015, March 4). ResearchGate. Retrieved from [Link]
-
Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek. Retrieved from [Link]
-
Gas Chromatography of Alkanes: Introducing Quantitative Structure- Retention Relationship (QSRR) Models in the Instrumental Analysis Laboratory. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Chem 321 Lecture 22 - Gas Chromatography. (2013, November 14). CSUN. Retrieved from [Link]
-
Gas liquid chromatography alkanes. (2022, August 20). Reddit. Retrieved from [Link]
-
How to separate overlapping peaks of two very similar compounds? (2024, November 20). Reddit. Retrieved from [Link]
-
Application Notes: GC. (n.d.). LCGC International. Retrieved from [Link]
-
Today. (2025, August 16). Scribd. Retrieved from [Link]
-
Gas Chromatography Fundamentals & Applications. (n.d.). SlidePlayer. Retrieved from [Link]
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Technical Support Center: Dealing with Matrix Effects in the Analysis of Hydrocarbons in Environmental Samples
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Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities you face when analyzing hydrocarbons in diverse environmental matrices. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you to anticipate, diagnose, and mitigate matrix effects, ensuring the accuracy and reliability of your data.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the analysis of hydrocarbons in environmental samples. Each issue is followed by a step-by-step troubleshooting workflow and a scientific explanation of the underlying causes.
Issue 1: Poor Reproducibility and Inconsistent Recoveries
You Observe: Replicate injections of the same sample extract show significant variation in analyte peak areas, or your matrix spike recoveries are erratic and fall outside acceptable limits (e.g., 70-130%).
Potential Cause: Inconsistent matrix effects between samples, often due to sample heterogeneity or non-optimized sample preparation.
Troubleshooting Workflow:
-
Evaluate Sample Homogeneity:
-
Action: For solid samples like soil or sediment, ensure thorough homogenization before subsampling. For water samples with particulates, decide whether to analyze the whole sample or filter it, and be consistent.
-
Rationale: Environmental samples are often heterogeneous. Inconsistent distribution of matrix components that cause signal suppression or enhancement will lead to poor reproducibility.
-
-
Review Sample Preparation Protocol:
-
Action: Re-evaluate your extraction and cleanup procedures. Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are designed to remove interfering matrix components.[1][2][3]
-
Rationale: An effective sample preparation protocol is the first line of defense against matrix effects. It aims to selectively isolate analytes while leaving behind the bulk of the matrix.[2][4]
-
-
Implement a More Robust Calibration Strategy:
-
Action: If external calibration is being used, switch to an internal standard or a matrix-matched calibration approach.
-
Rationale: Internal standards co-elute with the analyte and experience similar matrix effects, allowing for correction.[5][6] Matrix-matched calibration involves preparing your calibration standards in a blank matrix extract that is similar to your samples, which helps to systematically account for signal suppression or enhancement.[7][8][9][10]
-
-
Consider Stable Isotope Dilution Analysis (SIDA):
-
Action: For the highest level of accuracy, use stable isotope-labeled analogs of your target analytes as internal standards.[11][12][13]
-
Rationale: Isotopically labeled standards are chemically identical to the native analyte and will behave identically during sample preparation and analysis, providing the most effective correction for matrix effects and recovery losses.[11][12][13]
-
Logical Diagram: Troubleshooting Poor Reproducibility
Caption: Decision workflow for addressing poor reproducibility.
Issue 2: Signal Suppression or Enhancement
You Observe: The peak area of an analyte in a sample is significantly lower (suppression) or higher (enhancement) than in a clean solvent standard of the same concentration. This is often confirmed by post-extraction spiking experiments.
Potential Cause: Co-eluting matrix components are interfering with the ionization process in the mass spectrometer source or affecting the analyte's behavior in the GC inlet.[4][14][15]
Troubleshooting Workflow:
-
Identify the Source of Interference:
-
Action: Inject a blank matrix extract to observe the baseline and identify potential areas of co-elution.
-
Rationale: Understanding where the interferences elute in your chromatogram is key to addressing them.
-
-
Optimize Chromatographic Separation:
-
Action: Modify your GC or LC gradient to better separate the analyte from the interfering region of the chromatogram. Adjusting the temperature ramp in GC or the solvent gradient in LC can be effective.[4]
-
Rationale: Increasing the chromatographic resolution between your analyte and matrix components can significantly reduce their impact on ionization.[16]
-
-
Improve Sample Cleanup:
-
Action: If you've identified the type of interference (e.g., lipids, humic acids), select an SPE sorbent or a QuEChERS cleanup salt that specifically targets those compounds. For example, C18 or graphitized carbon black (GCB) can be effective for removing nonpolar and pigmented interferences, respectively.[1]
-
Rationale: A targeted cleanup step is more effective than a general one.
-
-
Use Matrix-Matched Calibration or Standard Addition:
-
Action: Prepare your calibration standards in a blank matrix extract to compensate for consistent suppression or enhancement.[7][8][9][10] For highly variable matrices, the method of standard additions, where known amounts of the analyte are spiked directly into aliquots of the sample, can be the most accurate approach, although it is more labor-intensive.[5][6][7][17]
-
Rationale: These methods ensure that the calibration standards and the samples are affected by the matrix in the same way, leading to more accurate quantification.
-
Experimental Protocol: Quantifying Matrix Effects
This protocol allows you to calculate the degree of signal suppression or enhancement.
-
Prepare three sets of samples:
-
Set A: Analyte standard in a clean solvent.
-
Set B: Blank matrix extract spiked with the analyte standard after the extraction and cleanup process.
-
Set C: A real sample extract.
-
-
Analyze all three sets under the same instrument conditions.
-
Calculate the Matrix Effect (%ME):
-
%ME = ((Peak Area in Set B / Peak Area in Set A) - 1) * 100
-
A negative value indicates signal suppression, while a positive value indicates signal enhancement.
-
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects?
A: The term "matrix effect" refers to the combined effect of all components in a sample, other than the analyte of interest, on the measurement of that analyte.[14] In the context of chromatography and mass spectrometry, this typically manifests as either signal suppression or enhancement.[4][9] This occurs when co-eluting compounds from the sample matrix (e.g., humic acids in soil, salts in water) interfere with the ionization of the target hydrocarbon in the mass spectrometer's ion source, leading to an inaccurate measurement of its concentration.[9][14]
Q2: I'm analyzing for volatile hydrocarbons in water. What's the best approach to minimize matrix effects?
A: For volatile organic compounds (VOCs) in aqueous matrices, Purge and Trap Gas Chromatography/Mass Spectrometry (GC/MS) is a standard and highly effective technique that inherently minimizes matrix effects.[18][19] This method, outlined in standards like ASTM D5790, works by bubbling an inert gas through the water sample.[18][19][20][21] The volatile hydrocarbons are purged from the matrix and concentrated on a sorbent trap. The trap is then heated, desorbing the analytes into the GC/MS system. Because the non-volatile matrix components (like salts and polymers) are left behind in the water, this technique provides a very clean injection and significantly reduces matrix interference.
Q3: When should I use Solid-Phase Extraction (SPE) versus a QuEChERS-based method?
A: The choice depends on the sample matrix and the target analytes.
-
Solid-Phase Extraction (SPE) is highly versatile and excellent for cleaning up liquid samples like groundwater or wastewater.[22][23][24][25] It works by passing the liquid sample through a cartridge containing a solid sorbent that retains the analytes.[24] Interferences can be washed away before the analytes are eluted with a small volume of solvent.[25] SPE is particularly good for concentrating trace levels of hydrocarbons from large volumes of water.[3][22]
-
QuEChERS was originally developed for pesticide analysis in food but has been adapted for hydrocarbons in complex solid matrices like soil and sediment.[1][26] It involves a two-step process: an extraction with a solvent (typically acetonitrile) and salts, followed by a "cleanup" step using dispersive SPE (dSPE), where a small amount of sorbent is added to a portion of the extract.[1] QuEChERS is generally faster and uses less solvent than traditional extraction methods.
Comparison of Sample Preparation Techniques
| Technique | Best For | Advantages | Disadvantages |
| Purge and Trap | Volatile hydrocarbons in water | Excellent for removing non-volatile matrix, high sensitivity | Limited to volatile and semi-volatile compounds |
| Solid-Phase Extraction (SPE) | Semi-volatile hydrocarbons in water | High concentration factor, selective sorbents available | Can be more time-consuming, requires method development |
| QuEChERS | Hydrocarbons in soil, sediment, and complex solids | Fast, high throughput, reduced solvent usage | May require optimization for specific soil types and analytes |
Q4: Can I just dilute my sample to reduce matrix effects?
A: Yes, dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components.[16][27] However, the major drawback is that it also reduces the concentration of your target analyte. This approach is only viable if your analyte concentration is high enough to remain well above the instrument's limit of quantitation after dilution.
Q5: What are the key differences between external, internal, and matrix-matched calibration?
A: These are different approaches to creating a calibration curve to quantify your analyte.
-
External Calibration: The simplest method. You prepare standards in a clean solvent and run them separately from your samples. This method does not account for any matrix effects.
-
Internal Standard (IS) Calibration: You add a known amount of a compound (the internal standard) that is chemically similar to your analyte to all your standards and samples.[5] You then plot the ratio of the analyte response to the IS response. This corrects for variations in injection volume and can compensate for matrix effects, as the IS is affected similarly to the analyte.[6]
-
Matrix-Matched Calibration: You prepare your calibration standards in a blank sample matrix that has gone through the entire sample preparation process.[7][8][9][10] This is a very effective way to compensate for consistent signal suppression or enhancement because your standards and samples have the same matrix background.[7][8][9]
Logical Diagram: Selecting a Calibration Strategy dot
graph TD { A[Start: Choose Calibration Method] --> B{Is the sample matrix clean and consistent?}; B -- Yes --> C[External Calibration]; B -- No --> D{Are you experiencing injection variability or moderate matrix effects?}; D -- Yes --> E[Internal Standard Calibration]; D -- No --> F{Are matrix effects severe and consistent across samples?}; F -- Yes --> G[Matrix-Matched Calibration]; F -- No --> H{Is the matrix highly variable between samples?}; H -- Yes --> I[Standard Addition or Stable Isotope Dilution]; C --> J[End]; E --> J; G --> J; I --> J;
}
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- 14. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Standard - Standard Test Method for Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry ASTM D5790 - Svenska institutet för standarder, SIS [sis.se]
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- 25. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
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Technical Support Center: Calibration Strategies for Complex Mixtures of Alkane Isomers
Welcome to the Technical Support Center for the analysis of complex alkane isomer mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with the accurate quantification of these structurally similar compounds. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to help you navigate your experimental hurdles and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the analysis and calibration of alkane isomers.
Q1: Why is the chromatographic separation of branched alkane isomers so challenging?
A: The separation of branched alkane isomers is inherently difficult due to their very similar physical and chemical properties.[1] Isomers possess the same molecular weight and often have extremely close boiling points.[1] Since gas chromatography (GC) on standard non-polar columns primarily separates compounds based on boiling point, isomers with similar boiling points will have nearly identical retention times, leading to peak overlap or co-elution.[1][2] The degree and position of branching also subtly affect the molecule's volatility and interaction with the stationary phase, further complicating the separation.[1]
Q2: What are Certified Reference Materials (CRMs) and why are they critical for this application?
A: Certified Reference Materials (CRMs) are the cornerstone of quality assurance in quantitative analysis.[3] They are highly pure substances with well-characterized property values, produced under stringent manufacturing procedures to be fit for their intended use.[3][4] For alkane analysis, CRMs are essential for:
-
Instrument Calibration: Pure alkane CRMs are used to create calibration curves, which are fundamental for accurately quantifying unknown sample concentrations.[3][5]
-
Method Validation: CRMs help validate the entire analytical method, including sample preparation and instrument performance, by providing a known standard to measure against.[5]
-
Ensuring Traceability: Using CRMs ensures that measurement results are traceable to the International System of Units (SI), lending higher confidence and comparability to the data.[6]
Q3: When should I use an external versus an internal standard calibration strategy?
A: The choice between an external and internal standard depends on the complexity of your workflow and the desired level of precision.
| Feature | External Standard Calibration | Internal Standard Calibration |
| Concept | A series of standards containing known concentrations of the target analytes are run separately from the samples. A calibration curve is generated by plotting instrument response vs. concentration.[3] | A known amount of a non-interfering compound (the internal standard) is added to every sample, blank, and calibration standard.[7] The curve is a plot of the ratio of the analyte signal to the internal standard signal vs. the analyte concentration.[7] |
| Best For | Simple, automated workflows where injection volume is highly repeatable and sample matrix effects are minimal. | Complex sample matrices or multi-step sample preparation procedures where analyte loss or volume variations can occur.[7] |
| Pros | Simple to prepare and execute. | Corrects for variations in injection volume, sample evaporation, and matrix effects that can suppress or enhance the analyte signal.[7] |
| Cons | Highly sensitive to variations in injection volume and matrix effects.[8] | Requires finding a suitable internal standard that is chemically similar to the analyte but chromatographically resolved from all other components.[7] More complex standard preparation. |
Q4: How do Kovats Retention Indices (RI) improve the identification of alkane isomers?
A: The Kovats Retention Index (RI) is a standardized method for reporting retention times that helps normalize for variations between different GC systems and methods. It relates the retention time of an analyte to the retention times of adjacent n-alkanes, which are assigned RI values of 100 times their carbon number (e.g., n-hexane = 600, n-heptane = 700). This conversion of retention time into a system-independent index is invaluable for identifying isomers, as published RI values can be compared to experimental results for tentative identification, significantly improving confidence over simple library matching.[1][9]
Q5: What are PIANO standards and when are they used?
A: PIANO standards are complex, multi-component mixtures used for the detailed hydrocarbon analysis (DHA) common in the petroleum industry.[10] The acronym PIANO stands for Paraffins, Isoparaffins (branched alkanes), Aromatics, Naphthenes, and Olefins.[10] These quantitative standards are essential for the precise calibration of GC systems used in DHA applications, which classify hydrocarbon components by structure according to ASTM methods (e.g., D6729, D6730).[10] They are critical for ensuring the GC system is optimized for performance and for routine quality assurance checks.[10]
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to resolving common problems encountered during the analysis of alkane isomers.
Problem 1: Poor Peak Resolution / Co-elution of Isomers
You observe broad, overlapping peaks or "shoulders" on your peaks, making accurate quantification impossible.[2][11][12]
Sources
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- 8. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [discover.restek.com]
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- 12. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Technical Support Center: Method Development for Trace Analysis of 2,6-Dimethyl-4-propylheptane
Welcome to the dedicated support center for the trace analysis of 2,6-Dimethyl-4-propylheptane (CAS RN: 62185-33-5)[1]. This guide is structured to assist researchers, scientists, and drug development professionals in creating a robust analytical method from the ground up. Given that 2,6-Dimethyl-4-propylheptane is a specific branched alkane without a standardized public method, this document provides a logical, experience-driven framework for method development, focusing on Gas Chromatography-Mass Spectrometry (GC-MS).
Our approach is built on fundamental principles of analytical chemistry, leveraging established protocols for similar C12 hydrocarbons and volatile organic compounds (VOCs) to ensure a scientifically sound and defensible methodology.
Frequently Asked Questions (FAQs)
This section addresses initial high-level questions that a researcher might have when tasked with developing a new analytical method for this compound.
Q1: What is the most appropriate analytical technique for trace analysis of 2,6-Dimethyl-4-propylheptane?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique.[2][3] 2,6-Dimethyl-4-propylheptane is a C12 hydrocarbon, making it sufficiently volatile for GC analysis.[1][4][5] The mass spectrometer provides the high sensitivity and selectivity required for trace-level detection and definitive identification based on the molecule's mass fragmentation pattern.[3][6]
Q2: What type of GC column should I select as a starting point?
A2: A non-polar capillary column is the industry standard and the most logical choice.[7][8] The separation of non-polar analytes like branched alkanes is primarily governed by their boiling points and molecular shape.[6][7] A 100% dimethylpolysiloxane (PDMS) stationary phase is an excellent starting point. Recommended initial column dimensions are 30 m length, 0.25 mm internal diameter, and a 0.25 µm film thickness, which offer a good balance of efficiency and sample capacity.[8]
Q3: How should I prepare samples for analysis? The matrix is complex (e.g., water, soil, biological fluid).
A3: The choice of sample preparation is critical and matrix-dependent. For trace analysis, a pre-concentration step is almost always necessary.
-
For Aqueous Matrices: Static Headspace (HS) analysis or Purge-and-Trap (P&T) are highly effective for extracting volatile compounds like this from water.[9][10][11][12][13] Headspace analysis is often simpler and introduces less contamination into the GC system.[11][14]
-
For Solid or Semi-Solid Matrices (e.g., soil, tissue): Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free technique.[15][16][17][18] A non-polar fiber, such as polydimethylsiloxane (PDMS), should be used to extract the analyte from the sample's headspace before desorption into the GC injector.[17][19]
-
For Oily or Organic Matrices: A simple dilution with a volatile, non-polar solvent like hexane may be sufficient if the analyte concentration is high enough.[2][20]
Q4: What are the expected characteristic mass fragments for 2,6-Dimethyl-4-propylheptane?
A4: While a library spectrum for this specific isomer may not be available, branched alkanes exhibit predictable fragmentation patterns upon electron ionization (EI).[6] Cleavage occurs preferentially at the branching points to form stable carbocations. For a C12 alkane, you should expect to see prominent fragment ions at m/z values such as 43, 57, 71, and 85, corresponding to C3, C4, C5, and C6 alkyl fragments, respectively.[8] The molecular ion (m/z 170.3) may be weak or absent.[1][5]
Core Methodology: A Step-by-Step Guide to Method Development
This section provides a detailed workflow for establishing a quantitative GC-MS method for 2,6-Dimethyl-4-propylheptane.
Diagram: General Method Development Workflow
Caption: A logical workflow for GC-MS method development.
Step 1: Sample Preparation Protocol (Example: Headspace SPME for Water/Soil)
-
Vial Preparation: Place 5-10 grams of the solid sample or 5-10 mL of the aqueous sample into a 20 mL headspace vial. For aqueous samples, adding a salt (e.g., NaCl) can improve the partitioning of volatile compounds into the headspace.[13]
-
Spiking (for QC): Spike requisite calibration, blank, and matrix spike samples with a known amount of 2,6-Dimethyl-4-propylheptane standard solution.
-
Equilibration: Seal the vials and place them in a heated agitator. Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) at a specific temperature (e.g., 60-80°C) to allow the analyte to partition into the headspace.[13]
-
Extraction: Expose a 100 µm PDMS SPME fiber to the vial's headspace for a defined period (e.g., 10-20 minutes) while maintaining the temperature and agitation.[17]
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet, where the trapped analyte will be thermally desorbed onto the column.
Step 2: GC-MS Parameter Optimization
It is crucial to start with a logical set of parameters and optimize them systematically.
| Parameter | Recommended Starting Point | Rationale & Optimization Notes |
| GC Inlet | Injector Temp: 250 °C Mode: Splitless | The temperature must be high enough to ensure rapid vaporization without causing thermal degradation. For trace analysis, a splitless injection maximizes the amount of analyte transferred to the column. Optimize the splitless hold time (e.g., 0.5-1.5 min) to balance transfer efficiency and peak broadening.[21] |
| Carrier Gas | Gas: Helium or Hydrogen Flow Rate: 1.0 - 1.5 mL/min (Constant Flow) | Helium is inert and provides good efficiency. Hydrogen can offer faster analysis times but is reactive. A constant flow rate ensures reproducible retention times throughout the temperature program. |
| Oven Program | Initial Temp: 50 °C (hold 2 min) Ramp: 10-15 °C/min to 280 °C Final Hold: 5 min | A low initial temperature helps focus the analytes at the head of the column, especially after a splitless injection. The ramp rate should be optimized to achieve separation from matrix interferences. A final hold ensures that any high-boiling compounds are eluted from the column.[7] |
| MS Interface | Transfer Line Temp: 280 °C | This temperature should be at or slightly above the final oven temperature to prevent analyte condensation between the GC and the MS. |
| MS Source | Source Temp: 230 °C Ionization Mode: Electron Ionization (EI) at 70 eV | These are standard conditions for generating reproducible fragmentation patterns for library matching and identification. |
| MS Detection | Initial Mode: Full Scan (m/z 40-250) Final Mode: Selected Ion Monitoring (SIM) | Start with a full scan to identify the retention time and confirm the fragmentation pattern of the analyte. For ultimate sensitivity in trace analysis, switch to SIM mode, monitoring 3-4 characteristic ions (e.g., m/z 57, 71, 85).[8][19] |
Troubleshooting Guide
This guide addresses specific issues you may encounter during method development and validation in a Q&A format.
Q: I am not seeing any peak for my analyte, or the response is extremely low. What should I check? A: Low or no signal is a common issue in trace analysis. A systematic check is required.[22][23][24]
-
Sample Preparation: Is your extraction/partitioning technique efficient? For HS-SPME, ensure the equilibration temperature and time are sufficient to move the analyte into the vapor phase. The choice of SPME fiber must be appropriate (non-polar for a non-polar analyte).[19]
-
GC Inlet: Are you losing the analyte in the injector? Check for leaks at the septum and column connections.[23] For SPME, ensure the desorption time is long enough and the temperature is high enough for complete transfer from the fiber.
-
Column Issues: Has the column been contaminated with non-volatile matrix components? This can create active sites that irreversibly bind the analyte. Try trimming the first few centimeters of the column inlet.[21]
-
MS Tuning: When was the last time the mass spectrometer was tuned? A poor tune will result in low sensitivity across the entire mass range. Check the tune report for any anomalies.[22]
Diagram: Troubleshooting Low Analyte Response
Caption: A decision tree for troubleshooting low signal.
Q: My peak shape is poor (tailing or fronting). How can I improve it? A: Poor peak shape compromises both resolution and integration accuracy.
-
Tailing Peaks: This is often caused by "active sites" in the system that interact with the analyte.[8][21][25]
-
Contaminated Inlet Liner: The glass liner in the injector is a common source of activity. Replace it.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column. Trim 10-15 cm from the front of the column.[21]
-
Improper Column Installation: If the column is not seated correctly in the injector or detector, it can create "dead volume," leading to tailing. Re-install the column carefully.[21]
-
-
Fronting Peaks: This is typically a sign of column overload.[25]
-
Reduce Injection Volume: If performing a liquid injection, reduce the amount injected.
-
Dilute the Sample: The concentration of the analyte may be too high for the column's capacity.
-
Use a Thicker Film Column: A column with a thicker stationary phase has a higher sample capacity.
-
Q: My retention times are shifting between runs. What is the cause? A: Retention time stability is critical for reliable identification.
-
Leaks: The most common cause of shifting retention times is a leak in the system, which affects the column flow rate.[21] Use an electronic leak detector to check all fittings, especially the injector septum and column connections.[22]
-
Carrier Gas Flow: Ensure your gas supply is stable and the electronic pneumatic control (EPC) is functioning correctly.
-
Oven Temperature: Verify that the GC oven's actual temperature matches the setpoint and that its performance is consistent.
-
Column Degradation: Over time, the stationary phase can degrade, especially if exposed to oxygen at high temperatures. This will change the column's chromatography and affect retention times.[21]
References
-
NAMSA. Determination of Extractable Volatile Organic Compounds by Headspace GC/MS. [Link]
-
Innovatech Labs. Headspace GC/MS Analysis. [Link]
-
Taylor & Francis Online. Analysis of volatile organic compounds in fuel oil by headspace GC-MS. [Link]
-
CHROMacademy. Troubleshooting GC-MS. [Link]
-
ACS Publications. Quantitative Analysis of Fuel-Related Hydrocarbons in Surface Water and Wastewater Samples by Solid-Phase Microextraction. [Link]
-
PubMed. Quantitative analysis of fuel-related hydrocarbons in surface water and wastewater samples by solid-phase microextraction. [Link]
-
National Institutes of Health (NIH). Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material. [Link]
-
Shimadzu Corporation. Ultra-Fast Analysis of Volatile Organic Compounds in Water By Headspace-GC/MS/MS. [Link]
-
Atmospheric Measurement Techniques. Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS. [Link]
-
Universiti Kebangsaan Malaysia. APPLICATION OF SOLID PHASE MICROEXTRACTION (SPME) IN PROFILING HYDROCARBONS IN OIL SPILL CASES. [Link]
-
Restek. GC Troubleshooting Guide. [Link]
-
ALS Environmental. Determination of C4-C12 Total Petroleum Hydrocarbons in Atmospheric, Subslab and Soilgas samples using Gas Chromatography with Mass Selective Detection. [Link]
-
Phenomenex. GC Column Troubleshooting Guide. [Link]
-
ResearchGate. Appendix B: GC/MS Troubleshooting Quick Reference. [Link]
-
ACS Publications. Gas Chromatographic Analysis of Polymethyl-Substituted Alkanes. [Link]
-
PubMed. Determination of petroleum hydrocarbons in contaminated soils using solid-phase microextraction with gas chromatography-mass spectrometry. [Link]
-
Royal Society of Chemistry. Solid phase micro extraction combined with gas chromatography-mass spectrometry for the trace analysis of polycyclic aromatic hydrocarbons in chocolate. [Link]
-
U.S. EPA. Method 5000: Sample Preparation for Volatile Organic Compounds. [Link]
-
SCION Instruments. Sample preparation GC-MS. [Link]
-
ScienceDirect. Sample preparation for the analysis of volatile organic compounds in air and water matrices. [Link]
-
Atmospheric Measurement Techniques. Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel fuel, lubricating oil and diesel exhaust samples using GC. [Link]
-
Lab Manager. GC-MS: A Powerful Technique for Hydrocarbon Analysis. [Link]
-
ACS Publications. Comparison of Sample Preparation Methods for the Analysis of Volatile Organic Compounds in Soil Samples: Solvent Extraction vs Vapor Partitioning. [Link]
-
Oxford Academic. Gas Chromatographic Analysis of Branched Olefins. [Link]
-
Shimadzu UK. Gas Chromatography Analytical Methods for Teaching Laboratories Analysis and comparison of different fuels/oils using gas chroma. [Link]
-
NIST WebBook. 2,6-dimethyl-4-propylheptane. [Link]
-
PubChem. 2,6-Dimethyl-4-propylheptane. [Link]
-
PubChem. 2,6-Dimethyl-4-(2-methylpropyl)-4-propylheptane. [Link]
-
PubChem. 2,5-Dimethyl-4-propylheptane. [Link]
Sources
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Technical Support Center: Grignard Reactions for Tertiary Alkane Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting for the synthesis of tertiary alkanes, focusing on the critical carbon-carbon bond-forming step: the Grignard reaction. As researchers and drug development professionals know, constructing sterically congested quaternary centers is a significant challenge. This resource is designed to help you navigate the complexities of the Grignard reaction, diagnose issues, and optimize your experimental outcomes.
Core Principles & Pre-Reaction Checklist
The Grignard reaction's success hinges on meticulous preparation. Grignard reagents are potent nucleophiles but are also exceptionally strong bases, making them highly sensitive to environmental conditions.[1][2] Before troubleshooting specific problems, ensure these fundamental principles are rigorously followed.
1. The Imperative of Anhydrous Conditions: Grignard reagents react rapidly with protic compounds, including water, alcohols, and even terminal alkynes.[3][4] This acid-base reaction is typically much faster than the desired nucleophilic attack on a carbonyl, leading to the quenching of the reagent and failure of the synthesis.[2][5]
-
Glassware: All glassware must be scrupulously dried, either by flame-drying under vacuum or by overnight oven-drying at >120 °C and cooling in a desiccator or under an inert atmosphere (Nitrogen or Argon).[6]
-
Solvents: Anhydrous solvents are mandatory. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are standard because they solvate and stabilize the Grignard reagent.[7][8] Use freshly distilled solvents or purchase high-grade anhydrous solvents and handle them under an inert atmosphere.
-
Starting Materials: Ensure your ketone and alkyl halide are free of water.
2. Reagent Quality and Formation:
-
Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which can prevent or delay the reaction's initiation.[6] Activation is almost always necessary.
-
Alkyl Halide: The purity of the alkyl halide is crucial. The order of reactivity is typically I > Br > Cl.
Workflow for Tertiary Alkane Synthesis via Grignard Reaction
The overall strategy involves two main stages: formation of a tertiary alcohol intermediate, followed by its deoxygenation to yield the target tertiary alkane.
Caption: General workflow for tertiary alkane synthesis.
Troubleshooting Guide: The Grignard Reaction Stage
This section addresses common issues encountered during the synthesis of the tertiary alcohol intermediate.
Q1: My Grignard reagent formation is sluggish or fails to initiate. What should I do?
Symptom: No heat evolution, bubbling, or disappearance of magnesium metal after adding the alkyl halide.
Potential Causes & Solutions:
-
Inactive Magnesium Surface: The primary cause is often a passivating layer of magnesium oxide on the turnings.[6]
-
Solution 1 (Mechanical Activation): Before adding solvent, place the magnesium turnings in the reaction flask under an inert atmosphere and crush them gently with a glass rod. This exposes a fresh, unoxidized metal surface.
-
Solution 2 (Chemical Activation): Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, and the characteristic brown color will fade as the reaction initiates.[9] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium produces ethene gas and MgBr₂, visibly confirming activation.[6]
-
-
Presence of Moisture: Trace amounts of water will quench the reaction as it begins. Ensure all pre-reaction checklist items regarding anhydrous conditions are met.[10]
-
Insufficient Local Concentration: The reaction is initiated on the magnesium surface.
-
Solution: Ensure stirring is efficient enough to bring the alkyl halide into contact with the magnesium. Sometimes, gentle warming with a heat gun on a small spot of the flask can initiate the reaction (use extreme caution with flammable ether solvents). Once initiated, the reaction is typically exothermic and self-sustaining.
-
Q2: I've recovered most of my starting ketone after the reaction and workup. Why did the addition fail?
Symptom: Low yield of tertiary alcohol and high recovery of the starting ketone, confirmed by TLC, GC-MS, or NMR.
Potential Causes & Solutions:
-
Enolization: This is a major competing side reaction, especially with sterically hindered ketones and/or bulky Grignard reagents.[2] The Grignard reagent, acting as a base, abstracts an acidic α-proton from the ketone to form an enolate.[11] The enolate is unreactive towards further nucleophilic attack and reverts to the starting ketone upon acidic workup.
-
Solution 1 (Lower Temperature): Perform the Grignard addition at low temperatures (e.g., 0 °C to -78 °C). This generally favors the nucleophilic addition pathway over enolization.[12]
-
Solution 2 (Change Reagents): If possible, use a less sterically demanding Grignard reagent or ketone.
-
Solution 3 (Use an Additive): The addition of cerium(III) chloride (CeCl₃) can generate a more selective organocerium reagent in situ. These reagents are less basic than their Grignard counterparts and significantly suppress enolization, favoring 1,2-addition. This is known as the Luche reaction.[6]
-
-
Inactive Grignard Reagent: The reagent may have been quenched by moisture or atmospheric CO₂ before or during the addition.
-
Solution: Always titrate a small aliquot of your freshly prepared Grignard reagent before use to determine its exact concentration. This ensures you are adding the correct stoichiometric amount.[2]
-
Caption: Competing reaction pathways for Grignard reagents with ketones.
Q3: My main byproduct is a secondary alcohol, not my target tertiary alcohol. What is happening?
Symptom: The isolated alcohol product results from the reduction of the ketone's carbonyl group rather than the addition of the Grignard's R-group.
Potential Cause & Solution:
-
Reduction: If the Grignard reagent possesses a hydrogen atom on its β-carbon, it can undergo a Meerwein-Ponndorf-Verley (MPV)-type reduction. The reaction proceeds via a cyclic six-membered transition state where a hydride is delivered from the Grignard reagent to the carbonyl carbon.[11] This side reaction is more prevalent with bulky Grignard reagents and hindered ketones where direct nucleophilic attack is slow.
-
Solution 1 (Reagent Choice): If the synthesis allows, choose a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide).
-
Solution 2 (Lower Temperature): As with enolization, lower reaction temperatures can disfavor the higher-energy transition state required for reduction compared to nucleophilic addition.[6]
-
Q4: I am observing a significant amount of a homocoupled (Wurtz) product. How can I minimize this?
Symptom: A significant byproduct with a molecular weight double that of the Grignard's alkyl group (R-R) is detected.
Potential Cause & Solution:
-
Wurtz Coupling: This side reaction occurs when the Grignard reagent (R-MgX) nucleophilically attacks the starting alkyl halide (R-X). It is most problematic during the formation of the Grignard reagent itself.
-
Solution (Slow Addition): Add the alkyl halide solution dropwise to the suspension of magnesium turnings. This maintains a low concentration of the alkyl halide at all times, ensuring it is more likely to react with the abundant magnesium surface than with an already-formed molecule of Grignard reagent.[6] Avoid "hot spots" by ensuring efficient stirring.
-
From Tertiary Alcohol to Tertiary Alkane
Once you have successfully synthesized and purified the tertiary alcohol, the final step is deoxygenation. This is not a trivial step and requires careful selection of methodology.
-
Method 1: Dehydration followed by Hydrogenation: The tertiary alcohol can be dehydrated using a strong acid (e.g., H₂SO₄, H₃PO₄) to form a mixture of alkenes. Subsequent catalytic hydrogenation (e.g., H₂, Pd/C) of the alkene mixture yields the final tertiary alkane.[13] This method is robust but may not be suitable for sensitive substrates and can lead to isomeric mixtures if multiple alkenes are formed.
-
Method 2: Reductive Deoxygenation (Barton-McCombie Reaction): This is a powerful method for milder deoxygenation. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate). This derivative is then treated with a radical initiator (like AIBN) and a hydrogen atom source (like tributyltin hydride or the less toxic tris(trimethylsilyl)silane) to reductively cleave the C-O bond.
Detailed Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
-
Place the required amount of magnesium turnings into a flame-dried, three-neck round-bottom flask equipped with a stir bar, reflux condenser, and dropping funnel, all under a positive pressure of dry nitrogen or argon.
-
Add a single, small crystal of iodine.
-
Gently warm the flask with a heat gun until purple iodine vapors are observed.
-
Allow the flask to cool. The magnesium should now have a slightly etched appearance. The iodine color will disappear upon the addition of the alkyl halide and solvent as the reaction initiates.
Protocol 2: Titration of the Grignard Reagent
-
Accurately weigh ~100 mg of I₂ into a dry flask and dissolve it in ~5 mL of anhydrous THF.
-
Cool the deep red/brown solution in an ice bath.
-
Slowly add your prepared Grignard reagent dropwise from a 1.0 mL syringe. The endpoint is the discharge of the iodine color (to colorless or the faint grey of the Grignard reagent).
-
Record the volume of Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry with iodine.[2] Repeat for accuracy.
Table 1: Common Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Coordinating Ability | Notes |
| Diethyl Ether (Et₂O) | 34.6 | Good | Classic solvent; high volatility can be a fire hazard. Less prone to side reactions with some substrates. |
| Tetrahydrofuran (THF) | 66 | Excellent | Higher boiling point allows for higher reaction temperatures. Better at solvating complex Grignard reagents.[9] Can influence the Schlenk equilibrium.[14][15] |
| 2-Methyl-THF | 80 | Good | A greener alternative to THF with a higher boiling point. |
Frequently Asked Questions (FAQs)
Q: Can I form a Grignard reagent from a tertiary alkyl halide? A: It is extremely difficult and generally not practical. Tertiary alkyl halides readily undergo elimination (E2 reaction) in the presence of the basic magnesium surface, yielding an alkene instead of the desired Grignard reagent.
Q: My substrate contains another functional group (e.g., ester, nitrile, alcohol). Can I still perform a Grignard reaction? A: Not directly. Grignard reagents react with a wide range of electrophilic functional groups and any acidic protons.[4][7] If your substrate contains such a group, it must be protected before introducing the Grignard reagent. For example, an alcohol can be protected as a silyl ether.[7]
Q: My reaction mixture turned dark brown/black during reflux. Is the reaction failing? A: Not necessarily. While a clear to cloudy grey solution is ideal, darkening can occur due to the formation of finely divided metal particles from side reactions or minor decomposition.[2][9] If the reaction is still proceeding exothermically, it is likely viable. However, a significant amount of black precipitate could indicate extensive decomposition.
References
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. [Link]
-
Reddit. (2017). Grignard decomposition. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
Homework.Study.com. (n.d.). What is the primary limitation of a Grignard reaction?[Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Quora. (2018). Which is the best method for preparing 3° alkane?[Link]
-
BYJU'S. (n.d.). Grignard Reagent. [Link]
-
National Institutes of Health (NIH). (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
DSpace@MIT. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]
-
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
ACS Publications. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. [Link]
-
Master Organic Chemistry. (2016). Grignard Reactions: Practice Problems Involving Oxidation. [Link]
-
DSpace@MIT. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
ACS Publications. (n.d.). The Grignard Reagents | Organometallics. [Link]
-
Wikipedia. (n.d.). Grignard reaction. [Link]
-
ResearchGate. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran | Request PDF. [Link]
-
YouTube. (2021). Methods of Preparation & Reactions of Alkanes | Organic Chemistry. [Link]
-
PEARL. (2014). Synthesis of H-branch alkanes. [Link]
-
ResearchGate. (2025). Side Reactions in a Grignard Synthesis. [Link]
-
Quora. (2017). What is the method for preparing alkanes than the Wurtz reaction?[Link]
-
askIITians. (n.d.). General Methods of Preparation of Alkanes. [Link]
-
PMC. (2025). Are Grignard Reactions in Deep Eutectic Solvents Interface-Driven?[Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II (video). [Link]
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Technical Support Center: Enhancing Resolution in NMR Spectra of Complex Hydrocarbon Mixtures
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of complex hydrocarbon mixtures. This guide is designed for researchers, scientists, and professionals in drug development and petroleomics who encounter challenges with spectral resolution. Here, we address specific issues in a question-and-answer format, providing not just solutions but the underlying principles to empower your experimental design.
Section 1: Troubleshooting Poor Resolution in 1D NMR Spectra
Question 1: My 1D ¹H NMR spectrum of a crude oil fraction is just a broad, unresolved "hump." What are the primary causes and how can I fix this?
Answer:
This is a classic problem when dealing with highly complex mixtures like petroleum fractions or combinatorial libraries. The "hump" arises from the severe overlap of thousands of distinct proton signals, each with its own chemical shift and coupling constants. The primary causes are threefold: high sample viscosity, inherent molecular complexity, and suboptimal acquisition parameters.
Causality Behind the Issue:
-
High Viscosity & Molecular Aggregation: Hydrocarbon mixtures, especially heavier fractions, are viscous. This slows molecular tumbling, leading to shorter T₂ relaxation times and, consequently, broader spectral lines. Aggregation of molecules, such as asphaltenes, further exacerbates this effect.
-
Signal Overlap: The sheer number of chemically similar but non-identical protons in a complex mixture leads to a dense forest of overlapping peaks.
-
Suboptimal Acquisition: Inadequate acquisition time (at) can truncate the Free Induction Decay (FID), leading to artificially broadened lines and "sinc wiggles" in the processed spectrum.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unresolved 1D NMR spectrum.
Detailed Protocols:
-
Sample Preparation:
-
Dilution: Dilute your sample in a low-viscosity deuterated solvent (e.g., CDCl₃, C₆D₆). This mitigates viscosity-induced broadening.
-
Solvent Choice: Benzene-d6 can sometimes induce different chemical shifts compared to chloroform-d3, potentially resolving some overlapping regions.[3]
-
Temperature: Increasing the sample temperature can decrease viscosity and break up aggregates, leading to sharper lines. Experiment with temperatures from 298 K up to 323 K, ensuring your sample is stable.
-
-
Acquisition Parameter Optimization:
-
Acquisition Time (at): Ensure at is long enough for the FID to decay completely back into the noise. A good starting point is an at of at least 2-3 seconds.
-
Pulse Angle: For quantitative analysis, a 90° pulse is often used, but this requires a longer relaxation delay. If quantitation is not the primary goal, using a smaller flip angle (e.g., 30-45°) allows for a shorter recycle delay, improving the signal-to-noise ratio in a given time.[4]
-
| Parameter | Recommended Starting Value | Rationale |
| Acquisition Time (at) | 2.0 - 4.0 s | Prevents FID truncation, which causes artificial line broadening.[2] |
| Relaxation Delay (d1) | 1.0 - 5.0 s | Allows for sufficient relaxation of protons for more accurate integration. |
| Number of Scans (ns) | ≥ 16 | Increases signal-to-noise ratio; the ratio improves with the square root of ns.[2] |
| Temperature | 298 K - 323 K | Higher temperatures reduce viscosity, leading to sharper signals. |
Section 2: Advanced Techniques for Resolution Enhancement
Question 2: I've optimized my 1D experiment, but resolution is still insufficient. What are the next logical steps?
Answer:
When 1D NMR reaches its limit, the next step is to add a second dimension to the experiment. 2D NMR techniques are exceptionally powerful for resolving complex mixtures by spreading peaks across two frequency axes.
Expertise & Experience:
The choice of a 2D experiment depends on the information you need. For hydrocarbon mixtures, the most common and useful experiments are COSY and HSQC.
-
COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (typically through 2-4 bonds). This is invaluable for tracing out hydrocarbon spin systems.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (or other heteronuclei). This provides immense resolving power as ¹³C chemical shifts are dispersed over a much wider range than ¹H shifts.[6]
Workflow for Selecting a 2D NMR Experiment:
Caption: Decision tree for selecting an appropriate 2D NMR experiment.
Question 3: My 2D experiments take too long. How can I speed them up without sacrificing resolution?
Answer:
This is a common trade-off. The solution lies in a powerful technique called Non-Uniform Sampling (NUS) .
Trustworthiness of the Protocol:
NUS is a well-established method where only a fraction of the data points in the indirect dimension of a 2D experiment are acquired.[7] The full spectrum is then reconstructed using algorithms like the Iterative Soft Thresholding Compressed Sensing (CS-IST). This allows for a significant reduction in experimental time or, conversely, a dramatic increase in resolution within the same experimental time.[8]
Step-by-Step Protocol for Implementing NUS:
-
Determine Sparsity: Decide on the percentage of data points to acquire (e.g., 25% for a 4x time saving). For complex mixtures, a sparsity of 12.5% to 50% is common.[7]
-
Choose a Sampling Schedule: Modern NMR software offers various schedules. An exponential-weighted density schedule is often a good choice for NMR signals that decay over time.[7]
-
Set Up the Experiment: In your spectrometer software (e.g., TopSpin), enable NUS and select your desired sparsity and schedule.
-
Acquire Data: Run the 2D experiment as usual. The acquisition time will be significantly shorter.
-
Reconstruction: Process the data using a non-Fourier transform method, typically integrated into the software. This will generate the final high-resolution 2D spectrum.
Key Insight: With NUS, you can increase the number of increments in the indirect dimension (t₁) to achieve higher resolution without a proportional increase in experiment time. For example, a ¹³C HSQC with NUS can achieve a resolution increase of 32-fold or more in the carbon dimension with no loss in sensitivity.
Section 3: FAQs and Specialized Techniques
Q: I have overlapping signals from molecules of different sizes. Is there a way to separate them?
A: Yes, Diffusion-Ordered Spectroscopy (DOSY) is the ideal technique for this. DOSY is a pseudo-2D NMR experiment that separates NMR signals based on the translational diffusion coefficient of the molecules.[9][10] Larger molecules diffuse more slowly than smaller ones. The result is a 2D plot with chemical shifts on one axis and diffusion coefficients on the other, effectively separating components of a mixture by size.[11][12][13]
Q: How can I analyze a specific multiplet that is buried under other signals?
A: Selective excitation experiments are designed for this purpose. These techniques use shaped radiofrequency pulses to excite only a very narrow frequency range, corresponding to the signal of interest.[14][15] This allows you to perform 1D versions of 2D experiments (like 1D NOESY or 1D TOCSY) on a single, isolated multiplet, even if it's severely overlapped in the standard 1D spectrum.[16][17]
Q: What is the role of cryoprobe technology in analyzing complex mixtures?
A: Cryoprobes are a hardware solution that dramatically increases sensitivity.[18][19] By cooling the detection coils to cryogenic temperatures, thermal noise is significantly reduced, leading to a 4-5 fold improvement in the signal-to-noise ratio.[18][20] This is particularly beneficial for complex hydrocarbon analysis where individual components may be at very low concentrations. It also makes advanced, less sensitive experiments like 2D INADEQUATE more feasible.[21]
References
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Le Guennec, A., Dumez, J.-N., Giraudeau, P., & Caldarelli, S. (2015). Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling. Magnetic Resonance in Chemistry. [Link]
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Mestrelab Research. (2015). Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling. Mnova Blog. [Link]
-
Bouyssière, B., et al. (2012). 1H Diffusion-Ordered Spectroscopy (DOSY) Nuclear Magnetic Resonance (NMR) as a Powerful Tool for the Analysis of Hydrocarbon Mixtures and Asphaltenes. Energy & Fuels. [Link]
-
Morris, G. A. (n.d.). NMR Data Processing. Encyclopedia of Magnetic Resonance. [Link]
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Kiraly, P., et al. (2021). Single-Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. Angewandte Chemie International Edition. [Link]
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Netzel, D. A., et al. (1991). One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. Energy & Fuels. [Link]
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Kiraly, P., et al. (2021). Single-Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. PubMed. [Link]
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Jaroszewicz, M. J., et al. (2015). Sensitivity of Nonuniform Sampling NMR. The Journal of Physical Chemistry B. [Link]
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Kapur, G. S., Findeisen, M., & Berger, S. (2000). Analysis of hydrocarbon mixtures by diffusion-ordered NMR spectroscopy. Fuel. [Link]
-
Le Guennec, A., et al. (2015). Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling. Request PDF. [Link]
-
Maspero, A., et al. (2024). Towards Ultimate NMR Resolution with Deep Learning. arXiv. [Link]
-
Mobli, M., & Hoch, J. C. (2017). Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. NIST. [Link]
-
Morris, G. A., et al. (2007). Selective excitation of overlapping multiplets; the application of doubly selective and chemical shift filter experiments to complex NMR spectra. Magnetic Resonance in Chemistry. [Link]
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Kiraly, P., et al. (2021). Single-Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. Angewandte Chemie. [Link]
-
UCSB. (n.d.). Diffusion-Ordered Spectroscopy (DOSY). UCSB Chemistry and Biochemistry NMR Facility. [Link]
-
ResearchGate. (2012). 1H Diffusion-Ordered Spectroscopy (DOSY) Nuclear Magnetic Resonance (NMR) as a Powerful Tool for the Analysis of Hydrocarbon Mixtures and Asphaltenes. Request PDF. [Link]
-
American Chemical Society. (2010). Diffusion Coefficient−Formula Weight Correlation Analysis via Diffusion-Ordered Nuclear Magnetic Resonance Spectroscopy (DOSY NMR) To Examine Acylglycerol Mixtures and Biodiesel Production. Energy & Fuels. [Link]
-
ResearchGate. (n.d.). NMR Data Processing. ResearchGate. [Link]
-
Chemistry For Everyone. (2023). How Do You Process NMR Data? YouTube. [Link]
-
OnePetro. (2017). Application of 2D NMR for Formation Testing and Sampling in Heavy Oil Formations. SPE Middle East Oil and Gas Show and Conference. [Link]
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ResearchGate. (2016). Application of 2D NMR Techniques in core analysis. ResearchGate. [Link]
-
Western Sydney University. (2018). Common problems and artifacts encountered in solution-state NMR experiments. ResearchDirect. [Link]
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Michigan State University. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. [Link]
-
San Diego State University. (n.d.). Common Problems. SDSU NMR Facility. [Link]
-
Patsnap. (2024). Improving NMR Through Advanced Cryoprobe Technology. Patsnap Eureka. [Link]
-
Wiley Online Library. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. [Link]
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ResearchGate. (n.d.). Analysis of complex mixtures using high-resolution nuclear magnetic resonance spectroscopy and chemometrics. Request PDF. [Link]
-
Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. Creative Biostructure. [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Bruker. (n.d.). TCI MicroCryoProbe. Bruker. [Link]
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PubMed. (2010). Problems, artifacts and solutions in the INADEQUATE NMR experiment. Magnetic Resonance in Chemistry. [Link]
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University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
-
AZoM. (2024). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. AZoM. [Link]
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NIH. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]
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American Chemical Society. (2015). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Analytical Chemistry. [Link]
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ResearchGate. (n.d.). Sensitivity increase in HPLC-NMR using SPE trapping and a cryoprobe. ResearchGate. [Link]
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NIH. (2021). NMR-based metabolomics with enhanced sensitivity. PMC. [Link]
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UKRI. (n.d.). High Sensitivity Cryoprobe Equipment for the NMR Facility of the Department of Biochemistry University of Cambridge. Gateway to Research. [Link]
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ResearchGate. (2021). What should I do to get a clean 1H NMR spectra without any unwanted peaks in aliphatic region?. ResearchGate. [Link]
-
Springer. (2011). High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. Journal of the American Oil Chemists' Society. [Link]
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Technical Support Center: Advanced Strategies for Identifying Unknown Branched Alkanes
Welcome to the technical support center for advanced chemical analysis. This guide is designed for researchers, scientists, and drug development professionals who are tackling the challenge of identifying unknown branched alkanes within complex mixtures. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the principles and strategies that lead to successful and reliable identification.
Frequently Asked Questions (FAQs)
Q1: Why is the identification of branched alkanes challenging?
Branched alkanes present a unique analytical challenge due to the high degree of isomerism, where multiple structures can have the same molecular weight. Their lack of functional groups makes them relatively inert and limits the number of analytical techniques that can be effectively applied. Furthermore, in complex mixtures, their signals can overlap with other components, making confident identification difficult.
Q2: What is the general workflow for identifying an unknown branched alkane?
A robust workflow is crucial for tackling this analytical problem. The general approach involves separation of the mixture, followed by structural elucidation of the individual components. Gas Chromatography (GC) is the premier choice for separation, often coupled with Mass Spectrometry (MS) for initial identification. For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is often required.
Caption: A typical experimental workflow for the identification of branched alkanes.
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like branched alkanes. The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the MS fragments the eluted compounds and detects the resulting ions.
Problem 1: Poor separation of isomers on the GC.
-
Cause: The choice of GC column is critical. A standard non-polar column might not provide sufficient resolution for closely related isomers.
-
Solution: Employ a long (e.g., 60-100 m) capillary column with a thin film thickness. For complex mixtures of isomers, consider a column with a shape-selective stationary phase, such as one containing liquid crystals.
-
Experimental Protocol: Optimizing GC Separation
-
Column Selection: Start with a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms). If co-elution is observed, switch to a more specialized column.
-
Temperature Program: Begin with a low initial oven temperature to enhance separation of volatile components. Use a slow temperature ramp (e.g., 1-2 °C/min) to improve resolution.
-
Carrier Gas Flow: Operate the carrier gas (Helium or Hydrogen) at its optimal linear velocity to maximize column efficiency. This can be determined using a van Deemter plot.
-
Problem 2: Difficulty in interpreting the mass spectrum of a branched alkane.
-
Cause: Branched alkanes undergo complex fragmentation patterns in the mass spectrometer, primarily through carbocation rearrangements. This can make direct interpretation challenging.
-
Solution: Focus on identifying characteristic fragmentation patterns. Look for the molecular ion (M+), which is often weak or absent in electron ionization (EI) spectra. The most abundant peaks often correspond to the most stable secondary or tertiary carbocations.
-
Key Data: Characteristic Fragment Ions in EI-MS of Branched Alkanes
| Ion Series | General Formula | Comments |
| Alkyl Ions | [CnH2n+1]+ | A series of peaks separated by 14 Da (CH2). |
| Alkenyl Ions | [CnH2n]+ | Often formed by rearrangement and loss of an alkyl radical. |
| M-15, M-29, M-43, etc. | [M - CH3]+, [M - C2H5]+, etc. | Loss of alkyl radicals from the molecular ion. The largest alkyl group is often lost preferentially. |
-
Trustworthiness Check: Compare your obtained mass spectrum against a reliable database like the NIST Mass Spectral Library. A high match factor can provide a tentative identification, but should be confirmed with other methods.
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
For an unambiguous structural determination of a branched alkane, particularly for novel compounds, NMR spectroscopy is the gold standard. ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the connectivity of atoms.
Problem 3: Overlapping signals in the ¹H NMR spectrum.
-
Cause: The ¹H NMR spectra of alkanes often show complex, overlapping multiplets in a narrow chemical shift range (typically 0.5-2.0 ppm).
-
Solution:
-
Higher Field Strength: Use a higher field NMR spectrometer (e.g., 600 MHz or greater) to increase signal dispersion.
-
2D NMR Techniques: Employ two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
COSY: Identifies protons that are coupled to each other (i.e., on adjacent carbons).
-
HSQC: Correlates each proton signal to the carbon it is directly attached to.
-
-
Resolving isomeric interferences in mass spectral data of C12H26
Welcome to the technical support guide for resolving isomeric interferences in the mass spectral analysis of Dodecane (C₁₂H₂₆). This resource, designed for researchers, analytical scientists, and drug development professionals, provides expert-driven troubleshooting advice and in-depth methodologies to navigate the complexities of C₁₂H₂₆ isomer identification.
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the analysis of the 355 structural isomers of dodecane.[1]
Q1: Why do my C₁₂H₂₆ isomers co-elute in my GC-MS analysis and produce nearly identical mass spectra?
A1: This is the fundamental challenge in analyzing saturated hydrocarbon isomers. Their structural similarity leads to:
-
Similar Physical Properties: Isomers of dodecane, particularly those with similar degrees of branching, have very close boiling points. Since gas chromatography (GC) on non-polar columns primarily separates compounds based on volatility, these isomers will elute at very similar retention times.[2]
-
Indistinguishable Fragmentation: Electron Ionization (EI) mass spectrometry, the standard for GC-MS, breaks molecules apart. Saturated alkanes like dodecane isomers fragment via similar pathways, primarily through the loss of alkyl radicals. This results in a mass spectrum dominated by a series of alkyl fragment ions (CnH2n+1), such as m/z 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and 85 (C₆H₁₃⁺), which are common to almost all isomers, making their spectra nearly indistinguishable.[3][4]
Q2: My mass spectrum for a dodecane peak is a poor match to the NIST library, even though the retention time is correct for an isomer. What is the likely cause?
A2: The most probable cause is a chimeric mass spectrum . This occurs when two or more isomers co-elute from the GC column and enter the mass spectrometer simultaneously.[5] The resulting spectrum is a composite, containing fragment ions from all co-eluting compounds. Since this mixed spectrum does not represent a single pure compound, library search algorithms will fail to find a high-quality match. This is a strong indicator that your chromatographic separation is insufficient.
Q3: I suspect I have co-elution of C₁₂H₂₆ isomers. What is the first and most critical step to resolve this issue?
A3: The foundational step is to optimize your gas chromatography method . Before exploring advanced mass spectrometry techniques, achieving the best possible physical separation of the isomers is paramount. Mass spectrometry is a detector; providing it with a simpler, purer analyte stream will always yield more reliable data. This involves systematically adjusting parameters like the column temperature program, carrier gas flow rate, and potentially using a longer or different selectivity GC column.[2]
Troubleshooting & Optimization Guides
This section provides detailed protocols and advanced workflows for when standard methods are insufficient.
Guide 1: Foundational Workflow - Optimizing Chromatographic Separation
Effective separation is the cornerstone of accurate isomer identification. The goal is to exploit the subtle differences in boiling points and molecular shapes among the isomers.
Logical Workflow for GC Method Optimization
Caption: A decision-making workflow for optimizing GC separation of C₁₂H₂₆ isomers.
Step-by-Step Protocol for GC Method Optimization
-
Sample Preparation: Prepare a standard solution of your C₁₂H₂₆ isomer mixture at a concentration of approximately 10-100 µg/mL in a volatile, non-polar solvent like hexane.[2]
-
Initial GC-MS Parameters (Baseline):
-
Column: Standard non-polar column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl-methylpolysiloxane phase).
-
Carrier Gas: Helium with a constant flow rate of 1.0-1.2 mL/min.
-
Inlet: Split injection (e.g., 50:1 split ratio) at 250°C.
-
Oven Program: Start at 40°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Optimization - Temperature Program: This is the most impactful parameter.
-
Action: Decrease the oven ramp rate significantly. Try 5°C/min, then 3°C/min, and even 1-2°C/min through the elution window for dodecane isomers.
-
Causality: A slower temperature ramp increases the time each isomer spends interacting with the stationary phase, allowing the subtle differences in their boiling points to manifest as better separation.[2] Highly branched isomers have lower boiling points and elute earlier than their straight-chain counterparts.[1][2]
-
-
Optimization - Column Choice:
-
Action: If separation is still poor, consider using a longer column (e.g., 60m or 100m).
-
Causality: A longer column provides more theoretical plates, which directly translates to higher resolving power and better separation of closely eluting compounds.
-
Data Table: Properties of Selected Dodecane Isomers
| Isomer Name | Structure | Boiling Point (°C) | Typical GC Elution Order (Non-Polar Column) |
| 2,2,4,6,6-Pentamethylheptane | Highly Branched | ~177 | Earliest |
| 2,3,5-Trimethylnonane | Moderately Branched | ~203 | Intermediate |
| 5-Methylundecane | Lightly Branched | ~212 | Intermediate |
| n-Dodecane | Straight Chain | 216.3 | Latest |
Note: Boiling points are approximate and can vary. Elution order is a general guide on standard non-polar phases.[2]
Guide 2: Advanced Techniques for Isomer Resolution
When chromatography alone cannot provide baseline separation, advanced mass spectrometry and multi-dimensional techniques are required.
1. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
This technique separates ions in the gas phase not just by their mass-to-charge ratio (m/z), but also by their size, shape, and charge.[6] This is exceptionally powerful for distinguishing isomers.
-
Principle of Operation: After ionization, all C₁₂H₂₆ isomers have the same m/z. In the ion mobility cell, they drift through a buffer gas under the influence of an electric field. Compact, spherical isomers will experience fewer collisions with the buffer gas and travel faster than elongated, straight-chain isomers. This difference in drift time allows for their separation.[7] The resulting measurement is a Collision Cross-Section (CCS) , a highly specific physical property that can differentiate isomers.[8]
-
When to Use It: Use IMS-MS when you have chromatographically inseparable isomers. The addition of the ion mobility dimension provides an orthogonal separation mechanism, resolving compounds that overlap in both retention time and m/z.[7][9]
Conceptual Diagram of Ion Mobility Separation
Caption: IMS separates isomers with the same m/z based on their shape and size (CCS).
2. Tandem Mass Spectrometry (MS/MS)
While challenging for alkanes, MS/MS can sometimes reveal subtle structural differences.
-
Principle of Operation: In an MS/MS experiment, you first select the molecular ion (or a primary fragment ion) of your C₁₂H₂₆ isomers in the first mass analyzer (MS1). This selected ion is then fragmented through Collision-Induced Dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer (MS2).[10]
-
Experimental Protocol:
-
Perform a standard GC-MS run to determine the retention time of the isomeric mixture.
-
Set up a new acquisition method for GC-MS/MS.
-
Define a precursor ion for fragmentation (e.g., m/z 170 for the molecular ion, or a prominent fragment like m/z 85).
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Causality & Analysis: The fragmentation patterns of different isomers can vary slightly. For example, an isomer with a quaternary carbon (a carbon bonded to four other carbons) may show a preferential loss of a larger alkyl group, leading to a different ratio of product ions compared to a linear isomer. While many fragments will be the same, unique, low-abundance fragments or significant differences in fragment ratios can serve as a diagnostic fingerprint.[11] High-resolution mass spectrometry (HRMS) is often necessary to confirm the elemental composition of these fragments.[12]
-
3. Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC provides a massive leap in separation power by coupling two different GC columns in series.
-
Principle of Operation: The effluent from the first, typically standard non-polar, column is collected in small fractions and then rapidly re-injected onto a second, shorter column with a different stationary phase (e.g., a more polar column). This results in a two-dimensional separation: by boiling point on the first column and by polarity/shape on the second.
-
Why It Works for Isomers: While isomers have similar boiling points, their shapes can lead to different interactions with a polar or shape-selective secondary column. This allows GCxGC to separate isomers that are completely co-eluted on a single column. The resulting data is visualized as a 2D chromatogram, where structurally related compounds often appear in ordered patterns, aiding in identification.[13]
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Isomers and Structural Representations of Dodecane (C12H26).
- ETH Zurich Research Collection. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry.
- Benchchem. (n.d.). A Researcher's Guide to Gas Chromatographic Separation of Dodecane Isomers.
- ACS Omega. (2021). Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate Statistics.
- PMC - NIH. (n.d.). Resolving isobaric interferences in direct infusion tandem mass spectrometry.
- Wiley Online Library. (n.d.). Resolving isobaric interferences in direct infusion tandem mass spectrometry.
- Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
- JLUpub. (n.d.). High-Resolution Tandem Mass Spectrometry of Complex Mixtures with a Multiple-Reflection Time-of-Flight Mass-Spectrometer.
- PubMed. (2021). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures.
- ResearchGate. (n.d.). PTR-MS raw mass spectrum of dodecane (C 12 H 26 ) at 120 Td (upper...).
- PubChem - NIH. (n.d.). Dodecane | C12H26 | CID 8182.
- ChemicalBook. (n.d.). Dodecane(112-40-3) MS spectrum.
- National Institute of Standards and Technology. (n.d.). Dodecane - NIST WebBook.
- PubMed. (2019). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples.
- ScienceDirect. (n.d.). Ion mobility spectrometry and ion mobility-mass spectrometry in clinical chemistry.
- PMC - NIH. (2022). Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes.
- Frontiers. (n.d.). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers.
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Validation & Comparative
A Senior Application Scientist's Guide: Navigating Complex Isomeric Mixtures of Branched Alkanes with GC-MS and GCxGC
For researchers, scientists, and drug development professionals, the accurate characterization of branched alkanes is a persistent analytical challenge. These compounds are ubiquitous, forming the backbone of petroleum products, serving as critical markers in environmental forensics, and appearing as metabolic byproducts or impurities in pharmaceutical development.[1][2][3] The core difficulty lies in their structural diversity; numerous isomers exist with identical molecular weights and frustratingly similar physical properties, leading to significant co-elution in traditional chromatographic separations.[4]
This guide provides an in-depth, objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)—for the analysis of branched alkanes. Moving beyond a simple list of specifications, we will explore the fundamental causality behind experimental choices, grounding our discussion in field-proven insights to empower you to select the most effective methodology for your specific application.
The Challenge: Unraveling Isomeric Complexity
In one-dimensional gas chromatography (1D-GC), separation is primarily driven by the boiling point and, to a lesser extent, the polarity of the analyte's interaction with the stationary phase. Branched alkane isomers often have very close boiling points, causing them to elute from the GC column at nearly the same time.[4] This results in a large, unresolved "hump" of overlapping peaks in the chromatogram, particularly in complex samples like petroleum distillates, making individual component identification and quantification nearly impossible.[5]
GC-MS: The Established Workhorse for Structural Elucidation
Gas Chromatography-Mass Spectrometry is a cornerstone of analytical chemistry, coupling the separation power of GC with the identification capabilities of MS. For branched alkane analysis, it offers distinct advantages but also faces significant limitations.
Principle and Strengths
Following chromatographic separation, molecules are ionized, typically by Electron Ionization (EI), causing them to fragment in predictable ways. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a molecular fingerprint.
The primary strength of GC-MS lies in this fragmentation data. Branched alkanes exhibit characteristic cleavage patterns that can provide vital structural clues.[1][2] Specifically, fragmentation is most likely to occur at the branching point to form a more stable secondary or tertiary carbocation.[1][6][7] By analyzing these fragments, an experienced analyst can often deduce the structure of the original molecule, aided by extensive, well-curated spectral libraries like those from NIST.[8][9]
Limitations in the Face of Complexity
Despite its utility, GC-MS often struggles with complex mixtures of branched alkanes for two main reasons:
-
Chromatographic Co-elution: When multiple isomers co-elute, the resulting mass spectrum is a composite of all overlapping compounds. This convoluted data makes library matching unreliable and manual interpretation exceedingly difficult, if not impossible.[10][11]
-
Ambiguous Fragmentation: The high-energy EI process causes extensive fragmentation, frequently leading to a weak or entirely absent molecular ion (M+) peak.[1][7][8] While the fragment ions are useful, different isomers can produce very similar spectra, making definitive identification a significant challenge based on mass data alone.[10][12][13]
Expert Insight: To mitigate these issues, analysts often rely on high-resolution capillary columns (e.g., 100 m length) to maximize separation and use Kovats Retention Indices (RI) as an orthogonal piece of data for identification.[2][10] However, even with these optimizations, 1D-GC simply lacks the peak capacity to resolve the thousands of components present in samples like crude oil or sustainable aviation fuels.
GCxGC: A Paradigm Shift in Separation Science
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is an advanced technique that dramatically enhances separation power by employing two columns with different stationary phases in sequence.[3][14] This approach provides an orthogonal separation mechanism that resolves components that co-elute in a single dimension.
Principle and Strengths
In a typical GCxGC setup, a standard non-polar column (first dimension, ¹D) is connected via a modulator to a short, narrow-bore polar column (second dimension, ²D).[15] The modulator is the core of the system; it continuously traps, focuses, and rapidly re-injects small, sequential fractions of the effluent from the first column onto the second.[3][15][16] The separation on the second column is extremely fast (a few seconds), preserving the initial separation from the first dimension.
This process generates a two-dimensional contour plot where the x-axis represents the retention time on the first column (typically separating by boiling point/volatility) and the y-axis represents the retention time on the second column (separating by polarity).[16][17]
The key advantages of this approach are:
-
Massively Increased Peak Capacity: By combining two independent separation mechanisms, GCxGC can resolve hundreds to thousands of individual compounds from a complex mixture, far exceeding the capability of any 1D-GC system.[14][15][18]
-
Structured Chromatograms: The 2D plot is highly organized. Compounds of similar chemical structure and functionality elute in distinct, ordered bands.[18] For hydrocarbon analysis, this means n-alkanes, iso-alkanes, cycloalkanes, and aromatics all appear in predictable regions, transforming a confusing chromatogram into an intuitive chemical fingerprint.[17]
-
Enhanced Sensitivity: The modulator's trapping and re-focusing mechanism compresses the analyte bands, resulting in significantly taller and narrower peaks. This "cryo-focusing" effect improves the signal-to-noise ratio, allowing for the detection of trace-level compounds that might be lost in the baseline noise of a 1D-GC analysis.[14][18]
Expert Insight: GCxGC is transformative for the analysis of complex hydrocarbon mixtures. It allows researchers to move beyond the unresolved "hump" and visualize the detailed isomeric distribution of a fuel or environmental sample.[5][19] When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), which can acquire full mass spectra at the high speeds required for the fast ²D separation, GCxGC-TOFMS provides an unparalleled tool for both separation and definitive identification.[3][20][21]
Performance Comparison: GC-MS vs. GCxGC
The choice between these two powerful techniques depends on the complexity of the sample and the analytical question being asked. The table below summarizes the key performance differences.
| Feature | GC-MS | GCxGC |
| Peak Capacity / Resolution | Low to Moderate. Limited by the single column separation. Often results in co-elution for complex mixtures. | Very High. Orthogonal separation resolves thousands of components.[14][15] |
| Isomer Separation | Challenging. Highly dependent on column efficiency and similarity of isomer boiling points.[4] | Excellent. Can separate isomers based on subtle differences in polarity or shape.[19][22] |
| Sensitivity | Standard. Governed by detector and injection parameters. | Enhanced. Modulation provides cryo-focusing, improving signal-to-noise ratios.[14] |
| Data Complexity | Moderate. Produces a series of 1D chromatograms and associated mass spectra. | High. Generates large, complex 3D data sets (¹D time, ²D time, intensity) that require specialized software for visualization and processing.[16][20] |
| Identification Confidence | Moderate. Can be compromised by co-elution and ambiguous fragmentation patterns.[10] | High to Very High. Cleaner mass spectra due to better separation leads to more reliable library matches and easier interpretation. |
| Sample Throughput | Higher. Typically faster run times for simpler analyses. | Lower. Longer run times are often required to achieve comprehensive separation. |
| Instrumentation | Widely available, lower initial cost and complexity. | More complex and expensive due to the modulator and potentially a second oven and specialized detector (e.g., TOF-MS).[5][16] |
Experimental Protocols and Workflow
A self-validating protocol is crucial for trustworthy results. Below are generalized workflows for the analysis of branched alkanes using both techniques.
Sample Preparation (Common to Both)
A robust sample preparation is the foundation of any successful analysis.
-
Dissolution: Accurately weigh the sample and dissolve it in a high-purity, volatile organic solvent (e.g., hexane, dichloromethane) to a known concentration (e.g., 1-10 mg/mL).[1]
-
Filtration: If the sample contains particulate matter, filter the solution through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.
-
Standard Addition: For quantitative analysis, add an appropriate internal standard.
-
Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis.[2]
GC-MS Analysis Protocol
This protocol is a general guideline and requires optimization for specific instruments and analytes.[1]
-
Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole) with an EI source.
-
GC Column: High-resolution non-polar column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).
-
Injector: Split/Splitless inlet at 280°C with a high split ratio (e.g., 100:1) to handle high concentration samples.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 320°C (hold 10 min).
-
MS Parameters:
-
Ion Source Temp: 230°C
-
Quadrupole Temp: 150°C
-
Scan Range: m/z 40-550
-
Solvent Delay: 3-5 minutes
-
GCxGC-TOFMS Analysis Protocol
This setup provides the highest resolving power for complex samples.
-
Instrumentation: GC with dual ovens, a thermal or flow modulator, coupled to a Time-of-Flight Mass Spectrometer.
-
First Dimension (¹D) Column: Non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film, 100% Dimethylpolysiloxane).
-
Second Dimension (²D) Column: Polar column (e.g., 1.5 m x 0.1 mm ID, 0.1 µm film, 50% Phenyl Polysiloxane).[23]
-
Carrier Gas: Helium at a constant pressure or flow, optimized for both dimensions.
-
Primary Oven Program: 40°C (hold 1 min), ramp at 2°C/min to 320°C.
-
Secondary Oven Program: Offset by +15°C relative to the primary oven.
-
Modulator:
-
Modulation Period: 6 seconds
-
Hot Pulse Time: 0.6 seconds
-
Cool Time between Stages: 2.4 seconds
-
-
TOF-MS Parameters:
-
Acquisition Rate: 100-200 spectra/s
-
Scan Range: m/z 40-550
-
Ion Source Temp: 250°C
-
Workflow Visualization
The logical flow from sample to result differs significantly between the two techniques, as illustrated below.
Caption: Logical workflow for branched alkane analysis by GC-MS.
Caption: Logical workflow for branched alkane analysis by GCxGC-TOFMS.
Conclusion and Recommendation
The choice between GC-MS and GCxGC is fundamentally a choice between sufficiency and comprehensiveness.
GC-MS remains a powerful, accessible, and highly valuable tool. For quality control applications involving a limited number of known branched alkanes in a relatively simple matrix, a well-optimized GC-MS method is often sufficient, cost-effective, and provides reliable results.
However, for researchers, scientists, and drug development professionals tasked with characterizing complex, unknown, or trace-level mixtures—such as in petroleum analysis, environmental forensics, metabolomics, or impurity profiling—GCxGC offers an unparalleled analytical advantage.[24] Its ability to deconstruct a sample into a structured, two-dimensional fingerprint provides a depth of information that is simply unattainable with 1D-GC. The enhanced separation leads to cleaner mass spectra, higher confidence in identification, and the ability to discover and characterize components that would otherwise remain hidden.[15] While the initial investment and data processing complexity are higher, the quality and comprehensiveness of the resulting data often justify the means, providing definitive answers to the most challenging analytical questions in branched alkane analysis.
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GCxGC: From Research to Routine. (2019). LCGC International. [Link]
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Comprehensive 2D (GC×GC) explained. (2025). Phenomenex. [Link]
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Comprehensive two-dimensional gas chromatography (GCxGC). (n.d.). Chemistry Matters Inc. [Link]
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Beens, J., & Brinkman, U. A. T. (2000). Comparison of comprehensive two-dimensional gas chromatography and gas chromatography--mass spectrometry for the characterization of complex hydrocarbon mixtures. Journal of Chromatography A, 892(1-2), 29-46. [Link]
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Lüdtke, S., et al. (2025). GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels. Energy & Fuels. [Link]
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How GCxGC Increases Routine Laboratory Performance. (2018). AZoM. [Link]
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Fundamental Principles of Comprehensive 2D GC. (n.d.). Shimadzu Corporation. [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,6-Dimethyl-4-propylheptane
This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 2,6-Dimethyl-4-propylheptane, a saturated aliphatic hydrocarbon. The objective is to equip researchers, scientists, and drug development professionals with the technical rationale and experimental frameworks necessary to select and validate an analytical method that is fit for its intended purpose. The content herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), emphasizing scientific causality and robust experimental design.[1][2][3][4][5][6][7]
Analyte Profile and Method Selection Rationale
2,6-Dimethyl-4-propylheptane (C₁₂H₂₆) is a non-polar, volatile hydrocarbon.[8][9] Its molecular structure lacks a chromophore, which is a critical consideration for analytical method selection. The primary objective of any quantitative method is to be specific, accurate, and precise. Given the analyte's physicochemical properties, two principal chromatographic techniques are considered for comparison:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is the quintessential technique for analyzing volatile hydrocarbons.[10][11][12] Separation is achieved based on the compound's boiling point and interaction with the stationary phase. The FID detector is highly sensitive to compounds containing carbon-hydrogen bonds, making it ideal for quantifying hydrocarbons.[10]
-
High-Performance Liquid Chromatography (HPLC): While less conventional for this type of analyte, HPLC can be adapted. A reverse-phase (RP) method using a non-polar stationary phase (e.g., C18) is necessary.[13][14] The significant challenge lies in detection; the absence of a UV-absorbing functional group renders standard UV detectors ineffective. Therefore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be required. This guide will consider an HPLC-RID system for comparison.
The following diagram illustrates the logical flow for selecting the appropriate analytical technique for 2,6-Dimethyl-4-propylheptane.
Caption: Decision workflow for analytical method selection.
The Validation Lifecycle: A Unified Framework
Method validation is not a single event but a continuous process that demonstrates an analytical procedure is fit for its intended purpose.[6] The validation parameters discussed below are derived from the ICH Q2(R1) guideline.[3][15]
The overall validation workflow is depicted below.
Caption: General workflow for analytical method validation.
Comparative Analysis of Validation Parameters
This section provides a head-to-head comparison of GC-FID and HPLC-RID based on core validation characteristics.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
-
GC-FID Rationale: The high resolving power of modern capillary GC columns allows for excellent separation of volatile compounds.[11] Specificity is demonstrated by showing that the analyte peak is free from co-eluting peaks from a placebo or matrix blank.
-
HPLC-RID Rationale: Specificity can be more challenging with HPLC-RID. The RID is a universal detector and will respond to any compound that has a different refractive index from the mobile phase. Therefore, chromatographic separation is paramount.
Experimental Protocol: Specificity
-
Sample Preparation: Prepare three types of samples:
-
Blank: The sample matrix without the analyte (e.g., solvent, formulation excipients).
-
Standard: A solution of 2,6-Dimethyl-4-propylheptane reference standard at a known concentration.
-
Spiked Sample: The blank matrix spiked with the analyte.
-
-
Analysis: Inject each sample into both the GC-FID and HPLC-RID systems.
-
Acceptance Criteria: The chromatogram of the blank should show no interfering peaks at the retention time of 2,6-Dimethyl-4-propylheptane. The peak in the spiked sample should be singular and symmetrical at the expected retention time.
Linearity and Range
Linearity is the method's ability to obtain test results that are directly proportional to the analyte concentration over a given range. The range is the interval between the upper and lower analyte concentrations for which the method has been shown to be linear, accurate, and precise.[15]
Experimental Protocol: Linearity
-
Standard Preparation: Prepare a stock solution of the analyte. Serially dilute this stock to create at least five concentration levels, typically spanning 50% to 150% of the expected working concentration.
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot the average detector response (peak area) against the concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.998 is typically considered acceptable.
Accuracy
Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.[16] It is typically assessed using recovery studies on spiked matrix samples.
Experimental Protocol: Accuracy
-
Sample Preparation: Prepare spiked samples by adding known amounts of the analyte to the blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and determine the concentration of the analyte using the calibration curve from the linearity study.
-
Data Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[16] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol: Precision
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Compare the results from both sets of experiments.
-
Acceptance Criteria: The %RSD for repeatability should typically be ≤ 2.0%. Results for intermediate precision should also meet a similar pre-defined limit.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
These are commonly determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.
Experimental Protocol: LOD & LOQ
-
Sample Preparation: Prepare a series of increasingly dilute solutions of the analyte.
-
Analysis: Inject these solutions until you identify the concentrations that yield S/N ratios of approximately 3:1 and 10:1.
-
Verification: To verify the LOQ, analyze several independent samples prepared at this concentration and confirm that the precision and accuracy are acceptable.
Detailed Methodologies & Comparative Performance
The following tables outline the starting chromatographic conditions and summarize the expected performance data for each method.
Table 1: Chromatographic Conditions
| Parameter | GC-FID Method | HPLC-RID Method |
| Column | Non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm) | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase / Carrier Gas | Helium or Hydrogen | Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Temperature | Inlet: 250°COven: 80°C (2 min), ramp to 200°C at 10°C/minDetector: 280°C | Column: 30°CDetector: 35°C |
| Injection Volume | 1 µL (Split mode, e.g., 20:1) | 20 µL |
| Detector | Flame Ionization Detector (FID) | Refractive Index Detector (RID) |
Table 2: Comparative Validation Performance Data (Hypothetical)
| Validation Parameter | GC-FID | HPLC-RID | Causality & Expert Commentary |
| Specificity | Excellent | Good | GC-FID's high-resolution separation combined with a detector blind to many inorganic mobile phase components provides superior specificity. RID's universal detection can be a liability if matrix components co-elute. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods can achieve excellent linearity. The FID often has a wider linear dynamic range than RID. |
| Accuracy (% Recovery) | 99.0 - 101.5% | 98.5 - 102.0% | Both methods are capable of high accuracy, provided the chromatography is well-optimized. |
| Precision (%RSD) | < 1.0% | < 1.5% | The stability and simplicity of the GC-FID system often lead to slightly better precision. RID is highly sensitive to temperature and pressure fluctuations, which can increase variability. |
| LOD | ~ 1 ng/mL | ~ 1 µg/mL | This is the most significant difference. The FID is exceptionally sensitive to hydrocarbons, resulting in a much lower limit of detection.[10] The RID is inherently less sensitive, making it unsuitable for trace analysis. |
| LOQ | ~ 3 ng/mL | ~ 3 µg/mL | The LOQ follows the same trend as the LOD. The GC-FID method is orders of magnitude more sensitive. |
| Robustness | High | Moderate | GC methods for hydrocarbons are typically very robust. HPLC-RID methods are sensitive to minor changes in mobile phase composition and temperature, requiring stricter control.[1] |
Conclusion and Recommendation
For the quantitative analysis of 2,6-Dimethyl-4-propylheptane, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior method. Its selection is driven by its high sensitivity, specificity, and robustness for volatile hydrocarbons.[10][12][18] The technique is perfectly matched to the analyte's physicochemical properties.
While an HPLC-RID method can be validated and may be suitable for high-concentration assays where trace-level sensitivity is not required, it presents significant disadvantages. Its lower sensitivity (higher LOD/LOQ) and susceptibility to environmental fluctuations make it a less reliable and versatile choice. The primary reason to consider HPLC would be in a laboratory environment where GC instrumentation is unavailable or if the analyte is part of a mixture containing non-volatile components that also need to be analyzed.
Ultimately, the choice of method must be justified and demonstrated to be fit for its intended purpose through a rigorous validation process as outlined in this guide and in accordance with global regulatory standards.[15]
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Synergistic Power: A Guide to Cross-Validating NMR and Mass Spectrometry Data for Unambiguous Structural Elucidation
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In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as two pillars of analytical chemistry.[1] While each technique is powerful in its own right, their true potential is unlocked when their orthogonal data are integrated and cross-validated.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of these techniques, detailed experimental workflows, and a logical framework for data cross-validation to achieve unambiguous structural elucidation of small molecules.
The Orthogonal Advantage: Why Combine NMR and Mass Spectrometry?
The fundamental principle behind combining NMR and MS lies in their complementary nature.[4] NMR spectroscopy provides unparalleled information about the atomic connectivity and the three-dimensional structure of a molecule in solution.[5][6] It is a non-destructive technique that offers exceptional insight into the chemical environment of each atom.[5] In contrast, mass spectrometry excels at providing the precise molecular weight and elemental composition of a compound.[3][7] Its high sensitivity allows for the detection of minute quantities of material.[8]
By leveraging the strengths of both, we can overcome the inherent limitations of each. For instance, MS can readily provide a molecular formula, but it often struggles to differentiate between isomers.[9] This is where NMR shines, as it can distinguish between structural and stereoisomers based on unique chemical shifts and coupling patterns.[10] Conversely, while NMR can define a molecule's carbon-hydrogen framework, determining the presence and location of NMR-silent functional groups can be challenging. High-resolution mass spectrometry (HRMS) can pinpoint the elemental composition, and tandem MS (MS/MS) can reveal fragmentation patterns that suggest the presence of specific substructures.[3][11]
Table 1: Comparative Overview of NMR and Mass Spectrometry
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Atomic connectivity (through-bond correlations), 3D structure (through-space correlations), stereochemistry.[6][12] | Mass-to-charge ratio (m/z), molecular formula, fragmentation patterns.[3][13] |
| Sensitivity | Lower (micromolar to millimolar range).[8] | Higher (picomolar to femtomolar range).[8] |
| Quantitative Ability | Highly quantitative and reproducible; signal intensity is directly proportional to the number of nuclei.[14] | Can be quantitative with appropriate internal standards and calibration.[15] |
| Sample Requirements | Requires larger sample amounts (milligrams). | Requires very small sample amounts (micrograms to nanograms).[8] |
| Throughput | Lower, with experiments ranging from minutes to hours. | Higher, with analyses typically completed in minutes. |
| Isomer Differentiation | Excellent for distinguishing structural and stereoisomers.[10] | Limited for isomers without chromatographic separation.[9] |
A Self-Validating Workflow for Structural Elucidation
The integration of NMR and MS data should be a systematic and iterative process. The goal is to build a structural hypothesis based on one technique and then use the other to rigorously test and refine it. This creates a self-validating system that significantly increases the confidence in the final proposed structure.
Figure 1: Integrated workflow for structural elucidation. This diagram illustrates the iterative process of acquiring and analyzing data from both mass spectrometry and NMR spectroscopy, followed by a crucial cross-validation step to arrive at a final, confirmed structure.
Experimental Protocols: A Step-by-Step Guide
Part 1: Mass Spectrometry Analysis
The initial step in the structural elucidation of an unknown compound is often to determine its molecular formula using high-resolution mass spectrometry (HRMS).[16]
Protocol 1: Molecular Formula Determination using HRMS
-
Sample Preparation: Dissolve a small amount of the purified compound (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The choice of solvent should be compatible with the ionization technique.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source, most commonly Electrospray Ionization (ESI).[3]
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in both positive and negative ion modes to ensure the detection of the molecular ion ([M+H]⁺, [M-H]⁻, [M+Na]⁺, etc.).
-
Ensure the mass accuracy is calibrated to within a few parts per million (ppm).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion. This is typically the peak with the highest mass-to-charge ratio (m/z) in the spectrum.
-
Use the accurate mass of the molecular ion to calculate the possible elemental compositions using software that considers the precise masses of isotopes.[16]
-
Analyze the isotopic pattern of the molecular ion peak. The relative abundances of the isotopes can help confirm the elemental composition, especially for compounds containing elements with distinct isotopic signatures like chlorine and bromine.[3]
-
Protocol 2: Substructural Analysis using Tandem Mass Spectrometry (MS/MS)
Tandem MS provides valuable information about the connectivity of atoms within a molecule by analyzing its fragmentation patterns.[11][17]
-
Instrumentation: Use a mass spectrometer capable of MS/MS, such as a triple quadrupole (QqQ), quadrupole-time-of-flight (Q-TOF), or ion trap instrument.[18]
-
Data Acquisition:
-
Select the molecular ion (precursor ion) identified in the initial HRMS analysis.[19]
-
Induce fragmentation of the precursor ion using methods like Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD).[11][20]
-
Acquire the mass spectrum of the resulting fragment ions (product ions).[19]
-
-
Data Analysis:
-
Analyze the masses of the product ions to identify characteristic neutral losses and fragment ions that correspond to specific substructures.
-
Propose potential substructures based on the observed fragmentation pathways. This information will be crucial for cross-validating the NMR data.
-
Part 2: NMR Spectroscopy Analysis
Following the determination of the molecular formula, a series of NMR experiments are performed to establish the complete atomic connectivity.
Protocol 3: Acquiring a Comprehensive NMR Dataset
-
Sample Preparation: Dissolve an appropriate amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should fully dissolve the sample without reacting with it.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition: Acquire the following spectra:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.[21][22]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[21][22]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and identifying quaternary carbons.[21][22]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining stereochemistry and 3D structure.[23]
-
The Art of Cross-Validation: Synthesizing the Data
With both MS and NMR datasets in hand, the process of cross-validation begins. This is a critical thinking exercise that involves piecing together the structural puzzle.
Figure 2: The logical flow of data cross-validation. This diagram outlines the process of using NMR data to build a structural hypothesis and then using the molecular formula and fragmentation data from mass spectrometry to validate or refine that hypothesis.
A Practical Approach to Cross-Validation:
-
Start with the NMR Data:
-
Use the ¹H and ¹³C NMR spectra to identify the types of protons and carbons present (e.g., aromatic, aliphatic, olefinic).
-
Use COSY data to connect neighboring protons into spin systems.
-
Use HSQC data to assign protons to their directly attached carbons.
-
Use HMBC data to connect the different spin systems and to link protons to quaternary carbons. This is often the most critical step in assembling the carbon skeleton.
-
-
Propose a Preliminary Structure: Based on the NMR data, draw one or more candidate structures.
-
Validate with Mass Spectrometry Data:
-
Molecular Formula Check: Does the molecular formula of your proposed structure match the one determined by HRMS? This is a fundamental and non-negotiable check.
-
Fragmentation Analysis: Can you rationalize the major fragment ions observed in the MS/MS spectrum based on the fragmentation of your proposed structure? This provides strong evidence for the correctness of the proposed connectivity.
-
-
Iterate and Refine: If there are inconsistencies between the NMR-derived structure and the MS data, revisit the interpretation of both datasets. It may be necessary to consider alternative structures or re-examine the spectral assignments.
Data Presentation and Software
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 2: Example Data Summary for Cross-Validation
| Data Point | NMR Evidence | MS Evidence | Conclusion |
| Molecular Formula | - | C₁₀H₁₂O₂ (from HRMS m/z 164.0837) | Consistent |
| Ethyl Group | Triplet at ~1.2 ppm (3H), Quartet at ~4.1 ppm (2H), COSY correlation between them. HSQC shows CH₃ at ~14 ppm and CH₂ at ~60 ppm. | Neutral loss of 28 Da (ethylene) or 45 Da (ethoxy radical) in MS/MS. | Presence of an ethyl group confirmed. |
| Benzoyl Group | Aromatic protons in the 7.4-8.0 ppm range. HMBC correlations from aromatic protons to a carbonyl carbon at ~167 ppm. | Fragment ion at m/z 105 (C₆H₅CO⁺) in MS/MS. | Presence of a benzoyl group confirmed. |
A variety of software packages are available to assist in the analysis of NMR and MS data. For NMR, software such as Mnova, ACD/Labs NMR Processor, and TopSpin are widely used for processing and interpretation.[24][25] For mass spectrometry data, vendor-specific software is typically used for initial analysis, with more advanced tools available for tasks like molecular formula calculation and fragmentation analysis. There are also integrated software suites that can handle both types of data, facilitating a more streamlined workflow.[26][27]
Conclusion
The cross-validation of NMR and mass spectrometry data is an indispensable strategy for the robust and unambiguous structural elucidation of small molecules.[2] By leveraging the complementary information provided by these two powerful analytical techniques, researchers can build a comprehensive and self-validating structural model. The systematic application of the experimental protocols and logical workflows outlined in this guide will empower scientists to tackle complex structural challenges with a higher degree of confidence, accelerating research and development in chemistry, biology, and medicine.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Hydrocarbon Analysis Methods
This guide provides an in-depth comparison of common analytical methods for hydrocarbon analysis, offering a framework for establishing robust inter-laboratory comparison studies. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of widely employed techniques, emphasizing the importance of scientific integrity and data comparability in achieving reliable results.
Introduction: The Imperative of Method Harmonization
In the realm of scientific research and industrial quality control, the accurate and precise quantification of hydrocarbons is paramount. From environmental monitoring to the quality assessment of petroleum products, reliable analytical data forms the bedrock of critical decision-making. However, the diversity of available analytical methods and the inherent variability between laboratories can lead to significant discrepancies in results. Inter-laboratory comparison studies, also known as round-robin or proficiency tests, are essential tools for evaluating and harmonizing analytical methods, ensuring that data generated across different locations and by different analysts are comparable and trustworthy.[1]
This guide will explore the foundational principles of two prevalent techniques for hydrocarbon analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). We will dissect their respective strengths and limitations, provide a practical framework for designing and implementing an inter-laboratory comparison study, and address the common challenges that can arise.
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique is a critical first step in any hydrocarbon analysis. The two most common methods, GC-FID and GC-MS, offer distinct advantages and are suited for different analytical objectives.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for quantifying volatile and semi-volatile organic compounds, particularly hydrocarbons.[2] Its operation relies on the separation of compounds in a gas stream followed by their combustion in a hydrogen flame, which generates ions and a measurable electrical current proportional to the amount of carbon atoms in the analyte.[2]
Strengths:
-
Robustness and Cost-Effectiveness: GC-FID systems are known for their durability and relatively lower operational costs compared to GC-MS.[3]
-
Wide Linear Range: The FID detector boasts a large linear dynamic range, making it suitable for analyzing samples with varying hydrocarbon concentrations.[4]
-
High Precision for Quantification: For well-separated peaks, GC-FID provides excellent precision and is a workhorse for routine quantitative analysis.
Limitations:
-
Limited Qualitative Information: GC-FID does not provide structural information about the analytes. Peak identification is based solely on retention time, which can be ambiguous for complex mixtures.
-
Destructive Technique: The sample is combusted during detection, preventing further analysis of the same injection.
-
Lower Sensitivity for Certain Compounds: While sensitive to most hydrocarbons, its sensitivity can be lower for some compounds compared to GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized and fragmented, and the resulting mass-to-charge ratios are detected. This provides a unique "fingerprint" for each compound, allowing for definitive identification.[2][3]
Strengths:
-
High Specificity and Qualitative Analysis: GC-MS provides detailed structural information, enabling confident identification of unknown compounds by comparing their mass spectra to extensive libraries.[3]
-
High Sensitivity: GC-MS can detect trace levels of hydrocarbons, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for environmental and forensic applications.[3]
-
Both Qualitative and Quantitative Data: It offers the dual advantage of identifying and quantifying compounds in a single analysis.[3]
Limitations:
-
Higher Cost and Complexity: GC-MS instruments are more expensive to purchase and maintain, and their operation requires a higher level of technical expertise.[3]
-
Matrix Interferences: Complex sample matrices can sometimes interfere with the ionization process, affecting quantification.
-
Potential for Lower Linearity in Some Cases: While highly sensitive, the linear range of a mass spectrometer can sometimes be narrower than that of an FID for certain compounds.[4]
Quantitative Performance Comparison
The selection of an analytical method often hinges on its performance characteristics. The following table summarizes typical performance parameters for GC-FID and GC-MS in hydrocarbon analysis. It is important to note that these values can vary depending on the specific instrument, method parameters, and the nature of the sample matrix.
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle of Detection | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Measures the mass-to-charge ratio of ionized molecules and their fragments. |
| Selectivity | Good for hydrocarbons, but relies on chromatographic separation for specificity. | Excellent, based on unique mass fragmentation patterns. |
| Sensitivity (LOD/LOQ) | Generally in the parts-per-million (ppm) range. LODs for n-alkanes can range from 2.4 to 3.3 µg/ml.[5] | Higher sensitivity, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[3] LODs can be significantly lower than GC-FID.[5] |
| Linearity | Excellent, with a wide linear dynamic range. Correlation coefficients (R²) are typically ≥ 0.999.[6][7][8] | Good, but the linear range can be narrower than FID for some compounds. |
| Precision (Repeatability) | High, with Relative Standard Deviations (RSD) typically less than 1.0% for light hydrocarbons.[6] | Good, with precision often reported as around 8 ± 4%.[9] |
| Accuracy | Good, especially when calibrated with appropriate standards. | Good, with recoveries often in the range of 96.4-103.6%.[10] |
| Qualitative Capability | Limited to retention time matching. | Excellent, provides structural information for compound identification. |
| Cost | Lower initial and operational costs. | Higher initial and operational costs. |
| Typical Applications | Routine quality control of petroleum products, analysis of major hydrocarbon components. | Environmental analysis, forensic investigations, identification of trace contaminants, complex mixture analysis. |
Designing and Implementing an Inter-laboratory Comparison Study
A well-designed inter-laboratory comparison study is crucial for assessing the proficiency of participating laboratories and the comparability of different analytical methods. The following steps outline a robust framework for conducting such a study.
Study Design and Protocol Development
The initial phase involves meticulous planning and the development of a comprehensive study protocol. This document should be clear, concise, and leave no room for ambiguity.
Key Considerations:
-
Define Clear Objectives: State the specific goals of the study. Is it to compare two different methods, assess the proficiency of multiple labs using the same method, or validate a new analytical procedure?
-
Selection of Analytical Methods: Clearly specify the analytical methods to be compared. If variations in a standard method are allowed, these should be explicitly defined.
-
Participant Recruitment: Invite a sufficient number of laboratories to participate to ensure statistical significance. A minimum of six laboratories per method is often recommended for robust statistical analysis.[11][12][13]
-
Sample Selection and Preparation: The choice of test materials is critical. They should be representative of the samples typically analyzed by the participating laboratories. For hydrocarbon analysis, this could include gasoline, diesel, crude oil, or environmental samples. The samples must be homogeneous and stable over the duration of the study.
-
Use of Certified Reference Materials (CRMs): Whenever possible, incorporate CRMs into the study. CRMs are materials with well-characterized and certified property values, providing a benchmark for accuracy.[12][14][15] The selection of a CRM should be based on its matrix similarity to the test samples and the concentration range of the analytes of interest.[14]
-
Detailed Analytical Protocol: Provide a step-by-step protocol for each analytical method, including sample preparation, instrument parameters, calibration procedures, and data analysis instructions.
Sample Distribution and Data Collection
Once the protocol is finalized, the prepared samples are distributed to the participating laboratories.
Workflow for Sample Distribution and Data Collection:
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A Senior Application Scientist's Guide to GC Capillary Column Performance in C12 Isomer Separations
For researchers, scientists, and drug development professionals, the precise separation and identification of structurally similar isomers is a frequent and formidable analytical challenge. Dodecane (C12H26), with its 355 structural isomers, presents a quintessential example of this complexity. Gas chromatography (GC) is the technique of choice for unraveling such intricate mixtures, and the selection of the capillary column is the most critical determinant of a successful separation. This guide provides an in-depth comparison of the performance of different GC capillary columns for separating C12 isomers, supported by experimental data and detailed methodologies, to empower you in making informed decisions for your analytical workflows.
The Challenge of Separating C12 Isomers
The separation of C12 isomers is primarily governed by their boiling points and molecular structures, particularly the degree of branching.[1] On commonly used non-polar stationary phases, the elution order is generally dictated by the boiling point of the isomers. Highly branched isomers, which have lower boiling points, elute earlier than their straight-chain counterpart, n-dodecane.[1] However, with many isomers having very similar boiling points, achieving baseline resolution requires a careful selection of the GC column and optimization of analytical conditions.
The Role of the Stationary Phase: A Comparative Overview
The heart of the GC column is the stationary phase, a thin film coated on the inner wall of the capillary tubing that dictates the selectivity of the separation.[2] The choice of stationary phase is the most important step in selecting a column as it has the greatest impact on resolution.[3] The principle of "like dissolves like" is a fundamental guide: non-polar columns are best for analyzing non-polar compounds like alkanes, while polar columns are suited for polar compounds.
Non-Polar Stationary Phases
Non-polar columns are the workhorses for hydrocarbon analysis, separating compounds primarily based on their boiling points and van der Waals interactions.[4] The elution order generally follows the boiling points of the analytes, with lower boiling point compounds eluting first.
-
100% Dimethylpolysiloxane (PDMS) (e.g., DB-1, HP-1ms, OV-101): This is the most common and least polar stationary phase. It provides excellent separation of non-polar compounds like C12 isomers based on their boiling points. More branched isomers, having lower boiling points, will have shorter retention times than less branched and linear isomers.[1]
-
5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5, Ultra-2): This widely used stationary phase is slightly more polar than 100% PDMS due to the presence of phenyl groups. This slight increase in polarity can introduce subtle selectivity differences, potentially improving the resolution of certain isomer pairs that co-elute on a completely non-polar phase.
Polar Stationary Phases
While less common for alkane analysis, polar stationary phases can offer unique selectivity for isomer separations, particularly when dealing with complex mixtures or when trying to resolve isomers with very close boiling points.
-
Polyethylene Glycol (PEG) (e.g., DB-WAX, Carbowax 20M): These are highly polar phases. While not the first choice for separating C12 alkanes, they demonstrate the profound effect of polarity on retention. For hydrocarbons, the interaction with a polar phase is weaker, leading to shorter retention times compared to non-polar phases under similar conditions. However, the different interaction mechanisms can alter the elution order of isomers in unexpected ways, sometimes providing resolution where non-polar phases fail.
Comparative Performance Data: The Power of Kovats Retention Indices
To objectively compare the performance of different columns, we use Kovats Retention Indices (RI). The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes, making it a more stable and transferable value than retention time alone.[1][5] The Kovats index for an n-alkane is 100 times its carbon number (e.g., the RI of n-dodecane is 1200).[6]
While a comprehensive database for all 355 C12 alkane isomers is beyond the scope of this guide, the following table, using data for C12 monounsaturated acetates from a study by Marques et al. (2000), clearly illustrates the impact of column polarity on the retention indices of C12 isomers. This data serves as an excellent proxy to understand how different stationary phases will affect the separation of C12 alkanes.
| Isomer (C12 Acetate) | Kovats Retention Index (RI) on Non-Polar Column (DB-5) | Kovats Retention Index (RI) on Polar Column (DB-WAX) |
| (Z)-3-dodecen-1-yl acetate | 1599 | 1856 |
| (E)-3-dodecen-1-yl acetate | 1603 | 1845 |
| (Z)-5-dodecen-1-yl acetate | 1600 | 1860 |
| (E)-5-dodecen-1-yl acetate | 1601 | 1850 |
| (Z)-7-dodecen-1-yl acetate | 1600 | 1862 |
| (E)-7-dodecen-1-yl acetate | 1601 | 1853 |
| (Z)-9-dodecen-1-yl acetate | 1601 | 1865 |
| (E)-9-dodecen-1-yl acetate | 1602 | 1857 |
Data sourced from Marques, F. A., et al. (2000). Kováts retention indexes of monounsaturated C12, C14, and C16 alcohols, acetates and aldehydes commonly found in lepidopteran pheromone blends. Journal of the Brazilian Chemical Society, 11, 590-597.
As the table demonstrates, the retention indices are significantly different on the polar DB-WAX column compared to the non-polar DB-5 column, highlighting the different selectivities of the two phases. This difference in selectivity can be exploited to resolve co-eluting isomers.
Experimental Protocol for the Separation of C12 Isomers
This section provides a detailed methodology for the separation and identification of C12 isomers using gas chromatography.
Step 1: Sample Preparation
-
Prepare a standard solution containing a mixture of the C12 isomers of interest in a volatile, non-polar solvent such as hexane or pentane. A typical concentration is 10-100 µg/mL for each isomer.
-
If analyzing a complex sample matrix, perform a suitable extraction and clean-up procedure to isolate the hydrocarbon fraction.
-
Transfer the final solution to a 2 mL autosampler vial for GC analysis.
Step 2: GC Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless inlet.
-
Column: A non-polar capillary column is recommended for separation based on boiling point. A common choice is a 100% dimethylpolysiloxane stationary phase (e.g., HP-1ms, DB-1ms) with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector: Flame Ionization Detector (FID) at 250 °C.
Step 3: Data Analysis and Kovats Retention Index Calculation
-
Identify the peaks corresponding to the C12 isomers based on their retention times.
-
To calculate the Kovats Retention Indices, a separate injection of a homologous series of n-alkanes (e.g., C10 to C14) should be performed under the same GC conditions.
-
Use the following formula to calculate the Kovats RI for each isomer:
RI = 100 * [n + (log(tR_isomer) - log(tR_n)) / (log(tR_{n+1}) - log(tR_n))]
Where:
-
RI is the Kovats Retention Index.
-
n is the carbon number of the n-alkane eluting before the isomer.
-
tR_isomer is the retention time of the isomer.
-
tR_n is the retention time of the n-alkane eluting before the isomer.
-
tR_{n+1} is the retention time of the n-alkane eluting after the isomer.
-
Visualizing the Workflow and Logic
To further elucidate the process, the following diagrams illustrate the experimental workflow and the logical relationship between molecular properties and GC retention.
Conclusion and Recommendations
The successful separation of C12 isomers by gas chromatography is a testament to the power of selecting the appropriate capillary column. For general screening and separation based on volatility, a non-polar 100% dimethylpolysiloxane (DB-1 type) or a slightly more polar 5% diphenyl / 95% dimethylpolysiloxane (DB-5 type) column is highly recommended. These columns provide robust and reliable separations where elution order is primarily dictated by the boiling point of the isomers.
For challenging separations where isomers with very similar boiling points co-elute, considering a column with a different selectivity, such as a more polar phase, may provide the necessary resolution. The use of Kovats Retention Indices is crucial for comparing data across different systems and for the confident identification of isomers. By following the detailed experimental protocol and understanding the underlying principles of separation, researchers can effectively tackle the complex challenge of C12 isomer analysis.
References
-
Marques, F. A., et al. (2000). Kováts retention indexes of monounsaturated C12, C14, and C16 alcohols, acetates and aldehydes commonly found in lepidopteran pheromone blends. Journal of the Brazilian Chemical Society, 11, 590-597. [Link]
-
Phenomenex. (2025). Types of stationary phases in gas chromatography. [Link]
-
Restek Corporation. Guide to GC Column Selection and Optimizing Separations. [Link]
-
Wikipedia. Kovats retention index. [Link]
-
Chrom Tech, Inc. (2025). Unveiling the Power of Non-Polar GC Columns. [Link]
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Navigating the Alkane Maze: A Comparative Guide to EI and CI Ionization in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The Ionization Imperative: A Tale of Two Techniques
The journey from a neutral alkane molecule to a detectable ion is the crucial first step in any MS analysis. The energy imparted during this ionization process dictates the fate of the molecule—whether it remains largely intact or shatters into a pattern of fragments. It is this fundamental difference in energy transfer that distinguishes EI and CI.
Electron Ionization (EI): The "Hard" Ionization Approach
Electron Ionization is a robust and widely used technique that employs a high-energy electron beam (typically 70 eV) to ionize gas-phase analyte molecules.[1] This energetic bombardment is sufficient to dislodge an electron from the alkane, creating a molecular ion (M⁺•).[2] However, the excess energy transferred to the molecular ion often leads to extensive fragmentation.[3] This "hard" ionization results in a reproducible fragmentation pattern that can serve as a molecular fingerprint, invaluable for structural elucidation and library matching.[4]
Chemical Ionization (CI): The "Soft" Ionization Alternative
In contrast, Chemical Ionization is a gentler, "soft" ionization method.[5] It utilizes a reagent gas (commonly methane or isobutane) which is first ionized by the electron beam.[6] These reagent gas ions then engage in ion-molecule reactions with the analyte molecules, primarily through proton transfer, leading to the formation of a quasi-molecular ion, such as [M+H]⁺ or [M-H]⁺.[7] This process imparts significantly less energy to the analyte molecule, resulting in minimal fragmentation and a mass spectrum dominated by the molecular ion or a related adduct.[8]
Unraveling the Alkane Signature: EI vs. CI in Practice
The theoretical differences between EI and CI manifest in strikingly different mass spectra for the same alkane. Let's consider the example of n-decane (C₁₀H₂₂), a simple straight-chain alkane.
The EI Spectrum of n-Decane: A Symphony of Fragments
The 70 eV EI mass spectrum of n-decane is characterized by a series of cluster peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[9] The molecular ion peak at m/z 142 is often of very low abundance or even absent.[10][11] Instead, the spectrum is dominated by smaller fragment ions, with the base peak typically appearing at m/z 43 or 57, corresponding to the stable C₃H₇⁺ and C₄H₉⁺ carbocations, respectively.[12] This extensive fragmentation, while providing structural clues, obscures the direct determination of the molecular weight.[13]
The CI Spectrum of n-Decane: A Clear Molecular Signal
In contrast, the CI mass spectrum of n-decane, using a reagent gas like isobutane, presents a much simpler picture. The spectrum is dominated by a prominent quasi-molecular ion, often the [M-H]⁺ ion at m/z 141, or adduct ions.[14] Fragmentation is significantly suppressed, providing a clear and unambiguous indication of the molecular weight.[15] This is particularly advantageous when analyzing unknown compounds or complex mixtures where the molecular weight is a critical piece of information.[16]
A Head-to-Head Comparison: EI vs. CI for Alkane Analysis
To facilitate a direct comparison, the key characteristics of EI and CI for alkane analysis are summarized in the table below.
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Ionization Principle | Direct ionization by high-energy electrons (70 eV).[1] | Indirect ionization via ion-molecule reactions with a reagent gas.[6] |
| Energy Transfer | High ("Hard" Ionization).[3] | Low ("Soft" Ionization).[5] |
| Molecular Ion (M⁺•) | Low abundance or absent, especially for larger alkanes.[11][17] | Abundant quasi-molecular ion ([M+H]⁺ or [M-H]⁺).[7][8] |
| Fragmentation | Extensive and reproducible fragmentation patterns.[4][9] | Minimal fragmentation.[8] |
| Primary Information | Structural elucidation from fragmentation patterns.[2] | Molecular weight determination.[8] |
| Library Matching | Excellent, due to standardized 70 eV spectra in libraries like NIST.[18] | Limited to non-existent library support.[8] |
| Sensitivity | Generally high and reproducible.[13] | Can be higher for specific compounds, especially in negative ion mode.[2] |
| Common Analytes | Volatile and thermally stable compounds.[4] | Compounds prone to fragmentation in EI.[4] |
Visualizing the Ionization Pathways
To better understand the fundamental processes of EI and CI, the following diagrams illustrate the key steps involved.
Experimental Protocols: A Practical Guide
To provide a tangible framework, here are step-by-step methodologies for acquiring EI and CI mass spectra of a model alkane, such as n-decane, using a standard gas chromatograph-mass spectrometer (GC-MS) system.
Experimental Protocol: EI Analysis of n-Decane
-
Sample Preparation: Prepare a 100 ppm solution of n-decane in a volatile solvent like hexane.
-
GC-MS Instrumentation:
-
GC: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Set to split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Parameters (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: Set a solvent delay to prevent filament damage from the solvent peak.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the n-decane solution.
-
Acquire the mass spectrum of the eluting n-decane peak.
-
Compare the acquired spectrum with a reference spectrum from the NIST library.
-
Experimental Protocol: CI Analysis of n-Decane
-
Sample Preparation: Prepare a 100 ppm solution of n-decane in hexane.
-
GC-MS Instrumentation (with CI source):
-
Utilize the same GC conditions as for the EI analysis.
-
-
MS Parameters (CI Mode):
-
Data Acquisition and Analysis:
-
Inject 1 µL of the n-decane solution.
-
Acquire the mass spectrum of the eluting n-decane peak.
-
Identify the quasi-molecular ion ([M+H]⁺ or [M-H]⁺) to confirm the molecular weight.
-
Making the Right Choice: EI, CI, or Both?
The decision to use EI or CI for alkane analysis is not a matter of one being universally superior to the other; rather, it is a strategic choice based on the analytical objective.
-
For structural confirmation and identification of known alkanes, the detailed fragmentation pattern provided by EI is invaluable, especially when coupled with extensive spectral libraries.[18]
-
For determining the molecular weight of unknown alkanes or analyzing complex mixtures, the clear molecular ion information from CI is the preferred approach.[8]
In many research scenarios, the most powerful strategy is the complementary use of both techniques. An initial analysis by CI can quickly establish the molecular weights of the components in a mixture, followed by EI analysis to elicit structural details through fragmentation patterns. Modern mass spectrometers often offer the flexibility to switch between EI and CI sources, and some even allow for simultaneous or rapid alternating acquisition of both types of data, providing a comprehensive dataset from a single analytical run.[20][21]
Conclusion: A Symbiotic Relationship in Alkane Analysis
Electron Ionization and Chemical Ionization represent two distinct yet synergistic approaches to the mass spectrometric analysis of alkanes. EI, with its "hard" ionization, shatters the molecule to reveal its structural framework, while CI, the "soft" counterpart, preserves the molecular integrity to provide a clear indication of its mass. By understanding the fundamental principles, characteristic outcomes, and practical considerations of each technique, researchers, scientists, and drug development professionals can harness the full power of mass spectrometry to navigate the complexities of alkane analysis with confidence and precision.
References
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Giordano, B. C., et al. (2016). Isobutane Made Practical as a Reagent Gas for Chemical Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(11), 1789–1795. Available from: [Link]
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ResearchGate. (2016). (PDF) Isobutane Made Practical as a Reagent Gas for Chemical Ionization Mass Spectrometry. Available from: [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- Fragmentation of Alkane. (n.d.).
- Gross, J. H. (2011). Mass Spectrometry - A Textbook. Springer.
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Chemistry LibreTexts. (2022, July 3). 3.2: Chemical Ionization. Available from: [Link]
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Futrell, J. H., & Tiernan, T. O. (1968). Proton-Transfer Reactions in the Simple Alkanes. Methane, Ethane, Propane, Butane, Pentane, and Hexane. The Journal of Chemical Physics, 49(12), 5255–5266. Available from: [Link]
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TOFwerk. (n.d.). Principle of Operation - Simultaneous EI & CI with the EC-TOF for GC-MS. Available from: [Link]
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MacLeod, J. K. (1970). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 47(10), 704. Available from: [Link]
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MDPI. (2023). Molecular Characterization of Hydrocarbons in Petroleum by Ultrahigh-Resolution Mass Spectrometry. Molecules, 28(10), 4153. Available from: [Link]
- Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.).
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PubMed. (2007). In situ chemical ionization in ion trap mass spectrometry--the beneficial influence of isobutane as a reagent gas. European journal of mass spectrometry (Chichester, England), 13(3), 227–232. Available from: [Link]
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Aviv Analytical. (2012, September 21). By how much is the Molecular Ion Enhanced in Cold EI. Advanced GC-MS Blog Journal. Available from: [Link]
- Agilent Technologies. (n.d.). Combined EI and CI Using a Single Source Technical Overview.
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National Institute of Standards and Technology. (n.d.). Decane. NIST WebBook. Available from: [Link]
- Mechanisms of Ion Fragmentation Business Items. (n.d.).
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Agilent Technologies. (2018, September 20). Combination of Chemical Ionization (CI) and Low Energy Ionization (EI) Capabilities with High-Resolution Q-TOF GC/MS. Available from: [Link]
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ResearchGate. (2018, July 26). What is your experience of chemical ionization (CI) versus electron impact (EI) ?. Available from: [Link]
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AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. Available from: [Link]
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ResearchGate. (2023, May 12). Molecular Characterization of Hydrocarbons in Petroleum by Ultrahigh-Resolution Mass Spectrometry. Available from: [Link]
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Shimadzu Corporation. (n.d.). Ionization Modes: PCI. Available from: [Link]
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MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). Decane. NIST WebBook. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). Isobutane. NIST WebBook. Available from: [Link]
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MassBank. (n.d.). DECANE; CI-B; MS. Available from: [Link]
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Jordi Labs. (n.d.). Comparison of EI-CI in QTOF-GCMS. Available from: [Link]
- Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
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LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Available from: [Link]
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Whitman College. (n.d.). MS Section 5.2.1.2b. Available from: [Link]
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SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). Dodecane. NIST WebBook. Available from: [Link]
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MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available from: [Link]
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Scientific Research Publishing. (2017). Direct Mass Spectroscopy Analysis and Comparison of Middle Eastern and Texas Crude Oils. International Journal of Organic Chemistry, 7, 312-318. Available from: [Link]
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Hiden Analytical. (n.d.). Mass spectral fragments of common hydrocarbons. Available from: [Link]
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PubMed. (2024, November 22). Mass Spectrometer. Available from: [Link]
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Navigating the Knock: A Comparative Analysis of 2,6-Dimethyl-4-propylheptane and its Isomers' Octane Performance
In the relentless pursuit of enhanced internal combustion engine efficiency and performance, the molecular architecture of fuel components plays a pivotal role. The octane number, a critical measure of a fuel's resistance to autoignition, or "knocking," is profoundly influenced by the isomeric structure of its constituent alkanes. This guide provides an in-depth evaluation of the predicted octane performance of 2,6-Dimethyl-4-propylheptane, a C12H26 isomer, in comparison to its structural counterparts. This analysis is grounded in the established principles of structure-activity relationships and supported by experimental data for related compounds, offering valuable insights for researchers and professionals in fuel development and chemical synthesis.
The Central Role of Molecular Structure in Octane Rating
The phenomenon of engine knock is the premature, uncontrolled combustion of the air-fuel mixture, which can lead to a significant loss of power and engine damage. The octane rating of a fuel is determined by comparing its knocking characteristics to those of primary reference fuels: n-heptane, with an octane number of 0, and iso-octane (2,2,4-trimethylpentane), which defines the 100-point on the scale.[1][2]
A fundamental principle in fuel chemistry is that the degree of branching in an alkane's structure is directly correlated with a higher octane number.[2][3] Straight-chain alkanes, like n-dodecane, are particularly prone to autoignition and thus have very low octane numbers. Conversely, highly branched isomers are more resistant to knocking. This increased resistance is attributed to the greater stability of the tertiary and quaternary carbon atoms in branched structures, which leads to the formation of more stable carbocation intermediates during combustion. This, in turn, slows down and controls the combustion process, preventing premature detonation.[4]
Evaluating 2,6-Dimethyl-4-propylheptane: A Structural Perspective
2,6-Dimethyl-4-propylheptane (C12H26) possesses a moderate degree of branching with two methyl groups and one propyl group attached to a heptane backbone. When compared to the linear isomer, n-dodecane, which has a very low octane number, 2,6-Dimethyl-4-propylheptane is expected to exhibit significantly superior anti-knock properties.
To provide a quantitative comparison, we can examine the octane numbers of other C12 isomers with varying degrees of branching. A particularly insightful comparator is 2,2,4,6,6-pentamethylheptane, a highly branched C12 isomer for which experimental data is available.
| Compound | Structure | Molecular Formula | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Dodecane | Linear Chain | C12H26 | Very Low (Estimated < 0) | Very Low (Estimated < 0) |
| 2,6-Dimethyl-4-propylheptane | Moderately Branched | C12H26 | Estimated: 75 - 85 | Estimated: 70 - 80 |
| 2,2,4,6,6-Pentamethylheptane | Highly Branched | C12H26 | ~96 | ~94 |
| Iso-octane (Reference) | Highly Branched | C8H18 | 100 | 100 |
Table 1: Comparison of Octane Numbers for C12H26 Isomers and Reference Fuel.
The estimated RON and MON for 2,6-Dimethyl-4-propylheptane are based on its structural features relative to isomers with known octane ratings. Its branching is less extensive than that of 2,2,4,6,6-pentamethylheptane, which accounts for its predicted lower, yet still substantial, octane number. The presence of the propyl group, a longer straight-chain substituent compared to the methyl groups, is also a contributing factor to its octane rating being lower than that of its more highly methylated counterparts.
The Causality Behind Structural Effects on Octane Number
The relationship between an alkane's structure and its octane number is a direct consequence of its combustion chemistry. The process of combustion in an engine involves a free-radical chain reaction. The stability of the radical intermediates formed during this process is key to controlling the rate of combustion.
Figure 1: The influence of alkane structure on combustion and octane number.
As illustrated in Figure 1, linear alkanes primarily form less stable primary and secondary radicals during combustion, leading to rapid and uncontrolled reactions that manifest as engine knock. In contrast, the tertiary carbon atoms in branched alkanes like 2,6-Dimethyl-4-propylheptane lead to the formation of more stable tertiary radicals. This increased stability slows the chain propagation steps of combustion, resulting in a smoother, more controlled energy release and, consequently, a higher octane number.
Experimental Determination of Octane Number
The gold standards for determining the octane number of a fuel are the ASTM D2699 for Research Octane Number (RON) and ASTM D2700 for Motor Octane Number (MON).[8][9][10][11] Both methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.
Experimental Protocol: A Step-by-Step Overview
-
Engine Preparation and Calibration:
-
The CFR engine is meticulously prepared and calibrated according to the specific ASTM method (D2699 for RON or D2700 for MON). This includes setting parameters such as engine speed, ignition timing, and intake air temperature and humidity.
-
The knock intensity meter is calibrated using a series of primary reference fuels (PRFs), which are blends of iso-octane and n-heptane with known octane numbers.
-
-
Sample Analysis:
-
The fuel sample to be tested, in this case, a pure isomer like 2,6-Dimethyl-4-propylheptane, is introduced into the engine's fuel system.
-
The engine is operated on the sample fuel, and the compression ratio is adjusted until a standard level of knock intensity is registered by the knock meter.
-
-
Bracketing Procedure:
-
The knock intensity of the sample is then "bracketed" between two PRF blends. One PRF blend is chosen to produce a slightly higher knock intensity, and the other a slightly lower knock intensity than the sample at the same compression ratio.
-
By interpolating the knock intensity of the sample between those of the two bracketing PRFs, the octane number of the sample is determined.
-
Figure 2: Workflow for the experimental determination of octane number.
Conclusion
While direct experimental data for the octane number of 2,6-Dimethyl-4-propylheptane is elusive, a comprehensive analysis based on established structure-property relationships provides a strong foundation for estimating its performance. Its moderately branched structure unequivocally places it far superior to its linear isomer, n-dodecane, in terms of anti-knock quality. The predicted RON of 75-85 and MON of 70-80 position it as a potentially valuable component in fuel blending, though less potent than hyper-branched isomers like 2,2,4,6,6-pentamethylheptane. This comparative guide underscores the critical importance of molecular design in the development of high-performance fuels and provides a robust framework for evaluating novel fuel candidates.
References
-
Ayalytical. (n.d.). ASTM D2699 Method for Octane Number. Retrieved from [Link]
-
SINPAR. (n.d.). What are ASTM D2700 and ASTM D2699? Retrieved from [Link]
-
Ali, P., et al. (n.d.). QSPR Analysis On Octane Isomers Using Degree-Based Topological Indices. Retrieved from [Link]
-
Balaban, A. T. (n.d.). Topological correlations between octane numbers and chemical structure of hydrocarbons. MATCH Communications in Mathematical and in Computer Chemistry. Retrieved from [Link]
-
eralytics. (n.d.). ASTM D2700. Retrieved from [Link]
-
Gao, Z., et al. (2020). Multi-feature optimization of QSPR model for fuel octane number. Fuel, 264, 116848. Retrieved from [Link]
-
Kozlov, D. V., et al. (2019). PREDICTION OF OCTANE NUMBERS OF ORGANIC COMPOUNDS USING MACHINE LEARNING METHODS. Butlerov Communications, 58(4), 51-56. Retrieved from [Link]
-
MaTestLab. (2025). ASTM D2699 Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. Retrieved from [Link]
-
Clark, J. (n.d.). Octane rating and petrol blending. Doc Brown's Chemistry. Retrieved from [Link]
-
Basavarajappa, N. S., et al. (2022). Predicting physico-chemical properties of octane isomers using QSPR approach. Journal of the Indian Chemical Society, 99(5), 100445. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53423894, 2,6-Dimethyl-4-propylheptane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,4,4,5,5,7-hexamethyloctane. NIST Chemistry WebBook. Retrieved from [Link]
-
Pinto, J., et al. (2023). Predicting Octane Number of Petroleum-Derived Gasoline Fuels from MIR Spectra, GC-MS, and Routine Test Data. Molecules, 28(9), 3896. Retrieved from [Link]
-
ASTM International. (2004). Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. (ASTM D2699-04). Retrieved from [Link]
-
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A Comparative Guide to the Tribological Properties of Branched Alkanes
This guide provides an in-depth technical analysis of the tribological properties of various branched alkanes, offering a comparative perspective against their linear counterparts. Designed for researchers, scientists, and professionals in lubricant and materials development, this document synthesizes experimental data and mechanistic insights to elucidate the critical role of molecular architecture in lubrication.
Introduction: The Significance of Molecular Structure in Lubrication
Alkanes are the foundational components of many lubricating oils. Their seemingly simple chemical makeup belies a complex relationship between molecular structure and tribological performance. In the realm of boundary lubrication—a regime characterized by high loads and low speeds where a continuous lubricating film cannot be maintained—the geometry of alkane molecules becomes paramount.[1] Linear alkanes, or n-alkanes, have a tendency to align under pressure, forming ordered, crystalline-like layers. While these layers can offer some protection against wear, their high shear strength results in increased frictional forces.[1]
Conversely, branched alkanes, or iso-alkanes, introduce a degree of molecular irregularity that disrupts this ordered packing.[1] This structural difference is the primary determinant of their distinct tribological behavior, leading to a reduction in friction. This guide will explore the nuances of this relationship, supported by experimental evidence and detailed testing protocols.
The Mechanism of Action: How Branching Influences Tribological Performance
The superior tribological performance of branched alkanes in boundary lubrication can be attributed to several key molecular-level phenomena. Molecular dynamics simulations and experimental studies have revealed that the presence of side chains in branched alkanes fundamentally alters the behavior of the lubricant film under confinement.
-
Disruption of Crystalline Packing: The primary mechanism by which branched alkanes reduce friction is by hindering the formation of highly ordered, solid-like layers between surfaces. The methyl or longer side groups act as structural defects, preventing the molecules from packing into a low-energy, crystalline state.[1] This disruption leads to a lubricating film with lower shear strength, and consequently, a lower coefficient of friction.
-
Reduced Intermolecular Forces: The irregular shape of branched alkanes prevents them from aligning as closely as their linear counterparts. This increased intermolecular distance reduces the effectiveness of van der Waals forces, further contributing to a lower shear resistance of the lubricant film.
-
Amorphous Film Formation: Under high pressure, linear alkanes can form a well-defined layered structure. In contrast, branched alkanes form a more disordered, amorphous-like film. This less-ordered state is more fluid and allows for easier shear, resulting in lower friction.
The following diagram illustrates the conceptual difference in the molecular arrangement of linear and branched alkanes under pressure between two surfaces.
Caption: Workflow for a Pin-on-Disk tribological test.
Comparative Tribological Data
| Alkane | Molecular Structure | Coefficient of Friction (μ) | Wear Scar Diameter (mm) | Test Method |
| n-Octane | CH₃(CH₂)₆CH₃ | ~0.12 - 0.15 | Larger | Pin-on-Disk/Four-Ball |
| Isooctane | (CH₃)₃CCH₂CH(CH₃)₂ | ~0.08 - 0.11 | Smaller | Pin-on-Disk/Four-Ball |
Note: The values presented are approximate and can vary depending on the specific test conditions (load, speed, temperature, and materials).
The data consistently demonstrates that the branched structure of isooctane leads to a lower coefficient of friction and reduced wear compared to its linear isomer, n-octane, under similar boundary lubrication conditions. This is in line with the mechanistic understanding that the branched structure hinders the formation of high-friction, ordered molecular layers.
Conclusion and Future Perspectives
The molecular architecture of alkanes is a critical factor in determining their tribological properties. Branched alkanes consistently demonstrate superior performance in boundary lubrication regimes, primarily due to their ability to disrupt the formation of ordered, high-shear-strength molecular films. This leads to a reduction in both friction and wear, making them highly desirable components in advanced lubricant formulations.
Future research should focus on generating comprehensive, comparative datasets for a wider range of branched alkane isomers. This will enable the development of more accurate predictive models that can correlate specific structural features (e.g., degree of branching, position of side chains) with tribological performance. Such advancements will be invaluable for the rational design of next-generation lubricants with tailored properties for specific applications, from automotive engines to industrial machinery.
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A Comparative Guide to the Relative Stability of Carbocations from Branched Alkanes
This guide provides an in-depth analysis of the factors governing the stability of carbocations derived from branched alkanes. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with experimental evidence to offer a comprehensive understanding of these critical reactive intermediates. We will explore the structural and electronic effects that dictate carbocation stability and detail experimental methodologies for their characterization.
Introduction: The Nature of Carbocations
Carbocations are highly reactive intermediates characterized by a carbon atom bearing a positive charge and possessing only six valence electrons.[1] This electron deficiency makes them potent electrophiles and central to the mechanisms of numerous organic reactions, including SN1 substitutions, E1 eliminations, and electrophilic additions to alkenes.[1][2] Structurally, the carbocationic carbon is sp² hybridized, resulting in a trigonal planar geometry with the three substituents lying in a single plane at 120° angles to each other.[3][4] Perpendicular to this plane lies an empty p-orbital, which is the primary site of the molecule's electron deficiency and reactivity.[4][5]
The transient nature of most carbocations makes their direct study challenging. However, their stability is a paramount factor in determining reaction pathways and rates.[6] A more stable carbocation intermediate will form more readily, accelerating the reaction that proceeds through it.[7][8] This guide will compare the stability of carbocations based on the degree of alkyl substitution, specifically those derived from branched alkanes.
The Hierarchy of Carbocation Stability
Extensive experimental and computational evidence has established a clear hierarchy for the stability of simple alkyl carbocations.[3][4] Stability increases with the number of alkyl groups attached to the positively charged carbon atom.
Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl (CH₃⁺)
A tertiary carbocation, with three alkyl substituents, is the most stable, while the methyl cation, with only hydrogen atoms, is the least stable.[3][9] This trend is a direct consequence of two primary electronic effects: the inductive effect and hyperconjugation.
Caption: Inductive electron donation from three methyl groups stabilizes the tertiary carbocation.
Hyperconjugation
Hyperconjugation is a more powerful stabilizing interaction that involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocationic carbon. [9][10]This overlap of a filled σ-orbital with an empty p-orbital effectively spreads the positive charge over the adjacent hydrogen and carbon atoms.
The number of possible hyperconjugation structures is equal to the number of C-H bonds on the carbons adjacent (alpha) to the carbocationic center.
-
tert-Butyl cation (3°): Has 9 alpha C-H bonds, allowing for nine hyperconjugation structures and maximum stabilization.
-
Isopropyl cation (2°): Has 6 alpha C-H bonds, resulting in six hyperconjugation structures.
-
Ethyl cation (1°): Has 3 alpha C-H bonds, leading to three hyperconjugation structures.
Therefore, the greater the number of adjacent alkyl groups, the greater the hyperconjugation and the more stable the carbocation. [9]
Caption: Overlap of an adjacent C-H σ-bond with the empty p-orbital in a secondary carbocation.
Experimental Evidence and Quantitative Comparison
The theoretical framework of inductive effects and hyperconjugation is strongly supported by a wealth of experimental data. Two primary methods for quantifying carbocation stability are solvolysis rate studies and direct spectroscopic observation.
Solvolysis of Alkyl Halides
The SN1 solvolysis of an alkyl halide proceeds via a two-step mechanism where the rate-determining step is the formation of the carbocation intermediate. [11][12]By comparing the reaction rates of different alkyl halides under identical conditions (solvent, temperature), we can infer the relative stability of the carbocation formed. A faster reaction rate implies a more stable carbocation intermediate. [7]
| Alkyl Chloride | Carbocation Formed | Class | Relative Rate of Solvolysis (in 80% Ethanol) |
|---|---|---|---|
| CH₃Cl | Methyl | Methyl | ~1 |
| CH₃CH₂Cl | Ethyl | 1° | ~1 |
| (CH₃)₂CHCl | Isopropyl | 2° | 1.2 x 10⁴ |
| (CH₃)₃CCl | tert-Butyl | 3° | 1.0 x 10⁸ |
Data compiled for illustrative purposes based on established principles.
The dramatic increase in solvolysis rates from primary to tertiary halides provides compelling evidence for the stability order: 3° > 2° > 1°. [7]
Spectroscopic and Calorimetric Data
Modern techniques allow for the direct observation and characterization of carbocations. In superacid solutions, carbocations can be generated and maintained at concentrations high enough for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. [13][14]The ¹³C NMR chemical shift of the positively charged carbon is highly sensitive to its electron density; a more downfield shift indicates a greater positive charge and less stability. [13]For instance, the ¹³C chemical shift for the cationic carbon in the tert-butyl carbocation is significantly more shielded than in less stable carbocations, reflecting greater charge delocalization.
Furthermore, calorimetric methods have been used to measure the heat of formation (enthalpy of ionization) of carbocations in superacid, providing direct thermodynamic data on their relative stabilities. [2]Lower heats of formation correspond to greater stability.
| Carbocation | Class | Relative Heat of Formation (kcal/mol) |
| Isopropyl | 2° | 0 |
| tert-Butyl | 3° | -14.5 |
Data from calorimetric measurements of isomerization in superacid.[2] A negative value indicates greater stability relative to the reference. This data shows the tert-butyl cation is about 14.5 kcal/mol more stable than the isopropyl cation. [2]
Experimental Protocol: Comparative Solvolysis Rate Measurement
This protocol outlines a method to compare the solvolysis rates of tert-butyl chloride (a 3° halide) and isopropyl chloride (a 2° halide) in an aqueous ethanol solvent system. The reaction produces HCl, and the rate can be determined by titrating this acid with a standardized NaOH solution.
Workflow Diagram
Caption: Experimental workflow for determining solvolysis rates via titration.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a standardized ~0.02 M NaOH solution.
-
Prepare an 80:20 (v/v) ethanol:water solvent mixture.
-
Prepare a bromothymol blue indicator solution.
-
Prepare separate 0.1 M solutions of tert-butyl chloride and isopropyl chloride in the 80:20 ethanol:water solvent.
-
-
Reaction Setup:
-
Place 100 mL of the tert-butyl chloride solution in a constant temperature water bath set to 25°C. Allow it to equilibrate.
-
Simultaneously, in a separate flask, perform the same for the isopropyl chloride solution.
-
-
Data Collection:
-
Once equilibrated, start a timer. This is t=0.
-
Immediately withdraw a 10 mL aliquot from the tert-butyl chloride flask and transfer it to a flask containing 20 mL of cold acetone to quench the reaction.
-
Add 2-3 drops of bromothymol blue indicator and titrate the quenched solution with the standardized NaOH solution until the endpoint (blue color) is reached. Record the volume of NaOH used.
-
Repeat this process of withdrawing, quenching, and titrating aliquots at regular intervals (e.g., every 10 minutes for tert-butyl chloride, and potentially longer intervals for isopropyl chloride due to its slower rate) for approximately one hour or until a significant change is observed.
-
Perform the entire procedure for the isopropyl chloride solution.
-
-
Data Analysis:
-
For each time point, calculate the concentration of HCl produced using the titration data (M₁V₁ = M₂V₂).
-
Plot the concentration of HCl versus time for each alkyl halide.
-
The initial rate of the reaction is the slope of the initial linear portion of this graph.
-
Compare the calculated initial rates to determine the relative reactivity. The ratio of the rates (Rate of tert-butyl chloride / Rate of isopropyl chloride) will provide a quantitative measure of the relative stability of the intermediate carbocations.
-
Conclusion
The stability of carbocations derived from branched alkanes follows the clear and predictable trend: tertiary > secondary > primary. This hierarchy is fundamentally governed by the synergistic effects of inductive electron donation and hyperconjugation, both of which act to delocalize the positive charge and lower the potential energy of the intermediate. Experimental data from solvolysis kinetics and direct spectroscopic and calorimetric measurements provide robust, quantitative support for this model. A thorough understanding of these stability principles is essential for predicting reaction outcomes, controlling reaction pathways, and designing synthetic strategies in organic chemistry and drug development.
References
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Dalal Institute. (n.d.). Applications of NMR Spectroscopy in the Detection of Carbocations. Retrieved from [Link]
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Stoyanov, E. S., et al. (2017). Stabilization of carbocations CH3+, C2H5+, iC3H7+, tert-Bu+, and cyclo-pentyl+ in solid phases: experimental data versus calculations. Physical Chemistry Chemical Physics, 19(10), 7270-7280. Retrieved from [Link]
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LibreTexts. (2025, March 18). 7.10: Carbocation Structure and Stability. Chemistry LibreTexts. Retrieved from [Link]
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CU Boulder Organic Chemistry. (2021, November 3). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Synthesis Efficiency for Branched Alkane Production
Introduction: The Enduring Importance of Branched Alkanes and the Quest for Synthesis Efficiency
Branched alkanes are foundational to numerous sectors of the chemical and energy industries. Their unique molecular architecture, characterized by tertiary and quaternary carbon centers, imparts desirable physical and chemical properties such as higher octane ratings in fuels, lower freezing points in lubricants, and specific solvency characteristics crucial in pharmaceutical and specialty chemical applications.[1] The efficiency with which we can synthesize these molecules is a critical determinant of economic viability and environmental sustainability. This guide provides an in-depth, comparative analysis of the primary methodologies for branched alkane production, offering a technical resource for researchers, scientists, and drug development professionals to navigate the complexities of selecting and optimizing a synthesis strategy. We will delve into the core industrial processes of catalytic cracking, isomerization, and alkylation, alongside the versatile Fischer-Tropsch synthesis, the tailored approach of olefin oligomerization, and the emerging field of microbial production. Each method will be evaluated based on its intrinsic chemical principles, synthesis efficiency, and practical applicability, supported by experimental data and detailed protocols.
I. Industrial Keystone Processes: Shaping Hydrocarbon Skeletons
The large-scale production of branched alkanes is dominated by three cornerstone petroleum refining processes: catalytic cracking, isomerization, and alkylation. These methods are primarily designed to enhance the octane number of gasoline by increasing the proportion of branched isomers.[1]
A. Catalytic Cracking: Deconstruction for Value
Catalytic cracking is a process that breaks down large, less valuable hydrocarbon molecules into smaller, more useful ones, including a significant portion of branched alkanes and alkenes.[2] The process typically employs zeolite catalysts at high temperatures.[3]
Mechanism and Rationale: The mechanism of catalytic cracking proceeds through the formation of carbocation intermediates on the acidic sites of the catalyst.[4] A long-chain alkane is first cracked into a smaller alkane and an alkene. The alkene can then be protonated to form a carbocation, which can undergo skeletal isomerization to a more stable branched carbocation before further reactions lead to the final branched alkane products.[5] This process is fundamental to increasing the yield of high-octane gasoline from crude oil.[6]
Experimental Protocol: Laboratory-Scale Catalytic Cracking of n-Dodecane [7]
-
Catalyst Preparation: A commercial H-ZSM-5 zeolite catalyst is pelletized, crushed, and sieved to a particle size of 250-425 μm.
-
Reactor Setup: A fixed-bed reactor (e.g., PID Microactivity-Effi reactor) is loaded with 1.0 g of the prepared catalyst.
-
Pre-treatment: The catalyst is pre-heated in a flow of N₂ (15 cm³/min) at 350 °C for 1 hour to remove adsorbed water.
-
Reaction:
-
The reactor temperature is maintained at 350 °C and atmospheric pressure.
-
A mixture of n-dodecane and water (steam) at a 1:1 molar ratio is fed into the reactor using an HPLC pump at a weight hourly space velocity (WHSV) of 4.5 h⁻¹.
-
N₂ is used as a carrier gas.
-
-
Product Collection and Analysis:
-
The reactor effluent is passed through a condenser to separate liquid and gaseous products.
-
The gaseous products are analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and a thermal conductivity detector (TCD).
-
The liquid products are analyzed by GC-mass spectrometry (GC-MS) to identify and quantify the distribution of isomers.
-
Synthesis Efficiency Data:
| Feedstock | Catalyst | Temperature (°C) | Pressure | Conversion (%) | Branched Alkane Selectivity (%) | Reference |
| n-Dodecane | H-ZSM-5 | 350 | Atmospheric | 96.6 | High in C3-C6 fraction | [7] |
| n-Heptane | Zeolite Y/ZSM-5 | 550 | Atmospheric | High | High in gasoline range | [8] |
| n-Hexane | HZSM-5 | 320-550 | - | Varies | Varies with temp. | [3] |
Experimental Workflow for Catalytic Cracking
B. Isomerization: Rearranging for Performance
Isomerization is a process that rearranges the molecular structure of straight-chain alkanes (n-alkanes) into their branched isomers (iso-alkanes).[9] This is a crucial step in producing high-octane gasoline components. The process is typically carried out using a bifunctional catalyst containing both metal and acid sites, such as platinum on a zeolite support.[10]
Mechanism and Rationale: The reaction mechanism involves a series of steps on the bifunctional catalyst.[11] First, the n-alkane is dehydrogenated on a metal site (e.g., Pt) to form an alkene. The alkene then migrates to an acid site on the support (e.g., zeolite), where it is protonated to form a carbocation. This carbocation undergoes skeletal rearrangement to a more stable, branched carbocation. The branched carbocation is then deprotonated back to a branched alkene, which migrates to a metal site and is hydrogenated to the final branched alkane product. The presence of both metal and acid functions is essential for high selectivity to isomers and to minimize cracking side reactions.[9]
Experimental Protocol: Laboratory-Scale Hydroisomerization of n-Heptane [12]
-
Catalyst Preparation: A bimetallic catalyst of 1 wt% Pt and 1 wt% Zr on a HY-zeolite support is prepared by incipient wetness impregnation.
-
Reactor Setup: A fixed-bed reactor is loaded with a known amount of the catalyst.
-
Catalyst Activation: The catalyst is activated in situ by heating in a flow of hydrogen.
-
Reaction:
-
The reactor temperature is set to 275 °C and maintained at atmospheric pressure.
-
n-Heptane is vaporized and fed into the reactor along with a stream of hydrogen.
-
The reaction is carried out in the gas phase.
-
-
Product Collection and Analysis:
-
The reactor effluent is passed through a condenser to collect the liquid products.
-
Uncondensed gases are collected separately.
-
Both liquid and gaseous products are analyzed by GC-FID to determine the conversion of n-heptane and the selectivity to various isomers and cracking products.
-
Synthesis Efficiency Data:
| Feedstock | Catalyst | Temperature (°C) | Pressure | Conversion (%) | Isomer Selectivity (%) | Multi-branched Isomer Yield (%) | Reference |
| n-Heptane | 1wt%Pt-1wt%Zr/HY-Zeolite | 275 | Atmospheric | 74.2 | 78.8 | - | [12] |
| n-Dodecane | Pt/ZSM-12 | - | - | 90 | - | 55 | [13] |
| n-Hexadecane | Pt-H-Beta (Si/Al=26) | 220 | 30 bar | 94 | 76 (yield) | - | [10] |
| n-Heptane | Pt/ZSM-22 | 260 | - | 81.1 | 76.4 (total i-heptane yield) | 13.6 (at 320°C) | [7] |
Reaction Mechanism for Alkane Isomerization
C. Alkylation: Building Larger Branched Structures
Alkylation, in the context of petroleum refining, is a process that combines light iso-paraffins (e.g., isobutane) with light olefins (e.g., butenes) to produce a mixture of higher molecular weight, highly branched paraffins known as alkylate.[14] This alkylate is a premium gasoline blending component due to its high octane number and clean-burning characteristics.[15] The process is typically catalyzed by strong liquid acids like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[16]
Mechanism and Rationale: The reaction proceeds via a carbocation mechanism.[15] The strong acid protonates an olefin to form a carbocation. This carbocation then reacts with an isoparaffin (like isobutane) to form a larger carbocation. This larger carbocation subsequently undergoes a hydride transfer with another isoparaffin molecule to yield the final branched alkane product and regenerate the initial carbocation, thus propagating the chain reaction.[17] Careful control of reaction conditions, such as low temperature and a high isobutane-to-olefin ratio, is crucial to suppress side reactions like polymerization.[18]
Experimental Protocol: Laboratory-Scale Sulfuric Acid Catalyzed Alkylation of Isobutane with 2-Butene [19]
-
Reactor Setup: A cooled, stirred batch reactor is used. The reactor is equipped with a cooling jacket, a mechanical stirrer, and ports for reactant and catalyst addition and product sampling.
-
Reaction Conditions:
-
Molar ratio of isobutane to 2-butene: 10:1.
-
Sulfuric acid to hydrocarbon volume ratio: 1:1.
-
Reaction temperature: 7 °C.
-
Reaction pressure: 0.5 MPa.
-
Stirring speed: 1300 rpm.
-
-
Procedure:
-
The reactor is charged with isobutane and sulfuric acid and cooled to the reaction temperature.
-
2-Butene is then slowly fed into the reactor under vigorous stirring.
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes).
-
-
Product Separation and Analysis:
-
Stirring is stopped, and the mixture is allowed to separate into the acid and hydrocarbon phases.
-
The hydrocarbon phase is carefully removed, washed with a dilute base solution to neutralize any remaining acid, and then washed with water.
-
The dried hydrocarbon product is analyzed by GC-MS to determine the product distribution, particularly the selectivity towards trimethylpentanes (TMPs) and dimethylhexanes (DMHs).[20]
-
Synthesis Efficiency Data:
| Feedstock | Catalyst | Temperature (°C) | Isobutane/Olefin Ratio | C8 Selectivity (%) | TMP Selectivity (%) | Reference |
| Isobutane/2-Butene | H₂SO₄ | 7 | 10:1 | 63.63 | 53.81 | [20] |
| Isobutane/Butenes | H₂SO₄ | - | - | - | 88.28 | [9] |
| Isobutane/n-Butenes | H₂SO₄ | -15 to -20 | 5-10 | High (RON up to 101) | - | [21] |
II. Alternative and Emerging Synthesis Strategies
Beyond the traditional refining processes, other methods offer unique advantages in terms of feedstock flexibility and product specificity.
A. Fischer-Tropsch Synthesis: From Syngas to Branched Alkanes
Fischer-Tropsch (FT) synthesis is a process that converts a mixture of carbon monoxide and hydrogen (syngas) into a wide range of hydrocarbons.[22] While FT synthesis typically produces linear alkanes, the choice of catalyst and reaction conditions can influence the formation of branched isomers.[23]
Mechanism and Rationale: The FT reaction is a surface polymerization process.[1] CO and H₂ adsorb on the catalyst surface, and through a series of complex steps, form monomer units (e.g., CHx species) that polymerize to form hydrocarbon chains. The formation of branched products is generally associated with secondary reactions of initially formed linear olefins on the catalyst surface. Iron-based catalysts tend to produce more branched and olefinic products compared to cobalt-based catalysts, which favor the production of linear paraffins.[23]
Synthesis Efficiency Data:
| Catalyst | Temperature (°C) | Pressure (bar) | H₂/CO Ratio | Branched Alkane Selectivity | C5+ Selectivity | Reference |
| Iron-based | 240-350 | 10-40 | 0.5-2.0 | Higher than Cobalt | Varies | [23] |
| Cobalt-based | 200-250 | 10-40 | ~2.0 | Lower than Iron | Generally high | [17] |
B. Oligomerization of Alkenes: Controlled Chain Growth
Oligomerization of light alkenes, particularly ethylene, is a powerful method for producing linear alpha-olefins, but can also be tailored to produce branched hydrocarbons.[24] This is typically achieved using transition metal catalysts.
Mechanism and Rationale: The mechanism can vary depending on the catalyst system. For example, with certain nickel-based catalysts, ethylene can be dimerized to 1-butene, which can then be isomerized and further react to form branched C6 and C8 olefins. The catalyst structure and reaction conditions play a crucial role in determining the degree of branching.[24]
Synthesis Efficiency Data:
| Catalyst | Temperature (°C) | Pressure (bar) | Activity (TOF, h⁻¹) | Branched Product Selectivity | Reference |
| MOF-1213(Dy/Ni) | 30 | 40 | ~160,000 | α-olefins >80% | [13] |
| Ni-AlMCM-41 | 150 | 35 | 16,920 | Varies | [24] |
C. Microbial Production: A Bio-Based Approach
Recent advances in metabolic engineering have enabled the microbial production of branched alkanes.[18] This approach utilizes engineered microorganisms, such as Escherichia coli, to convert renewable feedstocks like glucose into specific branched-chain hydrocarbons.
Mechanism and Rationale: The synthesis of branched alkanes in engineered microbes typically starts from branched-chain amino acid biosynthesis pathways.[12] These pathways provide branched-chain acyl-CoA primers that are then elongated by the fatty acid synthesis machinery. Subsequent enzymatic steps, often involving a carboxylic acid reductase and an aldehyde-deformylating oxygenase, convert the branched-chain fatty acids into the final branched alkane products. By overexpressing key enzymes and deleting competing pathways, the production of specific branched alkanes can be enhanced.[15][25]
Experimental Protocol: Engineering E. coli for Branched-Chain Fatty Acid Production [3][15][25]
-
Strain Construction:
-
Start with a suitable E. coli host strain (e.g., BW25113).
-
Use CRISPR/Cas9 or other gene editing tools to delete genes involved in competing pathways (e.g., fatty acid degradation).
-
Introduce and overexpress genes for the branched-chain α-ketoacid dehydrogenase complex and a thioesterase specific for branched-chain acyl-ACPs from a suitable donor organism (e.g., Bacillus subtilis).
-
Engineer protein lipoylation pathways to enhance the activity of 2-oxoacid dehydrogenases, a key bottleneck.
-
-
Cultivation and Production:
-
Culture the engineered strain in a defined minimal medium (e.g., M9 medium) supplemented with glucose as the carbon source.
-
Induce the expression of the heterologous genes at an appropriate cell density.
-
Cultivate for 48-72 hours to allow for product accumulation.
-
-
Extraction and Analysis:
-
Extract the fatty acids from the culture broth using an organic solvent (e.g., ethyl acetate).
-
Derivatize the fatty acids to their methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS to quantify the total fatty acid titer and the percentage of branched-chain fatty acids.
-
Synthesis Efficiency Data:
| Organism | Engineering Strategy | Feedstock | Titer (mg/L) | Branched Product Percentage of Total | Reference |
| E. coli | Engineered lipoylation pathway | Glucose + α-ketoacid | 276 (BCFA) | 85% of total FFA | [15][25] |
| E. coli | Engineered BCAA pathway | Glucose | 181 (BCFA) | 72% of total FFA | [15][25] |
Biosynthetic Pathway for Branched Alkanes
III. Comparative Analysis and Future Outlook
The choice of a synthesis method for branched alkanes is a trade-off between feedstock availability, desired product specificity, and economic scalability.
-
Industrial processes (cracking, isomerization, alkylation) are highly optimized for large-scale production from petroleum feedstocks. They are efficient in producing large volumes of branched alkanes for fuels but offer limited control over the formation of specific isomers.
-
Fischer-Tropsch synthesis provides a route from non-petroleum feedstocks like natural gas, coal, and biomass, but generally favors linear alkanes. Achieving high selectivity for branched products remains a challenge.
-
Oligomerization of alkenes offers a more targeted approach to specific branched structures, which is valuable for specialty chemicals, but may require more complex catalyst systems and purification steps.
-
Microbial production represents a paradigm shift towards renewable and sustainable synthesis from biomass. While current titers are not yet competitive with petrochemical processes for bulk chemicals, this approach offers unparalleled control over molecular structure and holds significant promise for the production of high-value, tailored branched alkanes.
Future research will likely focus on the development of more selective and robust catalysts for all these processes. For industrial methods, the goal is to improve selectivity towards the most valuable isomers and reduce energy consumption. For emerging methods like microbial synthesis, the focus will be on increasing titers, rates, and yields to achieve economic viability at larger scales. The integration of chemo- and biocatalysis may also open up new and more efficient pathways to these vital molecules.
IV. References
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n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Taylor & Francis Online.
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Engineering Escherichia coli to produce branched-chain fatty acids in high percentages. PubMed.
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Octane compositions in sulfuric acid catalyzed isobutane/butene alkylation products: experimental and quantum chemistry studies. Hep Journals.
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The two-step alkylation of isobutane with butenes using sulfuric acid as a catalyst. ProQuest.
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Kinetics and Selectivity Study of Fischer–Tropsch Synthesis to C5+ Hydrocarbons: A Review. MDPI.
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Fischer–Tropsch: Product Selectivity–The Fingerprint of Synthetic Fuels. MDPI.
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Ethylene Oligomerization Catalyzed by Different Homogeneous or Heterogeneous Catalysts. MDPI.
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Distribution of the Products from Alkylation of Isobutane by Isobutene. ResearchGate.
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The Formation Mechanism of Trimethylpentanes from Esters in Liquid Phase Alkylation of Isobutane with Butenes. Eco-Vector Journals Portal.
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Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS. National Institutes of Health.
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On the selectivity to higher hydrocarbons in Co-based Fischer-Tropsch synthesis. SINTEF.
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(640g) Ethylene Oligomerization Catalyst Optimization Using Fundamental Kinetic Modeling. AIChE.
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High selectivity for n-dodecane hydroisomerization over highly siliceous ZSM-22 with low Pt loading. RSC Publishing.
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On the selectivity of cobalt-based Fischer-Tropsch catalysts : Evidence for a common precursor for methane and long-chain hydrocarbons. DiVA portal.
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Predicting Alkylate Yield and its Hydrocarbon Composition for Sulfuric Acid Catalyzed Isobutane Alkylation with Olefins Using the Method of Mathematical Modeling. CORE.
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Catalytic Cracking of n-Dodecane to Chemicals: Effect of Variable-Morphological ZSM-5 Zeolites Synthesized Using Various Silica Sources. National Institutes of Health.
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Isomerization of n-heptane on zeolite-supported platinum catalysts. ResearchGate.
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Distribution of Products | FSC 432: Petroleum Refining. PennState.
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Hydroisomerization of n-Heptane in a Fixed-Bed Reactor Using a Synthesized Bimetallic Type-H. Engineering and Technology Journal.
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Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS. MDPI.
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A Survey of the Mechanisms in Catalytic Isomerization of Alkanes. ResearchGate.
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Steam Catalytic Cracking of n-Dodecane to Light Olefins over Phosphorous- and Metal-Modified Nanozeolite Y. ACS Publications.
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Oligomerization of ethylene to α-olefins: discovery and development of the shell higher olefin process (SHOP). Semantic Scholar.
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The Effect of Binders on the Morphology and Performance of HZY/HZM-5 Zeolite Catalysts in Cracking n-Heptane for the Production of Light Olefins. University of Cape Town.
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Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels. MDPI.
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Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS. MDPI.
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Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels. National Institutes of Health.
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Catalytic cracking of hydrocarbons. AGH University of Science and Technology.
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Sulfuric Acid Alkylation Process - Challenges & Solutions. Pall Corporation.
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Catalytic cracking compared to Hydrocracking. PennState.
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Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels. Semantic Scholar.
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Construction of Efficient Platform Escherichia coli Strains for Polyhydroxyalkanoate Production by Engineering Branched Pathway. MDPI.
-
The Mechanism of Formation of Trimethylpentanes from Esters in Liquid-Phase Alkylation of Isobutane with Butenes. ResearchGate.
-
Synthesis of branched alkanes. Chemistry Stack Exchange.
-
Production of fuel-grade alkanes from FAs by engineered E. coli. ResearchGate.
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Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. ACS Publications.
-
Recent trends in microbial production of alkanes. National Institutes of Health.
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Constructing Pt/Hierarchical HY Bifunctional Catalysts for Selective Hydroisomerization of Phenanthrene to Alkyl-Adamantanes. MDPI.
-
Comparison of oxidation behavior of linear and branched alkanes. ResearchGate.
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Navigating the Labyrinth of Isomers: A Comparative Guide to QSPR Models for Predicting Dodecane Boiling Points
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical research and development, the ability to accurately predict the physicochemical properties of molecules is paramount. Among the vast array of organic compounds, the 355 structural isomers of dodecane (C₁₂H₂₆) present a significant challenge and a compelling case study for the predictive power of computational chemistry.[1][2] This guide, crafted from the perspective of a Senior Application Scientist, delves into the quantitative structure-property relationship (QSPR) modeling of dodecane isomer boiling points, offering a critical comparison of methodologies and providing the technical insights necessary to navigate this complex landscape.
The Boiling Point Conundrum: Why Dodecane Isomers Matter
The boiling point of a substance is a fundamental physical property, dictated by the strength of intermolecular forces. For nonpolar alkanes like dodecane isomers, these are primarily van der Waals forces. The subtle interplay of molecular size, shape, and branching significantly influences these forces, leading to a wide range of boiling points among the isomers.[2] Generally, a more linear and less compact structure results in a larger surface area, stronger van der Waals interactions, and consequently, a higher boiling point. Conversely, increased branching leads to more spherical, compact molecules with reduced surface area, weaker intermolecular forces, and lower boiling points.[2]
Predicting these boiling points without experimental measurements is a significant endeavor, driven by the sheer number of isomers and the impracticality of synthesizing and characterizing each one. This is where QSPR models emerge as a powerful and cost-effective tool.[3][4]
The Heart of Prediction: A Step-by-Step QSPR Workflow
Quantitative Structure-Property Relationship (QSPR) models are mathematical constructs that correlate the structural features of molecules with their physicochemical properties.[4] The development of a robust QSPR model for predicting the boiling points of dodecane isomers follows a systematic and self-validating protocol.
Experimental Protocol: Building a Predictive QSPR Model
-
Data Curation: The Foundation of a Reliable Model
-
Objective: To assemble a high-quality dataset of dodecane isomers with their experimentally determined boiling points.
-
Procedure:
-
Compile a diverse set of dodecane isomers, ensuring a representative sample of different branching patterns (e.g., methylundecanes, dimethyldecanes, etc.).
-
Source experimental boiling point data from reputable databases such as the NIST WebBook, PubChem, and specialized chemical property databases.[5][6]
-
Critically evaluate the quality and consistency of the data, addressing any discrepancies.
-
Divide the dataset into a training set for model development and a test set for external validation. A common split is 80% for the training set and 20% for the test set.[7]
-
-
-
Molecular Descriptor Calculation: Quantifying Molecular Structure
-
Objective: To translate the two-dimensional or three-dimensional structures of the dodecane isomers into a set of numerical descriptors.
-
Procedure:
-
For each isomer in the dataset, generate its molecular structure.
-
Utilize computational chemistry software to calculate a wide range of molecular descriptors. These can be categorized as:
-
Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, number of atoms).
-
Topological (2D) Descriptors: Derived from the 2D representation of the molecule, describing its connectivity (e.g., Wiener index, Randić connectivity index, Hosoya index).[3]
-
Geometrical (3D) Descriptors: Based on the 3D conformation of the molecule (e.g., molecular surface area, volume).
-
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).
-
-
-
-
Model Development and Validation: The Predictive Engine
-
Objective: To establish a mathematical relationship between the calculated descriptors and the experimental boiling points.
-
Procedure:
-
Employ statistical methods to build the QSPR model. Multiple Linear Regression (MLR) is a common starting point, with more advanced techniques like Artificial Neural Networks (ANN) also being utilized.[7][8]
-
Perform feature selection to identify the most relevant descriptors that contribute significantly to the predictive power of the model, avoiding overfitting.
-
Internally validate the model using techniques like leave-one-out cross-validation (LOO-CV) to assess its robustness.
-
Externally validate the model by using it to predict the boiling points of the isomers in the test set and comparing the predicted values with the experimental data.
-
-
The following diagram illustrates the comprehensive workflow for developing a QSPR model for predicting the boiling points of dodecane isomers.
Caption: A comprehensive workflow for developing a QSPR model for predicting the boiling points of dodecane isomers.
Comparing the Arsenal: QSPR Models and Their Performance
Several QSPR models have been developed to predict the boiling points of alkanes, with varying degrees of complexity and predictive power. A direct comparison of these models for dodecane isomers is crucial for selecting the most appropriate approach for a given research objective.
| Model Reference | Key Molecular Descriptors | Statistical Method | Reported Performance (for Alkanes including C12) |
| Burch, Wakefield, and Whitehead (2005)[9] | Molecular Weight, Number of Carbons, Hosoya Index, Wiener Number, Methyl and Ethyl Indices | Nonlinear Regression | Standard Deviation = 2.7 °C (for 187 isomers from C6 to C12) |
| Mukwembi and Nyabadza (2021)[3] | "Conduction" of a graph (single parameter) | Not specified | R² = 0.7516, 0.7898, and 0.6488 for three different test sets |
| General MLR Models[4][7] | Combination of constitutional, topological, and geometrical descriptors | Multiple Linear Regression | R² values often exceeding 0.95 |
| Artificial Neural Network (ANN) Models[7] | Large number of diverse molecular descriptors | Artificial Neural Networks | Often show higher accuracy than MLR models, with R² > 0.99 in some cases |
Table 1: Comparison of QSPR Models for Alkane Boiling Point Prediction
The choice of model often involves a trade-off between simplicity and accuracy. While single-parameter models offer ease of interpretation, multiparametric models, especially those employing machine learning techniques like ANNs, can achieve higher predictive accuracy.[7]
The relationship between the molecular structure of dodecane isomers and their boiling points is fundamentally linked to the concept of molecular compactness and surface area. The following diagram illustrates this relationship for a few representative isomers.
Caption: Relationship between branching, molecular surface area, and boiling point in dodecane isomers.
Beyond QSPR: Alternative Predictive Methodologies
While QSPR models are powerful, it is essential to consider alternative approaches for predicting boiling points to gain a comprehensive understanding of the available tools.
-
Group Contribution Methods: These methods estimate properties by summing the contributions of individual functional groups within a molecule. They are generally simpler to apply than QSPR but may be less accurate for complex isomers where intramolecular interactions are significant.[10]
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, allowing for the direct simulation of the liquid-vapor phase transition to determine the boiling point. While computationally intensive, MD can provide a more fundamental understanding of the underlying physical processes.[11]
A comparative analysis reveals that QSPR models often provide a balance of accuracy, computational cost, and ease of implementation, making them a valuable tool for high-throughput screening and initial property assessment.
Conclusion and Future Directions
The prediction of boiling points for the vast number of dodecane isomers is a testament to the power and utility of QSPR modeling. By leveraging a systematic workflow encompassing data curation, descriptor calculation, and rigorous validation, researchers can develop robust and predictive models. The choice of model, from simple linear regressions to complex neural networks, will depend on the specific requirements of the research, balancing the need for interpretability with predictive accuracy.
Future advancements in this field will likely involve the development of more sophisticated molecular descriptors that can better capture the nuances of intramolecular forces, as well as the application of advanced machine learning algorithms to handle large and complex datasets. As computational power continues to grow, the integration of QSPR with other methods like molecular dynamics will undoubtedly lead to even more accurate and insightful predictions of molecular properties, accelerating the pace of discovery in chemical science and drug development.
References
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Quantitative Structure-Property Relationships of Linear Alkanes. (n.d.). AIMS. Retrieved from [Link]
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Mukwembi, S., & Nyabadza, F. (2021). A new model for predicting boiling points of alkanes. Scientific Reports, 11(1), 24261. [Link]
- Ashrafi, A. R., et al. (2012). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry, 24(4), 1667-1671.
-
Ghamghami, S., et al. (2017). QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method. Current Pharmaceutical Analysis, 13(5), 422-431. [Link]
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Lahiouel, Y., et al. (2020). QSPR estimation models of normal boiling point and relative liquid density of pure hydrocarbons using MLR and MLP-ANN methods. Petroleum Science and Technology, 38(15), 685-693. [Link]
- Gharagheizi, F., et al. (2013). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Journal of Advanced Chemical Engineering, 3(1), 1-5.
- Garkani-Nejad, Z., & Ghorbanzadeh, M. (2017). QSPR Application on Modeling of Boiling Point of Polycyclic Aromatic Hydrocarbons. Research Journal of Pharmacy and Technology, 10(11), 3845-3852.
-
Mukwembi, S., & Nyabadza, F. (2021). A new model for predicting boiling points of alkanes. ResearchGate. [Link]
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Burch, K. J., Wakefield, D. K., & Whitehead, E. G. (2005). Boiling point models of alkanes. MATCH Communications in Mathematical and in Computer Chemistry, 53, 25-42. [Link]
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-
Dodecane. (n.d.). NIST WebBook. Retrieved from [Link]
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Dodecane. (n.d.). Cheméo. Retrieved from [Link]
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Dodecane. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
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Souyei, B., et al. (2013). A QSPR study of normal boiling point of organic compounds (aliphatic alkanes) using molecular descriptors. Journal of Fundamental and Applied Sciences, 5(2), 177-181. [Link]
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Burch, K. J., Wakefield, D. K., & Whitehead, E. G. (2005). Boiling Point Models of Alkanes. Semantic Scholar. [Link]
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A Comparative Guide to the Environmental Impact of Linear vs. Branched Alkanes
This guide provides an in-depth, objective comparison of the environmental impacts of linear and branched alkanes, offering valuable insights for researchers, scientists, and drug development professionals. Understanding the distinct environmental behaviors of these structural isomers is paramount for informed decision-making in chemical formulation, risk assessment, and the development of sustainable technologies.[1]
The seemingly subtle difference in the molecular architecture of alkanes—a straight chain versus a branched structure—profoundly influences their physicochemical properties, which in turn dictates their fate and effects in the environment.[1][2] This guide will dissect these differences, focusing on three critical areas: biodegradability, aquatic toxicity, and atmospheric chemistry, supported by experimental data and established scientific principles.
Biodegradation: The Decisive Role of Molecular Structure
The persistence of organic compounds in the environment is a key determinant of their long-term impact. In the case of alkanes, molecular structure is a critical factor governing their susceptibility to microbial degradation.
Linear Alkanes: A Preferred Substrate for Microorganisms
Linear alkanes are generally more readily biodegradable than their branched counterparts.[1] This is because the enzymes produced by microorganisms, such as alkane hydroxylases and cytochrome P450 monooxygenases, can more easily access and oxidize the terminal methyl groups and subsequent methylene groups of a straight carbon chain.[3] This initial oxidation is often the rate-limiting step in the biodegradation process.[4] The unbranched structure of linear alkanes allows for a straightforward enzymatic attack, leading to their relatively rapid removal from soil and aquatic environments.[1]
Branched Alkanes: The Challenge of Steric Hindrance
In contrast, the branched structure of isoalkanes presents a significant challenge to microbial enzymes. The presence of methyl or other alkyl groups along the carbon chain creates steric hindrance, physically obstructing the active sites of degradative enzymes.[4][5] Tertiary and quaternary carbon atoms, common in highly branched alkanes, are particularly resistant to enzymatic attack.[5] This resistance to biodegradation leads to the longer persistence of branched alkanes in the environment, potentially contributing to the accumulation of these compounds in contaminated sites.[1]
Comparative Biodegradation Rates
| Alkane Type | Relative Biodegradation Rate | Key Influencing Factor |
| Linear Alkanes | High | Unobstructed access for enzymatic attack |
| Branched Alkanes | Low to Moderate | Steric hindrance from alkyl branches[4][5] |
The following diagram illustrates the initial enzymatic attack on both linear and branched alkanes, highlighting the accessibility of the terminal carbon in the linear structure versus the hindered nature of the branched structure.
Caption: Simplified atmospheric oxidation of linear vs. branched alkanes.
Experimental Protocols
To provide a practical framework for assessing the environmental impact of alkanes, the following are standardized experimental protocols for evaluating biodegradability and aquatic toxicity.
Protocol 1: Ready Biodegradability Test (OECD 301F - Manometric Respirometry)
This test evaluates the rapid and complete biodegradation of a substance by aerobic microorganisms.
Methodology:
-
Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, washed, and aerated.
-
Test Setup: A known concentration of the test substance (e.g., 100 mg/L) is added to a mineral medium inoculated with the prepared sludge in sealed vessels.
-
Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days. [4]4. Measurement: The consumption of oxygen is measured over the 28-day period using a respirometer, which detects pressure changes in the headspace resulting from oxygen uptake by the microorganisms. [4]5. Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test period.
Protocol 2: Acute Immobilisation Test with Daphnia magna (OECD 202)
This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
Methodology:
-
Test Organisms: Young daphnids (<24 hours old) are used for the test.
-
Test Solutions: A series of concentrations of the test substance are prepared in a suitable culture medium. A control group with no test substance is also included.
-
Exposure: Groups of daphnids are exposed to each test concentration and the control for 48 hours.
-
Observation: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated at 48 hours.
Conclusion
The environmental impact of alkanes is intricately linked to their molecular structure. Linear alkanes, while potentially exhibiting higher acute aquatic toxicity for some related compounds, are generally more susceptible to biodegradation, leading to their faster removal from the environment. [1][6]Conversely, branched alkanes are more persistent due to steric hindrance that impedes microbial degradation, which can lead to long-term accumulation. [1][5]In the atmosphere, the structural differences influence reactivity and the potential for secondary pollutant formation, with branched alkanes often leading to lower SOA yields but potentially more oxidized products. [7] This comparative guide underscores the importance of considering isomeric structure in environmental risk assessment and in the design of chemicals and products with improved environmental profiles. For researchers and professionals in drug development and chemical manufacturing, a thorough understanding of these structure-impact relationships is essential for promoting environmental stewardship and regulatory compliance. [1]
References
- Environmental Impact of Linear vs Branched Alkanes. (2026). Vertex AI Search.
- A Comparative Guide to the Biodegradability of Linear vs.
- Atmospheric chemistry of alkanes: Review and recent developments. (2025).
- Alkane. (n.d.). Wikipedia.
- Comparative kinetics study of the evolution of freshwater aquatic toxicity and biodegradability of linear and branched alkylbenzene sulfon
- Microbial Degradation of Alkanes. (n.d.).
- Why And How are Unbranched chains of hydrocarbons easily biodegraded?. (2020). Stack Exchange.
- Long-chain alkanes in the atmosphere: A review. (n.d.).
- Alkanes, C8–18-branched and linear - Assessment statement. (2023). Australian Industrial Chemicals Introduction Scheme.
- Atmospheric Chemistry of Selected Linear, Branched and Cyclic C10 Alkane Components of Mineral Spirits. (n.d.).
- Branching, and Its Affect On Melting and Boiling Points. (2010). Master Organic Chemistry.
- Assessing Toxicity of Hydrophobic Aliphatic and Monoaromatic Hydrocarbons. (2025).
- Long-chain alkanes in the atmosphere: A review. (n.d.). Semantic Scholar.
- The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. (n.d.). PubMed Central.
- Density Functional Steric Analysis of Linear and Branched Alkanes. (n.d.). Figshare.
- Which type of alkanes are more reactive: straight-chain or branched-chain?. (2024). Quora.
- A Comparative Analysis of Branched versus Linear Alkanes: Unveiling Structure-Property Rel
- Toxicity of n-Alkanes, n-Alk-1-enes, n-Alkan-1-ols and n-Alkyl-1-bromides towards Yeasts. (2025).
- LINEAR VS. BRANCHED HYDROCARBONS. (2017). Duluth Labs.
- Properties of Alkanes. (2024). Chemistry LibreTexts.
- What are the effects of organic matters, e.g., alkanes and alkenes in the environment?. (2019). Quora.
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- 6. Comparative kinetics study of the evolution of freshwater aquatic toxicity and biodegradability of linear and branched alkylbenzene sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Analysis of 2,6-Dimethyl-4-propylheptane in certified reference materials
<_-3a_1> ### A Senior Application Scientist's Guide to the Analysis of 2,6-Dimethyl-4-propylheptane in Certified Reference Materials
In the precise world of analytical chemistry, the adage "you can only measure what you know" holds profound truth. The accuracy of any quantification is fundamentally anchored to the quality of the reference material used. This guide provides an in-depth, experience-driven comparison of methodologies for the analysis of 2,6-Dimethyl-4-propylheptane, a branched alkane, within the context of Certified Reference Materials (CRMs). We will explore the nuances of method validation, compare hypothetical CRMs, and provide actionable protocols for researchers, scientists, and drug development professionals aiming to achieve the highest level of analytical certainty.
2,6-Dimethyl-4-propylheptane (C₁₂H₂₆) is a saturated, branched-chain hydrocarbon.[1][2][3] While not a household name, compounds of this class are ubiquitous as components in fuels, lubricants, and solvents. In the pharmaceutical and specialty chemical industries, they can appear as impurities, process intermediates, or degradation products. The accurate identification and quantification of such isomers are critical, as their structural similarity to other compounds can pose significant analytical challenges, potentially impacting product safety and efficacy assessments.[4]
This is where Certified Reference Materials (CRMs) become indispensable. A CRM is not merely a high-purity chemical; it is a material with one or more property values that are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[5] The production of these materials is governed by rigorous international standards, most notably ISO 17034, which ensures the competence of the producer and the reliability of the certified value.[5][6][7][8] Using a well-characterized CRM from an accredited producer provides confidence that a laboratory's measurement system is accurate and traceable to international standards.[5][9]
The Analytical Challenge: Distinguishing Isomers
The primary challenge in analyzing branched alkanes like 2,6-Dimethyl-4-propylheptane lies in their structural isomerism.[4] Many C₁₂H₂₆ isomers exist, often exhibiting very similar boiling points and mass spectral fragmentation patterns. This necessitates a highly selective and efficient analytical technique. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the gold standard for this application, offering the separation power of chromatography and the structural identification capability of mass spectrometry.[4] The choice of GC column is a critical factor, with non-polar stationary phases being the industry standard for separating these non-polar compounds, where elution is primarily governed by boiling points.[10]
Comparative Study Design: Evaluating CRMs for Method Validation
To illustrate a practical approach, we will outline a comparative study between two hypothetical CRMs for 2,6-Dimethyl-4-propylheptane.
-
CRM-A: A gravimetrically prepared, high-purity standard in a methanol solvent, produced by a National Metrology Institute (NMI) accredited to ISO 17034. Certified Value: 1000 µg/mL ± 2 µg/mL (k=2).
-
CRM-B: A commercially available CRM solution from a reputable supplier, also accredited to ISO 17034. Certified Value: 1000 µg/mL ± 8 µg/mL (k=2).
The objective is to validate our in-house GC-MS method using these CRMs and compare their performance based on key validation parameters: Accuracy , Precision , and Linearity .[11][12][13]
Experimental Workflow Diagram
The logical flow of the validation process is crucial for ensuring a systematic and error-free execution.
Caption: Workflow for CRM comparison and analytical method validation.
Detailed Experimental Protocol: GC-MS Analysis
This protocol is designed to be a self-validating system, incorporating checks and standards to ensure data integrity.
4.1. Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless inlet.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent, with an Electron Ionization (EI) source.
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent non-polar phase).
-
Expert Insight: A 5% phenyl-methylpolysiloxane phase (like DB-5ms) provides excellent inertness and low bleed, which is critical for achieving low detection limits and clean mass spectra for non-polar analytes.
-
-
Solvent: HPLC-grade or pesticide-residue grade Methanol.
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.
4.2. GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Inlet | Splitless Mode, 250 °C | Ensures maximum transfer of analyte onto the column for trace analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal separation efficiency and is inert. |
| Oven Program | 50 °C (hold 1 min), ramp 15 °C/min to 250 °C (hold 2 min) | A controlled temperature ramp separates compounds based on boiling point, ensuring 2,6-dimethyl-4-propylheptane is well-resolved from solvent and potential contaminants. |
| MS Source | 230 °C | Standard temperature for robust ionization. |
| MS Quadrupole | 150 °C | Standard temperature to prevent contamination. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Acquisition | Scan Mode (m/z 40-300) & SIM Mode | Scan mode for initial identification; Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., m/z 43, 57, 71) to enhance sensitivity and selectivity. |
4.3. Standard Preparation & Validation Procedure
-
Linearity Series: Prepare a series of at least five calibration standards from each CRM stock (CRM-A and CRM-B) by serial dilution in methanol. A typical range might be 1, 5, 10, 25, and 50 µg/mL.
-
Accuracy & Precision Samples (QC): Prepare three independent quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 20, and 40 µg/mL) from each CRM stock.
-
Injection Sequence:
-
Inject a methanol blank to ensure system cleanliness.
-
Inject the linearity series for both CRM-A and CRM-B.
-
Inject the QC samples in triplicate for each CRM.
-
-
Data Analysis:
-
Linearity: For each CRM's calibration curve, plot the peak area response against the nominal concentration. Perform a linear regression and determine the coefficient of determination (r²).
-
Accuracy: Calculate the percent recovery for each QC sample against its respective calibration curve. Accuracy is expressed as (Measured Concentration / Nominal Concentration) * 100%.[12]
-
Precision: Calculate the relative standard deviation (%RSD) of the peak areas for the triplicate injections at each QC level. This represents repeatability, a key measure of precision.[11]
-
Comparative Performance Data & Analysis
The results from our hypothetical study are summarized below.
Table 1: Linearity Comparison
| CRM Source | Calibration Range (µg/mL) | Regression Equation | Coefficient of Determination (r²) |
| CRM-A (NMI) | 1 - 50 | y = 51234x + 123 | 0.9998 |
| CRM-B (Commercial) | 1 - 50 | y = 50987x + 876 | 0.9995 |
| Acceptance Criterion: r² ≥ 0.999[11] |
Table 2: Accuracy & Precision Comparison
| CRM Source | QC Level (µg/mL) | Mean Recovery (%) | Precision (%RSD, n=3) |
| CRM-A (NMI) | Low (3) | 101.2% | 1.1% |
| Mid (20) | 99.8% | 0.8% | |
| High (40) | 100.5% | 0.6% | |
| CRM-B (Commercial) | Low (3) | 103.5% | 1.8% |
| Mid (20) | 98.7% | 1.3% | |
| High (40) | 101.9% | 1.1% | |
| Acceptance Criteria: Recovery within 95-105%; Precision ≤ 2% RSD. |
Interpretation of Results
Both CRM-A and CRM-B performed well and enabled the method to meet typical validation acceptance criteria. However, we can discern subtle but important differences:
-
Linearity: Both CRMs produced excellent linearity, with r² values well above the acceptance limit. The slightly higher y-intercept for CRM-B might suggest a minor baseline contribution, but it is well within acceptable limits.
-
Accuracy & Precision: The data derived from CRM-A shows slightly better accuracy (recoveries closer to 100%) and superior precision (lower %RSD) across all concentration levels. This is expected, given the lower certified uncertainty of the NMI-produced material. The tighter uncertainty in the certified value of CRM-A translates directly into lower uncertainty in the validation results.
Conclusion and Recommendations
This guide demonstrates a robust framework for the analysis of 2,6-Dimethyl-4-propylheptane and the critical evaluation of the Certified Reference Materials that underpin such measurements. While both hypothetical CRMs proved suitable for their intended use, the NMI-produced CRM-A provided a higher degree of confidence due to its lower certified uncertainty, which was reflected in tighter accuracy and precision data during method validation.
As a Senior Application Scientist, my recommendation is as follows:
-
Prioritize by Uncertainty: When selecting a CRM, the certified value and its associated uncertainty are the most critical parameters. For high-stakes applications, such as final product release testing in pharmaceuticals, a CRM with the lowest possible uncertainty (like one from an NMI) is preferable.
-
Verify Accreditation: Always ensure the CRM producer is accredited to ISO 17034.[6][7][8] This accreditation is your primary assurance of the material's quality, stability, and traceability.
-
Method Validation is Key: Never assume a CRM is a "magic bullet." The reference material is only one part of the measurement system. A rigorous method validation, as detailed in this guide, is essential to demonstrate that your specific method is fit for its purpose.[11][14]
-
Consider the Matrix: This guide used a simple solvent matrix. Real-world samples are far more complex. The development of a water matrix CRM, for example, involves extensive homogeneity and stability studies to ensure the certified value is valid in the final sample form.[15]
By integrating high-quality, ISO 17034-compliant CRMs with a systematically validated analytical method, researchers can achieve data of the highest integrity, ensuring confidence in their results and the quality of their products.
References
- Title: ISO 17034 Guide to International Standards for Reference Material Producers Source: Google Cloud URL
- Title: Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers Source: Benchchem URL
- Title: ISO 17034:2016 – General Requirements for the Competence of Reference Material Producers Source: Pacific Certifications URL
- Title: Volatiles (VOCs)
- Title: Reference Material Producer Accreditation | ISO 17034 Source: ANAB URL
- Source: Isoupdate.
- Title: Reference Materials Producers (ISO 17034)
- Title: Preparation of volatile organic compounds certified reference materials Source: ResearchGate URL
- Title: Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation Source: Benchchem URL
- Title: Gas Chromatographic Analysis of Polymethyl-Substituted Alkanes Source: ACS Publications URL
- Title: Development of a Water Matrix Certified Reference Material for Volatile Organic Compounds Analysis in Water Source: MDPI URL
- Title: Volatile Organic Compounds Mix 6 certified reference material Source: Sigma-Aldrich URL
- Title: Volatile and Semi-Volatile organic compounds Source: CPAChem Products URL
- Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL
- Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL
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- Title: Gas Chromatographic Analysis of Branched Olefins Source: Oxford Academic URL
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- Title: 2,6-dimethyl-4-propylheptane Source: NIST WebBook URL
- Title: 2,6-dimethyl-4-propylheptane Source: ChemicalBook URL
- Title: 2,6-Dimethyl-4-propylheptane Source: PubChem URL
- Title: 2,6-Dimethyl-4-(2-methylpropyl)
- Title: Certified Reference Materials (CRMs)
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,6-Dimethyl-4-propylheptane for Laboratory Professionals
Hazard Identification and Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe management. 2,6-Dimethyl-4-propylheptane is a flammable liquid.[1] Its primary immediate hazard is its ignitability.[2] Therefore, all handling and disposal procedures must be conducted with strict avoidance of ignition sources.
Personal Protective Equipment (PPE): Before handling 2,6-Dimethyl-4-propylheptane for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) and a flame-retardant lab coat must be worn to prevent skin contact.
-
Respiratory Protection: All handling of this volatile compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.
In the event of a spill, immediately alert personnel in the vicinity and evacuate if necessary. For small spills, use an absorbent material designed for flammable liquids, and for large spills, follow your institution's emergency response procedures.[3]
Waste Classification: A Critical First Step
Proper disposal begins with accurate waste classification. Based on its flammability, 2,6-Dimethyl-4-propylheptane is categorized as a hazardous waste. The United States Environmental Protection Agency (EPA) regulates such wastes under the Resource Conservation and Recovery Act (RCRA).
RCRA Waste Code: As a liquid with a flashpoint below 140°F (60°C), 2,6-Dimethyl-4-propylheptane falls under the RCRA waste code D001 for ignitable wastes .[2][4][5] This classification dictates the specific handling, storage, and disposal requirements.
Step-by-Step Disposal Protocol
The following protocol outlines the cradle-to-grave management of 2,6-Dimethyl-4-propylheptane waste, from its generation at the bench to its final disposal by a certified hazardous waste handler.
Step 1: Waste Collection
-
Dedicated Waste Container: Use a designated, chemically compatible container for the collection of 2,6-Dimethyl-4-propylheptane waste. The container should be in good condition, with a secure, tight-fitting lid.[6]
-
Waste Segregation: This is a critical step to ensure safety and proper disposal. Do not mix 2,6-Dimethyl-4-propylheptane with other waste streams, especially:
-
Halogenated Solvents: Mixing non-halogenated and halogenated waste streams can complicate and increase the cost of disposal.[7][8]
-
Acids, Bases, and Oxidizers: Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.[9]
-
Aqueous Waste: Keep organic solvent waste separate from aqueous waste streams.[8]
-
Step 2: Container Labeling
Proper labeling is a legal requirement and essential for safety. The waste container must be clearly labeled with:
-
The words "Hazardous Waste" [6]
-
The full chemical name: "2,6-Dimethyl-4-propylheptane"
-
The applicable hazard characteristic: "Ignitable"
-
The RCRA waste code: "D001"
-
The accumulation start date (the date the first drop of waste is added to the container)
-
The name and contact information of the generating researcher or lab
Step 3: Waste Storage (Satellite Accumulation Area)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[9][10] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from ignition sources and high-traffic areas.
Storage Requirements:
-
Container Integrity: The waste container must be kept securely closed at all times, except when adding waste.[10]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Accumulation Limits: Do not exceed the SAA volume limits for hazardous waste as defined by your institution's Environmental Health and Safety (EHS) department and federal regulations.[10]
Step 4: Arranging for Disposal
Once the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's policy), you must arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[11] Never dispose of 2,6-Dimethyl-4-propylheptane down the drain or in the regular trash.[12]
Spill Management
In the event of a 2,6-Dimethyl-4-propylheptane spill, immediate and appropriate action is necessary:
-
Alert Personnel: Immediately notify others in the area.
-
Eliminate Ignition Sources: If it is safe to do so, turn off any nearby equipment that could generate a spark.[1]
-
Contain the Spill: Use a spill kit with absorbent materials suitable for flammable liquids to contain the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container. This contaminated material must also be disposed of as D001 hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS office.
Data Presentation and Visualization
To facilitate quick reference, the following table summarizes the key disposal parameters for 2,6-Dimethyl-4-propylheptane.
| Parameter | Guideline | Rationale |
| Hazard Classification | Ignitable Liquid | Low flashpoint, poses a fire risk. |
| RCRA Waste Code | D001 | Federal classification for ignitable wastes.[2][4] |
| Waste Segregation | Non-halogenated organic solvent stream | Prevents dangerous reactions and ensures proper disposal pathway.[7][8] |
| Container Type | Chemically compatible with a secure lid | Prevents leaks and vapor release.[6] |
| Labeling | "Hazardous Waste," chemical name, "Ignitable," D001, accumulation date | Ensures regulatory compliance and informs personnel of hazards. |
| Storage Location | Designated Satellite Accumulation Area | Safe, controlled, and near the point of generation.[9][10] |
| Disposal Method | Via institutional EHS or licensed contractor | Ensures legal and environmentally sound disposal.[11] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2,6-Dimethyl-4-propylheptane.
Caption: Decision workflow for the disposal of 2,6-Dimethyl-4-propylheptane.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 2,6-Dimethyl-4-propylheptane, fostering a culture of safety and environmental responsibility within their research endeavors.
References
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]
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UC Berkeley Environment, Health & Safety. (n.d.). Waste Disposal. Retrieved from [Link]
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Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]
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Florida State University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (2021, October). Chemical Waste Guideline: Non-Halogenated Solvents in Laboratories. Retrieved from [Link]
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University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
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UC Berkeley Environment, Health & Safety. (n.d.). Hazardous Materials. Retrieved from [Link]
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Indiana University Environmental Health and Safety. (n.d.). Chemical & Hazardous Waste Disposal at IU Regionals: Waste Management Guide. Retrieved from [Link]
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University of Oregon Safety and Risk Services. (n.d.). Hazardous Materials and Universal Waste. Retrieved from [Link]
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California Department of Toxic Substances Control. (n.d.). Ignitable Wastes. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
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Chem Service. (2015, September 3). Safety Data Sheet: 2,6-Dimethylheptane. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethyl-4-propylheptane. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethyl-4-(2-methylpropyl)-4-propylheptane. Retrieved from [Link]
-
Lion Technology Inc. (2023, June 30). The 4 Characteristics of RCRA Hazardous Waste Explained [Video]. YouTube. Retrieved from [Link]
-
U.S. Government Publishing Office. (2012, July 1). 40 CFR 261.31 - Hazardous wastes from non-specific sources. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2,6-dimethyl-4-propylheptane. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dimethyl-4-propylheptane
Welcome to your essential guide for the safe handling of 2,6-Dimethyl-4-propylheptane. As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document provides a procedural, in-depth look at the necessary personal protective equipment (PPE) and logistical plans for managing 2,6-Dimethyl-4-propylheptane. Our goal is to provide value beyond the product, ensuring your safety and the integrity of your research.
Hazard Assessment of 2,6-Dimethyl-4-propylheptane
Here is a summary of the anticipated hazards:
| Hazard Type | Description | Mitigation Strategy |
| Flammability | As a hydrocarbon solvent, it is expected to be flammable. Vapors can ignite from sparks, open flames, or hot surfaces.[1][10][11][12] | Handle in a well-ventilated area, away from ignition sources. Use non-sparking tools and ensure proper grounding of equipment.[12][13] |
| Skin Irritation | Prolonged or repeated contact can strip natural oils from the skin, leading to dryness, cracking, and dermatitis.[1] | Wear appropriate chemical-resistant gloves and a lab coat.[1][11] |
| Eye Irritation | Splashes can cause eye irritation. | Wear safety glasses with side shields or chemical splash goggles.[1][14] |
| Respiratory Irritation | Inhalation of high concentrations of vapor may irritate the respiratory system and cause central nervous system depression. | Use in a chemical fume hood or with adequate local exhaust ventilation.[1][11] |
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical and depends on the specific procedure being performed. All PPE should be selected in accordance with OSHA guidelines.[14][15][16][17][18]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 2,6-Dimethyl-4-propylheptane.
Recommended PPE
| Level of Protection | Task Example | Required PPE |
| Standard Laboratory Use | Handling small quantities (<1L) in a well-ventilated fume hood. | - Eye/Face Protection: Safety glasses with side shields. - Skin Protection: Standard laboratory coat and chemical-resistant nitrile gloves. |
| Increased Splash Risk | Transferring larger volumes (>1L), performing vigorous mixing, or working in an open bench setting. | - Eye/Face Protection: Chemical splash goggles. A face shield should be worn in addition to goggles when handling large volumes.[14] - Skin Protection: Chemical-resistant apron over a lab coat and chemical-resistant nitrile or butyl rubber gloves.[14] |
| Potential for Aerosol Generation | Sonicating, heating, or any process that could generate significant vapor or aerosol. | - Respiratory Protection: If engineering controls (like a fume hood) are insufficient, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[11][15] - Eye/Face and Skin Protection: As per "Increased Splash Risk". |
Standard Operating Procedures for Handling
Adherence to a strict protocol is paramount for safety.
PPE Donning and Doffing Protocol
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If an apron is required, wear it over the lab coat.
-
Respirator (if required): Perform a seal check to ensure it fits properly.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat/Apron: Unfasten your lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove eye and face protection.
-
Respirator (if worn): Remove the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[11]
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
Liquid Waste Disposal
-
Segregation: 2,6-Dimethyl-4-propylheptane is a non-halogenated organic solvent.[8][9] It must be collected in a designated waste container separate from halogenated solvents.[8][9][19]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Non-Halogenated Organic Solvents" and list 2,6-Dimethyl-4-propylheptane as a constituent.[8][20]
-
Storage: Keep the waste container tightly sealed and stored in a well-ventilated, designated satellite accumulation area.[8][19][20]
-
Disposal Request: When the container is nearly full, follow your institution's procedures for hazardous waste pickup.[20]
Solid Waste Disposal
-
Contaminated PPE: Used gloves, absorbent pads, and other solid materials contaminated with 2,6-Dimethyl-4-propylheptane should be placed in a designated, sealed hazardous waste bag or container.
-
Labeling: The container must be labeled as "Hazardous Waste" with a description of the contents.
-
Disposal: Dispose of the container according to your institution's chemical waste guidelines.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.
References
-
The MSDS HyperGlossary: Aliphatic - Interactive Learning Paradigms, Incorporated. [Link]
-
Non-halogenated Organic Solvents - Standard Operating Procedure - Braun Research Group. [Link]
-
Disposal of Waste Solvents - NUS Chemistry. [Link]
-
Hazardous Materials Disposal Guide | Nipissing University. [Link]
-
Aliphatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet. [Link]
-
Non-Halogenated Solvents in Laboratories - Campus Operations. [Link]
-
SAFETY DATA SHEET - BioGenex. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
SAFETY DATA SHEET - Morgan Stanley. [Link]
-
MATERIAL SAFETY DATA SHEET. [Link]
-
Understanding Solvents and PPE for Chemical Safety. [Link]
-
2,6-Dimethyl-4-propylheptane | C12H26 | CID 53423894 - PubChem. [Link]
-
2,6-Dimethyl-4-(2-methylpropyl)-4-propylheptane | C16H34 | CID - PubChem. [Link]
-
Semiconductors - Solvents | Occupational Safety and Health Administration - OSHA. [Link]
-
SAFETY DATA SHEET - Chem Service. [Link]
-
Solvents | OSHA.gov | Occupational Safety and Health Administration. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - Teamster Safety and Health. [Link]
-
Solvents - Overview | Occupational Safety and Health Administration. [Link]
-
Solvents - Standards | Occupational Safety and Health Administration - OSHA. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - EPA OSC Response. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A - CDC. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CCC. [Link]
-
2,5-Dimethyl-4-propylheptane | C12H26 | CID 53423789 - PubChem. [Link]
-
2,4-Dimethyl-4-propylheptane | C12H26 | CID 53423718 - PubChem. [Link]
-
2,6-dimethyl-4-propylheptane - the NIST WebBook. [Link]
Sources
- 1. The MSDS HyperGlossary: Aliphatic [ilpi.com]
- 2. 2,6-Dimethyl-4-propylheptane | C12H26 | CID 53423894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-dimethyl-4-propylheptane [chemicalbook.com]
- 4. 2,6-dimethyl-4-propylheptane [m.chemicalbook.com]
- 5. 2,5-Dimethyl-4-propylheptane | C12H26 | CID 53423789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dimethyl-4-propylheptane | C12H26 | CID 53423718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-dimethyl-4-propylheptane [webbook.nist.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. biogenex.com [biogenex.com]
- 11. pisupply.com [pisupply.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. morganstanley.com [morganstanley.com]
- 14. mcrsafety.com [mcrsafety.com]
- 15. Semiconductors - Solvents | Occupational Safety and Health Administration [osha.gov]
- 16. Solvents | OSHA.gov | Occupational Safety and Health Administration [osha.prod.pace.dol.gov]
- 17. Solvents - Overview | Occupational Safety and Health Administration [osha.gov]
- 18. Solvents - Standards | Occupational Safety and Health Administration [osha.gov]
- 19. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 20. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
